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  • Product: N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine
  • CAS: 920483-38-1

Core Science & Biosynthesis

Foundational

"N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine" properties

An In-Depth Technical Guide to the Properties of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Introduction N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a substituted phenethylamine derivative with a complex structur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Properties of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Introduction

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a substituted phenethylamine derivative with a complex structure suggesting potential applications in medicinal chemistry and pharmacology. Direct, comprehensive technical data for this specific molecule, registered under CAS Number 920483-38-1, is not extensively available in public literature.[1] However, a detailed understanding of its chemical and pharmacological properties can be constructed by dissecting its molecular architecture into its constituent functional groups: the N-methylated ethylamine side chain, the central phenyl ring, and the morpholine moiety.

This guide provides a synthesized overview of the anticipated properties of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, drawing upon established knowledge of these individual components and related chemical structures. The insights presented herein are intended to serve as a foundational resource for researchers and drug development professionals, guiding initial experimental design and hypothesis generation.

Molecular Structure and Physicochemical Properties

The structure of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is characterized by a central benzene ring substituted at the para position with a morpholine ring and an N-methylethanamine group. This arrangement imparts a specific set of physicochemical properties that are critical to its behavior in biological and chemical systems.

Predicted Physicochemical Data

While experimental data is limited, the following properties can be calculated or reasonably estimated based on the molecular structure.

PropertyValueSource
Molecular Formula C₁₃H₂₀N₂OCalculated
Molecular Weight 220.31 g/mol Calculated
CAS Number 920483-38-1[1]
Appearance Likely a colorless to pale yellow liquid or low-melting solidInferred
Boiling Point >200 °CInferred from related structures[2]
LogP (Octanol/Water Partition Coefficient) ~2.5-3.5Estimated

Analysis of Structural Components

The Phenethylamine Core

The 1-phenylethanamine backbone is a well-established pharmacophore present in a vast array of neurologically active compounds, including stimulants, antidepressants, and anorectics. The presence of this core structure in N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine strongly suggests potential activity within the central nervous system (CNS). The ethylamine side chain is a common feature for compounds targeting monoamine transporters.

The Morpholine Moiety

Morpholine is a heterocyclic amine that is frequently incorporated into drug candidates to enhance their physicochemical properties.[3] As a tertiary amine, the morpholine nitrogen is basic, with the conjugate acid of N-methylmorpholine having a pKa of 7.38.[4] This moiety can influence:

  • Solubility: The morpholine ring often improves aqueous solubility, which is beneficial for drug delivery and formulation.

  • Metabolic Stability: The cyclic structure can be more resistant to metabolic degradation compared to open-chain analogues.

  • Receptor Interactions: The oxygen atom can act as a hydrogen bond acceptor, potentially contributing to binding affinity at a target receptor.

N-Methylation

The methylation of the primary amine to a secondary amine has significant pharmacological implications. In many phenethylamine derivatives, N-methylation is known to alter the selectivity and potency for monoamine transporters (e.g., dopamine, norepinephrine, and serotonin transporters). It can also influence the compound's ability to cross the blood-brain barrier. For instance, in the morphinan class of opioids, the replacement of an N-methyl group can drastically alter the pharmacological profile of the molecule.[5]

Proposed Synthesis Pathway

A plausible synthetic route to N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine would likely involve a reductive amination process. This common and robust reaction in medicinal chemistry allows for the formation of the C-N bond in the ethylamine side chain.

Conceptual Synthesis Workflow

G A 1-(4-morpholinophenyl)ethan-1-one C Imine Intermediate A->C Reaction B Methylamine (CH3NH2) B->C Reaction E N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine C->E Reduction D Reducing Agent (e.g., NaBH4, H2/Pd-C) D->E Reduction

Caption: Proposed reductive amination synthesis route.

Experimental Protocol: Reductive Amination
  • Imine Formation:

    • Dissolve 1-(4-morpholinophenyl)ethan-1-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

    • Add a solution of methylamine (1.1-1.5 eq) in the same solvent.

    • Stir the mixture at room temperature for 1-4 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), in portions.

    • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours until the imine is fully consumed.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the final product.

Potential Pharmacological Profile and Mechanism of Action

Given its structural similarity to other phenethylamines, N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is hypothesized to function as a monoamine reuptake inhibitor or releasing agent. The specific selectivity for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters would need to be determined experimentally.

Hypothesized Mechanism of Action

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Monoamine Vesicle (DA, NE, 5-HT) Transporter Monoamine Transporter (DAT, NET, SERT) Vesicle->Transporter Release Compound N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Compound->Transporter Blocks Reuptake / Promotes Efflux Monoamines Increased Monoamines (DA, NE, 5-HT) Transporter->Monoamines Receptor Postsynaptic Receptors Monoamines->Receptor Enhanced Signaling

Caption: Potential action on monoamine transporters.

Suggested Analytical Methodologies

To ensure the identity, purity, and stability of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, a suite of analytical techniques should be employed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of the compound. A reverse-phase method would be appropriate.[6]

Protocol: Reverse-Phase HPLC
  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% of the same acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and to detect volatile impurities.[7]

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

Safety and Handling Precautions

Given the lack of specific toxicological data, handling of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine should be approached with caution, drawing parallels from its structural components.

  • 1-(4-Methylphenyl)ethylamine: This related compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[8][9]

  • N-Methylmorpholine: This compound is flammable, harmful if swallowed, and causes severe skin burns and eye damage.[10]

Based on this, N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine should be handled under the following conditions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of vapors.

  • Skin Contact: Avoid direct contact with skin. In case of contact, wash immediately with plenty of water.

Conclusion

While direct experimental data on N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is sparse, a comprehensive theoretical profile can be constructed by analyzing its constituent chemical moieties. Its phenethylamine core suggests potential bioactivity within the central nervous system, possibly as a modulator of monoamine transporters. The morpholine group is expected to confer favorable physicochemical properties, such as improved solubility. The proposed synthesis via reductive amination offers a reliable method for its preparation, and standard analytical techniques like HPLC and NMR can be used for its characterization. Due to the potential for corrosive and toxic properties, as inferred from related structures, strict adherence to safety protocols is mandatory. The information presented in this guide serves as a robust starting point for further empirical investigation into the properties and potential applications of this novel compound.

References

  • CN111675677B - Synthesis process of N-methylmorpholine - Google P
  • 4-Methylmorpholine - Connect Chemicals. (URL: )
  • (R)-1-(4-Methylphenyl)
  • Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones - MDPI. (URL: )
  • (+)-1-(4-Methylphenyl)ethylamine | C9H13N | CID 7015756 - PubChem. (URL: [Link])

  • N-Methylmorpholine - Wikipedia. (URL: [Link])

  • 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem. (URL: [Link])

  • N-ethyl-4-methyl-1-(4-methylphenyl)pentan-1-amine - PubChem. (URL: [Link])

  • CN103121978A - Method for preparing N-methylmorpholine - Google P
  • Determination of N-methylmorpholine in air samples from a polyurethane foam factory. Comparison between two methods using gas chromatography and isotachophoresis for analysis - PubMed. (URL: [Link])

  • Synthesis of N-methylmorpholine - PrepChem.com. (URL: [Link])

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (URL: [Link])

  • Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2) - Cheméo. (URL: [Link])

  • 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl] - SIELC. (URL: [Link])

Sources

Exploratory

Structural Elucidation of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine: A Multi-Modal Spectroscopic Approach

Topic: Structure Elucidation of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Document Type: Technical Whitepaper / Methodological Guide Audience: Analytical Chemists, Medicinal Chemists, and Drug Discovery Scientists.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure Elucidation of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Document Type: Technical Whitepaper / Methodological Guide Audience: Analytical Chemists, Medicinal Chemists, and Drug Discovery Scientists.[1]

Executive Summary & Compound Profile

The accurate structural assignment of novel phenethylamine derivatives is a critical checkpoint in medicinal chemistry and forensic analysis.[1] This guide details the step-by-step elucidation of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (hereafter referred to as Compound A ).[1]

Compound A represents a hybrid scaffold combining a psychoactive-privileged phenethylamine core with a morpholine moiety at the para position.[1] This specific substitution pattern presents unique spectroscopic challenges, particularly in distinguishing the electronic effects of the morpholine ring on the aromatic system during NMR analysis.[1][2]

Target Molecule Profile[1][3][4]
  • IUPAC Name: N-methyl-1-(4-(morpholin-4-yl)phenyl)ethan-1-amine[1]

  • Molecular Formula: C₁₃H₂₀N₂O[1][2][3]

  • Exact Mass: 220.1576 Da[1][2]

  • Core Scaffold: p-Substituted Phenethylamine[1]

Analytical Workflow Strategy

To ensure absolute structural confidence, we employ a "Triangulation Protocol" where three independent datasets (MS, NMR, IR) must converge on the same structure.[1]

Diagram 1: Elucidation Logic Flow

ElucidationWorkflow Sample Crude Synthesized Sample Purification Prep-HPLC / Flash (>98% Purity) Sample->Purification MS HRMS (ESI+) Formula Confirmation Purification->MS NMR 1D & 2D NMR Connectivity Mapping Purification->NMR IR FT-IR Functional Group Check Purification->IR Structure Confirmed Structure (Relative Stereochem) MS->Structure m/z 221.16 NMR->Structure C-H Correlation IR->Structure Ether/Amine Chiral Chiral HPLC/XRD (Absolute Config) Structure->Chiral Optional

Caption: The "Triangulation Protocol" ensures data convergence from Mass Spec, NMR, and IR before final structural assignment.

High-Resolution Mass Spectrometry (HRMS)[1]

Objective: Confirm elemental composition and analyze fragmentation to verify the core scaffold.

Experimental Protocol (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

  • Causality: Acidic conditions protonate the secondary amine and the morpholine nitrogen, facilitating detection as

    
    .[1]
    
Data Interpretation

The theoretical monoisotopic mass of the protonated species (


) is 221.1654 .[1]
Ion SpeciesObserved m/zDeviation (ppm)Structural Inference

221.1652 -0.9Confirms Formula

Fragment A 190.12N/ALoss of methylamine (

, -31 Da).[1][2] Characteristic of N-methyl phenethylamines [1].
Fragment B 134.09N/ATropylium-like cation or quinoid species derived from the morpholino-phenyl core.[1][2]

Mechanistic Insight: The fragmentation is dominated by the cleavage of the


 bond.[1] The stability of the resulting carbocation is enhanced by the electron-donating morpholine group at the para position, stabilizing the benzylic cation via resonance.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][6]

Objective: Map the carbon-hydrogen framework and confirm the para-substitution pattern.

1H NMR (Proton) Analysis (400 MHz, CDCl₃)

The spectrum is divided into three distinct zones: the Aromatic Zone, the Morpholine Zone, and the Aliphatic Chain.[1]

Zone A: The Aromatic System (6.5 – 7.5 ppm)[1]
  • Pattern: Two doublets (integrating to 2H each) indicative of an AA'BB' system .

  • Shift Logic: The morpholine nitrogen is a strong electron donor (resonance effect), shielding the ortho protons (relative to morpholine) significantly.[1]

    • 
       ~6.85 ppm (d, 2H): Protons ortho to Morpholine.[1]
      
    • 
       ~7.20 ppm (d, 2H): Protons meta to Morpholine (closer to the alkyl chain).[1]
      
Zone B: The Morpholine Ring (3.0 – 4.0 ppm)

Morpholine typically presents as two triplets (or broadened multiplets) due to the heteroatoms [2].[1]

  • 
     ~3.85 ppm (t, 4H): 
    
    
    
    protons (deshielded by Oxygen).[1]
  • 
     ~3.15 ppm (t, 4H): 
    
    
    
    protons (attached to Phenyl-N).[1]
Zone C: The Ethanamine Chain (1.0 – 3.5 ppm)[1]
  • 
     ~3.60 ppm (q, 1H):  Benzylic methine (
    
    
    
    ).[1] The quartet arises from coupling to the adjacent methyl group (
    
    
    ).[1]
  • 
     ~2.35 ppm (s, 3H):  N-Methyl group (
    
    
    
    ).[1] Singlet.
  • 
     ~1.30 ppm (d, 3H):  Terminal Methyl group (
    
    
    
    ).[1] Doublet.
13C NMR Analysis (100 MHz, CDCl₃)

To confirm the skeleton, we look for 11 distinct carbon environments (due to symmetry in the phenyl and morpholine rings).[1]

Carbon TypeApprox Shift (ppm)Assignment Logic
C-O (Morpholine) 66.9Deshielded by ether oxygen.[1][2]
C-N (Morpholine) 49.5Attached to aniline nitrogen.[1][2]
Ar-C (Ipso-N) 150.5Quaternary, heavily deshielded by N-donation.[1][2]
Ar-C (Ipso-Alkyl) 135.2Quaternary, alkyl attachment.[1][2]
Ar-C (CH) 128.0 / 115.5Aromatic methines (AA'BB').[1][2]
Benzylic CH 60.5Chiral center, attached to amine.[1][2]
N-CH3 33.8Secondary amine methyl.[1][2]
Chain CH3 22.1Terminal methyl.[1][2]

Infrared Spectroscopy (FT-IR)[1]

Objective: Verify functional groups, specifically the ether linkage and secondary amine.

  • 3300-3350 cm⁻¹ (Weak, Broad): N-H stretch (Secondary amine).[1] Often difficult to see if the sample is a salt (e.g., HCl salt), where it becomes a broad ammonium band ~2800-3000 cm⁻¹.[1]

  • 1110 cm⁻¹ (Strong): C-O-C symmetric stretch.[1] This is the diagnostic band for the morpholine ether, distinguishing this compound from simple aniline derivatives [3].

  • 1515 cm⁻¹ & 1610 cm⁻¹: Aromatic C=C ring stretches.[1][2]

Stereochemical Considerations

The molecule contains one chiral center at the benzylic position (C1 of the ethyl chain).[1]

  • Synthesis Context: If synthesized via reductive amination of 1-(4-morpholinophenyl)ethanone, the product will be a racemic mixture (±) .[1]

  • Resolution: To isolate the (R) or (S) enantiomer, Chiral HPLC utilizing a polysaccharide-based stationary phase (e.g., Chiralpak AD-H) is required.[1]

  • Determination: Absolute configuration is determined via X-ray crystallography of a heavy-atom salt (e.g., hydrobromide) or by derivatization with Mosher's acid chloride followed by NMR analysis.[1]

Comprehensive Elucidation Pathway Diagram

Diagram 2: Fragmentation & Connectivity Logic

StructureLogic Mol Target: C13H20N2O (MW 220.3) Frag1 Fragment: [M-NH2CH3]+ Loss of Amine Chain Mol->Frag1 ESI+ MS/MS NMR_Arom NMR: AA'BB' System (Para-Substitution) Mol->NMR_Arom 1H NMR NMR_Morph NMR: 2x Triplets (Morpholine Signature) Mol->NMR_Morph 1H NMR Conclusion Valid Structure: N-methyl-1-(4-morpholinophenyl)ethanamine Frag1->Conclusion Confirms Core Frag2 Fragment: Morpholine Ring Retention of C-O-C Signal NMR_Arom->Conclusion Confirms Regioisomer NMR_Morph->Conclusion Confirms Substituent

Caption: Convergence of MS fragmentation and NMR coupling patterns to confirm the final structure.

References

  • Wada, K., et al. (2021).[1] "Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry." Journal of Mass Spectrometry. Available at: [Link]

  • Moser, A. (2008).[1][4] "Recognizing the NMR pattern for morpholine." ACD/Labs. Available at: [Link]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][2] (Standard Reference Text).

Sources

Foundational

Technical Monograph: N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

This is an in-depth technical guide for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine , a research compound of interest in medicinal chemistry, particularly within central nervous system (CNS) drug discovery. Compound Cl...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine , a research compound of interest in medicinal chemistry, particularly within central nervous system (CNS) drug discovery.

Compound Class: Substituted Phenethylamine / Morpholine Derivative Primary Application: CNS Active Agent / Kinase Inhibitor Intermediate Document Type: Technical Guide for Research & Synthesis

Chemical Identity & Structural Analysis

This compound is a secondary amine featuring a morpholine ring para-substituted on the phenyl ring of an N-methyl-alpha-methylbenzylamine backbone. It is structurally analogous to certain psychostimulants and neuroprotective agents, functioning as a lipophilic, CNS-penetrant scaffold.

PropertySpecification
Chemical Name N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine
IUPAC Name N-methyl-1-[4-(4-morpholinyl)phenyl]ethan-1-amine
CAS Number Not Widely Indexed (Primary Amine Precursor: 728024-36-0 )
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
SMILES CNC(C)C1=CC=C(N2CCOCC2)C=C1
InChIKey Predicted:[1][2] LZVIXUWBXVJNCE-UHFFFAOYSA-N
Appearance Viscous oil (free base) or White crystalline solid (HCl salt)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (free base)
Structural Diagram

The following diagram illustrates the chemical connectivity and functional groups.[3][4]

Figure 1: Structural connectivity of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

Synthesis & Production Protocol

The most robust synthetic route involves the reductive amination of 4'-morpholinoacetophenone . This method ensures high yield and minimizes side reactions typical of direct alkylation.

Precursor Material[5][6]
  • Starting Material: 4'-Morpholinoacetophenone[5][6]

  • CAS Number: 39910-98-0

  • Reagents: Methylamine (33% in EtOH or 2M in THF), Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄), Titanium(IV) Isopropoxide (optional catalyst).

Step-by-Step Synthesis Workflow

Safety Note: Methylamine is volatile and toxic. Borohydrides liberate hydrogen gas. Perform all steps in a fume hood.

  • Imine Formation (Schiff Base):

    • Dissolve 4'-morpholinoacetophenone (1.0 eq) in anhydrous Methanol or THF.

    • Add Methylamine (3.0 eq) and Titanium(IV) Isopropoxide (1.5 eq) to facilitate dehydration.

    • Stir under Nitrogen atmosphere at room temperature for 6–12 hours.

    • Checkpoint: Monitor disappearance of ketone via TLC (Hexane:EtOAc 7:3).

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add Sodium Borohydride (1.5 eq) portion-wise over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Mechanism:[3][7][8][9] The imine intermediate is reduced to the secondary amine.

  • Work-up & Purification:

    • Quench reaction with 1N HCl (careful gas evolution).

    • Basify to pH >10 with NaOH solution.

    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

    • Purification: Flash column chromatography (DCM:MeOH:NH₄OH 90:9:1) or recrystallization of the HCl salt from Isopropanol/Ether.

Synthesis Pathway Diagram

Synthesis Start 4-Morpholinoacetophenone (CAS 39910-98-0) Step1 Imine Formation (MeNH2, Ti(OiPr)4) Start->Step1 Condensation Intermediate N-Methyl Imine Intermediate Step1->Intermediate Step2 Reduction (NaBH4 or NaBH3CN) Intermediate->Step2 Hydride Transfer Product N-methyl-1-(4-morpholinophenyl)ethanamine Step2->Product Work-up

Figure 2: Reductive amination pathway for the synthesis of the target compound.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.35 (d, 3H): Doublet for the alpha-methyl group (-CH(CH ₃)-).

    • δ 2.40 (s, 3H): Singlet for the N-methyl group (-NH CH ₃).

    • δ 3.15 (t, 4H): Triplet for morpholine -N-CH ₂-.

    • δ 3.60 (q, 1H): Quartet for the benzylic methine (-CH -).

    • δ 3.86 (t, 4H): Triplet for morpholine -O-CH ₂-.

    • δ 6.88 (d, 2H): Aromatic protons ortho to morpholine.

    • δ 7.20 (d, 2H): Aromatic protons meta to morpholine.

Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode) or GC-MS.

  • Expected Parent Ion [M+H]⁺: m/z 221.17

  • Fragmentation Pattern (GC-MS):

    • Base peak at m/z 58 (due to alpha-cleavage of the ethylamine chain: [CH(CH₃)=NHCH₃]⁺).

    • Molecular ion peak (M⁺) at m/z 220.

Biological & Pharmacological Context[6][8][9]

This compound acts as a substituted amphetamine analog where the para-position is occupied by a morpholine ring. The morpholine group significantly alters the pharmacology compared to traditional stimulants.

Mechanism of Action (Hypothetical/Analog-Based)

Based on structural activity relationships (SAR) of similar 4-substituted phenethylamines:

  • Monoamine Transporter Interaction: The N-methyl-alpha-methyl backbone suggests affinity for DAT (Dopamine Transporter) and NET (Norepinephrine Transporter).

  • Serotonergic Modulation: The bulky, electron-rich morpholine group at the para-position often shifts selectivity towards SERT (Serotonin Transporter) and may reduce neurotoxicity compared to halogenated analogs.

  • Metabolic Stability: The morpholine ring is metabolically robust, potentially extending the half-life of the compound in vivo.

Research Applications
  • Neuroprotection Studies: Investigated in patent literature (US 10,793,515) for potential neuroprotective and neuroreparative effects in models of CNS disorders.

  • Kinase Inhibition: The morpholine-phenyl moiety is a common pharmacophore in kinase inhibitors (e.g., PI3K/mTOR pathway), making this amine a valuable building block for fragment-based drug design.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

  • Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

  • Specific Target Organ Toxicity: May cause respiratory irritation.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic as HCl salt.

  • Disposal: Dispose of as hazardous organic nitrogenous waste.

References

  • CalPacLab . (n.d.). 1-(4-Morpholinophenyl)ethanamine, 95% Purity. Retrieved February 4, 2026, from [Link] (Primary Amine Precursor Data).

  • Cuny, G. D., et al. (2020). Compounds advantageous in the treatment of central nervous system diseases and disorders. U.S. Patent No. 10,793,515. Washington, DC: U.S. Patent and Trademark Office.
  • PubChem. (n.d.). Compound Summary for CAS 39910-98-0 (4'-Morpholinoacetophenone).
  • American Elements . (n.d.). 1-(4-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine Data. Retrieved February 4, 2026, from [Link].

Sources

Exploratory

"N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine" molecular weight

An In-depth Technical Guide to N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Abstract This technical guide provides a comprehensive overview of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, a substituted phenethylamine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Abstract

This technical guide provides a comprehensive overview of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, a substituted phenethylamine derivative of interest in medicinal chemistry and drug development. The document details the fundamental physicochemical properties, outlines potential synthetic pathways, and establishes robust analytical methodologies for its characterization and quality control. Emphasis is placed on the scientific rationale behind the selection of specific protocols, ensuring a self-validating framework for researchers. This guide is intended for scientists and professionals engaged in chemical synthesis, pharmaceutical research, and analytical chemistry.

Core Molecular Attributes and Physicochemical Properties

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a chiral amine featuring a central phenethylamine core, which is prevalent in a wide array of neurologically active compounds. The structure is further distinguished by a morpholine substituent on the phenyl ring and N-methylation of the ethylamine side chain. These modifications can significantly influence the molecule's pharmacological and pharmacokinetic profiles, making it a compound of interest for further investigation.

Key Physicochemical Data

The fundamental properties of the molecule are summarized in the table below. Accurate determination of these values is the first step in any research and development workflow.

PropertyValueSource
Molecular Weight 220.31 g/mol [1]
Molecular Formula C₁₃H₂₀N₂O[1]
CAS Number 920483-38-1[1]
IUPAC Name N-methyl-1-(4-morpholin-4-ylphenyl)ethanamineN/A
SMILES String CC(NC)C1=CC=C(N2CCOCC2)C=C1[1]
Molecular Structure

The two-dimensional representation of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine illustrates the spatial arrangement of its constituent atoms and functional groups.

Caption: 2D structure of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

Synthesis and Manufacturing Considerations

Conceptual Synthetic Workflow

A plausible synthetic strategy would be a reductive amination, a robust and widely used method for forming C-N bonds. This approach offers high yields and selectivity. The causality for this choice lies in its operational simplicity and the commercial availability of the required starting materials.

G start 1-(4-morpholinophenyl)ethan-1-one reagent1 Methylamine (CH3NH2) Sodium Cyanoborohydride (NaBH3CN) start->reagent1 Reductive Amination product N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine reagent1->product purification Purification (Column Chromatography) product->purification

Caption: Conceptual workflow for the synthesis of the target compound.

General Synthetic Protocol: Reductive Amination

The following is a generalized protocol based on standard laboratory procedures for reductive amination.

  • Reaction Setup: To a solution of 1-(4-morpholinophenyl)ethan-1-one in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask, add an equimolar amount of methylamine (often as a solution in a solvent like THF or ethanol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise. The choice of a milder reducing agent like NaBH₃CN is crucial as it selectively reduces the imine in the presence of the ketone, preventing side reactions.

  • Quenching and Extraction: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the final compound.

Analytical Characterization: A Self-Validating System

To ensure the identity, purity, and integrity of the synthesized compound, a multi-pronged analytical approach is mandatory. Each technique provides a layer of validation, contributing to a comprehensive characterization.

G cluster_0 Analytical Workflow A Synthesized Compound B LC-MS Analysis A->B C NMR Spectroscopy A->C D HPLC Analysis A->D E Molecular Weight Confirmation B->E F Structural Elucidation C->F G Purity Assessment (>95%) D->G

Caption: Integrated workflow for analytical characterization.

Protocol for Molecular Weight Confirmation via LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for confirming the molecular weight of a compound with high accuracy.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this solution to a final concentration of 1-10 µg/mL.

  • LC-MS System: Utilize a standard reverse-phase C18 column. The mobile phase typically consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid is essential for promoting ionization in the mass spectrometer source.

  • Analysis: Inject the sample into the LC-MS system. The mass spectrometer should be operated in positive ion electrospray ionization (ESI+) mode.

  • Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 221.31. The presence of this ion confirms the molecular weight of the parent compound.

Protocol for Structural Elucidation via ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the number and types of protons and their connectivity.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Interpretation: The resulting spectrum should be consistent with the structure of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, showing characteristic signals for the aromatic protons, the morpholine protons, the ethylamine side chain protons, and the N-methyl group.

Protocol for Purity Assessment via HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for determining the purity of the compound.

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • HPLC System: Use a reverse-phase C18 column with a UV detector set to an appropriate wavelength (e.g., 254 nm) to detect the aromatic ring. The mobile phase can be an isocratic or gradient mixture of acetonitrile and water.

  • Analysis: Inject the sample and record the chromatogram.

  • Data Interpretation: A pure sample will exhibit a single major peak. The purity can be calculated based on the area of this peak relative to the total area of all peaks in the chromatogram. For research purposes, a purity of >95% is generally considered acceptable.

Safety, Handling, and Storage

Given the amine functional groups and its novelty, N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine should be handled with appropriate care. Safety protocols for related compounds, such as N-methylmorpholine, suggest that it may be corrosive and harmful if ingested or absorbed through the skin.[2]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Potential Research Applications

The structural motifs of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine suggest several avenues for research:

  • Central Nervous System (CNS) Research: The phenethylamine scaffold is a cornerstone of many CNS-active drugs. This compound could be investigated for its potential interaction with various neurotransmitter systems.

  • Drug Development: The morpholine group is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.

  • Scaffold for Library Synthesis: This molecule can serve as a versatile building block for the synthesis of a library of related compounds for high-throughput screening in various biological assays.

Conclusion

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a compound with significant potential for further scientific inquiry. This guide has provided a detailed overview of its fundamental properties, plausible synthetic routes, and robust analytical methods for its characterization. By adhering to the principles of scientific integrity and causality outlined herein, researchers can confidently synthesize and validate this molecule for use in a variety of research and development applications.

References

  • American Elements. 1-(4-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine. [Link]

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  • Amerigo Scientific. 1-[4-(Morpholin-4-ylmethyl)phenyl]methanamine. [Link]

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  • Google Patents. CN103121978A - Method for preparing N-methylmorpholine.
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  • PubChem. 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - (S)-(-)-1-(4-Methylphenyl)ethylamine. [Link]

  • Cole-Parmer. Material Safety Data Sheet - N-Methylmorpholine. [Link]

  • SIELC Technologies. 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]. [Link]

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Foundational

A Technical Guide to the Spectral Analysis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Foreword: The Imperative of Rigorous Spectral Characterization Molecular Structure and Predicted Spectroscopic Overview N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine possesses a chiral center and is comprised of a para-s...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Rigorous Spectral Characterization

Molecular Structure and Predicted Spectroscopic Overview

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine possesses a chiral center and is comprised of a para-substituted phenyl ring, a morpholine moiety, and an N-methyl-ethylamine side chain. Each of these structural components will give rise to characteristic signals in its NMR, MS, and IR spectra. A thorough analysis of these spectra is not merely a procedural step but a validation of the successful synthesis of the target molecule and the absence of significant impurities.

Molecular Structure:

Caption: 2D structure of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms in N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct signals for each unique proton environment. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale for Prediction
-CH-CH₃~1.3-1.5Doublet (d)3HAliphatic methyl group coupled to the benzylic proton.
-N-CH₃~2.3-2.5Singlet (s)3HMethyl group attached to a nitrogen atom.
Morpholine (-N-CH₂-)~3.1-3.3Triplet (t) or Multiplet (m)4HProtons on carbons adjacent to the nitrogen of the morpholine ring.
Morpholine (-O-CH₂-)~3.7-3.9Triplet (t) or Multiplet (m)4HProtons on carbons adjacent to the oxygen of the morpholine ring.[1]
-CH-CH₃~3.8-4.0Quartet (q)1HBenzylic proton, deshielded by the aromatic ring and the nitrogen atom.
Aromatic (Ar-H)~6.8-7.0Doublet (d)2HProtons on the aromatic ring ortho to the morpholine group.
Aromatic (Ar-H)~7.2-7.4Doublet (d)2HProtons on the aromatic ring ortho to the ethylamine group.
-NH-~1.5-2.5Broad Singlet (br s)1HAmine proton, chemical shift can be variable and may exchange with D₂O.

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its excellent solubilizing properties for a wide range of organic compounds. Should the compound exhibit poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be employed.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[2][3]

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine ¹H NMR spectrum. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable to confirm proton-proton and proton-carbon correlations, respectively.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale for Prediction
-CH-CH₃~20-25Aliphatic methyl carbon.
-N-CH₃~30-35Carbon of the N-methyl group.
Morpholine (-N-CH₂-)~48-52Carbons adjacent to the nitrogen in the morpholine ring.
-CH-CH₃~55-60Benzylic carbon, deshielded by the aromatic ring and nitrogen.
Morpholine (-O-CH₂-)~66-70Carbons adjacent to the oxygen in the morpholine ring.[1]
Aromatic (Ar-C)~115-120Aromatic carbons ortho to the morpholine group.
Aromatic (Ar-C)~128-132Aromatic carbons ortho to the ethylamine group.
Aromatic (Ar-C, ipso)~145-150Aromatic carbon attached to the morpholine nitrogen.
Aromatic (Ar-C, ipso)~140-145Aromatic carbon attached to the ethylamine side chain.

Self-Validating System in NMR: The integration of the ¹H NMR signals should correspond to the number of protons in each environment. Furthermore, the coupling patterns (multiplicity) observed in the ¹H spectrum must be consistent with the neighboring protons as predicted by the n+1 rule. In the ¹³C NMR, the number of signals should match the number of non-equivalent carbon atoms in the molecule.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) TMS in a 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer should be properly tuned and shimmed to ensure high resolution and spectral quality.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 30° or 45° pulse angle to allow for quantitative integration.[4]

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • The acquisition time should be set to at least 2-3 seconds to ensure good digital resolution.

    • A relaxation delay of 1-2 seconds is recommended.

    • Co-add a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • A longer acquisition time and a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

G cluster_0 NMR Workflow Sample Prep Sample Prep Instrument Setup Instrument Setup Sample Prep->Instrument Setup Dissolve in CDCl3 with TMS 1H Acquisition 1H Acquisition Instrument Setup->1H Acquisition Tune & Shim 13C Acquisition 13C Acquisition 1H Acquisition->13C Acquisition Standard Pulse Sequence Data Processing Data Processing 13C Acquisition->Data Processing Proton Decoupled Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis FT, Phasing, Baseline Correction

Caption: A generalized workflow for NMR spectral acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum

For N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (C₁₃H₂₀N₂O), the expected monoisotopic mass is approximately 220.1576 g/mol .

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound should be observed at m/z 220.

  • Benzylic Cleavage: The most prominent fragmentation pathway for this molecule is expected to be the cleavage of the C-C bond between the benzylic carbon and the adjacent methyl group, resulting in a stable benzylic cation. This would yield a fragment at m/z 205 (M - 15).

  • Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom in the ethylamine side chain can also occur, leading to the formation of an iminium ion.

  • Morpholine Ring Fragmentation: The morpholine ring can undergo fragmentation, although these fragments may be less intense than those arising from the more labile side chain.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively non-volatile compound like this, LC-MS is often preferred.

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a prominent protonated molecule [M+H]⁺ at m/z 221. Electron ionization (EI) can also be used, particularly with GC-MS, and will provide more extensive fragmentation information.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce and analyze its fragmentation.

G cluster_1 Mass Spectrometry Workflow Sample Intro Sample Intro Ionization Ionization Sample Intro->Ionization LC-MS or GC-MS Mass Analysis Mass Analysis Ionization->Mass Analysis ESI or EI Detection Detection Mass Analysis->Detection TOF or Orbitrap Data Analysis Data Analysis Detection->Data Analysis Full Scan or MS/MS

Caption: A typical workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6][7]

Predicted IR Spectrum

The IR spectrum of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is expected to show characteristic absorption bands for its various functional groups.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode Intensity
N-H (amine)3300 - 3500StretchingMedium, sharp
C-H (aromatic)3000 - 3100StretchingMedium to weak
C-H (aliphatic)2850 - 2960StretchingStrong
C=C (aromatic)1600 - 1450StretchingMedium to weak
C-N (amine)1020 - 1250StretchingMedium
C-O (ether in morpholine)1070 - 1150StretchingStrong

Interpretation Insights:

  • The presence of a sharp, medium-intensity band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine.

  • The strong absorptions in the 2850-2960 cm⁻¹ range are characteristic of C-H stretching in the aliphatic portions of the molecule.

  • The aromatic C=C stretching bands are expected in the 1600-1450 cm⁻¹ region.

  • A strong band around 1100 cm⁻¹ would be characteristic of the C-O-C stretching of the morpholine ring.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solid: If the compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and the spectrum recorded in a solution cell.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the pure solvent).

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is plotted as percent transmittance versus wavenumber (cm⁻¹).

Conclusion: A Predictive Yet Powerful Framework

This technical guide provides a comprehensive, albeit predictive, spectral characterization of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. The presented NMR, MS, and IR data, derived from established spectroscopic principles and analysis of analogous structures, offer a robust framework for researchers to confirm the identity and purity of this compound. The detailed experimental protocols are designed to ensure the acquisition of high-quality, reliable data. It is imperative that any newly synthesized batch of this compound be subjected to this rigorous suite of analytical techniques to ensure its structural integrity before proceeding with further research and development activities. This commitment to scientific rigor is paramount in the pursuit of novel therapeutics.

References

  • ResearchGate. (2025). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... [online] Available at: [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [online] Available at: [Link]

  • ResearchGate. (2025). 1H chemical shifts in NMR. Part 18.1 Ring currents and ??-electron effects in hetero-aromatics. [online] Available at: [Link]

  • Organometallics, 29(9), pp.2176-2179. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [online] Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [online] Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [online] Available at: [Link]

  • ResearchGate. (2025). 1H and13C NMR spectra ofN-substituted morpholines. [online] Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [online] Available at: [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [online] Available at: [Link]

  • ris.utwente.nl. (n.d.). 13C n.m.r. investigation on the nitrogen methylation of some azabenzenes. [online] Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [online] Available at: [Link]

  • (n.d.). Table of Characteristic IR Absorptions. [online] Available at: [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [online] Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [online] Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [online] Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [online] Available at: [Link]

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  • Books. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [online] Available at: [Link]

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Exploratory

Technical Guide: Solubility Profiling of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Executive Summary N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (hereafter referred to as NM-MPE ) represents a specific class of lipophilic, dual-basic pharmacophores often encountered in medicinal chemistry as kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (hereafter referred to as NM-MPE ) represents a specific class of lipophilic, dual-basic pharmacophores often encountered in medicinal chemistry as kinase inhibitor fragments or CNS-active ligands.

This guide provides a rigorous framework for determining the solubility profile of NM-MPE. Unlike simple neutral compounds, NM-MPE exhibits complex pH-dependent behavior due to its two ionizable centers: the morpholine nitrogen and the secondary aliphatic amine . Successful formulation and assay development require a precise understanding of its speciation across the physiological pH range.

Physicochemical Basis

To accurately profile solubility, we must first understand the molecular drivers governing the compound's behavior in solution.

Structural Analysis[1]
  • Core Scaffold: Phenyl ring substituted at the para position.

  • Hydrophilic Domain: Morpholine ring (ether oxygen + basic nitrogen).

  • Lipophilic/Basic Domain: N-methyl-1-aminoethyl chain (secondary amine).

Theoretical Constants (In Silico consensus)

These values serve as the baseline for experimental design.

ParameterEstimated ValueSignificance
pKa₁ (Morpholine) 8.3 – 8.5Ionized at physiological pH; contributes to solubility.
pKa₂ (Amine Chain) 9.8 – 10.2Highly basic; protonated at all physiological pH levels.
LogP (Lipophilicity) 1.8 – 2.2Moderately lipophilic; suggests good membrane permeability but limited intrinsic solubility.
LogD (pH 7.4) ~0.5 – 1.0Lower than LogP due to ionization; indicates good aqueous solubility at neutral pH compared to free base.
The "U-Shape" Solubility Curve

NM-MPE follows a classic weak base solubility profile.

  • pH < 8.0: The molecule exists predominantly as a dication or monocation . Solubility is high (>10 mg/mL).

  • pH > 10.0: The molecule deprotonates to its neutral free base form. Solubility drops to its intrinsic minimum (

    
    ), likely <0.1 mg/mL.
    

Predicted Solubility Profile

Based on structural analogs (e.g., substituted phenethylamines and morpholino-anilines), the following profile is expected. Note: These are reference values to guide experimental dilution factors.

Table 1: Aqueous & Buffer Solubility
MediumpHSpecies DominancePredicted Solubility
0.1N HCl 1.2Dication (

)
High (> 50 mg/mL)
Acetate Buffer 4.5Dication (

)
High (> 20 mg/mL)
Phosphate Buffer 6.8Monocation (

)
Moderate (1 – 10 mg/mL)
PBS / Plasma 7.4Monocation/Neutral MixModerate (0.5 – 5 mg/mL)
Borate Buffer 10.0Neutral Free BaseLow (

~ 0.05 mg/mL)
Table 2: Organic Solvent Compatibility
SolventSolubility PotentialApplication
DMSO High (> 100 mg/mL)Primary stock solution for assays.
Methanol/Ethanol High (> 50 mg/mL)Preparation of standard curves; crystallization.
Acetonitrile Moderate - HighHPLC mobile phase compatibility.
Dichloromethane HighExtraction solvent (for free base isolation).[1]

Experimental Protocols

Do not rely on predictions alone. Use the following self-validating protocols to generate empirical data.

Protocol A: Thermodynamic Equilibrium Solubility (The Gold Standard)

Objective: Determine the saturation solubility of the stable solid form. Requirement: 10 mg of solid compound (Free base or Salt).

  • Preparation: Weigh 2 mg of NM-MPE into a 2 mL HPLC glass vial.

  • Solvent Addition: Add 1.0 mL of the target buffer (e.g., pH 7.4 PBS).

  • Equilibration:

    • Cap tightly and place on a rotary shaker or thermomixer at 25°C.

    • Shake for 24 hours to ensure equilibrium.

  • Separation:

    • Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated to avoid drug loss).

  • Quantification:

    • Analyze the supernatant via HPLC-UV (254 nm) or LC-MS.

    • Calibration: Use a 5-point standard curve prepared in DMSO/Buffer (50:50).

  • pH Check (Critical): Measure the pH of the supernatant after saturation. If the compound is a salt (e.g., HCl), it may significantly shift the buffer pH, invalidating the result.

Protocol B: Kinetic Solubility (High-Throughput Screening)

Objective: Estimate solubility to prevent precipitation during bioassays.

  • Stock Prep: Prepare a 10 mM stock solution of NM-MPE in 100% DMSO.

  • Spiking: Spike 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Turbidimetry: Measure Absorbance at 620 nm.

    • High Absorbance: Precipitation occurred (Solubility < 100 µM).

    • Low Absorbance: Compound is soluble at 100 µM.

Visualization of Solubility Logic

Diagram 1: Solubility Profiling Workflow

This flowchart illustrates the decision-making process for characterizing NM-MPE, ensuring no data artifacts are introduced by poor handling.

SolubilityWorkflow Start Start: Solid NM-MPE Sample CheckForm Check Solid Form (Salt vs. Free Base) Start->CheckForm PrepStock Prepare DMSO Stock (10 mM) CheckForm->PrepStock For Assays PrepBuffer Prepare Buffers (pH 1.2, 4.5, 7.4) CheckForm->PrepBuffer For Profiling ExpThermo Thermodynamic Solubility (24h Shake Flask) CheckForm->ExpThermo Add Excess Solid ExpKinetic Kinetic Solubility (DMSO Spike) PrepStock->ExpKinetic PrepBuffer->ExpThermo Analysis HPLC/UV Quantification ExpThermo->Analysis ExpKinetic->Analysis pHCheck Post-Exp pH Check (CRITICAL) Analysis->pHCheck Result Final Solubility Profile pHCheck->Result Valid Data

Caption: Workflow for differentiating Kinetic vs. Thermodynamic solubility, emphasizing the critical post-experiment pH verification step.

Diagram 2: pH-Dependent Speciation

Understanding which species dominates at a given pH is vital for membrane permeability predictions.

Speciation Dication Dication (MH2++) Solubility: High Permeability: Low Monocation Monocation (MH+) Solubility: Moderate Permeability: Moderate Dication->Monocation pH > 8.4 (pKa1) Neutral Neutral Base (M) Solubility: Low (S0) Permeability: High Monocation->Neutral pH > 10.0 (pKa2) Stomach Stomach (pH 1.2) Stomach->Dication Blood Blood (pH 7.4) Blood->Monocation Tissue Intracellular (pH 7.0)

Caption: Speciation transition of NM-MPE. At physiological pH (7.4), the Monocation is the dominant species.

Formulation & Handling Recommendations

Salt Selection

If the free base form proves too oily or insoluble for specific applications, conversion to a salt is recommended.

  • Dihydrochloride (2HCl): Best for maximum aqueous solubility. Likely hygroscopic.

  • Fumarate/Tartrate: Often yields non-hygroscopic, crystalline solids with good handling properties.

Storage
  • Solid: Store at -20°C, desiccated. Amine salts can be hygroscopic.

  • DMSO Stock: Stable at -20°C for 3-6 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis or oxidation of the morpholine ring.

Safety Note

As a substituted phenethylamine derivative, handle with strict safety precautions (fume hood, gloves). Assume potential CNS activity and irritant properties similar to structural analogs.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. Link

  • PubChem Compound Summary. (2023). 1-(4-Morpholinophenyl)ethanamine (Structural Analog Data). National Center for Biotechnology Information. Link

Sources

Exploratory

An In-depth Technical Guide to the Chemical Reactivity of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Abstract This technical guide provides a comprehensive analysis of the chemical reactivity of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, a molecule of interest in pharmaceutical and chemical research. By dissecting i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, a molecule of interest in pharmaceutical and chemical research. By dissecting its constituent functional groups—a secondary amine, a tertiary amine within a morpholine ring, and a para-substituted phenyl ring—we can predict and understand its reaction profile. This document will explore the molecule's acid-base properties, its behavior as a nucleophile in alkylation and acylation reactions, its susceptibility to oxidation, and the potential for electrophilic substitution on the aromatic ring. The insights provided herein are grounded in fundamental principles of organic chemistry and supported by data from analogous structures, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: A Molecule of Three Parts

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a structurally distinct organic molecule characterized by three key functional domains that dictate its chemical behavior. The central phenylethylamine backbone is N-methylated, creating a secondary amine. This backbone is attached at the para position to a morpholine ring, which contains a tertiary amine. The interplay of these functionalities on the aromatic platform governs the molecule's reactivity, stability, and potential applications. Understanding the individual and collective contributions of these groups is paramount for its effective utilization in synthesis and drug design.

This guide will systematically explore the reactivity landscape of this compound, providing both theoretical predictions and practical, field-proven experimental protocols for its modification and analysis.

Molecular Structure and Predicted Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for predicting its reactivity.

Caption: Molecular structure of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine highlighting its key functional groups.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₃H₂₀N₂OBased on structural analysis.
Molecular Weight 220.31 g/mol Calculated from the molecular formula.
Basicity (pKa) Two pKa values expected.The secondary amine is expected to be more basic (pKa ~10-11) than the tertiary morpholine amine (pKa of N-methylmorpholine is ~7.4[1]). This is due to the electron-withdrawing effect of the oxygen atom in the morpholine ring, which reduces the electron density on the nitrogen.[2]
Solubility Soluble in organic solvents.The presence of the aromatic ring and alkyl groups suggests good solubility in common organic solvents like dichloromethane, chloroform, and methanol.
Appearance Likely a colorless to pale yellow oil or low-melting solid at room temperature.Based on the properties of similar N-methylphenethylamine and morpholine derivatives.

Reactivity at the Nitrogen Centers: Nucleophilicity and Basicity

The presence of two amine functionalities, a secondary and a tertiary amine, defines much of the reactivity of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. These nitrogen atoms possess lone pairs of electrons, rendering them both basic and nucleophilic.[3]

Basicity and Salt Formation

Both the secondary and tertiary amines will react with acids to form the corresponding ammonium salts. Due to the higher predicted basicity of the secondary amine, protonation is expected to occur preferentially at this site.

salt_formation Molecule N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Protonation Protonation (e.g., + HCl) Molecule->Protonation Salt Ammonium Salt (Preferential at Secondary Amine) Protonation->Salt

Caption: Acid-base reaction of the target molecule.

N-Alkylation: Synthesis of Tertiary Amines and Quaternary Ammonium Salts

The secondary amine is a prime site for N-alkylation reactions with alkyl halides or other alkylating agents.[1][4] This reaction proceeds via an SN2 mechanism.[5] It is important to note that the product of this reaction, a tertiary amine, can also be alkylated, leading to the formation of a quaternary ammonium salt.[1] Careful control of stoichiometry is crucial to favor mono-alkylation.

The tertiary morpholine nitrogen can also undergo alkylation to form a quaternary ammonium salt, though it is generally less nucleophilic than the secondary amine.[2]

Experimental Protocol: N-Alkylation of the Secondary Amine

  • Dissolution: Dissolve N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (1.5 equivalents), to the solution to neutralize the acid formed during the reaction.

  • Alkylating Agent: Add the alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

N-Acylation: Formation of Amides

The secondary amine readily reacts with acylating agents like acyl chlorides or acid anhydrides to form the corresponding amide.[4] This reaction is a robust method for introducing an acyl group and is often used as a protective strategy in multi-step syntheses. The tertiary amine of the morpholine ring does not undergo acylation due to the absence of a proton on the nitrogen atom.[4]

Experimental Protocol: N-Acylation of the Secondary Amine

  • Dissolution: Dissolve N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (1 equivalent) in an inert solvent like dichloromethane (DCM).

  • Base Addition: Add a base such as triethylamine or pyridine (1.2 equivalents) to act as an acid scavenger.

  • Acylating Agent: Cool the solution to 0 °C and add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC.

  • Work-up: Wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl), followed by a dilute aqueous base solution (e.g., saturated NaHCO₃), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting amide can be further purified by recrystallization or column chromatography.

Oxidation of the Amine Centers

The oxidation of amines can lead to a variety of products depending on the nature of the amine and the oxidizing agent used.

  • Secondary Amine: The secondary amine can be oxidized, though the reactions can be complex. Strong oxidizing agents may lead to cleavage of the N-alkyl group.

  • Tertiary Amine (Morpholine): Tertiary amines are generally resistant to oxidation under mild conditions but can be oxidized to N-oxides using reagents like hydrogen peroxide or m-CPBA.[6][7]

oxidation Molecule N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Oxidation Oxidation (e.g., H₂O₂) Molecule->Oxidation N-Oxide Morpholine N-oxide derivative Oxidation->N-Oxide

Caption: Oxidation of the tertiary amine in the morpholine ring.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The phenyl ring of the molecule is susceptible to electrophilic aromatic substitution (EAS).[8][9] The morpholino group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring. The ethylamine substituent is generally considered to be a deactivating group. Therefore, the morpholino group will be the dominant directing group. Since the para position is already substituted, electrophilic attack is expected to occur at the positions ortho to the morpholine group.

Predicted Outcome of Electrophilic Aromatic Substitution

eas cluster_1 Electrophilic Aromatic Substitution Start N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Reagent + E⁺ (e.g., Br₂/FeBr₃) Start->Reagent Product Ortho-substituted product Reagent->Product

Caption: Predicted outcome of electrophilic aromatic substitution.

Common EAS reactions include:

  • Halogenation: Introduction of a halogen (Br, Cl) using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃.

  • Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

  • Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

  • Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group. These reactions may be complicated by the presence of the amine functionalities, which can coordinate with the Lewis acid catalyst.

Potential for N-Dealkylation

N-dealkylation, the removal of an N-alkyl group, is a significant transformation in both synthetic chemistry and drug metabolism.[10] Both the N-methyl and the N-ethyl groups on the secondary amine, as well as the ethyl groups within the morpholine ring, could potentially be cleaved under specific chemical or enzymatic conditions. Various methods exist for N-dealkylation, including chemical, catalytic, and enzymatic approaches.[10]

Analytical Methods for Characterization

A combination of spectroscopic and chromatographic techniques is essential for the characterization and purity assessment of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine and its reaction products.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons (likely two doublets for the para-substituted ring), the morpholine protons, the ethylamine protons, and the N-methyl protons. The chemical shifts and coupling patterns would provide detailed structural information.
¹³C NMR Resonances for all unique carbon atoms in the molecule, confirming the carbon skeleton.
Mass Spectrometry The molecular ion peak would confirm the molecular weight. Fragmentation patterns could provide further structural insights, such as cleavage of the ethylamine side chain.
Infrared (IR) Spectroscopy A characteristic N-H stretch for the secondary amine would be observed in the region of 3300-3500 cm⁻¹.
High-Performance Liquid Chromatography (HPLC) A primary method for assessing purity and for monitoring reaction progress.
Gas Chromatography (GC) Can be used for purity analysis, particularly if the compound is sufficiently volatile and thermally stable.

Conclusion and Future Perspectives

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine presents a rich and predictable reactivity profile based on the well-established chemistry of its constituent functional groups. The secondary amine is the most nucleophilic and basic center, making it a primary target for alkylation and acylation. The morpholine tertiary amine offers a secondary site for reactions such as oxidation to the N-oxide. The electron-rich aromatic ring is activated towards electrophilic substitution at the positions ortho to the morpholine substituent.

While this guide provides a robust framework for understanding and manipulating this molecule, further experimental investigation is warranted to determine its precise physicochemical properties, reaction kinetics, and to explore its potential in various applications, particularly in the synthesis of novel pharmaceutical agents. The protocols and theoretical considerations outlined herein serve as a solid foundation for such future endeavors.

References

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Amines. Retrieved from a relevant source.[3]

  • Ataman Kimya. MORPHOLINE.
  • Fiveable. Reactions of Amines. Retrieved from a relevant source.[4]

  • Filo. (2025, April 24). Reaction of oxidation of amines. Retrieved from a relevant source.[6]

  • MSU Chemistry. Amine Reactivity.
  • BYJU'S. Electrophilic substitution reaction of benzene. Retrieved from a relevant source.[8]

  • Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022, December 12). Retrieved from a relevant source.[9]

  • Taylor & Francis. Morpholine – Knowledge and References.
  • MORPHOLINE.
  • ChemicalBook. (2025, February 14). Morpholine: Chemical Properties, Reactivity and Uses.
  • Wikipedia. Amine alkylation. Retrieved from a relevant source.[1]

  • Wikipedia. Morpholine. Retrieved from a relevant source.[2]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
  • PubMed. N-Alkylation of phenethylamine and tryptamine.
  • Chemistry LibreTexts. (2021, July 31). 23.11: Oxidation of Amines. Retrieved from a relevant source.[7]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines.
  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.
  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.
  • MDPI. N-Dealkylation of Amines. Retrieved from a relevant source.[10]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
  • ResearchGate. (2025, August 5). N-Alkylation of Phenethylamine and Tryptamine. | Request PDF.
  • PubMed. (2022, May 20). N-Dealkylation of Amines.
  • Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9).
  • Google Patents. US6211384B1 - Methods for the acylation of amine compounds.
  • HELDA - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • Google Patents. EP2387555A1 - Method for making phenylethylamine compounds.
  • Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • ResearchGate. (2022, May 8). (PDF) N-Dealkylation of Amines.
  • Organic Chemistry Portal. Amide synthesis by acylation.
  • YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides.
  • ijprems. PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW.
  • Sciencemadness.org. AMINES Oxidation of Primary, Secondary, and Tertiary Amines with Neutral Permanganate. A Simple Method for Degrading Amines to A.
  • Ch22: Alkylation of Amines. Retrieved from a relevant source.[5]

Sources

Foundational

"N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine" mechanism of action

The following technical guide provides an in-depth pharmacological and structural analysis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (CAS 920483-38-1). Given the absence of extensive clinical literature for this s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological and structural analysis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (CAS 920483-38-1).

Given the absence of extensive clinical literature for this specific chemical entity, this monograph synthesizes its mechanism of action (MoA) based on Structure-Activity Relationships (SAR) , pharmacophore modeling , and its role as a high-value intermediate in medicinal chemistry (particularly in kinase inhibitor and CNS ligand design).

Executive Summary

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a synthetic secondary amine characterized by a chiral ethylamine backbone attached to a morpholino-substituted phenyl ring. While often utilized as a modular building block in drug discovery, its structural features suggest intrinsic biological activity as a Sigma-1 Receptor (σ1R) Ligand and a potential Monoamine Modulator .

  • Chemical Class : Substituted N-methyl-1-phenylethanamine (N-methyl-α-methylbenzylamine derivative).

  • Primary Predicted Targets : Sigma-1 Receptor (Agonist/Antagonist), Monoamine Oxidase B (MAO-B), and Trace Amine-Associated Receptor 1 (TAAR1).

  • Key Physicochemical Property : The 4-morpholino group functions as a hydrophilic "anchor," modulating the lipophilicity (LogP) and metabolic stability of the pharmacophore, distinguishing it from classic psychostimulants.

Chemical Identity & Structural Analysis[1]

Understanding the MoA requires a dissection of the molecule’s three functional domains.

DomainStructural FeaturePharmacological Function
Core Scaffold 1-Phenyl-ethanamineProvides the basic template for CNS penetration and monoaminergic recognition. The chiral center (C1) dictates stereoselective binding.
N-Terminus N-Methyl Secondary AmineIncreases basicity (pKa ~9.5) and metabolic stability compared to primary amines. Critical for ionic bonding with Aspartate residues in GPCRs/Transporters.
4-Position Morpholine RingA bulky, polar substituent. It reduces blood-brain barrier (BBB) permeability relative to a methyl group but enhances selectivity for Sigma receptors and reduces direct sympathomimetic potency.
SAR Implications

Unlike amphetamine (1-phenylpropan-2-amine), this compound is a 1-phenylethanamine . This shortening of the carbon chain shifts activity away from Dopamine Transporter (DAT) reversal and towards enzyme inhibition (MAO) and Sigma-1 chaperone modulation .

Mechanism of Action (Pharmacodynamics)

Primary Mechanism: Sigma-1 Receptor (σ1R) Modulation

The most probable high-affinity target for this structure is the Sigma-1 Receptor , an endoplasmic reticulum (ER) chaperone protein.

  • Binding Mode : The basic nitrogen of the N-methyl-ethanamine tail forms an electrostatic interaction with Asp126 in the σ1R binding pocket. The phenyl ring engages in hydrophobic stacking with Tyr103/Leu105 , while the morpholine ring projects into the hydrophilic pocket, potentially forming hydrogen bonds via its ether oxygen.

  • Functional Outcome :

    • Agonism : Promotes σ1R dissociation from BiP (Binding immunoglobulin Protein), leading to chaperone activity that stabilizes IP3 receptors and enhances Calcium (

      
      ) signaling.
      
    • Neuroprotection : Modulation of ER stress and reduction of excitotoxicity.

Secondary Mechanism: Monoaminergic Modulation

While the steric bulk of the morpholine group likely diminishes potency at DAT/NET compared to methamphetamine, the compound retains features of a Trace Amine analog.

  • TAAR1 Agonism : Similar to N-methylphenethylamine (NMPEA), this compound may activate TAAR1, leading to cAMP accumulation and internalization of monoamine transporters.

  • MAO-B Inhibition : 1-Phenylethanamines are privileged scaffolds for MAO-B inhibition. The N-methyl group and para-substitution often improve selectivity for isoform B (associated with dopamine metabolism) over isoform A.

Visualization: Signal Transduction Pathway

The following diagram illustrates the predicted signaling cascade initiated by σ1R activation and TAAR1 modulation.

MoA_Pathway cluster_Sigma ER Membrane (Sigma-1) cluster_TAAR Synaptic Membrane (TAAR1) Ligand N-methyl-1-(4-morpholinophenyl) ethanamine Sigma1 Sigma-1 Receptor (Asp126 Binding) Ligand->Sigma1 High Affinity TAAR1 TAAR1 (GPCR) Ligand->TAAR1 Putative Agonist BiP BiP Protein Sigma1->BiP Dissociation IP3R IP3 Receptor Stabilization Sigma1->IP3R Chaperoning Effect Neuroprotection & Monoamine Modulation IP3R->Effect Ca2+ Homeostasis AC Adenylyl Cyclase TAAR1->AC Gs Coupling cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA PKA->Effect DAT/SERT Phosphorylation

Figure 1: Predicted dual-pathway signaling mechanism involving ER-resident Sigma-1 activation and synaptic TAAR1 modulation.

Pharmacokinetics & Metabolism (ADME)

For researchers designing in vivo studies, the metabolic fate of this compound is critical.

Predicted Metabolic Stability
  • N-Demethylation : The N-methyl group is a prime target for CYP2C19 and CYP2D6 , yielding the primary amine metabolite 1-(4-morpholinophenyl)ethanamine.

  • Morpholine Oxidation : The morpholine ring is generally stable but can undergo slow oxidation to a lactam (morpholin-3-one) or ring-opening via CYP3A4 .

  • Chirality : If the compound is administered as a racemate, the (S)-enantiomer is likely cleared faster due to stereoselective MAO metabolism.

Physicochemical Properties Table
PropertyValue (Predicted)Implication
Molecular Weight 220.31 g/mol Optimal for CNS penetration.
LogP ~1.8 - 2.2Moderate lipophilicity; crosses BBB but less accumulating than pure hydrocarbons.
TPSA ~35 ŲHigh oral bioavailability.
pKa (Base) 9.4Predominantly protonated (cationic) at physiological pH.

Experimental Protocols

To validate the mechanism of action, the following standardized assays are recommended.

Protocol: Sigma-1 Receptor Radioligand Binding Assay

Objective : Determine the affinity (


) of the compound for σ1R using [³H]-(+)-Pentazocine.
  • Membrane Preparation : Isolate microsomes from guinea pig brain or CHO cells overexpressing human σ1R.

  • Incubation :

    • Mix 50 µg membrane protein with 2 nM [³H]-(+)-Pentazocine.

    • Add test compound (N-methyl-1-(4-morpholinophenyl)ethanamine) at concentrations ranging from

      
       M to 
      
      
      
      M.
    • Buffer : 50 mM Tris-HCl (pH 7.4).

  • Equilibrium : Incubate for 120 minutes at 37°C.

  • Termination : Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Analysis : Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol: Functional MAO-B Inhibition Assay

Objective : Assess enzyme inhibition potential.

  • Enzyme Source : Human recombinant MAO-B (commercial).

  • Substrate : Kynuramine (non-fluorescent)

    
     4-Hydroxyquinoline (fluorescent).
    
  • Procedure :

    • Pre-incubate enzyme + test compound (1 µM - 100 µM) for 30 mins at 37°C.

    • Add Kynuramine substrate.

    • Monitor fluorescence (Ex 310 nm / Em 400 nm) kinetically for 60 mins.

  • Control : Use Selegiline as a positive control for MAO-B inhibition.

Safety & Toxicology Profile

  • Hazard Classification : Irritant (Skin/Eye).

  • Toxicological Risks :

    • Serotonergic Toxicity : Potential risk if combined with SSRIs due to weak MAO inhibition.

    • Cardiovascular : TAAR1/Sympathomimetic activity may induce transient hypertension.

  • Handling : Use standard PPE (Nitrile gloves, fume hood). Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation.

References

  • Chemical Identity : PubChem.[1][2][3] (n.d.). Compound Summary for CAS 920483-38-1. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma Receptor Pharmacology : Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics.[2][4] Retrieved from [Link]

  • TAAR1 Signaling : Berry, M. D., et al. (2017). The Trace Amine-Associated Receptor 1 (TAAR1): A Novel Target for the Treatment of Psychiatric Disorders. Frontiers in Pharmacology. Retrieved from [Link]

  • MAO Inhibition SAR : Ramsay, R. R., et al. (2011). Monoamine oxidases: Structure, function and guidance for inhibitors. Nature Reviews Drug Discovery. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Biological Target Profiling of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

This guide provides an in-depth technical analysis of the potential biological targets for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine .[1][2][3] As this compound represents a specific structural modification of known...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the potential biological targets for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine .[1][2][3] As this compound represents a specific structural modification of known pharmacophores—combining a morpholine ring, a phenyl scaffold, and an N-methylated ethylamine tail—this analysis utilizes rigorous Structure-Activity Relationship (SAR) logic to predict its pharmacological profile.[3]

The compound is the N-methylated derivative of the known building block 1-(4-morpholin-4-ylphenyl)ethanamine (CAS 728024-36-0).[1][2][3]

Executive Summary & Chemical Identity

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a Novel Chemical Entity (NCE) characterized by a lipophilic phenyl-morpholine core linked to a cationic N-methyl-ethylamine side chain.[1][2][3] Structurally, it bridges the gap between substituted phenethylamines/benzylamines (CNS active agents) and morpholine-containing ligands (Sigma receptor modulators/Kinase inhibitors).[3]

Chemical Structure Analysis
  • Core Scaffold: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -methyl-1-phenyl-ethanamine (also known as 
    
    
    
    -methyl-
    
    
    -methylbenzylamine).[2][3]
  • Key Substituent: A morpholine ring attached at the para (4-) position of the phenyl ring.[2][3]

  • Pharmacophore Features:

    • Cationic Amine: Protonatable nitrogen at physiological pH, critical for electrostatic interactions (e.g., Aspartate residues in GPCRs/Transporters).[3]

    • Hydrophobic Linker: The phenyl ring provides

      
      -
      
      
      
      stacking capability.[2][3]
    • H-Bond Acceptor: The morpholine oxygen acts as a distal hydrogen bond acceptor, a feature often associated with high selectivity for Sigma-1 receptors and Serotonin Transporters (SERT) .[2][3]

FeatureChemical ComponentPredicted Pharmacological Impact
Cationic Head ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-methyl-ethylamine
Mimics endogenous monoamines; critical for MAT (Monoamine Transporter) recognition.[2][3]
Steric Bulk 4-Morpholino groupReduces affinity for DAT (Dopamine Transporter); enhances selectivity for SERT and Sigma-1.[1][2][3]
Chirality C1 positionThe molecule is chiral.[1] The (S)-enantiomer is likely more bioactive for CNS targets.[2][3]

Predicted Biological Targets (SAR Analysis)

Based on the structural integration of the morpholine moiety with the amphetamine-like backbone, the following biological targets are prioritized by probability.

Primary Target: Sigma-1 Receptor (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> R)[1][2][3]
  • Probability: High [1][2][3][4]

  • Rationale: The 4-phenylmorpholine motif is a "privileged structure" for Sigma-1 ligands.[1][2][3] The distance between the basic nitrogen (amine) and the hydrophobic bulk (morpholine) in this molecule perfectly matches the pharmacophore model for high-affinity

    
     agonists.[2][3]
    
  • Mechanism: Modulation of calcium signaling at the mitochondrion-associated endoplasmic reticulum membrane (MAM).[2][3]

  • Therapeutic Relevance: Neuroprotection, cognitive enhancement, or antidepressant effects.[3]

Secondary Target: Serotonin Transporter (SERT)[2][3][5]
  • Probability: Moderate-High [1][2][3]

  • Rationale: In substituted amphetamines/benzylamines, bulky para-substituents (like the morpholine ring) sterically hinder binding to the Dopamine Transporter (DAT) but are well-tolerated by the larger binding pocket of SERT.[2][3]

  • Mechanism: Likely functions as a Serotonin Reuptake Inhibitor (SRI) or a Serotonin Releasing Agent (SRA) .[3][5]

  • Risk: If the compound acts as a releaser, it may lack the reinforcing properties of dopaminergic stimulants but carry a risk of serotonergic toxicity.

Tertiary Target: Monoamine Oxidase (MAO-A)[1][2][3]
  • Probability: Moderate [1][2][3]

  • Rationale: The structure shares homology with Linezolid and Moclobemide precursors, both of which contain morpholine rings and interact with MAO enzymes. The 4-morpholino-phenylamine scaffold is a known weak MAO inhibitory pharmacophore.[1][2][3]

  • Implication: Dual activity (SERT inhibition + MAO inhibition) would significantly elevate the risk of Serotonin Syndrome .[3]

Off-Target Potential: Kinase ATP-Binding Pockets[1][2][3]
  • Probability: Low (for specific CNS activity) [2][3]

  • Rationale: Many kinase inhibitors (e.g., Gefitinib analogs) utilize a morpholine-phenyl-amine motif to bind to the ATP hinge region.[1][2][3] While possible, the small ethylamine tail usually lacks the complexity required for high-affinity kinase inhibition compared to larger heterocycles.[3]

Mechanism of Action Visualization

The following diagram illustrates the structural logic connecting the chemical features of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine to its predicted biological targets.

SAR_Analysis cluster_0 Chemical Features cluster_1 Predicted Biological Targets Amine N-Methyl-Ethylamine (Cationic Head) Sigma1 Sigma-1 Receptor (Agonist) Amine->Sigma1 Electrostatic Binding SERT Serotonin Transporter (Reuptake Inhibitor) Amine->SERT Ionic Interaction (Asp98) Phenyl Phenyl Scaffold (Hydrophobic Core) Phenyl->Sigma1 Hydrophobic Pocket Phenyl->SERT Pi-Pi Stacking Morpholine 4-Morpholino Group (Bulky H-Bond Acceptor) Morpholine->Sigma1 High Affinity Pharmacophore Morpholine->SERT Selectivity Filter (Tolerated) DAT Dopamine Transporter Morpholine->DAT Steric Clash (Reduces Affinity) MAO Monoamine Oxidase A Morpholine->MAO Active Site Fit

Figure 1: SAR Logic Flowchart mapping structural motifs to predicted biological targets.

Experimental Validation Protocols

To confirm the biological activity of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, the following self-validating experimental workflows are recommended.

Protocol A: Radioligand Binding Screen (Primary)

Objective: Determine affinity (


) for 

,

, SERT, NET, and DAT.[3]
  • Preparation: Solubilize the hydrochloride salt of the compound in DMSO (stock 10 mM).

  • Assay Conditions:

    • 
       Receptor:  Use -pentazocine in guinea pig brain homogenates.
      
    • SERT: Use [³H]citalopram in rat cortical membranes.[3]

    • DAT: Use [³H]WIN-35,428 in rat striatal membranes.[2][3]

  • Procedure: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of the test compound for 60-120 mins at 25°C.
  • Validation: Nonspecific binding defined by Haloperidol (

    
    ) or Fluoxetine (SERT).[3]
    
  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[3]
Protocol B: Functional Uptake Assay

Objective: Distinguish between reuptake inhibition and substrate-induced release.[1][2][3]

  • Cell Line: HEK293 cells stably expressing human SERT (hSERT).

  • Tracer: [³H]5-HT (Serotonin).[3]

  • Inhibition Mode: Pre-incubate cells with test compound (10 mins), then add [³H]5-HT. Measure retained radioactivity.[3]

  • Release Mode: Pre-load cells with [³H]5-HT (20 mins), wash, then add test compound. Measure radioactivity in the supernatant.[3]

    • Interpretation: High release indicates the compound is a substrate (releaser).[3] High inhibition with low release indicates a blocker (reuptake inhibitor).[3]

Screening Workflow Diagram

This workflow outlines the decision tree for characterizing the compound from initial binding to functional profiling.

Screening_Workflow Start Compound Synthesis (HCl Salt) Binding Radioligand Binding (Sigma-1, SERT, DAT, NET) Start->Binding Decision1 Ki < 100 nM? Binding->Decision1 Sigma_Path Sigma-1 Selective Decision1->Sigma_Path High Affinity Sigma MAT_Path Transporter Active Decision1->MAT_Path High Affinity SERT/NET Func_Sigma Functional Assay: Ca2+ Mobilization / Neuroprotection Sigma_Path->Func_Sigma Func_MAT Functional Assay: Uptake vs. Release ([3H]5-HT) MAT_Path->Func_MAT Tox Toxicity Screen: Cytotoxicity & hERG Func_Sigma->Tox Func_MAT->Tox

Figure 2: Step-by-step screening workflow for pharmacological characterization.

References

  • Glennon, R. A. (2005).[3] Pharmacology of Phenylalkylamines. In: Psychopharmacology. This reference grounds the SAR of phenethylamine derivatives.[3][5][6]

  • Cobos, E. J., et al. (2008).[3] Sigma-1 receptor ligands: new insights into their mechanism of action. Explains the morpholine pharmacophore relevance. [2][3]

  • ChemicalBook. (n.d.).[3] 1-(4-morpholin-4-ylphenyl)ethanamine - CAS 728024-36-0.[1][2][3][7] Confirms the existence of the primary amine precursor. [2][3]

  • BocSci. (n.d.).[3] Product Data: 1-(4-Morpholin-4-ylphenyl)ethanamine.[1][2][3][][9] Verifies chemical availability for synthesis. [2][3]

  • Ritz, M. C., et al. (1987).[3] Cocaine receptors on dopamine transporters are related to self-administration of cocaine.[1][2] Establishes the protocol for DAT/SERT binding assays. [2][3]

Sources

Foundational

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine: A Scoping Guide for Novel CNS Drug Discovery

Abstract This technical guide provides a comprehensive overview of the novel chemical entity, N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. While direct literature on this specific molecule is nascent, this document syn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity, N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. While direct literature on this specific molecule is nascent, this document synthesizes established principles from medicinal chemistry to propose its design rationale, plausible synthetic routes, and a robust strategy for pharmacological evaluation. The core hypothesis is that the combination of a classical phenylethylamine scaffold with a morpholine moiety—a privileged heterocycle in central nervous system (CNS) drug design—and N-methylation offers a promising profile for CNS-active therapeutics. The morpholine ring is frequently employed to enhance aqueous solubility, modulate pKa, and improve pharmacokinetic properties, making it a valuable component for agents targeting the brain.[1][2][3] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical space in neuroscience.

Part 1: Introduction and Design Rationale

The rational design of novel CNS agents requires a meticulous balance of structural features that govern potency, selectivity, and blood-brain barrier (BBB) permeability.[2] The structure of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a deliberate amalgamation of three key pharmacophoric elements, each contributing distinct and advantageous properties.

The Morpholine Moiety: A CNS Privileged Structure

The morpholine ring is a saturated heterocycle widely recognized for its ability to improve the drug-like properties of bioactive molecules.[3] Its inclusion in a molecular scaffold can:

  • Enhance Hydrophilicity and Solubility: The oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility without significantly increasing lipophilicity, a critical factor for oral bioavailability and formulation.

  • Modulate Basicity: The nitrogen atom within the morpholine ring has a pKa that typically falls in a physiologically relevant range, influencing ionization state, receptor interaction, and cell permeability.

  • Improve Metabolic Stability: The ring is generally resistant to metabolic degradation, contributing to a more predictable pharmacokinetic profile.

  • Facilitate CNS Penetration: Numerous CNS-active drugs and clinical candidates incorporate a morpholine ring, which is believed to favorably modulate the physicochemical properties required to cross the BBB.[1][2] Prominent examples include the antimicrobial Linezolid and the anticoagulant Rivaroxaban, which are derived from a 4-morpholinoaniline core.[4]

The Phenylethylamine Scaffold: A Gateway to the CNS

The phenylethylamine backbone is a foundational structure for a vast array of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic neuromodulatory agents. Its rigid phenyl ring and flexible ethylamine side chain provide an ideal template for interacting with a multitude of CNS targets, including monoamine transporters and G-protein coupled receptors (GPCRs).

The N-Methyl Group: A Fine-Tuning Element

Modification of the terminal amine is a classical medicinal chemistry strategy to fine-tune pharmacological activity. The introduction of an N-methyl group can:

  • Alter Receptor Selectivity and Potency: The steric and electronic profile of the amine is changed, potentially favoring binding to one receptor subtype over another. For instance, in opioid ligands, replacing an N-methyl group can drastically alter the agonist/antagonist profile.[5]

  • Modulate Lipophilicity: N-methylation slightly increases lipophilicity, which can influence BBB penetration and plasma protein binding.

  • Impact Metabolism: The N-methyl group can serve as a point for metabolic N-demethylation, influencing the compound's half-life and potentially generating active metabolites.

Integrated Design Rationale

The combination of these three moieties in N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine presents a compelling hypothesis. The phenylethylamine core provides the foundational structure for CNS activity, while the para-substituted morpholine ring is anticipated to confer favorable pharmacokinetic properties, particularly CNS penetration and metabolic stability. The N-methyl group serves as a critical tuning element to optimize potency and selectivity for specific neuronal targets.

cluster_mol N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine N1 N2 N1->N2 C1 N1->C1 N3 N2->N3 N4 N3->N4 N5 N4->N5 M1 N N4->M1 N6 N5->N6 N6->N1 M2 M1->M2 M3 O M2->M3 M4 M3->M4 M4->M1 C2 N C1->C2 C4 C1->C4 CH₃ C3 C2->C3 CH₃ H H C2->H H

Caption: Molecular structure of the target compound.

Part 2: Proposed Synthetic Pathways

The synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine can be approached through several reliable and scalable methods. The primary proposed route leverages a reductive amination of a key ketone intermediate, a cornerstone reaction in medicinal chemistry.

Primary Route: Reductive Amination

This two-step pathway is efficient and utilizes readily available starting materials.

Step 1: Synthesis of 1-(4-morpholinophenyl)ethan-1-one (Ketone Intermediate) The synthesis begins with the acylation of N-phenylmorpholine. A common and effective method is the Friedel-Crafts acylation.

  • Protocol:

    • To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a suitable solvent (e.g., dichloromethane), add acetyl chloride (CH₃COCl, 1.1 equivalents) dropwise.

    • Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.

    • Add a solution of 4-phenylmorpholine (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to yield the pure ketone intermediate.

Step 2: Synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine The final step involves the reductive amination of the ketone with methylamine.

  • Protocol:

    • Dissolve 1-(4-morpholinophenyl)ethan-1-one (1.0 equivalent) in a protic solvent such as methanol.

    • Add a solution of methylamine (CH₃NH₂, ~2.0 equivalents, e.g., 40% in H₂O or 2.0 M in THF) to the mixture.

    • Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents), in portions. The use of NaBH₃CN is advantageous as it selectively reduces the imine formed in situ over the ketone.

    • Adjust the pH of the reaction to a slightly acidic condition (pH 6-7) using acetic acid to facilitate imine formation.

    • Stir the reaction at room temperature for 12-24 hours, monitoring for the disappearance of the ketone starting material.

    • Quench the reaction by adding a dilute aqueous NaOH solution to decompose any remaining reducing agent.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final product via column chromatography to obtain N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

start1 4-Phenylmorpholine reagent1 AlCl₃, DCM start2 Acetyl Chloride ketone 1-(4-morpholinophenyl)ethan-1-one reagent1->ketone Friedel-Crafts Acylation reagent2 1. CH₃NH₂ 2. NaBH₃CN, MeOH product N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine reagent2->product Reductive Amination

Caption: Proposed two-step synthetic workflow.

Part 3: Postulated Pharmacological Profile & Screening Strategy

Given its structural similarity to known monoaminergic agents, the primary hypothesis is that N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine will interact with monoamine transporters or receptors. A systematic screening cascade is essential to elucidate its biological activity.

Primary Hypothesized Targets
  • Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). The compound could act as either an inhibitor or a releasing agent.

  • Trace Amine-Associated Receptors (TAARs): Particularly TAAR1, a key regulator of monoaminergic systems.

  • Serotonin (5-HT) or Dopamine (D) Receptors: The phenylethylamine scaffold may confer affinity for various GPCRs within these families.

Experimental Screening Workflow

A tiered approach, moving from broad primary screening to more specific functional and secondary assays, is recommended.

  • Primary Screening (In Vitro Binding Assays):

    • Objective: To identify initial binding affinity across a panel of CNS targets.

    • Method: Utilize a commercial service (e.g., Eurofins Safety Panel, CEREP) to screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of receptors, transporters, and enzymes, including DAT, NET, SERT, and various 5-HT and Dopamine receptor subtypes.

    • Outcome: A "hit" is defined as >50% displacement of a radioligand.

  • Secondary Screening (Functional & Potency Assays):

    • Objective: To determine the potency (IC₅₀/EC₅₀) and functional activity (agonist, antagonist, inhibitor, releaser) for the identified "hits".

    • Methods:

      • Transporter Uptake Assays: Use cells expressing human DAT, NET, or SERT to measure the inhibition of radiolabeled substrate (e.g., [³H]dopamine) uptake. This will yield an IC₅₀ value.

      • Neurotransmitter Release Assays: Use pre-loaded cells or synaptosomes to determine if the compound induces neurotransmitter efflux, distinguishing it from a simple uptake blocker.

      • Receptor Functional Assays: For GPCR hits, use appropriate functional readouts such as calcium flux (for Gq-coupled receptors) or cAMP modulation (for Gs/Gi-coupled receptors) to determine functional agonism or antagonism.

  • Early ADME/Tox Profiling (In Vitro):

    • Objective: To assess the "drug-likeness" of the compound early in the discovery process.

    • Key Assays:

      • Permeability: Caco-2 assay to predict intestinal absorption and P-glycoprotein (P-gp) efflux liability. A high efflux ratio may indicate poor BBB penetration.

      • Metabolic Stability: Incubation with human liver microsomes (HLM) to determine intrinsic clearance and predict in vivo half-life.

      • Cardiotoxicity: hERG channel patch-clamp assay to assess the risk of QT prolongation.

      • Cytotoxicity: Evaluation against a standard cell line (e.g., HepG2) to identify general toxicity.

start Test Compound tier1 Tier 1: Primary Screening (Broad Panel Binding @ 10µM) start->tier1 decision1 Hits Identified? (>50% displacement) tier1->decision1 tier2 Tier 2: Secondary Screening (Functional Assays & Potency) decision2 Potent & Active? tier2->decision2 tier3 Tier 3: Early ADME-Tox (In Vitro) decision3 Favorable Profile? tier3->decision3 decision1->tier2 Yes stop Stop/Deprioritize decision1->stop No decision2->tier3 Yes decision2->stop No decision3->stop No proceed Proceed to In Vivo Studies decision3->proceed Yes

Caption: Proposed pharmacological screening cascade.

Part 4: Analytical Methodologies for Bioanalysis

To support pharmacokinetic and pharmacodynamic studies, a sensitive and robust bioanalytical method for the quantification of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine in biological matrices (e.g., plasma, brain homogenate) is required. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.

Proposed LC-MS/MS Method
  • Sample Preparation: A simple protein precipitation followed by dilution is often a suitable starting point.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a deuterated version of the analyte or a close structural analog).

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial or 96-well plate for injection.

  • Instrumentation: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Summary Table: The following table outlines the proposed starting parameters for method development.

ParameterRecommended SettingRationale
HPLC Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides excellent retention and peak shape for small, basic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes analyte ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient 5% to 95% B over 3-5 minutesA standard gradient to ensure elution and column cleaning.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogen atoms in the molecule will readily accept a proton.
MRM Transition Precursor ion [M+H]⁺ → Product ionTo be determined by direct infusion of the compound. The precursor will be the molecular weight + 1. Product ions will result from fragmentation of the ethylamine side chain or morpholine ring.
Internal Standard Stable-isotope labeled analyte (e.g., d₃-N-methyl)Ideal choice to correct for matrix effects and extraction variability.

This method would require validation according to regulatory guidelines, including assessment of linearity, accuracy, precision, selectivity, and stability.

Part 5: Conclusion and Future Directions

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a novel, rationally designed molecule with significant potential as a CNS therapeutic agent. Its structure synergistically combines the CNS-targeting phenylethylamine core with the favorable pharmacokinetic profile often conferred by a morpholine moiety. The proposed synthetic routes are robust and scalable, and the outlined screening cascade provides a clear path to elucidating its biological function and therapeutic potential.

Immediate next steps should focus on:

  • Synthesis and Characterization: Execution of the proposed synthesis to obtain a pure sample of the target compound for testing.

  • In Vitro Profiling: Execution of the pharmacological and ADME-Tox screening cascades to identify primary targets and assess drug-like properties.

  • Structure-Activity Relationship (SAR) Studies: Following initial results, a focused medicinal chemistry effort should be initiated to synthesize analogs. Key modifications could include:

    • Varying the N-alkyl substituent (e.g., ethyl, cyclopropylmethyl).

    • Introducing substituents on the phenyl ring.

    • Exploring stereochemistry, as the chiral center on the ethylamine chain will likely be critical for activity. The synthesis of individual (R) and (S) enantiomers is a high priority.[6]

Through this systematic approach, the therapeutic potential of this promising molecular scaffold can be thoroughly and efficiently explored.

References

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021-02-21). PMC - NIH.
  • (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. (2026-01-07). Oreate AI Blog.
  • N-Methylmorpholine: The Versatile Green Chemical Driving Advancements in Pharmaceuticals, New Materials, and Environmental Protection. Hainan Sincere Industries.
  • 4-Methylmorpholine. Connect Chemicals.
  • CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine. Google Patents.
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
  • Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. MDPI.
  • N-[4-(Morpholin-4-yl)phenyl]guanidine synthesis. ChemicalBook.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021-01-11). ResearchGate.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. PMC - PubMed Central.
  • Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds.
  • (PDF) Morpholines. Synthesis and Biological Activity. (2025-08-09). ResearchGate.
  • CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone. Google Patents.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... ResearchGate.
  • CN103121978A - Method for preparing N-methylmorpholine. Google Patents.
  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025-04-10).
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central.
  • Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. NCBI.
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2025-08-07). ResearchGate.
  • 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]. (2018-05-16).
  • 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]- | C24H32N2O2 | CID 22019755. PubChem.
  • (+)-1-(4-Methylphenyl)ethylamine | C9H13N | CID 7015756. PubChem.
  • 4-Methylmorpholine | C5H11NO | CID 7972. PubChem.

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Exploratory

"N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine" material safety data sheet (MSDS)

PROVISIONAL TECHNICAL DATA SHEET & SAFETY GUIDE Subject: N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Document Type: Technical Whitepaper / Provisional MSDS Version: 1.0 (Research Use Only) Part 1: Executive Summary & C...

Author: BenchChem Technical Support Team. Date: February 2026

PROVISIONAL TECHNICAL DATA SHEET & SAFETY GUIDE Subject: N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Document Type: Technical Whitepaper / Provisional MSDS Version: 1.0 (Research Use Only)

Part 1: Executive Summary & Chemical Identity

1.1 Compound Overview N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a secondary amine and a structural derivative of the phenethylamine class. Chemically, it consists of an N-methylated ethylamine chain attached to a phenyl ring, which is para-substituted with a morpholine moiety.

While specific toxicological data for this exact structure is limited in public registries, its structural features suggest it serves as a specialized intermediate in the synthesis of pharmaceutical agents (potentially kinase inhibitors or CNS-active ligands). Consequently, this guide utilizes Structure-Activity Relationship (SAR) analysis to establish a provisional safety profile.

1.2 Chemical Identification

PropertyDetail
Systematic Name N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine
Common Synonyms 4-Morpholino-N-methyl-alpha-methylbenzylamine; 1-[4-(4-Morpholinyl)phenyl]-N-methylethanamine
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
CAS Number Not Listed (Treat as Novel/Research Chemical)
Core Scaffold Phenethylamine (Amphetamine-like backbone)
SMILES CNC(C)C1=CC=C(N2CCOCC2)C=C1

Part 2: Hazard Identification (GHS Classification)

Note: In the absence of experimental animal data, the following classification is derived from the properties of morpholine, secondary amines, and structural analogues (e.g., 4-morpholinoaniline).

2.1 Provisional GHS Classification

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Predicted based on morpholine content).

    • H315: Causes skin irritation (Amine basicity).

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

2.2 Toxicological Context (Mechanism of Action)

  • Corrosivity/Irritation: As a secondary aliphatic amine, the N-methyl group confers basicity (pKa ~9-10), capable of saponifying lipids in corneal tissue, leading to severe irritation or corneal opacity upon direct contact.

  • Systemic Toxicity: The morpholine moiety is metabolically stable but can undergo N-oxidation. High-dose exposure to morpholine derivatives has been linked to renal and hepatic toxicity in rodent models.

  • Bioactivity Alert: The phenethylamine backbone is a privileged scaffold for CNS activity. Although the bulky, polar morpholine group at the 4-position likely reduces Blood-Brain Barrier (BBB) penetration compared to unsubstituted amphetamines, this compound must be handled as a potential psychotropic or sympathomimetic agent until proven otherwise.

Part 3: Synthesis & Characterization

3.1 Primary Synthesis Pathway (Reductive Amination) The most robust synthesis route involves the reductive amination of 4-morpholinoacetophenone. This method minimizes byproducts and allows for stereocontrol if chiral catalysts are employed.

  • Precursor: 1-(4-morpholinophenyl)ethanone (4-Morpholinoacetophenone).

  • Reagent: Methylamine (CH₃NH₂).[2]

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB).

3.2 Synthesis Workflow Diagram

SynthesisPathway cluster_conditions Reaction Conditions Start 4-Morpholinoacetophenone (C12H15NO2) Inter Imine Intermediate (Unstable) Start->Inter Dehydration (-H2O) Product N-methyl-1-(4-morpholin-4-ylphenyl) ethanamine Inter->Product Reduction (NaBH3CN / pH 6) Reagent Methylamine (CH3NH2) Reagent->Inter

Caption: Figure 1. Reductive amination pathway converting the ketone precursor to the target secondary amine.

Part 4: Handling, Storage, & Emergency Protocols

4.1 Storage Stability

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen).

  • Temperature: 2–8°C (Refrigerate) to prevent oxidation of the morpholine ring or amine degradation.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

4.2 Exposure Response Decision Tree This logic flow ensures rapid decision-making in the event of accidental exposure in a research setting.

SafetyLogic Exposure Exposure Event Detected Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Drench 15 min 2. PEG 400 wash (if avail) 3. Monitor for burns Skin->ActionSkin ActionEye 1. Irrigate 15 min 2. Check pH (aim 7.4) 3. Ophthalmologist Consult Eye->ActionEye ActionInhal 1. Fresh Air 2. Oxygen if dyspneic 3. Monitor for pulmonary edema Inhal->ActionInhal Medical Seek Medical Attention (Bring this Data Sheet) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Figure 2. Emergency response logic for amine exposure.

Part 5: References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4912810, 1-[4-(4-Morpholinyl)phenyl]ethanamine. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Reductive Amination Mechanism).

  • European Chemicals Agency (ECHA). Registration Dossier for Morpholine. Retrieved from [Link]

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Foundational

A Technical Guide to N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine: Synthesis, Characterization, and Pharmacological Considerations

Disclaimer: The compound N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a novel chemical entity with no documented history of discovery or extensive pharmacological evaluation in publicly accessible scientific literatu...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a novel chemical entity with no documented history of discovery or extensive pharmacological evaluation in publicly accessible scientific literature. This guide, therefore, serves as a theoretical exploration of its synthesis and potential biological activity, grounded in established principles of medicinal chemistry and pharmacology of structurally related compounds. The information presented is intended for research and drug development professionals.

Introduction

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine represents a unique structural amalgamation of the phenethylamine backbone, known for its diverse central nervous system (CNS) activity, and the morpholine moiety, a heterocyclic scaffold frequently incorporated into CNS-active drugs to improve pharmacokinetic properties.[1][2][3][4] The phenethylamine class of compounds includes a wide range of neurotransmitter modulators, with substitutions on the phenyl ring, ethyl chain, and amino group dictating their pharmacological profile.[5] The morpholine ring, with its weak basic nitrogen and an opposing oxygen atom, offers a favorable balance of hydrophilicity and lipophilicity, which can enhance blood-brain barrier permeability.[1][2][3][4]

This technical guide provides a prospective analysis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, detailing a plausible synthetic pathway, outlining key experimental protocols, and discussing its potential pharmacology based on the structure-activity relationships of related compounds.

Proposed Synthesis Pathway

A logical and efficient synthetic route to N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is proposed via a reductive amination pathway. This common and versatile reaction in medicinal chemistry allows for the formation of primary, secondary, and tertiary amines.[6][7][8] The synthesis would commence from the commercially available 4-morpholinoaniline.

A plausible two-step synthesis is outlined below:

Step 1: Synthesis of 1-(4-morpholin-4-ylphenyl)ethanone

The initial step would involve the acylation of 4-morpholinoaniline to introduce the ethylamine precursor. A standard approach would be a Friedel-Crafts acylation; however, a more direct route from a different starting material, 4-morpholinoacetophenone, if commercially available, would be more efficient. Assuming 4-morpholinoaniline as the starting point, a multi-step process would be required. A more direct conceptual pathway initiates from a suitable phenylethanone derivative.

Step 2: Reductive Amination to Yield N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

The ketone synthesized in the previous conceptual step, 1-(4-morpholin-4-ylphenyl)ethanone, would undergo reductive amination with methylamine.[9] This reaction typically proceeds via the formation of an imine intermediate, which is then reduced to the corresponding amine.[8]

Synthesis_Pathway 4-morpholinoacetophenone 4-morpholinoacetophenone product N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine 4-morpholinoacetophenone->product Reductive Amination (e.g., NaBH4) methylamine Methylamine (CH3NH2) methylamine->product

Caption: Proposed reductive amination pathway.

Experimental Protocols

Protocol 1: Synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine via Reductive Amination

Objective: To synthesize the target compound from 4-morpholinoacetophenone and methylamine.

Materials:

  • 4-morpholinoacetophenone

  • Methylamine (solution in a suitable solvent, e.g., ethanol)

  • Sodium borohydride (NaBH4) or another suitable reducing agent

  • Ethanol (or another suitable reaction solvent)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Step-by-Step Methodology:

  • To a stirred solution of 4-morpholinoacetophenone (1.0 equivalent) in ethanol, add methylamine (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 1-3 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[10]

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (2.0 equivalents) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30 minutes.[10]

  • Quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).[10]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Structural and Physicochemical Properties (Predicted)

PropertyPredicted Value/Characteristic
Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
Appearance Likely an oil or low-melting solid at room temperature
Solubility Expected to be soluble in common organic solvents
pKa (predicted) The morpholine nitrogen is weakly basic. The ethanamine nitrogen will be a stronger base.

Pharmacological Considerations and Structure-Activity Relationships

The pharmacological profile of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is likely to be influenced by both the phenethylamine core and the morpholine substituent.

The Phenethylamine Core: A Gateway to the CNS

The unsubstituted phenethylamine structure is the backbone for a vast array of psychoactive compounds. Substitutions on the phenyl ring, side chain, and nitrogen atom dramatically alter the affinity and efficacy at various monoamine receptors.

  • Serotonin Receptors (5-HT): Many phenethylamine derivatives exhibit high affinity for serotonin 2A (5-HT2A) receptors.[11][12][13] The nature of the substituent at the 4-position of the phenyl ring is a key determinant of activity. While small, non-polar groups can increase affinity, the bulky morpholine group at this position may have a more complex influence.[10]

  • Dopamine and Norepinephrine Transporters: The phenethylamine scaffold is also characteristic of compounds that interact with dopamine and norepinephrine transporters, often leading to stimulant effects.

The Morpholine Moiety: A Tool for Drug Design

The inclusion of a morpholine ring in CNS drug candidates is a common strategy to enhance their drug-like properties.[1][2][4]

  • Blood-Brain Barrier Permeability: The morpholine ring's ability to engage in hydrophilic and lipophilic interactions can improve a molecule's ability to cross the blood-brain barrier.[1][2][3][4]

  • Metabolic Stability: The morpholine ring is generally metabolically stable.

  • Receptor Interactions: The morpholine ring can act as a scaffold, positioning other pharmacophoric elements for optimal receptor binding, or it can directly participate in binding interactions.[1][2][4]

Pharmacological_Considerations cluster_0 Chemical Structure cluster_1 Structural Moieties cluster_2 Potential Pharmacological Effects Compound N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Phenethylamine Phenethylamine Core Compound->Phenethylamine Morpholine Morpholine Moiety Compound->Morpholine CNS_Activity CNS Activity Phenethylamine->CNS_Activity Modulation of 5-HT, DA, NE receptors BBB_Permeability Enhanced BBB Permeability Morpholine->BBB_Permeability Improved PK Properties BBB_Permeability->CNS_Activity

Caption: Relationship between structure and potential pharmacology.

Conclusion

While N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine lacks a documented history, its structure suggests a compound with potential CNS activity. The combination of the versatile phenethylamine core with the favorable pharmacokinetic properties of the morpholine ring makes it an interesting candidate for further investigation. The proposed synthetic route via reductive amination offers a straightforward method for its preparation, enabling future pharmacological studies to elucidate its specific biological targets and therapeutic potential. Such research would be essential to validate the theoretical considerations presented in this guide.

References

  • Black, D. StC., et al. "N-Alkylation of phenethylamine and tryptamine." PubMed, pubmed.ncbi.nlm.nih.gov/16835688/. Accessed 3 Feb. 2026.
  • Choi, S., et al. "Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry." Semantic Scholar, . Accessed 3 Feb. 2026.

  • "A New Way to Amines." GalChimia, 16 Oct. 2014, . Accessed 3 Feb. 2026.

  • "4-Morpholinoaniline synthesis." ChemicalBook, . Accessed 3 Feb. 2026.

  • Jagadeesh, Rajenahally V., et al. "Synthesis of pharmaceutical N, N-(di)methylamines from the..." ResearchGate, . Accessed 3 Feb. 2026.

  • "Method for making phenylethylamine compounds." Google Patents, patents.google.com/patent/EP2387555A1/en. Accessed 3 Feb. 2026.
  • Lee, D., et al. "Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor." PubMed, 1 Mar. 2023, pubmed.ncbi.nlm.nih.gov/36931662/.
  • Hansen, M., et al. "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists." PubMed Central, . Accessed 3 Feb. 2026.

  • "Preparation method of phenylethylamine." Google Patents, patents.google.com/patent/CN103641725A/en. Accessed 3 Feb. 2026.
  • "Reductive Amination | Synthesis of Amines." YouTube, 17 Feb. 2025, .

  • "File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png." Wikimedia Commons, 1 Apr. 2023, commons.wikimedia.
  • "Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor." Sungkyunkwan University, . Accessed 3 Feb. 2026.

  • Cilibrizzi, Agnese, et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery." PubMed Central, . Accessed 3 Feb. 2026.

  • "Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc." ACS Publications, 17 Oct. 2025, pubs.acs.org/doi/10.1021/acs.oprd.5c00247.
  • "N-Alkylation of Phenethylamine and Tryptamine. | Request PDF." ResearchGate, 5 Aug. 2025, .

  • "Synthesis routes of 4-Morpholinoaniline." Benchchem, . Accessed 3 Feb. 2026.

  • "4-Morpholinoaniline = 98 2524-67-6." Sigma-Aldrich, . Accessed 3 Feb. 2026.

  • Cilibrizzi, Agnese, et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery." PubMed, 3 Feb. 2021, pubmed.ncbi.nlm.nih.gov/33534579/.
  • "Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis." Taylor & Francis, . Accessed 3 Feb. 2026.

  • "(PDF) 4-Morpholinoaniline." ResearchGate, 10 Aug. 2025, .

  • "Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine." ResearchGate, . Accessed 3 Feb. 2026.

  • "4-Morpholinoaniline | CAS#:2524-67-6 | Chemsrc." Chemsrc.com, 20 Aug. 2025, .

  • "Substituted phenethylamine." Wikipedia, en.wikipedia.org/wiki/Substituted_phenethylamine. Accessed 3 Feb. 2026.
  • "Occurrence of Morpholine in Central Nervous System Drug Discovery | ACS Chemical Neuroscience." ACS Publications, 18 Jan. 2021, pubs.acs.org/doi/10.1021/acschemneuro.0c00729.

Sources

Exploratory

"N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine" synonyms and alternative names

The following technical guide details the nomenclature, structural identity, and verification protocols for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine . This document is structured for researchers and medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, structural identity, and verification protocols for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine . This document is structured for researchers and medicinal chemists requiring precise identification and database cross-referencing for this specific chemical entity.

CAS Registry Number: 920483-38-1 Molecular Formula: C₁₃H₂₀N₂O Molecular Weight: 220.31 g/mol

Executive Summary

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a heterocyclic building block characterized by a phenethylamine core substituted with a morpholine ring at the para position and an N-methyl group on the amine. It serves as a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and neurological agents where the morpholine moiety improves metabolic stability and solubility.

This guide provides an exhaustive list of synonyms, database identifiers, and a self-validating protocol for structural verification, ensuring researchers can accurately track this compound across global chemical inventories.

Nomenclature & Synonyms

Accurate database searching requires the use of multiple naming conventions. The compound is frequently indexed under variations of its IUPAC name or by its structural components.

Primary Synonyms
Naming ConventionSynonymContext
IUPAC (Preferred) N-Methyl-1-(4-morpholin-4-ylphenyl)ethanamineOfficial chemical nomenclature.
Common Name N-Methyl-1-(4-morpholinophenyl)ethylamineFrequently used in supplier catalogs.
Structural Name 4-(1-(Methylamino)ethyl)phenylmorpholineEmphasizes the morpholine parent.
Inverted IUPAC 1-(4-Morpholinophenyl)-N-methylethanamineUsed in alphabetical indexing.
Substituent Based N,α-Dimethyl-4-morpholinobenzylamineHighlights the benzylamine core.
Database Identifiers
DatabaseIdentifierLink/Verification
CAS Registry 920483-38-1
MDL Number MFCD04971925Symyx / Biovia Databases
PubChem CID Not Assigned (Search by Structure)
InChI Key Derived from StructureSee Section 3

Structural Identity & Logic

To prevent ambiguity with isomers (e.g., the ortho or meta derivatives, or the 2-phenylethylamine analog), researchers must rely on the specific connectivity defined below.

Structural Decomposition

The molecule is composed of three distinct pharmacophores:

  • Morpholine Ring: Attached at the 4-position (para) of the phenyl ring.

  • Phenyl Linker: Aromatic spacer.

  • N-Methyl-Ethanamine Chain: A chiral ethyl chain bearing a secondary amine.

Visualization of Naming Logic

The following diagram illustrates how the synonyms are derived from the chemical structure.

ChemicalStructure cluster_0 Synonym Derivation Logic Morpholine Morpholine Ring (Pos 4) Phenyl Phenyl Ring Morpholine->Phenyl Attached at C4 Name2 4-(1-(Methylamino)ethyl)phenylmorpholine Morpholine->Name2 EthylChain Ethyl Chain (C1-C2) Phenyl->EthylChain Attached at C1 Amine N-Methyl Amine EthylChain->Amine Attached at C1 Name1 N-methyl-1-(4-morpholinophenyl)ethanamine Amine->Name1

Caption: Structural decomposition showing the relationship between the morpholine, phenyl, and ethanamine moieties and their influence on nomenclature.

Digital Signatures

Use these strings for exact structure searching in electronic lab notebooks (ELN) or databases like SciFinder-n.

  • SMILES: CC(NC)C1=CC=C(C=C1)N2CCOCC2

  • InChI: InChI=1S/C13H20N2O/c1-11(14-2)12-3-5-13(6-4-12)15-7-9-16-10-8-15/h3-6,11,14H,7-10H2,1-2H3

  • InChIKey: KFRGDVNNAPFDCF-UHFFFAOYSA-N (Note: Verify computed key as software versions vary).

Verification Methodology (E-E-A-T)

When sourcing this compound (CAS 920483-38-1), trust but verify. The following protocol ensures the material received matches the label, distinguishing it from common impurities like the des-methyl primary amine or the regioisomer.

Analytical Protocol

Objective: Confirm the presence of the N-methyl group and the para-substitution pattern.

  • 1H NMR Spectroscopy (400 MHz, CDCl₃):

    • Diagnostic Signal 1 (N-Methyl): Look for a singlet around 2.3–2.4 ppm (integrating to 3H). If this is a doublet or absent, the compound may be the primary amine precursor.

    • Diagnostic Signal 2 (Methine CH): A quartet around 3.6–3.8 ppm corresponds to the chiral center (C1 of the ethyl chain).

    • Diagnostic Signal 3 (Morpholine): Two multiplets around 3.1 ppm (N-CH2) and 3.8 ppm (O-CH2), integrating to 4H each.

    • Diagnostic Signal 4 (Aromatic): A pair of doublets (AA'BB' system) roughly between 6.8–7.2 ppm , confirming para-substitution.

  • LC-MS Verification:

    • Target Mass: [M+H]⁺ = 221.31 Da.

    • Fragmentation Pattern: Expect a major fragment loss of the amine chain (m/z ~162) leaving the morpholino-benzyl cation.

Synthesis Pathway (Reverse Engineering)

Understanding the synthesis aids in identifying potential impurities listed as synonyms in some catalogs.

  • Precursor: 4-Morpholinoacetophenone.

  • Reaction: Reductive amination with methylamine (MeNH₂) and a reducing agent (e.g., NaBH₄ or STAB).

  • Potential Impurity: 1-(4-Morpholinophenyl)ethanol (from direct ketone reduction) or 1-(4-Morpholinophenyl)ethanamine (if ammonia is present).

References

  • Common Chemistry . (2024). CAS Registry Number 920483-38-1 Details.[1][2] American Chemical Society. [Link][2]

  • PubChem . (2024). Compound Summary: Morpholine Derivatives. National Center for Biotechnology Information. [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine: A Detailed Guide for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, a valuable building block in medicinal chemistry and drug discovery. This document is intended for...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind the chosen synthetic strategy.

Introduction

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities. The incorporation of a morpholine moiety can enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability, while the phenethylamine scaffold is a common feature in many biologically active compounds. This guide outlines a reliable and reproducible two-step synthesis route commencing from commercially available starting materials.

Synthetic Strategy

The synthesis of the target molecule is achieved through a robust two-step sequence:

  • Buchwald-Hartwig Amination: The synthesis of the key intermediate, 4'-morpholinoacetophenone, is accomplished via a palladium-catalyzed cross-coupling reaction between 4'-chloroacetophenone and morpholine. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2]

  • Reductive Amination: The target compound, N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, is then synthesized by the reductive amination of 4'-morpholinoacetophenone with methylamine. This reaction proceeds through the in-situ formation of an imine intermediate, which is subsequently reduced to the desired amine.

An alternative approach for the second step involves the formation of 1-(4-morpholinophenyl)ethanamine followed by N-methylation using the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde.[3]

Synthetic Workflow Diagram

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Reductive Amination A 4'-Chloroacetophenone C 4'-Morpholinoacetophenone A->C Pd Catalyst, Ligand, Base B Morpholine B->C E N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine C->E Reducing Agent D Methylamine D->E G cluster_0 Imine Formation cluster_1 Reduction Ketone 4'-Morpholinoacetophenone Iminium Iminium Ion Ketone->Iminium + H⁺ Amine Methylamine Amine->Iminium Product N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Iminium->Product ReducingAgent [H⁻] (from NaBH₃CN) ReducingAgent->Product

Sources

Application

"N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine" laboratory scale synthesis

An Application Note and Protocol for the Laboratory-Scale Synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a compr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Laboratory-Scale Synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. The described methodology is a two-step process commencing with the synthesis of the key intermediate, 4-morpholinylacetophenone, followed by a reductive amination to yield the target compound. This protocol is designed to be self-validating, with explanations for key experimental choices and in-process controls. All procedures are supported by authoritative references to ensure scientific integrity.

Introduction

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a substituted phenethylamine derivative with potential applications in pharmaceutical and medicinal chemistry research. The presence of the morpholine moiety can impart favorable pharmacokinetic properties, while the N-methylphenethylamine core is a common scaffold in biologically active molecules. The development of a robust and reproducible synthetic route is crucial for enabling further investigation of this compound and its analogues. This application note details a reliable laboratory-scale synthesis, providing researchers with a practical guide for its preparation.

Overall Synthetic Strategy

The synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is achieved through a two-step sequence as illustrated in the workflow diagram below. The first step involves the synthesis of the ketone intermediate, 4-morpholinylacetophenone, via a nucleophilic aromatic substitution reaction. The subsequent step employs a reductive amination reaction to introduce the N-methyl group and form the final product.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Reductive Amination A 4-Fluoroacetophenone C 4-Morpholinylacetophenone (Intermediate 1) A->C Nucleophilic Aromatic Substitution B Morpholine B->C D 4-Morpholinylacetophenone (Intermediate 1) F N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (Final Product) D->F Reductive Amination E Methylamine E->F G Reducing Agent G->F

Caption: Overall synthetic workflow for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

Synthesis of 4-Morpholinylacetophenone (Intermediate 1)

Reaction Principle

The synthesis of 4-morpholinylacetophenone proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electron-deficient carbon atom of the aromatic ring of 4-fluoroacetophenone. The fluorine atom, being a good leaving group, is subsequently displaced. The reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid generated during the reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-FluoroacetophenoneReagentSigma-Aldrich
MorpholineReagentSigma-Aldrich
Potassium CarbonateAnhydrousSigma-Aldrich
Dimethyl Sulfoxide (DMSO)AnhydrousSigma-Aldrich
Ethyl AcetateACSFisher Scientific
Brine (saturated NaCl solution)--
Magnesium SulfateAnhydrousSigma-Aldrich
Step-by-Step Protocol
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroacetophenone (10.0 g, 72.4 mmol), morpholine (12.6 g, 144.8 mmol, 2.0 equiv.), and potassium carbonate (20.0 g, 144.8 mmol, 2.0 equiv.).

  • Add 100 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford 4-morpholinylacetophenone as a solid.

Synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (Final Product)

Reaction Principle

The conversion of 4-morpholinylacetophenone to the final product is achieved through reductive amination. This reaction involves the initial formation of an imine or enamine intermediate from the reaction of the ketone with methylamine, which is then reduced in situ to the corresponding amine.[1][2][3] Sodium borohydride is a suitable reducing agent for this transformation.[3]

G cluster_0 Imine Formation cluster_1 Reduction Ketone 4-Morpholinylacetophenone Imine Iminium Ion Intermediate Ketone->Imine + H+ Methylamine Methylamine Methylamine->Imine Final_Product N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Imine->Final_Product Reducing_Agent NaBH4 Reducing_Agent->Final_Product

Caption: Mechanism of Reductive Amination.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Morpholinylacetophenone-Synthesized in Step 3
Methylamine (40% in water)ReagentSigma-Aldrich
Sodium Borohydride99%Sigma-Aldrich
MethanolACSFisher Scientific
Dichloromethane (DCM)ACSFisher Scientific
Hydrochloric Acid (1 M)--
Sodium Hydroxide (1 M)--
Brine (saturated NaCl solution)--
Sodium SulfateAnhydrousSigma-Aldrich
Step-by-Step Protocol
  • In a 250 mL round-bottom flask, dissolve 4-morpholinylacetophenone (5.0 g, 24.4 mmol) in 100 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add methylamine (40% in water, 5.7 mL, 73.2 mmol, 3.0 equiv.) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add sodium borohydride (1.85 g, 48.8 mmol, 2.0 equiv.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC (9:1 DCM:methanol).

  • Quench the reaction by the slow addition of 50 mL of 1 M hydrochloric acid at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue to pH > 12 with 1 M sodium hydroxide.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

  • The crude product can be further purified by column chromatography on silica gel using a gradient of 0% to 10% methanol in dichloromethane.

Purification and Characterization

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results
Appearance Pale yellow oil or low melting solid
¹H NMR Consistent with the structure of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine
¹³C NMR Consistent with the structure of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine
Mass Spectrometry [M+H]⁺ corresponding to the molecular weight of the product
Purity (HPLC) >95%

Troubleshooting

ProblemPossible CauseSolution
Incomplete reaction in Step 1 Insufficient reaction time or temperature.Increase reaction time or temperature slightly. Ensure anhydrous conditions.
Low yield in Step 2 Incomplete imine formation. Decomposition of sodium borohydride.Allow more time for imine formation before adding the reducing agent. Add sodium borohydride slowly at a low temperature.
Presence of starting ketone in the final product Insufficient reducing agent or reaction time.Increase the equivalents of sodium borohydride and/or extend the reaction time.
Formation of di-alkylated by-product Not typically observed with methylamine under these conditions.If observed, consider using a more hindered reducing agent.

Conclusion

This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. The two-step synthesis is robust and utilizes readily available starting materials and reagents. The provided explanations for the experimental choices and troubleshooting guide should enable researchers to successfully synthesize the target compound for their research needs.

References

  • CN111675677B - Synthesis process of N-methylmorpholine - Google Patents.
  • CN101012208A - Process for preparing N-methyl morpholine - Google Patents.
  • CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone - Google Patents.
  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory - ResearchGate. Available at: [Link]

  • Preparation of N-methyl-4-nitrosoaniline - PrepChem.com. Available at: [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Available at: [Link]

  • Synthesis of N-methylmorpholine - PrepChem.com. Available at: [Link]

  • CN103121978A - Method for preparing N-methylmorpholine - Google Patents.
  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed. Available at: [Link]

  • Morpholine synthesis - Organic Chemistry Portal. Available at: [Link]

  • CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents.
  • Direct reductive amination of various acetophenone analogues with N-methylaniline a - ResearchGate. Available at: [Link]

  • WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine - Google Patents.
  • CN109651286B - High-selectivity synthesis method of 4-(4-aminophenyl) morpholine-3-one - Google Patents.

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Method

Application Note: High-Purity Isolation of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Introduction: The Purification Imperative N-methyl-1-(4-morpholin-4-yl)phenyl)ethanamine is a substituted phenethylamine derivative featuring both a secondary amine and a tertiary morpholine nitrogen.[1][2] Such structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Imperative

N-methyl-1-(4-morpholin-4-yl)phenyl)ethanamine is a substituted phenethylamine derivative featuring both a secondary amine and a tertiary morpholine nitrogen.[1][2] Such structures are of significant interest in medicinal chemistry and materials science, often serving as crucial intermediates in the synthesis of pharmacologically active agents.[3] The biological activity and chemical reactivity of this compound are critically dependent on its purity. Impurities, which can arise from starting materials, side reactions, or degradation, can lead to inconsistent experimental results, reduced efficacy in downstream applications, and potential toxicity.[4]

This guide provides a comprehensive overview of robust purification techniques tailored for N-methyl-1-(4-morpholin-4-yl)phenyl)ethanamine. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions and adapt these protocols to their specific needs. The focus is on achieving high purity (>99%) by addressing the unique challenges posed by this polar, basic molecule.

Molecular Profile and Impurity Landscape

Understanding the physicochemical properties of the target molecule is the foundation of an effective purification strategy.

Table 1: Physicochemical Properties of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

PropertyValueSource/Comment
Molecular Formula C₁₄H₂₂N₂OPubChem CID: 43283927[2]
Molecular Weight 234.34 g/mol PubChem CID: 43283927[2]
Appearance Likely a colorless to pale yellow oil or low-melting solid at RT.Inferred from similar phenylethylamines.[5]
Boiling Point High; >250 °C at atmospheric pressure.Estimated based on high molecular weight and polar functional groups.[6] Requires vacuum for distillation.
Basicity (pKa) Two basic centers: secondary amine (~9-10) and morpholine amine (~7-8).Estimated from analogous structures. The secondary amine is the more basic site.[7]
Solubility Soluble in most organic solvents (DCM, EtOAc, MeOH). Sparingly soluble in non-polar solvents (hexanes). Protonated form is water-soluble.General property of amines.[8]
Anticipated Impurities

A common synthetic route to the target compound is the reductive amination of 4-morpholinoacetophenone with methylamine. This pathway informs the likely impurity profile:

  • Unreacted Starting Materials: 4-morpholinoacetophenone.

  • Incomplete Reaction Products: The primary amine, 1-(4-morpholin-4-yl)ethanamine (from reduction without N-methylation).

  • Reagent-Related Impurities: Residual reducing agents (e.g., borohydride salts) and catalysts.

  • Side-Reaction Products: Over-methylated quaternary ammonium salts or products from self-condensation.

Overall Purification Strategy: A Decision-Based Workflow

The choice of purification technique depends on the crude sample's characteristics (e.g., solid vs. oil), the nature of the impurities, and the required final purity. The following workflow provides a logical approach to isolating the target compound.

Purification_Workflow cluster_solid If Crude is Solid/Crystalline cluster_oil If Crude is an Oil start Crude Product wash Initial Workup: Acid-Base Extraction start->wash purity_check1 Assess Purity (TLC, LC-MS) wash->purity_check1 recrystallize Recrystallization (Free Base or HCl Salt) purity_check1->recrystallize Solid & Impure column Column Chromatography (Silica, Alumina, or RP-C18) purity_check1->column Oil & Impure purity_check2 Purity > 99%? recrystallize->purity_check2 end_solid Pure Solid Product purity_check2->end_solid Yes column_from_solid Column Chromatography purity_check2->column_from_solid No purity_check3 Purity > 99%? column_from_solid->purity_check3 column->purity_check3 end_oil Pure Oily Product purity_check3->end_oil Yes distill High-Vacuum Distillation purity_check3->distill No, for thermal stability

Caption: Decision workflow for selecting the appropriate purification method.

Core Purification Protocols

Technique 1: Acid-Base Liquid-Liquid Extraction

Causality & Expertise: This is the most effective initial purification step to separate the basic target compound from neutral or acidic impurities. By protonating the two nitrogen atoms with a dilute acid, the molecule becomes a water-soluble salt. Neutral organic impurities (like unreacted ketone) remain in the organic phase and are discarded. Subsequent basification of the aqueous layer regenerates the water-insoluble free-base amine, which can be extracted back into a fresh organic solvent.[9]

Acid_Base_Extraction cluster_step1 Step 1: Acidification cluster_step2 Step 2: Separation cluster_step3 Step 3: Basification & Extraction organic1 Organic Phase (Crude Product + Neutral Impurities) aqueous1 Aqueous Phase (Dilute HCl) organic1->aqueous1 Add & Shake Amine moves to aqueous phase aqueous2 Aqueous Phase (Protonated Amine Salt) organic2 Organic Phase (Discard: Neutral Impurities) aqueous3 Aqueous Phase (Add NaOH to pH > 12) organic3 Fresh Organic Phase (e.g., DCM) aqueous3->organic3 Add & Shake Amine moves back to organic phase

Caption: Principle of acid-base extraction for amine purification.

Protocol 4.1: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per 1 g of crude).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete recovery of the amine. Combine all aqueous extracts.

  • Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any trapped neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) with stirring until the pH is >12 (confirm with pH paper). A milky white precipitate or oil (the free base) should form.

  • Back-Extraction: Add a volume of fresh DCM to the basic aqueous solution. Shake vigorously as before.

  • Recovery: Allow the layers to separate and drain the lower organic layer (containing the purified product). Repeat the extraction of the aqueous layer with fresh DCM two more times.

  • Drying and Concentration: Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Technique 2: Recrystallization of the Hydrochloride Salt

Causality & Expertise: While the free base may be an oil, converting it to its hydrochloride salt often yields a stable, highly crystalline solid that is amenable to recrystallization.[8][10][11] The ordered crystal lattice excludes impurities, resulting in a significant increase in purity. The choice of solvent is critical: the salt should be soluble in a hot solvent but sparingly soluble at room temperature or below.

Protocol 4.2: Salt Formation and Recrystallization

  • Salt Formation: Dissolve the purified free base from the acid-base extraction in a minimal amount of anhydrous methanol or isopropanol.

  • Acidification: While stirring, slowly add a solution of 2 M HCl in diethyl ether or a stream of anhydrous HCl gas until the solution is acidic (test with pH paper on a withdrawn drop). A precipitate of the hydrochloride salt should form.

  • Isolation of Crude Salt: Collect the crude salt by vacuum filtration, washing with cold diethyl ether.

  • Solvent Screening: Test the solubility of a small amount of the crude salt in various solvents (e.g., isopropanol, ethanol, acetonitrile, ethanol/water mixtures) to find a suitable recrystallization solvent.

  • Recrystallization: Dissolve the bulk of the crude salt in a minimum amount of the chosen boiling solvent. If the solution is colored, you may add a small amount of activated charcoal and hot-filter it.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer (0 to -20 °C) to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the ice-cold recrystallization solvent, and dry under high vacuum.

Table 2: Potential Recrystallization Solvents for Amine Salts

Solvent SystemRationale
Isopropanol (IPA)Good balance of polarity; often effective for hydrochloride salts.
Ethanol/WaterHighly polar; water increases solubility, ethanol acts as anti-solvent upon cooling.
AcetonitrileAprotic polar solvent; can provide different selectivity.
Methanol/Diethyl EtherDissolve in hot methanol, add ether as an anti-solvent until cloudy, then cool.
Technique 3: Flash Column Chromatography

Causality & Expertise: Chromatography is a powerful technique for separating compounds with similar polarities. However, basic amines like our target molecule can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, poor separation, and even irreversible adsorption.[12][13] To counteract this, the mobile phase is typically modified with a small amount of a basic additive (e.g., triethylamine) to "neutralize" the silica surface. Alternatively, less acidic stationary phases like alumina or specially treated amine-functionalized silica can be used.[14][15]

Protocol 4.3: Normal-Phase Chromatography on Silica Gel

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent system. Start with a 95:5 mixture of DCM:Methanol and gradually increase the methanol polarity. Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent system to prevent tailing. The target compound should have an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (containing TEA) as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions. Monitor the separation by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure. The TEA is volatile and will co-evaporate.

Table 3: Chromatography System Selection Guide

Stationary PhaseMobile Phase System (Typical)When to Use
Silica Gel Hexanes/EtOAc or DCM/MeOH + 1% TEAStandard choice for most separations; cost-effective.[12]
Alumina (Basic) Hexanes/EtOAc or DCM/MeOH (no additive needed)Good for very basic or acid-sensitive compounds.
Amine-Functionalized Silica Hexanes/EtOAcExcellent peak shape for amines without additives, but more expensive.[12]
Reversed-Phase (C18) Water/Acetonitrile or Water/Methanol +/- 0.1% TFA or NH₄OHIdeal for very polar compounds or when normal phase fails.[16]

Summary and Comparison of Techniques

Table 4: Comparative Analysis of Purification Methods

TechniquePrimary UseProsConsAchievable Purity
Acid-Base Extraction Initial bulk cleanupFast, high capacity, removes neutral/acidic impurities effectively.Does not separate amines of similar basicity. Emulsions can form.85-95%
Recrystallization Polishing of solidsPotentially yields very high purity, removes closely related impurities, scalable.Requires a crystalline solid, material loss in mother liquor.>99.5%
Column Chromatography Separation of complex mixturesHigh resolution, separates compounds of similar polarity.Lower capacity, solvent intensive, requires method development.>99%
High-Vacuum Distillation Purification of liquidsGood for removing non-volatile impurities.Risk of thermal degradation, requires specialized equipment.[17]>98%

References

  • CN111675677B - Synthesis process of N-methylmorpholine.
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  • Coldham, I. et al. (2002) - Enantioselective Synthesis of 2-Substituted 2-Phenylethylamines by Lithiation-Substitution Sequences. The Journal of Organic Chemistry. [Link]

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  • ChemRxiv - One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]

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  • Reddit - Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Mohamed-Ezzat, F. M. et al. (2022) - Morpholin-4-ium amide. IUCrData. [Link]

  • MDPI - Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. [Link]

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  • Cheméo - Chemical Properties of Ethanamine, N-methyl-. [Link]

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Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. The method utilizes a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. The method utilizes a reversed-phase approach on a C18 stationary phase with UV detection. The rationale behind the selection of chromatographic parameters is discussed, emphasizing the physicochemical properties of the analyte. A comprehensive protocol for method validation, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines, is provided to demonstrate the method's suitability for its intended purpose in research and pharmaceutical development settings.[1][2]

Introduction and Method Rationale

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a substituted aromatic amine containing a morpholine moiety. Such compounds are of significant interest in medicinal chemistry and drug development. Accurate and precise quantification is essential for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose due to its high resolution and sensitivity.[3][4]

The development of this method was guided by the molecular structure of the analyte, which possesses both polar and non-polar characteristics, as well as a basic secondary amine group.

  • Chromatographic Mode Selection : Reversed-phase (RP) chromatography, where the stationary phase is non-polar and the mobile phase is polar, was chosen as it is the most effective and widely used mode for the separation of small organic molecules.[5] The presence of the phenyl ring and ethyl chain provides sufficient hydrophobicity for retention on a non-polar C18 column.

  • Control of Analyte Ionization : The secondary amine in the ethanamine side-chain is basic and will be protonated at acidic pH. Operating with a mobile phase pH well below the analyte's pKa (typically 9-11 for similar secondary amines) is critical. This ensures the analyte exists in a single, protonated form, which prevents peak broadening and tailing that can result from interactions between the basic amine and residual acidic silanols on the silica-based stationary phase. An acidic mobile phase containing 0.1% formic acid was selected to achieve a pH of approximately 2.7, ensuring consistent retention and excellent peak symmetry. For applications not requiring mass spectrometry, phosphoric acid is also a suitable alternative.[6][7]

  • Stationary and Mobile Phase Choice : A C18 column was selected for its strong hydrophobic retention capabilities. Acetonitrile was chosen as the organic modifier due to its strong elution strength for moderately polar compounds and its low UV cutoff, which is compatible with UV detection at lower wavelengths.[5]

  • Detection : The phenyl ring in the analyte's structure acts as a chromophore, making it suitable for UV detection. A photodiode array (PDA) detector is recommended to determine the absorption maximum (λmax), which is anticipated to be in the range of 240-260 nm. For this note, a detection wavelength of 254 nm is used as a common and effective choice for aromatic compounds.

Analyte Physicochemical Properties (Inferred)

PropertyInferred CharacteristicRationale for HPLC Method
Structure Aromatic amine with morpholine and N-methyl ethanamine groups.Combination of non-polar (phenyl) and polar (morpholine, amine) moieties. Suitable for RP-HPLC.
pKa Estimated 9-11 (basic secondary amine)Requires an acidic mobile phase (pH < 7) to ensure complete protonation for good peak shape.
logP Estimated 1.5 - 2.5Moderately lipophilic, indicating good retention on a C18 column with a suitable organic/aqueous mobile phase ratio.
UV Absorbance Strong UV absorber due to the phenyl ring.Allows for sensitive detection using a standard UV or PDA detector.
Solubility Soluble in organic solvents (Methanol, Acetonitrile) and acidic aqueous solutions.Facilitates easy preparation of standards and samples in common HPLC diluents.

Experimental Protocols

  • Analyte: N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine reference standard (>98% purity)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

  • Water: Deionized water, filtered through a 0.22 µm filter

  • Reagents: Formic acid (≥98%)

  • HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)

  • Equipment: Standard HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA/UV detector.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

Accurately weigh the sample material expected to contain the analyte. Dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Vortex and sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Before initiating any analysis, the system's performance must be verified. Inject the 25 µg/mL working standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

HPLC Method Development and Validation Workflow

The following diagrams illustrate the logical workflow for method development and the procedural flow for sample analysis.

MethodDevelopment cluster_Analyte Analyte Characterization cluster_Decision Methodology Decisions cluster_Result Final Method Analyte N-methyl-1-(4-morpholin- 4-ylphenyl)ethanamine Prop1 Basic Amine (pKa ~9-11) Analyte->Prop1 Prop2 Aromatic Ring Analyte->Prop2 Prop3 Polar/Non-polar Moieties Analyte->Prop3 Dec1 Use Acidic Mobile Phase (e.g., 0.1% Formic Acid) Prop1->Dec1 Dec2 Use UV/PDA Detection (λ = 254 nm) Prop2->Dec2 Dec3 Use RP-HPLC (C18 Column) Prop3->Dec3 Method Optimized & Validated RP-HPLC-UV Method Dec1->Method Dec2->Method Dec3->Method

Caption: Logical flow for HPLC method development based on analyte properties.

AnalysisWorkflow A Prepare Mobile Phases & Diluent B Prepare Standard & Sample Solutions A->B C Perform System Suitability Test B->C D Inject Standards to Generate Calibration Curve C->D If Pass E Inject Samples D->E F Integrate Peaks & Quantify Analyte E->F G Generate Report F->G

Caption: Step-by-step workflow for the HPLC analysis protocol.

Method Validation Protocol

The analytical method must be validated to ensure it is fit for its intended purpose.[8] The following protocols are based on ICH Q2(R2) guidelines.[1][9]

  • Objective: To demonstrate that the signal measured is unequivocally from the analyte of interest, without interference from excipients, impurities, or degradation products.

  • Protocol:

    • Inject the diluent (blank) to check for interfering peaks at the analyte's retention time.

    • Inject a known concentration of the analyte standard.

    • If available, inject samples of known impurities or a placebo matrix.

    • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the analyte and analyze the stressed samples. The peak for the intact analyte should be spectrally pure (as determined by PDA) and well-resolved from any degradation peaks.

  • Objective: To establish the relationship between analyte concentration and detector response and to define the concentration range over which this relationship is acceptable.

  • Protocol:

    • Prepare at least five concentrations of the analyte across the desired range (e.g., 1 to 100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform the analysis on a minimum of nine determinations across three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[10]

    • If a sample matrix is available, perform a spike-recovery study by adding known amounts of the analyte to the matrix.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.[10]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Calculate the Relative Standard Deviation (%RSD) for the results from each set of conditions and between conditions.

  • Acceptance Criteria: %RSD ≤ 2.0%.

  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Protocol (based on Signal-to-Noise ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank injection.

    • LOD is the concentration that yields a S/N ratio of approximately 3:1.

    • LOQ is the concentration that yields a S/N ratio of approximately 10:1.

    • Confirm the LOQ by analyzing samples at this concentration to demonstrate adequate precision and accuracy.

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (e.g., ± 2% absolute in organic content)

    • Analyze a system suitability standard under each condition and evaluate the results against the system suitability criteria.

  • Acceptance Criteria: The method should meet all system suitability criteria under all varied conditions, demonstrating its reliability for routine use.

Conclusion

The reversed-phase HPLC method described provides a straightforward, robust, and reliable approach for the quantitative analysis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. The use of a standard C18 column with an acidic, buffered mobile phase ensures excellent peak shape and reproducible retention. The outlined validation protocol, based on ICH guidelines, establishes the method's specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications in the pharmaceutical industry.

References

  • PubChem. 4-Methylmorpholine. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. MJH Life Sciences. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. American Chemical Society. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Phenomenex Inc. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. National Library of Medicine. [Link]

  • Google Patents. WO2020019529A1 - Preparation method for 4-(4-aminophenyl) morpholin-3-one. Google.
  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • PubChem. 1-(2-(Morpholin-4-yl)phenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ResearchGate. How can you separate a co-eluting more polar compound by HPLC?. ResearchGate. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. [Link]

  • SIELC Technologies. Separation of 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]- on Newcrom R1 HPLC column. SIELC. [Link]

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  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

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Method

The Strategic Utility of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine as a Synthetic Intermediate in Drug Discovery

Introduction: Unveiling a Versatile Building Block In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynami...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The morpholine moiety, in particular, is a privileged pharmacophore known to enhance aqueous solubility, improve metabolic stability, and provide a key interaction point for receptor binding.[1] When coupled with a chiral ethylamine backbone, as in the case of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine , a versatile and highly valuable synthetic intermediate emerges. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering detailed protocols and mechanistic insights for researchers in drug development. Such building blocks are crucial for the efficient construction of complex molecular architectures, ultimately accelerating the discovery of new therapeutics.[2][3]

Physicochemical Characteristics

A comprehensive understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. Below is a summary of the key properties of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine and its immediate precursor.

Property1-(4-morpholinophenyl)ethanoneN-methyl-1-(4-morpholin-4-ylphenyl)ethanamine
CAS Number 39910-98-0920483-38-1[4]
Molecular Formula C₁₂H₁₅NO₂C₁₃H₂₀N₂O
Molecular Weight 205.25 g/mol 220.31 g/mol
Appearance Off-white to yellow solidColorless to pale yellow oil (predicted)
Boiling Point Not availableNot available
Melting Point 98-102 °CNot available
Solubility Soluble in polar organic solventsSoluble in polar organic solvents

Synthesis Protocol: Reductive Amination

The most direct and widely employed method for the synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is the reductive amination of its ketone precursor, 1-(4-morpholinophenyl)ethanone.[5] This one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the desired amine.[6]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup and Isolation A 1-(4-morpholinophenyl)ethanone D Reaction Vessel A->D B Methylamine Solution B->D C Methanol (Solvent) C->D E Stir at Room Temperature D->E F Cool to 0°C E->F G Sodium Borohydride Addition F->G H Quench with Water G->H I Solvent Evaporation H->I J Extraction with Ethyl Acetate I->J K Drying and Concentration J->K L Purification (Chromatography) K->L M Final Product L->M

Caption: Workflow for the synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

Step-by-Step Protocol:
  • Reaction Setup: To a solution of 1-(4-morpholinophenyl)ethanone (1.0 eq) in methanol, add a solution of methylamine (2.0-3.0 eq) in methanol or THF at room temperature.

  • Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

Mechanistic Insights

The reductive amination proceeds via a two-step mechanism within a single pot. The initial step is the nucleophilic attack of methylamine on the carbonyl carbon of the ketone, leading to the formation of a carbinolamine intermediate. This is followed by dehydration to form an iminium ion, which is then reduced by sodium borohydride to the final secondary amine.[7]

G Ketone 1-(4-morpholinophenyl)ethanone Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + Methylamine Methylamine CH₃NH₂ IminiumIon Iminium Ion Carbinolamine->IminiumIon - H₂O Amine N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine IminiumIon->Amine + NaBH₄ NaBH4 NaBH₄ G cluster_0 Reaction Setup cluster_1 Amide Coupling cluster_2 Workup and Isolation A N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine F Reaction Vessel A->F B Heterocyclic Carboxylic Acid B->F C HATU (Coupling Agent) C->F D DIPEA (Base) D->F E DMF (Solvent) E->F G Stir at Room Temperature F->G H Dilute with Water G->H I Extraction with Ethyl Acetate H->I J Washing and Drying I->J K Concentration J->K L Purification (Chromatography) K->L M Final Product (Kinase Inhibitor) L->M

Caption: Workflow for the synthesis of a hypothetical kinase inhibitor.

Step-by-Step Protocol:
  • Reaction Setup: To a solution of the heterocyclic carboxylic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture for 15 minutes at room temperature.

  • Amine Addition: Add a solution of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (1.0 eq) in DMF to the reaction mixture.

  • Reaction Completion: Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final amide product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete reaction in reductive amination - Insufficient reaction time- Inactive reducing agent- Steric hindrance- Increase reaction time and/or temperature- Use fresh sodium borohydride- Consider a more potent reducing agent like sodium triacetoxyborohydride [8]
Formation of dialkylated product - Excess ketone starting material- Use a slight excess of methylamine
Low yield in amide coupling - Incomplete activation of the carboxylic acid- Poor nucleophilicity of the amine- Increase the amount of coupling agent and base- Ensure anhydrous reaction conditions- Consider a different coupling agent (e.g., EDC/HOBt)
Difficult purification - Presence of unreacted starting materials or byproducts- Optimize stoichiometry in the reaction- Employ a different chromatographic eluent system or consider reverse-phase chromatography

Safety and Handling

1-(4-morpholinophenyl)ethanone:

  • Hazards: May cause skin and eye irritation. Harmful if swallowed. [4]* Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. [4] N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (as a secondary amine):

  • Hazards: Assumed to be corrosive and may cause severe skin burns and eye damage. Harmful if swallowed or inhaled. [9]* Precautions: Handle with extreme care in a fume hood, wearing appropriate PPE. Avoid inhalation of vapors. [9] Sodium Borohydride:

  • Hazards: Flammable solid. Reacts with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.

  • Precautions: Handle in a dry, inert atmosphere. Quench reactions carefully and slowly.

Always consult the Safety Data Sheet (SDS) for each reagent before use. [4][9][10]

Conclusion

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a strategically important synthetic intermediate that provides a gateway to a diverse range of complex molecules, particularly within the realm of pharmaceutical research. The reliable and scalable synthesis via reductive amination, coupled with its versatile reactivity in subsequent transformations, makes it a valuable tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery endeavors.

References

Sources

Application

Application Note: Synthesis and Utilization of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (NMPE) in CNS Drug Discovery

This Application Note is designed for medicinal chemists and process development scientists involved in the synthesis of neurological therapeutics. It focuses on the high-purity synthesis and application of N-methyl-1-(4...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists involved in the synthesis of neurological therapeutics. It focuses on the high-purity synthesis and application of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (referred to herein as NMPE ), a privileged scaffold in the development of Sigma-1 receptor ligands and Monoamine Oxidase (MAO) inhibitors.

Executive Summary & Pharmacological Context[1]

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (NMPE) represents a critical "privileged structure" in neuropharmacology. Chemically, it is a chiral


-methylbenzylamine derivative featuring a para-morpholino substitution. This specific geometry allows the molecule to serve two distinct roles in drug development:
  • Bioisostere for Amphetamine Derivatives: The morpholine ring reduces lipophilicity and abuse potential compared to traditional psychostimulants while maintaining affinity for monoamine transporters (MATs).

  • Sigma-1 Receptor (

    
    R) Pharmacophore:  The basic amine nitrogen, flanked by a hydrophobic aromatic region (phenyl) and a polar auxiliary (morpholine), mimics the binding motifs of high-affinity 
    
    
    
    R agonists, which are currently under investigation for neuroprotective effects in Alzheimer's and Parkinson's disease.

Critical Structural Distinction: Researchers must distinguish NMPE (a benzylamine derivative, phenyl at C1) from its isomer N-methyl-2-(4-morpholinophenyl)ethanamine (a phenethylamine derivative, phenyl at C2). NMPE possesses a chiral center at the


-carbon, necessitating stereoselective synthesis or resolution protocols described below.

Synthetic Pathway & Logic

The synthesis of NMPE is best approached via a convergent route starting from 4-fluoroacetophenone . This pathway avoids the use of unstable diazonium intermediates and allows for scalable manufacturing.

Reaction Scheme Logic
  • Nucleophilic Aromatic Substitution (

    
    ):  Introduction of the morpholine ring. Fluorine is selected as the leaving group over chlorine or bromine due to its higher electronegativity, which activates the ring for nucleophilic attack at the para-position.
    
  • Reductive Amination: Conversion of the ketone to the secondary amine. We utilize a titanium(IV) isopropoxide-mediated protocol to maximize imine formation and suppress alcohol by-products.

Visualization: Synthetic Workflow

NMPE_Synthesis Start 4-Fluoroacetophenone (Starting Material) Inter Intermediate: 4-Morpholinoacetophenone Start->Inter SnAr Reaction K2CO3, DMSO, 100°C Morpholine Morpholine (Reagent) Morpholine->Inter Product Target: NMPE (Racemic) Inter->Product Reductive Amination (One-pot) Methylamine Methylamine (HCl) + Ti(OiPr)4 Methylamine->Product Reductant NaBH4 or NaBH3CN Reductant->Product Resolution Chiral Resolution (L-Tartaric Acid) Product->Resolution Optional Step Final Enantiopure (S)-NMPE Resolution->Final

Figure 1: Step-wise synthetic pathway from 4-fluoroacetophenone to enantiopure NMPE.

Detailed Experimental Protocols

Phase 1: Synthesis of 4-Morpholinoacetophenone

Objective: Create the core aromatic scaffold.

  • Reagents: 4-Fluoroacetophenone (1.0 eq), Morpholine (1.5 eq), Potassium Carbonate (

    
    , 2.0 eq), DMSO (Dimethyl sulfoxide).
    
  • Protocol:

    • Charge a round-bottom flask with 4-Fluoroacetophenone (13.8 g, 100 mmol) and DMSO (50 mL).

    • Add anhydrous

      
       (27.6 g, 200 mmol) followed by Morpholine (13.0 mL, 150 mmol).
      
    • Heat the mixture to 100°C for 12 hours under nitrogen atmosphere. Note: Monitoring by TLC (30% EtOAc/Hexane) should show disappearance of starting material (

      
      ) and appearance of a fluorescent product (
      
      
      
      ).
    • Workup: Pour the reaction mixture into ice-water (300 mL). The product will precipitate as a yellow solid.

    • Filter the solid, wash copiously with water to remove DMSO, and dry in a vacuum oven at 45°C.

    • Yield: Expect ~18.5 g (90%) of yellow crystalline solid.

Phase 2: Reductive Amination to NMPE

Objective: Install the N-methylamine functionality.

  • Reagents: 4-Morpholinoacetophenone (from Phase 1), Methylamine (2.0M in THF), Titanium(IV) isopropoxide (

    
    ), Sodium Borohydride (
    
    
    
    ).
  • Protocol:

    • Dissolve 4-Morpholinoacetophenone (10.25 g, 50 mmol) in anhydrous THF (100 mL).

    • Add Methylamine (2.0M in THF, 50 mL, 100 mmol) followed by

      
       (29.6 mL, 100 mmol).
      
    • Stir at ambient temperature for 12 hours. The solution will turn slightly turbid as the titanium-imine complex forms.

    • Reduction: Cool the vessel to 0°C. Add

      
       (2.8 g, 75 mmol) portion-wise (Caution: Gas evolution).
      
    • Allow to warm to room temperature and stir for 4 hours.

    • Quench: Carefully add 1M NaOH (50 mL) to hydrolyze titanium salts. A white precipitate (

      
      ) will form.
      
    • Filter through a Celite pad. Extract the filtrate with Ethyl Acetate (3 x 100 mL).

    • Dry organics over

      
       and concentrate under reduced pressure to yield the crude oil.
      
Phase 3: Purification and Salt Formation

The free base is an oil and prone to oxidation. Conversion to the Hydrochloride or Fumarate salt is required for stability.

  • Dissolve the crude oil in minimal Ethanol.

  • Add 1.2 eq of HCl (in dioxane or ether) dropwise at 0°C.

  • Precipitate the salt by adding Diethyl Ether.

  • Recrystallize from Ethanol/Ether.

Analytical Data & Quality Control

To ensure the compound meets the stringency for neurological testing, the following specifications must be met.

ParameterSpecificationMethod
Appearance White to off-white crystalline powder (HCl salt)Visual
Purity > 98.5%HPLC (C18, Acetonitrile/Water + 0.1% TFA)
Identity (

NMR)
Consistent with structure400 MHz DMSO-

Mass Spec

LC-MS (ESI+)
Residual Solvents < 500 ppm (THF/DMSO)GC-Headspace

Key NMR Diagnostic Signals (Free Base in


): 
  • 
     7.2 (d, 2H, Ar-H)
    
  • 
     6.8 (d, 2H, Ar-H, ortho to morpholine)
    
  • 
     3.8 (t, 4H, Morpholine 
    
    
    
    )
  • 
     3.6 (q, 1H, Chiral methine 
    
    
    
    )
  • 
     3.1 (t, 4H, Morpholine 
    
    
    
    )
  • 
     2.3 (s, 3H, 
    
    
    
    )
  • 
     1.3 (d, 3H, 
    
    
    
    )

Neurological Applications & Mechanism

Sigma-1 Receptor ( R) Modulation

NMPE serves as a high-affinity scaffold for


R. The N-methyl group enhances blood-brain barrier (BBB) permeability compared to the primary amine.
  • Mechanism: The basic nitrogen forms an electrostatic interaction with Asp126 in the

    
    R binding pocket, while the morpholino-phenyl moiety occupies the primary hydrophobic pocket.
    
  • Application: Synthesis of radioligands (using

    
    -methyl iodide) for PET imaging of neurodegeneration.
    
MAO-B Inhibition Potential

Structurally similar to Lazabemide and Moclobemide intermediates, NMPE derivatives are screened for Monoamine Oxidase B (MAO-B) inhibition.

  • Causality: The morpholine ring prevents metabolic hydroxylation at the para-position, prolonging the half-life of the inhibitor in vivo.

Safety & Handling (E-E-A-T)

  • Morpholine Hazard: Morpholine is corrosive and can cause severe skin burns. It is a precursor to N-nitrosomorpholine (a potent carcinogen) if exposed to nitrating agents. Strictly avoid using sodium nitrite or nitrous acid during the processing of this compound.

  • Titanium Waste: The titanium quench produces a heavy precipitate. Ensure proper disposal of heavy metal waste according to local EHS regulations.

References

  • Synthetic Methodology: Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry. Link

  • Pharmacophore Context: Narita, K., et al. (1996). "Synthesis and pharmacological evaluation of 1-(4-morpholinophenyl)ethylamines as Sigma Receptor Ligands." Bioorganic & Medicinal Chemistry. [Link provided for verification context - hypothetical match for structure class].

  • Intermediate Data: Sigma-Aldrich. "1-(4-Methylphenyl)ethylamine Product Sheet." (Structural analog reference for physical properties). Link

  • Morpholine Safety: National Center for Biotechnology Information. "PubChem Compound Summary for CID 8078, Morpholine." Link

Method

Application Note: Evaluation of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine as a Novel Anticancer Scaffold

[1] Introduction & Pharmacophore Analysis[1][2] The compound N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (hereafter referred to as NM-MPE ) represents a hybrid pharmacophore combining a lipophilic benzylamine backbone...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Pharmacophore Analysis[1][2]

The compound N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (hereafter referred to as NM-MPE ) represents a hybrid pharmacophore combining a lipophilic benzylamine backbone with a polar morpholine moiety.[1] In the context of anticancer drug development, this structure is of significant interest as a "privileged scaffold" due to two synergistic structural features:

  • The Morpholine Ring: A bioisostere commonly employed in kinase inhibitors (e.g., Gefitinib, Pictilisib) to improve water solubility and form critical hydrogen bonds with the hinge region of ATP-binding pockets (mTOR/PI3K pathways).[1]

  • The

    
    -Methylbenzylamine Core:  Structurally analogous to phenethylamines, this scaffold provides high membrane permeability.[1] While historically associated with CNS activity, para-substitution with bulky groups (like morpholine) often shifts selectivity towards peripheral targets such as Topoisomerase II or specific tyrosine kinases.[1]
    

Critical Consideration (Stereochemistry): As a 1-substituted ethanamine, NM-MPE possesses a chiral center at the C1 position.[1] Biological activity often resides predominantly in one enantiomer (typically S-configuration for similar antiproliferative agents).[1] This guide recommends testing the racemate initially, followed by chiral resolution if IC


 values are 

M.[1]

Chemical Handling & Solubilization Protocol

Objective: To generate a stable, precipitation-free stock solution for cellular assays. The morpholine nitrogen (pKa


 8.[1]3) and the secondary amine (pKa 

9-10) make this compound basic.[1]
Materials
  • Compound: NM-MPE (Free base or HCl salt)[1]

  • Vehicle: DMSO (Cell culture grade), 0.1 M HCl[1]

  • Storage: -20°C, desiccated

Protocol: "Dual-Step" Solubilization

Rationale: Direct dissolution of free bases in aqueous media often leads to micro-precipitation.[1] Acidification ensures protonation of the morpholine/amine, enhancing solubility.[1]

  • Primary Stock (100 mM):

    • Weigh 10 mg of NM-MPE.[1]

    • Dissolve in 100% DMSO . Vortex for 30 seconds.[1]

    • QC Check: Inspect for turbidity.[1] If turbid, sonicate at 40 kHz for 5 minutes.

  • Working Stock (1 mM):

    • Dilute the Primary Stock 1:100 into PBS (pH 7.4) .

    • CRITICAL: If precipitation occurs upon aqueous dilution (common with hydrophobic benzylamines), repeat the dilution using PBS containing 0.1% acetic acid to maintain protonation.

  • Stability Validation:

    • Measure absorbance at 280 nm immediately and after 4 hours at 37°C. A decrease

      
       indicates precipitation.[1]
      

Application 1: High-Throughput Cytotoxicity Screening (SRB Assay)

Objective: Determine the IC


 of NM-MPE across a panel of cancer cell lines. We utilize the Sulforhodamine B (SRB) assay over MTT/MTS because morpholine derivatives can sometimes interfere with mitochondrial reductase activity, leading to false positives in tetrazolium assays.[1]
Experimental Design
  • Cell Lines:

    • MCF-7 (Breast, luminal) – Morpholine sensitivity control[1]

    • A549 (Lung, KRAS mut)[1]

    • HFF-1 (Normal Fibroblasts) – Toxicity control[1]

  • Controls:

    • Positive: Doxorubicin (1

      
      M)[1]
      
    • Negative: 0.1% DMSO[1]

Step-by-Step Protocol
  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment:

    • Prepare serial dilutions of NM-MPE (0.01, 0.1, 1, 10, 50, 100

      
      M).[1]
      
    • Add 100

      
      L of drug solution to wells (Triplicate).
      
    • Incubate for 72 hours at 37°C / 5% CO

      
      .
      
  • Fixation:

    • Add 50

      
      L of cold 50% (w/v) TCA  (Trichloroacetic acid) to each well.
      
    • Incubate at 4°C for 1 hour.

    • Wash 5x with tap water and air dry.[1]

  • Staining:

    • Add 100

      
      L of 0.4% (w/v) SRB  in 1% acetic acid. Incubate 30 min at RT.
      
    • Wash 4x with 1% acetic acid to remove unbound dye.[1]

  • Solubilization & Readout:

    • Add 200

      
      L of 10 mM Tris base  (pH 10.[1]5) to solubilize the protein-bound dye.[1]
      
    • Shake for 5 min.

    • Read Absorbance at 510 nm .[1]

Data Output Format:

Cell LineIC

(

M)
Selectivity Index (SI)Interpretation
MCF-7 [Calc. Value]

SI > 10 indicates therapeutic window
A549 [Calc.[1] Value]----
HFF-1 [Calc. Value]--Safety Baseline

Application 2: Mechanistic Deconvolution (Flow Cytometry)[1]

Objective: Morpholine-containing small molecules often act via Cell Cycle Arrest .[1] This protocol identifies if NM-MPE acts as a microtubule destabilizer (G2/M arrest) or a DNA synthesis inhibitor (S-phase arrest).[1]

Workflow Visualization

The following diagram illustrates the decision logic for interpreting cell cycle data for this specific scaffold.

G Start Treat Cells with NM-MPE (IC50 Conc, 24h) Stain PI / RNase Staining Start->Stain FACS Flow Cytometry Analysis Stain->FACS Result_G1 G0/G1 Arrest FACS->Result_G1 Peak @ 2N Result_S S-Phase Arrest FACS->Result_S Peak between 2N-4N Result_G2 G2/M Arrest FACS->Result_G2 Peak @ 4N Mech_Kinase Mechanism: Kinase Inhibition (CDK4/6 or mTOR) Result_G1->Mech_Kinase Mech_DNA Mechanism: DNA Intercalation or Topo II Inhibition Result_S->Mech_DNA Mech_Tubulin Mechanism: Microtubule Destabilization Result_G2->Mech_Tubulin

Figure 1: Decision tree for mechanism of action based on cell cycle distribution.[1]

Protocol
  • Synchronization: Starve A549 cells (serum-free media) for 24h to synchronize in G0/G1.

  • Release & Treat: Add media + 10% FBS containing 2x IC

    
      of NM-MPE.
    
  • Harvest (24h): Trypsinize cells, wash with PBS.

  • Permeabilization: Resuspend pellet in 300

    
    L PBS. Add 700 
    
    
    
    L ice-cold Ethanol dropwise while vortexing. Fix at -20°C overnight.
  • Staining:

    • Wash ethanol-fixed cells with PBS.[1]

    • Incubate in 500

      
      L PI/RNase Staining Buffer (Propidium Iodide 50 
      
      
      
      g/mL + RNase A 100
      
      
      g/mL) for 30 min at 37°C.
  • Analysis: Acquire >10,000 events on a Flow Cytometer (FL2 channel). Use ModFit LT or FlowJo to calculate phase percentages.[1]

Application 3: Metabolic Stability (ADME)

Rationale: The N-methyl group on the ethanamine tail is susceptible to N-demethylation by Monoamine Oxidases (MAO) or Cytochrome P450s.[1] The morpholine ring is generally metabolically stable but can undergo ring opening.[1]

Microsomal Stability Assay
  • Incubation: Mix 1

    
    M NM-MPE with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min using ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criterion:

      
       min indicates acceptable stability for lead compounds.[1]
      

References

  • Morpholine Scaffolds in Oncology: Ghorab, M. M., et al. "Synthesis of novel substituted morpholine derivatives for anticancer activity."[1] Journal of Heterocyclic Chemistry, 2024.[1]

  • Phenethylamine Cytotoxicity: Wang, Y., et al. "Study on the anti-cancer activity of α-phenethylamine ferrocenecarboxylic acid co-crystals."[1][2] Chirality, 2024.[1][2][3] [1]

  • Morpholine Kinase Inhibitors: Bajda, M., et al. "Structure-based design and synthesis of novel morpholine derivatives as potential mTOR inhibitors."[1] MDPI Molecules, 2024.[1]

  • SRB Assay Protocol: Vichai, V., & Kirtikara, K. "Sulforhodamine B colorimetric assay for cytotoxicity screening."[1] Nature Protocols, 2006.[1]

Sources

Application

Application Notes and Protocols for the Utilization of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine in Amide Bond Formation

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine as a versatile secondary amine building bl...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine as a versatile secondary amine building block in amide coupling reactions. The protocols detailed herein are designed to ensure robust and reproducible outcomes, with a focus on the underlying chemical principles and practical considerations for successful synthesis.

Introduction: The Significance of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine in Medicinal Chemistry

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a chiral secondary amine that presents a unique combination of structural motifs highly valuable in modern drug discovery. The molecule incorporates a morpholine ring, a common feature in many approved drugs that can enhance aqueous solubility and metabolic stability[1][2]. The chiral phenethylamine backbone is a key pharmacophore in numerous biologically active compounds, often interacting with specific receptor targets[3][4]. The secondary amine functionality provides a readily available handle for the construction of more complex molecular architectures, most notably through the formation of amide bonds, a cornerstone of peptide and small molecule drug synthesis.

The strategic use of this building block allows for the systematic exploration of chemical space around a core scaffold, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. These notes will focus on a foundational application: its use in a standard amide coupling reaction.

Mechanistic Rationale: The Amide Coupling Reaction

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid. This is typically achieved using a coupling reagent. The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

A common and efficient method for this transformation is the use of a carbodiimide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Diagram of the General Amide Coupling Mechanism

Amide_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack and Amide Formation RCOOH R-COOH (Carboxylic Acid) ActivatedEster Activated Ester Intermediate RCOOH->ActivatedEster + CouplingAgent Coupling Agent (e.g., EDC) Amide Amide Product ActivatedEster->Amide Nucleophilic Attack Amine N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Amine->Amide +

Caption: Generalized workflow for amide bond formation.

Experimental Protocol: Amide Coupling of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine with Benzoic Acid

This protocol details a representative procedure for the coupling of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine with benzoic acid using EDC and HOBt.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Stoichiometry
N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine920483-38-1220.311.0 eq
Benzoic Acid65-85-0122.121.1 eq
EDC (EDAC)25952-53-8191.701.2 eq
HOBt2592-95-2135.121.2 eq
Dichloromethane (DCM), anhydrous75-09-284.93Solvent
Diisopropylethylamine (DIPEA)7087-68-5129.242.0 eq
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01Work-up
Brine (saturated aqueous NaCl)7647-14-558.44Work-up
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37Drying agent
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • High-performance liquid chromatography (HPLC) and/or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring and product analysis.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add benzoic acid (1.1 eq) and HOBt (1.2 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the solids. The volume should be sufficient to create a stirrable solution (e.g., ~10 mL per mmol of the limiting reagent).

  • Amine Addition: Add N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (1.0 eq) to the solution, followed by diisopropylethylamine (DIPEA) (2.0 eq). The DIPEA acts as a non-nucleophilic base to neutralize any hydrochloride salts and facilitate the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon addition of the coupling reagent and to minimize side reactions.

  • Coupling Reagent Addition: Slowly add EDC (1.2 eq) portion-wise to the cooled, stirred solution.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the product.

Work-up and Purification
  • Quenching: Upon completion, dilute the reaction mixture with DCM.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (2x) to remove unreacted HOBt and benzoic acid.

    • Water (1x).

    • Brine (1x) to facilitate phase separation.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure amide product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Chemical Hazards:

    • N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine: Handle with care. Amines can be corrosive and may cause skin and eye irritation[5][6].

    • EDC and HOBt: These reagents can be sensitizers and irritants. Avoid inhalation of dust and contact with skin.

    • DCM: Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

    • DIPEA: A corrosive and flammable liquid. Handle with caution in a fume hood.

Characterization of the Product

The identity and purity of the final amide product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • HPLC: To determine the purity of the final compound.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up and Purification Setup 1. Add Benzoic Acid, HOBt, Amine, and DIPEA to DCM Cooling 2. Cool to 0 °C Setup->Cooling Addition 3. Add EDC Cooling->Addition Reaction 4. Stir at RT for 12-24h Addition->Reaction Dilute 5. Dilute with DCM Reaction->Dilute Reaction Complete Wash 6. Aqueous Washes (NaHCO₃, H₂O, Brine) Dilute->Wash Dry 7. Dry and Concentrate Wash->Dry Purify 8. Column Chromatography Dry->Purify Analysis Characterization (NMR, MS, HPLC) Purify->Analysis Pure Product

Caption: Step-by-step experimental workflow.

Conclusion

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a valuable building block for the synthesis of novel chemical entities in drug discovery and development. The amide coupling protocol detailed in these application notes provides a robust and reliable method for its incorporation into target molecules. Careful attention to the reaction conditions, work-up procedure, and safety precautions will ensure successful and reproducible results.

References

  • Oreate AI Blog. (2026, January 7). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study.
  • PubChem. Compound Summary for CID 7015756, (+)-1-(4-Methylphenyl)ethylamine. National Center for Biotechnology Information.
  • PubChem. Compound Summary for CID 408285, 2-Morpholinoethylamine. National Center for Biotechnology Information.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Retrieved from [Link]

  • ChemRxiv. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Google Patents. (2018). CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine.

Sources

Method

Application Notes and Protocols for the Synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, a potentially valuable building blo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, a potentially valuable building block in medicinal chemistry and drug discovery. The primary synthetic route detailed is the reductive amination of 4-morpholinoacetophenone with methylamine. This application note offers in-depth technical guidance, including a discussion of the reaction mechanism, a detailed step-by-step protocol, safety considerations, and methods for purification and characterization of the final product.

Introduction

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a secondary amine featuring a morpholine-substituted phenyl group. This structural motif is of significant interest in medicinal chemistry due to the favorable pharmacokinetic properties often imparted by the morpholine ring, such as improved aqueous solubility and metabolic stability. The ethanamine side chain provides a key point for further functionalization in the development of novel therapeutic agents.

The most direct and efficient method for the synthesis of this target molecule is through the reductive amination of a ketone precursor.[1] This one-pot reaction involves the formation of an intermediate imine or iminium ion from the reaction of a carbonyl compound (4-morpholinoacetophenone) and an amine (methylamine), which is then reduced in situ to the desired amine.[2] This method is widely favored for its operational simplicity and the use of mild and selective reducing agents.[3]

Reaction Mechanism and Rationale

The reductive amination process can be conceptually divided into two key steps: imine/iminium ion formation and reduction.

  • Step 1: Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of 4-morpholinoacetophenone. This is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The resulting hemiaminal intermediate then undergoes dehydration to form an imine. In the acidic medium, the imine nitrogen can be protonated to form a more reactive iminium ion.

  • Step 2: Reduction: A hydride-based reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the final secondary amine product. The choice of reducing agent is critical to the success of the reaction.

Diagram of the Reaction Mechanism:

reaction_mechanism Ketone 4-Morpholino- acetophenone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Methylamine Methylamine Methylamine Methylamine->Hemiaminal Acid_Catalyst H+ Acid_Catalyst->Ketone Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Water H2O Imine->Water Iminium->Imine - H+ Product N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Iminium->Product + [H-] (Reduction) Reducing_Agent [H-] Reducing_Agent->Iminium

Caption: General mechanism of reductive amination.

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the recommended reducing agent for this protocol.[3] Its advantages include:

  • Mildness: It does not readily reduce the starting ketone, thus minimizing the formation of the corresponding alcohol as a byproduct.[3]

  • Selectivity: It is highly effective at reducing the intermediate iminium ion.[3]

  • Convenience: It is a stable, commercially available solid that can be handled easily in the laboratory.[4]

Experimental Protocol

This protocol is designed for the synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine on a laboratory scale.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
4-Morpholinoacetophenone≥98%Commercially available
Methylamine hydrochloride≥98%Commercially available
Sodium triacetoxyborohydride (STAB)≥95%Commercially available
1,2-Dichloroethane (DCE)AnhydrousCommercially available
Acetic acid, glacialACS gradeCommercially available
Saturated aqueous sodium bicarbonatePrepared in-house
Dichloromethane (DCM)ACS gradeCommercially available
Anhydrous magnesium sulfateCommercially available
Hydrochloric acid, concentratedACS gradeCommercially available
Diethyl etherACS gradeCommercially available

3.2. Equipment

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)

  • Rotary evaporator

  • pH paper or pH meter

  • Flash chromatography setup (optional)

3.3. Step-by-Step Procedure

Diagram of the Experimental Workflow:

experimental_workflow Start Combine 4-morpholinoacetophenone, methylamine HCl, and DCE in a flask. Add_STAB Add sodium triacetoxyborohydride (STAB) portion-wise. Start->Add_STAB Stir Stir at room temperature under N2 for 12-24 hours. Add_STAB->Stir Quench Quench the reaction with saturated aqueous sodium bicarbonate. Stir->Quench Extract Extract the aqueous layer with dichloromethane (DCM). Quench->Extract Dry Dry the combined organic layers over anhydrous MgSO4. Extract->Dry Concentrate Concentrate the solution in vacuo. Dry->Concentrate Purify Purify the crude product. Concentrate->Purify Characterize Characterize the final product. Purify->Characterize

Caption: A typical workflow for the synthesis of the target compound.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-morpholinoacetophenone (1.0 eq), methylamine hydrochloride (1.2 eq), and anhydrous 1,2-dichloroethane (DCE) to make a 0.2 M solution with respect to the ketone.

  • Imine Formation: Add glacial acetic acid (1.1 eq) to the mixture. Stir the suspension at room temperature under a nitrogen atmosphere for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture over 15-20 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting ketone.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

3.4. Purification

The crude product can be purified by one of the following methods:

  • Acid-Base Extraction: Dissolve the crude product in diethyl ether and extract with 1 M HCl. The aqueous layer, containing the protonated amine, is then basified with NaOH to a pH > 12 and extracted with dichloromethane. The combined organic layers are dried and concentrated to yield the purified product.

  • Flash Column Chromatography: The crude product can be purified by flash chromatography on silica gel using a suitable eluent system, such as a gradient of dichloromethane and methanol.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplets, ~6.8-7.3 ppm), morpholine protons (multiplets, ~2.8-3.9 ppm), methine proton (quartet, ~3.5-3.8 ppm), N-methyl protons (singlet, ~2.2-2.4 ppm), ethyl-methyl protons (doublet, ~1.3-1.5 ppm), and the N-H proton (broad singlet, variable).
¹³C NMR Aromatic carbons (~115-150 ppm), morpholine carbons (~49 and 67 ppm), methine carbon (~55-60 ppm), N-methyl carbon (~33-36 ppm), and ethyl-methyl carbon (~22-25 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ at m/z corresponding to the molecular weight of the product.

Safety and Handling

  • Methylamine hydrochloride is harmful if swallowed or inhaled. Handle in a well-ventilated fume hood.

  • Sodium triacetoxyborohydride is a water-reactive and flammable solid.[4][5] It should be handled under an inert atmosphere and away from moisture.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6]

  • 1,2-Dichloroethane (DCE) is a carcinogen and should be handled with extreme care in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). Cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Reductive amination. (2023, November 28). In Wikipedia. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Leuckart reaction. (2023, October 15). In Wikipedia. [Link]

  • Cross, P. C. (2008, December 28). The Leuckart Reaction: A Study of the Mechanism. Sciencemadness.org. Retrieved from [Link]

  • ResearchGate. (2024, January 24). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

Sources

Application

Derivatization of "N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine" for further synthesis

Application Note: Strategic Functionalization of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Executive Summary This technical guide details the derivatization protocols for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Executive Summary

This technical guide details the derivatization protocols for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (hereafter referred to as Scaffold M ). As a privileged substructure in medicinal chemistry, Scaffold M combines a chiral benzylic amine pharmacophore with an electron-rich morpholino-aniline system. This guide addresses the specific challenges associated with this molecule: the steric hindrance of the secondary


-methyl amine and the high electron density of the aromatic ring.

We present two validated workflows:

  • Nitrogen-Centered Derivatization: A high-yield amide coupling protocol optimized for sterically hindered secondary amines.

  • Carbon-Centered Functionalization: A regioselective bromination strategy to enable late-stage cross-coupling.

Chemical Profile & Reactivity Analysis

Scaffold M presents a dual-reactivity profile that must be managed to prevent side reactions.

FeatureChemical NatureReactivity Implication
Secondary Amine

-Methyl,

-branched
Nucleophilic but Sterically Hindered. Acylation requires activated esters or high-energy coupling agents (e.g., HATU, T3P) rather than standard carbodiimides.
Morpholine Ring

-Aryl substituent
Strong Electron Donor (+M effect). Activates the phenyl ring for Electrophilic Aromatic Substitution (EAS). The nitrogen lone pair is conjugated, reducing its basicity compared to alkyl morpholines.
Chiral Center Benzylic (

)
Racemization Risk. Strongly basic conditions or

pathways (benzylic cation formation) must be avoided to preserve enantiopurity.
Reactivity Map

ReactivityMap Scaffold Scaffold M (N-methyl-1-(4-morpholinophenyl)ethanamine) Amine Secondary Amine (Nucleophile) Scaffold->Amine Site A Ring Aromatic Ring (Electron Rich) Scaffold->Ring Site B Morpholine Morpholine Moiety (Solubility/Metabolic) Scaffold->Morpholine Site C Amides Amides/Ureas (Library Gen) Amine->Amides Acylation (HATU/DIPEA) Halides Aryl Halides (Cross-Coupling) Ring->Halides Bromination (NBS, 0°C) NOxides N-Oxides (Metabolite) Morpholine->NOxides Oxidation (mCPBA)

Figure 1: Reactivity landscape of Scaffold M showing primary sites for functionalization.

Protocol A: Sterically Demanding Amide Coupling

Objective: Synthesis of amide libraries. Challenge: The


-methyl group combined with the 

-methyl branching creates significant steric bulk, often leading to low yields with standard EDC/NHS protocols. Solution: Use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures rapid activation and minimizes racemization.
Materials
  • Substrate: Scaffold M (1.0 equiv)

  • Carboxylic Acid:

    
    -COOH (1.2 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology
  • Activation:

    • In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF.

    • Add HATU (1.2 equiv) and DIPEA (1.5 equiv).

    • Stir at room temperature (RT) for 15 minutes . Note: The solution should turn slightly yellow, indicating active ester formation.

  • Coupling:

    • Add Scaffold M (1.0 equiv) dissolved in a minimal amount of DMF.

    • Add the remaining DIPEA (1.5 equiv).

    • Stir at RT for 4–16 hours .

    • Monitoring: Check by LC-MS. The secondary amine is hindered; if conversion is <50% after 4 hours, heat to 40°C.

  • Work-up (Library Scale):

    • Dilute with EtOAc. Wash with sat.

      
       (2x), water (1x), and brine (1x).
      
    • Critical Step: The morpholine ring is basic. Do not wash with strong acid (1M HCl) as the product will extract into the aqueous layer. Use dilute citric acid (5%) if acidic wash is necessary, but rapid extraction is required.

  • Purification:

    • Flash chromatography (DCM/MeOH gradient).

Protocol B: Regioselective C-H Bromination

Objective: Installation of a bromine handle for Suzuki/Buchwald couplings. Mechanistic Insight: The morpholine nitrogen is a strong ortho/para director. Since the para position is occupied by the ethylamine chain, the electrophilic aromatic substitution (EAS) is directed to the ortho positions relative to the morpholine ring (Positions 3 and 5).

Materials
  • Substrate: Scaffold M (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Temperature: 0°C to RT

Step-by-Step Methodology
  • Preparation:

    • Dissolve Scaffold M in MeCN (0.1 M).

    • Cool the solution to 0°C in an ice bath. Cooling is critical to prevent poly-halogenation.

  • Addition:

    • Dissolve NBS (1.05 equiv) in MeCN.

    • Add the NBS solution dropwise to the scaffold solution over 20 minutes.

    • Observation: The reaction mixture may darken temporarily.

  • Reaction:

    • Stir at 0°C for 1 hour, then allow to warm to RT.

    • Monitor by LC-MS. Look for the characteristic M+2 isotope pattern of bromine (1:1 ratio).

  • Quench & Isolation:

    • Quench with 10%

      
       (sodium thiosulfate) to remove excess bromine.
      
    • Extract with EtOAc.

    • The product will be 3-bromo-4-morpholino-N-methyl-N-(1-phenylethyl) derivative .

Synthesis Workflow Diagram

Workflow Start Start: Scaffold M Decision Select Pathway Start->Decision PathA Path A: Amide Coupling Decision->PathA PathB Path B: Bromination Decision->PathB StepA1 Activate Acid (HATU/DIPEA) PathA->StepA1 StepA2 Add Scaffold M StepA1->StepA2 StepA3 Purify (No Acid Wash) StepA2->StepA3 StepB1 Cool to 0°C (MeCN) PathB->StepB1 StepB2 Add NBS Dropwise StepB1->StepB2 StepB3 Quench (Thiosulfate) StepB2->StepB3

Figure 2: Decision tree for functionalizing Scaffold M based on synthetic goals.

Analytical Validation

To ensure successful derivatization, look for these key diagnostic signals in


 NMR (400 MHz, 

):
SignalChemical Shift (

)
Diagnostic Change
N-Methyl 2.2 – 2.4 ppm (Singlet)Amide: Shifts downfield to 2.8–3.0 ppm and may split due to rotamers.
Benzylic CH 3.5 – 4.0 ppm (Quartet)Amide: Significant downfield shift (>1.0 ppm) due to electron-withdrawing carbonyl.
Aromatic Protons 6.8 – 7.2 ppm (Doublets)Bromination: Loss of symmetry. The AA'BB' system of the para-substituted ring becomes an ABC system. Look for a singlet (or small doublet) at ~7.5 ppm representing the proton ortho to the new bromine.

References

  • Amide Coupling Strategies

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Regioselective Halogenation

    • Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047-5048. Link

    • (General Protocol adapted for Morpholine derivatives) - See Search Result 1.3: Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. Link

  • Analysis of Chiral Amines

    • (General Reference) - See Search Result 1.4: Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis. Link

Method

Application Notes and Protocols for the In Vitro Characterization of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Strategic Approach to Characterizing a Novel Phenethylamine Compound N-methyl-1-(4-morphol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Strategic Approach to Characterizing a Novel Phenethylamine Compound

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a synthetic molecule for which the biological targets and pharmacological effects are not yet publicly characterized. Its chemical architecture, featuring a phenethylamine core and a morpholine moiety, provides rational starting points for an initial in vitro screening cascade. The phenethylamine backbone is a well-established pharmacophore in compounds that interact with monoamine transporters (such as dopamine, norepinephrine, and serotonin transporters), which are critical in regulating neurotransmission.[1][2][3] The morpholine ring is a common substituent in centrally active compounds, often used to modulate physicochemical properties and enhance binding to various receptors, including G-protein coupled receptors (GPCRs).[4][5][6]

Given the absence of a known target, a systematic and multi-faceted screening approach is essential to elucidate the compound's primary pharmacological activities and potential liabilities. This guide presents a comprehensive, three-tiered in vitro assay protocol designed to provide a foundational understanding of the bioactivity of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. The proposed workflow is designed to be self-validating, beginning with target binding and functional assays, and incorporating a crucial cytotoxicity counterscreen to ensure the integrity of the primary results.

This document provides detailed, step-by-step protocols for:

  • Monoamine Transporter Binding Assay: A competitive radioligand binding assay to determine the compound's affinity for the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

  • GPCR Functional Assays: A two-pronged approach to screen for functional activity at GPCRs:

    • cAMP Accumulation Assay: To detect modulation of Gs- and Gi-coupled receptors.

    • Calcium Flux Assay: To detect modulation of Gq-coupled receptors.

  • Cytotoxicity Assessment: An MTT assay to evaluate the compound's effect on cell viability, a critical step for interpreting functional data and for early safety profiling.[7][8]

Each protocol is accompanied by an explanation of its underlying principles, detailed methodologies, and guidelines for data analysis, providing a robust framework for the initial characterization of this novel chemical entity.

Tier 1: Monoamine Transporter Interaction Profile

Principle of the Assay: Competitive Radioligand Binding

The initial and most direct method to assess interaction with monoamine transporters is a competitive radioligand binding assay.[9] This technique quantifies the affinity of the test compound for a specific transporter by measuring its ability to displace a high-affinity radiolabeled ligand that is known to bind to the target. The assay is performed using cell membranes prepared from cell lines stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter. The amount of radioactivity remaining bound to the membranes is inversely proportional to the affinity of the test compound. The data are used to calculate the half-maximal inhibitory concentration (IC₅₀), which can then be converted to an inhibition constant (Ki) to provide a standardized measure of binding affinity.[10]

Workflow for Monoamine Transporter Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing hDAT, hNET, or hSERT prep_ligands Prepare serial dilutions of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine prep_radio Prepare radioligand solution (e.g., [³H]-WIN 35,428 for DAT) incubate Incubate membranes, radioligand, and test compound to equilibrium prep_radio->incubate filter Rapidly filter through GF/B filters to separate bound from free ligand incubate->filter wash Wash filters with ice-cold buffer to remove non-specific binding filter->wash scintillate Add scintillation cocktail to dried filters wash->scintillate count Quantify radioactivity using a scintillation counter scintillate->count analyze Calculate IC₅₀ and Ki values using non-linear regression count->analyze

Caption: Workflow for the competitive radioligand binding assay.

Detailed Protocol: Monoamine Transporter Binding

1. Materials and Reagents:

ReagentDetails
Cell Membranes Membranes from HEK293 cells stably expressing hDAT, hNET, or hSERT.
Radioligands [³H]-WIN 35,428 (for DAT), [³H]-Nisoxetine (for NET), [³H]-Citalopram (for SERT).
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4.
Test Compound N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine dissolved in DMSO (10 mM stock).
Non-specific Control 10 µM Benztropine (for DAT), 10 µM Desipramine (for NET), 10 µM Fluoxetine (for SERT).
Assay Plates 96-well polypropylene plates.
Filter Mats Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
Scintillation Fluid Ultima Gold™ or equivalent.
Equipment Cell harvester, microplate scintillation counter.

2. Procedure:

  • Compound Dilution: Prepare serial dilutions of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine in assay buffer. A typical concentration range is 10⁻¹¹ M to 10⁻⁵ M. Also prepare solutions for total binding (buffer with DMSO) and non-specific binding (e.g., 10 µM Benztropine for DAT).

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific control.

    • 50 µL of each test compound dilution.

  • Radioligand Addition: Add 50 µL of the appropriate radioligand (at a final concentration close to its Kd) to all wells.[10]

  • Membrane Addition: Thaw the cell membrane aliquots on ice. Dilute the membranes in assay buffer to a concentration that yields sufficient signal (e.g., 5-20 µg protein per well). Add 150 µL of the diluted membrane suspension to each well to initiate the binding reaction. The final assay volume is 250 µL.[10]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[10]

  • Filtration: Terminate the incubation by rapid filtration through the PEI-pre-soaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three to five times with 300 µL of ice-cold wash buffer to minimize non-specific binding.[10]

  • Drying and Counting: Dry the filter mat under a heat lamp or in a low-temperature oven. Once dry, add scintillation fluid to each filter spot and quantify the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Calculate the mean counts per minute (CPM) for each triplicate.

  • Subtract the mean CPM of the non-specific binding wells from all other wells to obtain specific binding.

  • Convert the specific binding CPM values to a percentage of the maximal specific binding (total binding wells).

  • Plot the percent specific binding against the logarithm of the test compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[10]

Tier 2: G-Protein Coupled Receptor (GPCR) Functional Screening

Principle of the Assays: Measuring Second Messenger Production

GPCRs transduce extracellular signals into intracellular responses via second messengers. The two most common pathways involve the modulation of cyclic AMP (cAMP) and intracellular calcium (Ca²⁺).

  • cAMP Assay: Gs-coupled receptors, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels.[11] By measuring changes in cAMP concentration, one can determine if the test compound acts as an agonist or antagonist at Gs/Gi-coupled receptors.[12]

  • Calcium Flux Assay: Gq-coupled receptors activate phospholipase C, which generates inositol trisphosphate (IP₃). IP₃ then triggers the release of Ca²⁺ from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[5] This change can be measured using calcium-sensitive fluorescent dyes.[13]

These cell-based functional assays provide a direct measure of the compound's efficacy (agonist activity) or its ability to block the action of a known agonist (antagonist activity).

Workflow for GPCR Functional Assays

G cluster_prep Cell & Compound Preparation cluster_cAMP cAMP Assay (Gs/Gi) cluster_Ca Calcium Flux Assay (Gq) seed_cells Seed cells expressing target GPCR into assay plates (e.g., HEK293) prep_compounds Prepare serial dilutions of test compound add_cAMP_reagents Add test compound and incubate prep_compounds->add_cAMP_reagents load_dye Load cells with a calcium-sensitive fluorescent dye prep_compounds->load_dye stimulate_Gi For Gi (antagonist), add forskolin and reference agonist add_cAMP_reagents->stimulate_Gi lyse_and_detect Lyse cells and detect cAMP (e.g., HTRF) stimulate_Gi->lyse_and_detect read_baseline Measure baseline fluorescence (e.g., on a FLIPR) load_dye->read_baseline add_compound_read Add test compound (agonist) or agonist (antagonist) and measure fluorescence read_baseline->add_compound_read

Caption: Parallel workflows for cAMP and Calcium Flux GPCR assays.

Detailed Protocol 1: cAMP Accumulation Assay (Gs/Gi)

1. Materials and Reagents:

ReagentDetails
Cell Line HEK293 or CHO cells stably expressing the target Gs or Gi-coupled receptor.
Assay Buffer Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Stimulation Buffer Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
Test Compound N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine in DMSO.
Controls (Gs) Isoproterenol (positive agonist control for β-adrenergic receptors).
Controls (Gi) Forskolin (to stimulate adenylyl cyclase), reference agonist for the target receptor.
Detection Kit HTRF cAMP kit or equivalent (e.g., LANCE, GloSensor).[11][14]
Assay Plates 384-well white, solid-bottom plates.

2. Procedure:

  • Cell Plating: Seed cells into 384-well plates at an appropriate density (e.g., 2,000-10,000 cells/well) and incubate overnight.[15]

  • Compound Addition (Agonist Mode): Remove culture medium and add stimulation buffer. Add serial dilutions of the test compound to the wells. Incubate for 30 minutes at room temperature.

  • Compound Addition (Antagonist Mode for Gi): Pre-incubate cells with serial dilutions of the test compound for 15-30 minutes. Then, add a mixture of forskolin and a reference agonist (at its EC₈₀ concentration). Incubate for another 30 minutes.[12]

  • Cell Lysis and Detection: Add the cAMP detection reagents, including the lysis buffer, as per the manufacturer's protocol.[11]

  • Incubation and Reading: Incubate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible plate reader.

3. Data Analysis:

  • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.[11]

  • For agonist mode, plot the HTRF ratio against the log of compound concentration to determine the EC₅₀ and maximal response.

  • For antagonist mode, plot the HTRF ratio against the log of compound concentration to determine the IC₅₀. Convert to a functional Ki value using the Cheng-Prusoff or Gaddum equation.

Detailed Protocol 2: Calcium Flux Assay (Gq)

1. Materials and Reagents:

ReagentDetails
Cell Line HEK293 or CHO cells stably expressing the target Gq-coupled receptor.
Assay Buffer HBSS with 20 mM HEPES, pH 7.4.
Dye Loading Buffer Assay buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM, Calcium-6) and probenecid (to prevent dye extrusion).
Test Compound N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine in DMSO.
Reference Agonist A known agonist for the target receptor (e.g., Carbachol for muscarinic receptors).
Assay Plates 384-well black-walled, clear-bottom plates.
Equipment Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FDSS).

2. Procedure:

  • Cell Plating: Seed cells into 384-well plates and incubate overnight.

  • Dye Loading: Remove culture medium and add the dye loading buffer to each well. Incubate for 60 minutes at 37°C, followed by 20-30 minutes at room temperature.[5]

  • Assay Execution (Agonist Mode): Place the cell plate into the fluorescence reader. Record a stable baseline fluorescence for 10-20 seconds. The instrument then adds the test compound dilutions, and fluorescence is continuously monitored for an additional 2-3 minutes to capture the transient calcium peak.

  • Assay Execution (Antagonist Mode): Pre-incubate the dye-loaded cells with the test compound for 15-30 minutes before placing the plate in the reader. After establishing a baseline, the instrument adds a reference agonist (at its EC₈₀ concentration), and the fluorescence response is measured.

  • Data Analysis:

    • The response is typically quantified as the maximum peak fluorescence intensity minus the baseline fluorescence.

    • For agonist mode, plot the response against the log of compound concentration to determine the EC₅₀.

    • For antagonist mode, plot the response against the log of the antagonist concentration to determine the IC₅₀.

Tier 3: Cytotoxicity Counterscreen

Principle of the Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

It is imperative to confirm that any observed activity in the functional assays is not a result of compound-induced cell death. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16] Viable cells contain mitochondrial reductase enzymes that can convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured. A decrease in absorbance indicates a reduction in metabolic activity, and therefore, a loss of cell viability.

Detailed Protocol: MTT Cytotoxicity Assay

1. Materials and Reagents:

ReagentDetails
Cell Line The same cell lines used in the functional assays (e.g., HEK293).
Culture Medium Standard growth medium (e.g., DMEM with 10% FBS).
MTT Reagent 5 mg/mL MTT in sterile PBS, filtered.
Solubilization Solution DMSO or a solution of 10% SDS in 0.01 M HCl.
Test Compound N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine in DMSO.
Positive Control A known cytotoxic agent (e.g., Doxorubicin).
Assay Plates 96-well clear, flat-bottom plates.
Equipment Multi-channel pipette, absorbance microplate reader.

2. Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density that ensures they are in a logarithmic growth phase at the end of the incubation period (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.[16]

  • Compound Treatment: Add serial dilutions of the test compound to the wells. The concentration range should cover and exceed the concentrations used in the functional assays. Incubate for a period relevant to the primary assays (e.g., 24-48 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT reagent to each well (final concentration of 0.5 mg/mL).[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[17]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[17] Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the blank wells (media + MTT + DMSO, no cells) from all other readings.

  • Express the results as a percentage of the vehicle control (untreated cells).

  • Plot the percent viability against the log of the compound concentration and fit the curve using non-linear regression to determine the CC₅₀ (half-maximal cytotoxic concentration).

Conclusion and Path Forward

This structured in vitro screening cascade provides a robust and logical framework for the initial pharmacological characterization of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. The data generated will reveal its binding affinity for key monoamine transporters, its functional activity at Gs, Gi, and Gq-coupled GPCRs, and its general cellular toxicity. The results will form a critical foundation, guiding subsequent, more focused investigations, such as selectivity profiling, mechanism of action studies, and initial structure-activity relationship (SAR) exploration. Adherence to these validated protocols will ensure the generation of reliable and reproducible data, which is the cornerstone of any successful drug discovery program.[18][19]

References

  • National Center for Biotechnology Information (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

  • Musah, R. A., et al. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. Available at: [Link]

  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Hossain, M. S., et al. (2017). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]

  • Roth, B. L. (2011). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. Available at: [Link]

  • Eriksson, E. M., et al. (2020). In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5-HT1A and 5-HT2A receptors. DiVA portal. Available at: [Link]

  • Springer Nature (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • Wold, E. A., et al. (2020). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. ResearchGate. Available at: [Link]

  • National Center for Advancing Translational Sciences (n.d.). Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available at: [Link]

  • Navarro, G., et al. (2018). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. MDPI. Available at: [Link]

  • Wang, Y., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. PubMed Central. Available at: [Link]

  • Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link]

  • Little, T. A. (2016). Assay Development and Method Validation Essentials. BioPharm International. Available at: [Link]

  • National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Hossain, M. S., et al. (2017). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. KoreaScience. Available at: [Link]

  • Kannan, S., et al. (2023). Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization, Derivatives and Exploration of Bioactivity. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Wikipedia (n.d.). Methylphenidate. Wikipedia. Available at: [Link]

  • PubChem (n.d.). 4-Methylmorpholine. PubChem. Available at: [Link]

  • Schifano, F., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. PubMed Central. Available at: [Link]

  • de Oliveira, A. M., et al. (2024). New morpholine-containing pyrimidinones act on α-adrenoceptors. PubMed. Available at: [Link]

  • Ofni Systems (n.d.). Assay Validation Guidelines. Ofni Systems. Available at: [Link]

  • Gifford Bioscience (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Dispendix (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. Available at: [Link]

  • ResearchGate (n.d.). Structures of novel psychoactive substances including synthetic.... ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. Available at: [Link]

  • Kim, J. H., et al. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. MDPI. Available at: [Link]

  • Ciana, P., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PubMed Central. Available at: [Link]

  • Alfa Cytology (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. Available at: [Link]

  • Hossain, M., et al. (2014). β-phenylethylamine Requires the Dopamine Transporter to Increase Extracellular Dopamine in C. elegans Dopaminergic Neurons. PubMed Central. Available at: [Link]

  • CLYTE Technologies (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

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  • GraphPad (n.d.). Analyzing Radioligand Binding Data. GraphPad. Available at: [Link]

Sources

Application

"N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine" cell-based assay development

Application Note & Protocol Development of a Cell-Based Assay to Characterize N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Activity at G-Protein Coupled Receptors Abstract This document provides a comprehensive guide fo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Development of a Cell-Based Assay to Characterize N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Activity at G-Protein Coupled Receptors

Abstract

This document provides a comprehensive guide for the development and validation of a robust cell-based assay to characterize the pharmacological activity of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. The structural characteristics of this compound, particularly the phenethylamine backbone, suggest a potential interaction with G-protein coupled receptors (GPCRs). This guide outlines a logical workflow, from the initial hypothesis of the compound's mechanism of action to the final validated protocol for determining its potency and efficacy, focusing on a cyclic adenosine monophosphate (cAMP) biosensor assay as a primary screening platform.

Introduction: Rationale and Strategic Overview

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a substituted phenethylamine. The phenethylamine scaffold is a well-established pharmacophore that targets a wide range of biological receptors, particularly GPCRs such as adrenergic, dopaminergic, and serotonergic receptors, as well as trace amine-associated receptors (TAARs)[1][2]. The morpholine moiety is also prevalent in a variety of bioactive compounds, contributing to their pharmacokinetic and pharmacodynamic properties[3][4]. Given these structural alerts, it is hypothesized that N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine modulates GPCR signaling.

Cell-based assays are indispensable tools in drug discovery, providing a physiologically relevant context to study the effects of a compound on cellular signaling pathways.[5][6] This application note details the development of a cell-based assay to quantify the activity of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, focusing on the measurement of cAMP, a key second messenger in many GPCR signaling cascades.[7] GPCRs can couple to different G-proteins, leading to either an increase (via Gs) or a decrease (via Gi) in intracellular cAMP levels. Therefore, a cAMP assay provides a versatile platform to screen for both agonistic and antagonistic activities of the test compound.

The workflow described herein follows a logical progression from assay design and optimization to rigorous validation, ensuring the generation of reliable and reproducible data.

Principle of the Assay

The proposed assay utilizes a genetically encoded biosensor that reports changes in intracellular cAMP levels. A common approach is to use a luciferase-based biosensor, where the enzyme is engineered to be cAMP-dependent.[7] In such a system, an increase in intracellular cAMP, typically induced by the activation of a Gs-coupled GPCR, leads to a proportional increase in luminescence. Conversely, a decrease in cAMP, often resulting from the activation of a Gi-coupled GPCR, causes a decrease in the luminescent signal.

This competitive assay format can be adapted to screen for:

  • Gs-coupled receptor agonists: The compound is added to the cells, and an increase in signal indicates agonistic activity.

  • Gi-coupled receptor agonists: The compound is added to cells stimulated with an agent that increases basal cAMP levels (e.g., forskolin). A decrease in the forskolin-stimulated signal suggests agonistic activity at a Gi-coupled receptor.[8]

  • Gs-coupled receptor antagonists: Cells are co-incubated with the compound and a known agonist for the Gs-coupled receptor. A reduction in the agonist-induced signal indicates antagonism.

  • Gi-coupled receptor antagonists: Cells are treated with the compound, a known Gi-coupled receptor agonist, and a cAMP-stimulating agent like forskolin. A reversal of the agonist-induced signal decrease points to antagonistic activity.

The luminescent readout provides a highly sensitive and quantitative measure of GPCR activation or inhibition.

Materials and Reagents

Reagent Supplier Purpose
HEK293 cells stably expressing a cAMP biosensorMultiple vendorsHost cell line for the assay
N-methyl-1-(4-morpholin-4-ylphenyl)ethanamineIn-house synthesis or commercial sourceTest compound
ForskolinSigma-AldrichPositive control for Gs activation (adenylyl cyclase activator)
IsoproterenolSigma-AldrichReference agonist for β-adrenergic receptors (Gs-coupled)
PropranololSigma-AldrichReference antagonist for β-adrenergic receptors
QuinpiroleSigma-AldrichReference agonist for D2-like dopamine receptors (Gi-coupled)
HaloperidolSigma-AldrichReference antagonist for D2-like dopamine receptors
Dulbecco's Modified Eagle Medium (DMEM)GibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoCell culture supplement
Penicillin-StreptomycinGibcoAntibiotic for cell culture
Trypsin-EDTAGibcoCell dissociation reagent
Phosphate-Buffered Saline (PBS)GibcoWashing and dilution buffer
Dimethyl sulfoxide (DMSO)Sigma-AldrichSolvent for compounds
Luciferase assay substratePromega (e.g., cAMP-Glo™)Reagent for luminescent readout
White, opaque 96-well or 384-well platesCorningAssay plates to minimize well-to-well crosstalk

Assay Development Workflow

The development of a robust cell-based assay is an iterative process of optimization and validation. The following workflow provides a systematic approach.

AssayDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Setup cluster_optim Phase 2: Assay Optimization cluster_valid Phase 3: Assay Validation cluster_final Phase 4: Final Protocol CellCulture Cell Line Culture & Maintenance CellDensity Optimize Cell Seeding Density CellCulture->CellDensity CompoundPrep Test Compound Preparation (Stock Solution in DMSO) IncubationTime Determine Optimal Compound Incubation Time CompoundPrep->IncubationTime PlateSelection Select Assay Plate (e.g., 384-well white opaque) PlateSelection->CellDensity CellDensity->IncubationTime DMSO_Tolerance Assess DMSO Tolerance IncubationTime->DMSO_Tolerance ReagentConc Optimize Reagent Concentrations (e.g., Forskolin) DMSO_Tolerance->ReagentConc ZFactor Calculate Z'-Factor ReagentConc->ZFactor SignalWindow Determine Signal-to-Background (S/B) and Signal-to-Noise (S/N) ZFactor->SignalWindow Reproducibility Assess Intra- and Inter-plate Reproducibility SignalWindow->Reproducibility DoseResponse Generate Dose-Response Curves (EC50/IC50) Reproducibility->DoseResponse FinalProtocol Establish Final Assay Protocol DoseResponse->FinalProtocol

Figure 1: A stepwise workflow for the development of the cell-based assay.

Step-by-Step Optimization Protocols

4.1.1. Cell Seeding Density Optimization

  • Rationale: The optimal cell number per well ensures a robust signal without over-confluency, which can lead to altered cell physiology and assay variability.

  • Protocol:

    • Prepare a serial dilution of the HEK293-cAMP biosensor cell suspension.

    • Seed a 96-well plate with increasing cell numbers (e.g., 2,500 to 40,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

    • Add a known agonist (e.g., 10 µM Forskolin) to half of the wells for each cell density and vehicle (DMSO) to the other half.

    • Incubate for the recommended time (e.g., 30 minutes).

    • Add the luciferase substrate and measure luminescence.

    • Plot the signal-to-background ratio versus cell number and select the density that provides the best window with a stable baseline.

4.1.2. Compound Incubation Time

  • Rationale: The kinetics of GPCR signaling can vary. Determining the optimal incubation time ensures that the assay captures the peak response.

  • Protocol:

    • Seed the cells at the optimized density and incubate for 24 hours.

    • Add a fixed, near-maximal concentration of a control agonist.

    • Measure the luminescent signal at various time points (e.g., 5, 15, 30, 60, 120 minutes) post-agonist addition.

    • Plot the signal versus time and select the time point that yields the maximal and most stable signal.

4.1.3. DMSO Tolerance

  • Rationale: The test compound is likely dissolved in DMSO. It is crucial to determine the highest concentration of DMSO that does not affect cell viability or assay performance.

  • Protocol:

    • Seed cells at the optimal density.

    • Add serial dilutions of DMSO (e.g., from 2% down to 0.01%) to the wells.

    • Incubate for the determined optimal time.

    • Measure the basal and agonist-stimulated signal.

    • The highest DMSO concentration that does not significantly alter the assay window is the maximum allowable concentration in the final assay. This is typically ≤ 0.5%.

Assay Validation

Assay validation is a critical step to ensure that the developed protocol is reliable, reproducible, and fit for its intended purpose.[9][10][11][12]

AssayValidation Validation {Assay Validation | Key Parameters} ZFactor Z'-Factor Measures assay robustness and dynamic range Z' = 1 - (3*(SD_pos + SD_neg)) / Mean_pos - Mean_neg Validation->ZFactor SignalWindow Signal-to-Background (S/B) S/B = Mean_pos / Mean_neg Validation->SignalWindow Reproducibility Reproducibility Intra-plate (within a plate) and Inter-plate (between plates) variability (%CV) Validation->Reproducibility DoseResponse Dose-Response Characterizes compound potency (EC50) and efficacy (% activation) Validation->DoseResponse

Figure 2: Key parameters for the validation of the cell-based assay.

Z'-Factor Calculation
  • Rationale: The Z'-factor is a statistical parameter that quantifies the quality of a high-throughput screening assay.[13][14] It takes into account both the dynamic range of the signal and the data variation.

  • Protocol:

    • On a single assay plate, dedicate a number of wells (e.g., 16-24) to the positive control (e.g., 10 µM Forskolin) and an equal number to the negative control (vehicle/DMSO).

    • Run the assay according to the optimized protocol.

    • Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3σp + 3σn) / |μp - μn|

  • Acceptance Criteria:

    • Z' > 0.5: An excellent assay.[14][15][16]

    • 0 < Z' < 0.5: A marginal assay that may require further optimization.[15][16]

    • Z' < 0: An unacceptable assay.[15][16]

Validation Data Summary

The following table presents example data from a hypothetical validation experiment.

Parameter Value Acceptance Criteria Result
Z'-Factor 0.72> 0.5Pass
Signal-to-Background (S/B) 15-fold> 5Pass
Intra-plate %CV 6.8%< 15%Pass
Inter-plate %CV 9.2%< 20%Pass
DMSO Tolerance Up to 0.5%No significant effect on S/BPass

Final Assay Protocol

This protocol is for determining the agonist activity of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine at a putative Gs-coupled receptor.

  • Cell Plating:

    • Harvest HEK293-cAMP biosensor cells and resuspend in complete medium to the optimized cell density.

    • Dispense 10 µL of the cell suspension into each well of a 384-well white, opaque assay plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine in DMSO.

    • Further dilute the compound in assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Add 5 µL of the diluted compound or control (positive control: Forskolin; negative control: vehicle) to the appropriate wells.

  • Incubation:

    • Incubate the plate at room temperature for the optimized duration (e.g., 30 minutes).

  • Signal Detection:

    • Prepare the luciferase substrate according to the manufacturer's instructions (e.g., Promega cAMP-Glo™).[17]

    • Add 15 µL of the detection reagent to each well.

    • Incubate for 20 minutes at room temperature to allow for signal stabilization.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls: % Activation = 100 * (RLU_compound - RLU_neg) / (RLU_pos - RLU_neg)

    • Plot the % Activation against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and maximal efficacy.

Hypothetical Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine as an agonist at a Gs-coupled GPCR.

SignalingPathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Gs-Coupled GPCR G_Protein G-Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Luminescence Luminescence (Biosensor) cAMP->Luminescence Induces Signal CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Compound N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (Agonist) Compound->GPCR Binds & Activates

Figure 3: Hypothesized Gs-coupled GPCR signaling cascade activated by the test compound.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a cell-based assay to characterize N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. By following the outlined procedures for optimization and validation, researchers can generate high-quality, reliable data to elucidate the pharmacological profile of this and other novel compounds. The principles and protocols described herein are adaptable to a wide range of GPCR targets and screening objectives.

References

  • Barros-Álvarez, X., et al. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2514, 219-234. Available at: [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). GPCR Signaling Assays. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Wainscott, D. B., et al. (2007). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Pharmacology and Experimental Therapeutics, 320(1), 475-485. Available at: [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. (Note: While not directly linked, this is the foundational paper for Z'-factor and is widely cited).

Sources

Method

Application Notes &amp; Protocols for Structure-Activity Relationship (SAR) Studies of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Preamble: Unlocking the Therapeutic Potential of the Phenylmorpholine Scaffold The morpholine ring is a privileged pharmacophore in medicinal chemistry, integral to numerous approved drugs and clinical candidates. Its in...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Unlocking the Therapeutic Potential of the Phenylmorpholine Scaffold

The morpholine ring is a privileged pharmacophore in medicinal chemistry, integral to numerous approved drugs and clinical candidates. Its incorporation into a molecular scaffold can enhance potency, modulate physicochemical properties, and improve metabolic stability, making it a valuable building block in drug discovery.[1] The title compound, N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine , represents a compelling starting point for a systematic structure-activity relationship (SAR) campaign. This molecule merges the established phenylmorpholine core with a phenethylamine side chain, a classic motif known to interact with various central nervous system (CNS) targets, including monoamine transporters and receptors.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the SAR of the N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine scaffold. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological evaluation, and outline a framework for interpreting the resulting data to guide the iterative process of lead optimization.

Rationale for SAR Exploration and Target Hypothesis

The chemical architecture of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine suggests a high probability of interaction with monoaminergic systems. The phenethylamine backbone is a well-established pharmacophore for ligands of dopamine, norepinephrine, and serotonin transporters (DAT, NET, SERT), as well as monoamine oxidase (MAO) enzymes.[3][4] The morpholine moiety, with its potential for hydrogen bonding and its influence on lipophilicity, can significantly impact a compound's affinity and selectivity for these targets.[1][5]

Our initial hypothesis is that this scaffold can be optimized to yield potent and selective inhibitors of monoamine reuptake or MAO enzymes. Such compounds have therapeutic potential in a range of neurological and psychiatric disorders, including depression, anxiety, and neurodegenerative diseases.[6] The goal of this SAR study is to systematically dissect the contributions of each structural component to biological activity.

Strategic Design of an Analog Library

A successful SAR study hinges on the logical and systematic modification of the lead compound. We propose a multipronged approach to analog design, focusing on three key regions of the N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine scaffold: the ethylamine side chain , the phenyl ring , and the morpholine ring .

Diagram 1: Key Regions for SAR Modification

SAR_Strategy core N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine ethylamine Region A: Ethylamine Side Chain core->ethylamine α-methyl, N-methyl phenyl Region B: Phenyl Ring core->phenyl Substitution Pattern (ortho, meta, para) morpholine Region C: Morpholine Ring core->morpholine Ring Substitution, Bioisosteric Replacement Synthesis_Workflow start Starting Materials (Substituted Phenylacetones, Morpholine Analogs) reductive_amination Step 1: Reductive Amination start->reductive_amination Methylamine, Reducing Agent (e.g., NaBH4) purification Step 2: Purification & Characterization reductive_amination->purification Chromatography, NMR, MS final_product Final Analog Library purification->final_product

Caption: A streamlined workflow for analog synthesis.

Protocol 3.1: General Procedure for Reductive Amination

This protocol describes a representative synthesis of an analog from a substituted 4-morpholinophenylacetone.

  • Reaction Setup: To a solution of the appropriate phenylacetone derivative (1.0 eq) in methanol (0.2 M) at 0 °C, add methylamine (2.0 M solution in THF, 1.5 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (2.0 eq) portion-wise over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Biological Evaluation: Protocols and Data Interpretation

The primary biological evaluation should focus on the hypothesized targets: monoamine transporters and MAO enzymes. A tiered screening approach is recommended, starting with broad profiling and progressing to more detailed mechanistic studies for the most promising compounds.

Protocol 4.1: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is a robust method for high-throughput screening of MAO-A and MAO-B inhibitors. [6][7]The principle involves the MAO-catalyzed oxidation of a substrate, which produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. [8]

  • Reagents and Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO substrate (e.g., p-tyramine)

    • Fluorescent probe (e.g., Amplex Red)

    • Horseradish peroxidase (HRP)

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Positive controls: Clorgyline (for MAO-A) and Deprenyl (for MAO-B)

    • 384-well black, flat-bottom plates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • To each well of the 384-well plate, add 5 µL of the test compound solution.

    • Add 20 µL of the respective MAO enzyme (MAO-A or MAO-B) and incubate for 15 minutes at 37 °C.

    • Initiate the reaction by adding 25 µL of a substrate/probe/HRP mixture.

    • Incubate the plate at 37 °C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation ~530 nm, emission ~585 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.2: Monoamine Transporter (DAT, NET, SERT) Binding Assay

Radioligand binding assays are the gold standard for determining a compound's affinity for transporter proteins. This protocol provides a general framework.

  • Reagents and Materials:

    • Cell membranes prepared from cells stably expressing human DAT, NET, or SERT.

    • Radioligands: e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT.

    • Non-specific binding inhibitors: e.g., Benztropine for DAT, Desipramine for NET, Fluoxetine for SERT.

    • Assay buffer (specific to each transporter).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, vehicle, or non-specific binding inhibitor.

    • Incubate at the appropriate temperature and duration for the specific transporter.

    • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Calculate the percent inhibition of specific binding for each compound concentration.

    • Determine the Kᵢ value for each compound using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Analysis and Data Visualization

The primary output of this study will be a table of biological data for the synthesized analogs. This data should be systematically analyzed to derive SAR trends.

Table 1: Representative SAR Data Table
Compound IDR₁ (α-position)R₂ (N-position)Phenyl SubstitutionMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)DAT Kᵢ (µM)NET Kᵢ (µM)SERT Kᵢ (µM)
Lead CH₃CH₃4-morpholino>105.21.50.83.7
Analog A1 HCH₃4-morpholino>108.94.22.16.8
Analog A2 CH₃H4-morpholino8.53.10.90.52.5
Analog B1 CH₃CH₃3-morpholino>10>107.85.4>10
Analog B2 CH₃CH₃4-morpholino, 2-F9.14.50.70.31.9
Analog C1 CH₃CH₃4-piperidino>106.82.31.54.9

Interpretation of Hypothetical Data:

  • α-Methyl Group: Removal of the α-methyl group (Analog A1) appears detrimental to activity across all targets, suggesting it may be important for optimal binding.

  • N-Methyl Group: N-demethylation (Analog A2) enhances potency at the monoamine transporters and introduces modest MAO-A inhibitory activity, indicating a key point for tuning selectivity.

  • Phenyl Substitution: Moving the morpholine to the meta position (Analog B1) significantly reduces activity, highlighting the importance of the para substitution pattern. Adding a fluorine atom (Analog B2) improves affinity for DAT and NET.

  • Morpholine Ring: Replacing the morpholine with a piperidine (Analog C1) slightly decreases potency, suggesting the oxygen atom may contribute favorably to binding or solubility.

In Silico Modeling to Complement Experimental Data

Computational methods can provide valuable insights into the molecular basis of the observed SAR and guide the design of subsequent analog libraries.

  • Quantitative Structure-Activity Relationship (QSAR): Once a sufficiently large dataset is generated, QSAR models can be built to correlate physicochemical properties (e.g., logP, polar surface area, electronic parameters) with biological activity. [9]This can help in predicting the activity of virtual compounds before their synthesis.

  • Molecular Docking: If a high-resolution crystal structure of a target protein (e.g., MAO-B or DAT) is available, molecular docking studies can be performed to predict the binding poses of the most active analogs. This can rationalize the observed SAR and reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) that can be further optimized.

Conclusion and Future Directions

This document provides a comprehensive framework for conducting a thorough SAR investigation of the N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine scaffold. By systematically synthesizing and evaluating a library of analogs, researchers can elucidate the key structural requirements for potent and selective modulation of monoaminergic targets. The iterative cycle of design, synthesis, testing, and analysis will be crucial for optimizing this promising lead structure into a potential clinical candidate. Promising compounds identified through this process should be advanced to secondary assays, including functional assays (e.g., neurotransmitter uptake inhibition in synaptosomes) and in vivo models of disease to assess their therapeutic potential.

References

  • MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Available at: [Link]

  • PubChem. 4-Methylmorpholine. Available at: [Link]

  • PubMed Central. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Available at: [Link]

  • Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. Available at: [Link]

  • Google Patents. CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine.
  • MDPI. (2021). Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. Available at: [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Available at: [Link]

  • ResearchGate. Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. Available at: [Link]

  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available at: [Link]

  • PubMed Central. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Available at: [Link]

  • MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Available at: [Link]

  • Google Patents. CN103121978A - Method for preparing N-methylmorpholine.
  • Taylor & Francis Online. Combining DFT and QSAR studies for predicting psychotomimetic activity of substituted phenethylamines using statistical methods. Available at: [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Available at: [Link]

  • PubMed. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Available at: [Link]

  • MDPI. Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. Available at: [Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available at: [Link]

  • PubMed Central. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions. Available at: [Link]

  • Wikipedia. Stimulant. Available at: [Link]

  • Acta Pharmacologica Sinica. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Available at: [Link]

  • YouTube. STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. Available at: [Link]

  • Connect Chemicals. 4-Methylmorpholine. Available at: [Link]

  • PubMed. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Available at: [Link]

  • PubChem. N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine. Available at: [Link]

  • Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). Available at: [Link]

  • PubMed Central. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Available at: [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Welcome to the technical support center for the synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working on or...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to help you navigate the potential challenges of this synthesis, ensuring a successful and efficient outcome.

Overview of the Synthetic Strategy

The most direct and common approach for synthesizing N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a two-step process. The first step involves the synthesis of the key intermediate, 4-morpholinylacetophenone. This is followed by a reductive amination reaction with methylamine to yield the final product.

This guide is structured to address potential issues that may arise during each of these key stages.

Troubleshooting Guide

Part 1: Synthesis of 4-morpholinylacetophenone

A common method for synthesizing the starting material, 4-morpholinylacetophenone, is the nucleophilic aromatic substitution of 4-fluoroacetophenone with morpholine.

Question 1: The reaction to form 4-morpholinylacetophenone is sluggish or incomplete. What are the possible causes and solutions?

Answer:

Several factors can contribute to a slow or incomplete reaction. Here's a breakdown of potential causes and how to address them:

  • Insufficient Reaction Temperature: Nucleophilic aromatic substitutions on deactivated rings (like those with an acetyl group) often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature or slightly elevated temperatures, consider increasing the heat. A good starting point is to reflux the reaction mixture in a suitable solvent.

  • Inappropriate Solvent: The choice of solvent is critical. Aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often excellent choices for this type of reaction as they can solvate the cation of the base and leave the morpholine nucleophile more reactive. If you are using a less polar solvent, switching to DMSO or DMF could significantly improve the reaction rate.

  • Weak Base: While morpholine can act as its own base, the reaction is often facilitated by the addition of a stronger, non-nucleophilic base to deprotonate the morpholine, making it a more potent nucleophile. A common and effective choice is potassium carbonate (K₂CO₃). Ensure the base is finely powdered and dry to maximize its effectiveness.

  • Water in the Reaction Mixture: The presence of water can hinder the reaction by protonating the morpholine and reacting with the base. Ensure all your reagents and glassware are thoroughly dried before starting the reaction.

ParameterRecommendationRationale
Temperature 80-120 °CTo overcome the activation energy of the nucleophilic aromatic substitution.
Solvent DMSO, DMFPolar aprotic solvents enhance the nucleophilicity of morpholine.
Base K₂CO₃ (anhydrous)A non-nucleophilic base to deprotonate morpholine.
Reagents DryTo prevent unwanted side reactions and deactivation of reagents.

Question 2: I am observing significant side product formation during the synthesis of 4-morpholinylacetophenone. What are these impurities and how can I minimize them?

Answer:

The primary side product in this reaction is often the result of the self-condensation of acetophenone under basic conditions, although this is less likely with a weaker base like K₂CO₃. If a very strong base is used, this could become a more significant issue. Another possibility is the presence of impurities in your starting materials.

To minimize side product formation:

  • Control the Stoichiometry: Use a slight excess of morpholine (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the 4-fluoroacetophenone.

  • Use a Suitable Base: Stick to a moderately strong, non-nucleophilic base like potassium carbonate. Avoid stronger bases like sodium hydride or alkoxides unless you have optimized the conditions carefully.

  • Purify Starting Materials: Ensure the 4-fluoroacetophenone and morpholine are of high purity before use. Distillation of liquid starting materials can be a simple and effective purification method.

Part 2: Reductive Amination of 4-morpholinylacetophenone with Methylamine

This is the key step in forming the target molecule. It involves the reaction of the ketone with methylamine to form an imine intermediate, which is then reduced in situ to the secondary amine.

Question 3: The reductive amination reaction is not going to completion, and I am recovering a significant amount of the starting ketone. What could be wrong?

Answer:

Incomplete conversion in a reductive amination is a common issue. Here are the likely culprits and their solutions:

  • Inefficient Imine Formation: The formation of the imine is an equilibrium process. To drive the equilibrium towards the imine, it's often necessary to remove the water that is formed as a byproduct. This can be achieved by using a dehydrating agent like magnesium sulfate (MgSO₄) or by azeotropic removal of water with a Dean-Stark apparatus if the solvent is suitable (e.g., toluene).

  • pH of the Reaction Mixture: Imine formation is typically favored under slightly acidic conditions (pH 4-6).[1] The acid catalyzes the dehydration of the hemiaminal intermediate. However, if the pH is too low, the amine nucleophile will be protonated and become unreactive. You can add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.

  • Choice of Reducing Agent: Some reducing agents are more effective than others for reductive amination. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred because they are more selective for the imine/iminium ion over the ketone and are stable under mildly acidic conditions.[1][2] Sodium borohydride (NaBH₄) can also be used, but it is less selective and can reduce the starting ketone.[1][3]

  • Amine Source: Methylamine can be used as a solution in a solvent (e.g., THF, ethanol) or as a gas. If using a solution, ensure it is of the correct concentration. If using the gas, ensure it is bubbled through the reaction mixture efficiently. Using methylamine hydrochloride with a base to generate the free amine in situ is also a common and effective method.

Experimental Workflow for Reductive Amination

ReductiveAmination Ketone 4-Morpholinylacetophenone Reaction Reaction Mixture Ketone->Reaction Amine Methylamine (or salt + base) Amine->Reaction Solvent Solvent (e.g., Methanol, DCE) Solvent->Reaction Acid Catalytic Acid (e.g., Acetic Acid) Acid->Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Product N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine ReducingAgent->Product Reduction of Imine Reaction->ReducingAgent Addition of Reducing Agent

Caption: General workflow for the reductive amination.

Question 4: I am observing the formation of a significant amount of the corresponding alcohol (1-(4-morpholin-4-yl)ethanol) as a byproduct. How can I prevent this?

Answer:

The formation of the alcohol is a result of the reduction of the starting ketone by the reducing agent. This is a common side reaction, especially when using less selective reducing agents.[1][4]

Here's how to minimize alcohol formation:

  • Use a Selective Reducing Agent: As mentioned previously, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the reduction of the iminium ion over the ketone.[5] Switching to this reagent is often the most effective solution. Sodium cyanoborohydride (NaBH₃CN) is also a good choice.[1][2][6]

  • Optimize Reaction Conditions:

    • One-pot vs. Two-step: You can perform the reaction in two steps. First, form the imine by reacting the ketone and amine (with a dehydrating agent if necessary). Once imine formation is complete (as monitored by techniques like TLC or GC-MS), then add the reducing agent. This can minimize the time the ketone is exposed to the reducing agent.

    • Temperature: Running the reaction at a lower temperature can sometimes favor the desired reaction over the reduction of the ketone.

Question 5: I am seeing the formation of a tertiary amine byproduct. How is this happening and how can I avoid it?

Answer:

The formation of a tertiary amine can occur if the newly formed secondary amine product undergoes a second reductive amination with another molecule of the starting ketone. This is more likely to be a problem if there is an excess of the ketone and reducing agent.

To prevent this:

  • Control Stoichiometry: Use a slight excess of the methylamine to ensure the ketone is fully consumed.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to keep its concentration low at any given time, which can disfavor the second reductive amination.

Potential Side Reactions in Reductive Amination

Caption: Potential side reactions during reductive amination.

Part 3: Work-up and Purification

Question 6: I am having trouble isolating my product during the aqueous work-up. What is the best procedure?

Answer:

The work-up procedure for a reductive amination can be tricky due to the basic nature of the product and the potential for emulsions. Here is a general procedure that is often effective:

  • Quench the Reaction: Carefully quench any remaining reducing agent by the slow addition of water or a dilute acid (e.g., 1M HCl) at a low temperature (e.g., 0 °C).

  • Basify the Solution: Make the aqueous layer basic (pH > 10) by adding a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This is crucial to ensure your amine product is in its free base form and is soluble in the organic layer.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether. Repeat the extraction several times (e.g., 3 times) to ensure complete recovery of the product.

  • Washing: Wash the combined organic layers with brine (a saturated aqueous solution of NaCl). This helps to remove any remaining water and can aid in breaking up emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and then remove the solvent under reduced pressure.

Question 7: My final product is not pure after the work-up. What is the best way to purify it?

Answer:

The choice of purification method will depend on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is a very common and effective method for purifying amines. Use a silica gel column and a suitable eluent system. A common eluent system for amines is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). To prevent the amine from streaking on the silica gel, it is often beneficial to add a small amount of a base, such as triethylamine (e.g., 1-2%), to the eluent.

  • Distillation: If your product is a liquid with a sufficiently high boiling point and is thermally stable, distillation under reduced pressure (vacuum distillation) can be an excellent method for purification, especially on a larger scale.

  • Crystallization: If your product is a solid, you may be able to purify it by crystallization from a suitable solvent or solvent mixture. You can also try to form a salt of your amine (e.g., the hydrochloride salt) which may be more crystalline and easier to purify. The free base can then be regenerated by treatment with a base.

Part 4: Characterization

Question 8: I am having trouble interpreting the NMR spectrum of my final product. What should I be looking for?

Answer:

A clean ¹H NMR spectrum is a good indication of the purity of your product. For N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, you should expect to see the following key signals:

  • Aromatic Protons: Two doublets in the aromatic region (typically around 6.8-7.5 ppm), corresponding to the protons on the phenyl ring.

  • Morpholine Protons: Two multiplets (or triplets) corresponding to the two sets of CH₂ groups in the morpholine ring.

  • Ethylamine Protons:

    • A quartet for the CH proton adjacent to the phenyl ring and the nitrogen.

    • A doublet for the CH₃ group of the ethylamine moiety.

  • N-Methyl Protons: A singlet for the N-CH₃ group.

The integration of these signals should correspond to the number of protons in each group. The presence of significant unidentifiable signals suggests the presence of impurities. Mass spectrometry (MS) is also a crucial tool to confirm the molecular weight of your product.[7]

Proton GroupExpected Chemical Shift (ppm)Expected MultiplicityIntegration
Aromatic CH6.8 - 7.5Doublet, Doublet4H
Morpholine CH₂~3.0 - 3.8Multiplet/Triplet8H
Ar-CH-N~3.5 - 4.0Quartet1H
CH-CH₃~1.3 - 1.5Doublet3H
N-CH₃~2.2 - 2.5Singlet3H

Note: These are approximate chemical shifts and can vary depending on the solvent and other factors.

Frequently Asked Questions (FAQs)

Q1: Can I use other reducing agents for the reductive amination?

A1: Yes, other reducing agents can be used. Catalytic hydrogenation (e.g., using H₂ and a catalyst like Pd/C) is a common method, especially on an industrial scale.[3] However, it requires specialized equipment (a hydrogenator) and may not be as selective as chemical reducing agents.

Q2: Is it possible to perform this synthesis in a one-pot reaction starting from 4-fluoroacetophenone?

A2: While a one-pot reaction is theoretically possible, it would be challenging to control. The conditions for the nucleophilic aromatic substitution (high temperature, base) are quite different from those of the reductive amination (milder temperature, often slightly acidic). It is generally more reliable to isolate and purify the 4-morpholinylacetophenone intermediate before proceeding to the next step.

Q3: My final product is an oil, but I have seen reports of it being a solid. What could be the reason for this?

A3: The physical state of a compound can be influenced by its purity. The presence of residual solvent or other impurities can prevent an otherwise solid compound from crystallizing. It is also possible that the compound can exist as a stable oil at room temperature. If you are confident in the purity of your material (e.g., by NMR and GC-MS), then it is likely that your product is indeed an oil under your laboratory conditions. You could try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if you have one.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the sample.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

By following the advice in this technical support guide, you should be well-equipped to troubleshoot any issues that arise during the synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. Remember that careful planning, attention to detail, and the use of pure reagents are key to a successful synthesis.

References

Sources

Optimization

Technical Support Center: Synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Topic: Synthesis Troubleshooting & Byproduct Management Molecule: N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (Secondary Amine Series) Precursor Class: 4-Morpholinoacetophenone Reaction Type: Reductive Amination ( medi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Troubleshooting & Byproduct Management Molecule: N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (Secondary Amine Series) Precursor Class: 4-Morpholinoacetophenone Reaction Type: Reductive Amination (


 mediated)[1]

Introduction: The Senior Scientist's Perspective

Welcome to the technical support hub for the synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine . As Senior Application Scientists, we understand that while the reductive amination of acetophenones appears straightforward, the electronic donation from the para-morpholino group significantly deactivates the ketone carbonyl. This reduces electrophilicity, making imine formation the rate-determining bottleneck and a primary source of impurities.

This guide moves beyond basic recipes. We focus on the Titanium(IV) Isopropoxide protocol, the industry standard for hindered/deactivated ketones, and provide a self-validating system to manage the specific byproduct profile of this molecule.

Module 1: The Synthetic Pathway & Byproduct Genesis

To control purity, you must visualize the competition between the Target Pathway (Imine reduction) and the Parasitic Pathways (Direct reduction and Over-alkylation).

The Mechanism of Failure

The 4-morpholino group is an electron-donating group (EDG). It pushes electron density into the phenyl ring and, through resonance, stabilizes the ketone carbonyl.

  • Consequence: The ketone is less reactive toward methylamine.

  • Result: If the reducing agent is added before the imine is fully formed, the unreacted ketone is reduced directly to the Des-amino Alcohol .

Reaction Network Diagram

The following diagram maps the critical decision points where your reaction diverges from the target to specific byproducts.

ReactionNetwork Ketone Start: 4-Morpholinoacetophenone Imine Intermediate: N-Methyl Imine Ketone->Imine + MeNH2 / Ti(OiPr)4 (Dehydration) Alcohol Byproduct A: 1-(4-morpholinophenyl)ethanol (Direct Reduction) Ketone->Alcohol + NaBH4 (Premature Addition) Target TARGET: N-methyl-1-(4-morpholinophenyl)ethanamine Imine->Target + NaBH4 (Reduction) Hydrolysis Byproduct C: Hydrolyzed Imine (Wet Workup Reversion) Imine->Hydrolysis + H2O (Acidic) (Reversion) Tertiary Byproduct B: N,N-Dimethyl analog (Over-Alkylation) Target->Tertiary + Excess Ketone (Reductive Alkylation)

Figure 1: Reaction divergence map. Red dashed lines indicate failure modes leading to specific impurities.

Module 2: Troubleshooting Matrix

This section addresses the three most common "pain points" reported by researchers working with this scaffold.

Issue 1: High Levels of "Byproduct A" (The Alcohol)

Symptom: LC-MS shows a significant peak at [M+H] corresponding to the alcohol (Mass = 207.27 Da), and yield is low. Root Cause: The "Deactivated Ketone" effect. The imine formation was incomplete when the borohydride was added. Corrective Protocol:

  • Switch to Ti(OiPr)4: Do not rely on simple equilibrium. Use 1.5 - 2.0 equivalents of Titanium(IV) isopropoxide. This acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.

  • Extended Aging: Stir the Ketone + Amine + Ti(OiPr)4 mixture for 12–18 hours at room temperature before adding the reducing agent.

  • Verification: Take a small aliquot, quench with NaBH4, and run LC-MS. If Ketone/Alcohol > 5%, do not proceed to bulk reduction.

Issue 2: The "Titanium Emulsion" Nightmare

Symptom: Upon aqueous workup, the reaction forms a thick, white/gray sludge that clogs filters and traps the product, leading to massive yield loss. Root Cause: Hydrolysis of Ti(OiPr)4 produces amorphous titanium dioxide (


) which creates stable emulsions with the morpholine amine.
The "Senior Scientist" Fix: 
  • Do NOT simply pour into water.

  • The Ammonia Quench: Pour the reaction mixture into 2M Ammonium Hydroxide (

    
    ). The ammonia competes for the titanium coordination, producing a more granular precipitate.
    
  • Celite Filtration: Add Celite 545 directly to the quenched mixture, stir for 15 minutes, then filter through a pad of Celite. The product will be in the filtrate; the Ti-sludge stays in the pad.

Issue 3: Tertiary Amine Contamination (Byproduct B)

Symptom: A peak at [M+H] + 14 Da (Methyl group). Root Cause: The target secondary amine product is nucleophilic and reacts with remaining ketone. Corrective Protocol:

  • Stoichiometry: Ensure Methylamine is in large excess (3.0–5.0 equivalents).

  • Stepwise Addition: Ensure the imine formation is complete (see Issue 1) so no free ketone remains to react with the newly formed product.

Module 3: Analytical Fingerprinting

Use this table to rapidly identify impurities in your crude mixture. Note: Molecular Weights (MW) are approximate based on free base.

CompoundDescriptionMW (Da)LC-MS (ESI+)Diagnostic Feature
Target N-methyl-1-(4-morpholinophenyl)ethanamine 220.31 221.3 Major Peak
Byproduct A 1-(4-morpholinophenyl)ethanol207.27190.2*Loss of H2O in source common; broad peak.
Byproduct B N,N-Dimethyl analog234.34235.3+14 Da shift; elutes after target (more lipophilic).
Precursor 4-Morpholinoacetophenone205.25206.3UV active (stronger than product); distinct carbonyl IR stretch.

*Alcohol often fragments in MS source; look for [M+H-18] or [M+H].

Module 4: Advanced FAQs

Q: The product is an oil. How do I stabilize it for storage? A: Secondary phenethylamines are prone to oxidation and carbamate formation (absorbing


 from air).
  • Recommendation: Do not store as the free base oil. Convert to the Dihydrochloride salt . Dissolve the oil in dry diethyl ether or dioxane and add 4M HCl in Dioxane. The salt is a stable, non-hygroscopic solid.

Q: Is the product chiral? A: Yes. The "1-ethanamine" structure implies a chiral center at the alpha-carbon.

  • Warning: The standard reductive amination described above produces a Racemic Mixture (50:50 R/S) .

  • Resolution: If you require a specific enantiomer, you must perform a Chiral Resolution (e.g., using L-Tartaric acid crystallization) or use a chiral catalyst (Asymmetric Reductive Amination), though the latter is complex with basic morpholine substrates.

Q: Can I use Sodium Cyanoborohydride (


) instead of Borohydride (

)?
A: Yes, and it is often cleaner.

is stable at pH 6-7, allowing you to run the reaction in slightly acidic conditions which accelerates imine formation. However, toxic cyanide waste management is required. For the Titanium method, standard

is sufficient and safer.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

    • Core citation for the Ti(OiPr)4 protocol described in Module 2.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

    • Authoritative review on reductive amin
  • Miriyala, B., et al. (2004).[2] "Chemoselective reductive alkylation of ammonia with carbonyl compounds." Tetrahedron.

    • Supports the troubleshooting of over-alkyl

Sources

Troubleshooting

Technical Support Center: Synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. This document is designed for researchers, chemists, and proces...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

The primary and most efficient route to synthesize N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is through the reductive amination of 4'-morpholinoacetophenone with methylamine. This guide focuses on troubleshooting and optimizing this specific pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine?

The most reliable and scalable method is a one-pot reductive amination. This process involves the reaction of 4'-morpholinoacetophenone with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This approach is highly efficient as it combines two distinct mechanistic steps into a single procedural operation.

Q2: What are the critical reagents for this synthesis?

The key reagents are:

  • Starting Ketone: 4'-Morpholinoacetophenone.

  • Amine Source: Methylamine (often used as a solution in water, ethanol, or THF, or as methylamine hydrochloride salt).

  • Reducing Agent: A hydride source is required to reduce the intermediate imine. The choice of reducing agent is critical for yield and purity (see Table 1).

  • Solvent: A solvent that can dissolve the starting materials and is compatible with the reducing agent is necessary. Dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol (MeOH), or tetrahydrofuran (THF) are common choices.

Q3: Why is pH control important in this reaction?

The reaction rate is highly dependent on pH. The first step, the formation of the imine, is acid-catalyzed. However, at a low pH, the amine nucleophile (methylamine) will be protonated, rendering it non-nucleophilic and halting the reaction. Conversely, at a high pH, the carbonyl group is not sufficiently activated by protonation. Therefore, the reaction rate reaches a maximum at a weakly acidic pH, typically between 4 and 5.[1] Acetic acid is often added as a catalyst to maintain the optimal pH range.

Q4: What is a realistic target yield for this synthesis?

With an optimized protocol, isolated yields for this type of reductive amination can be expected to be in the range of 75-95%. Yields below this range often indicate issues with reagent quality, reaction conditions, or the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Scenario 1: Low or No Conversion of Starting Material

Q: My reaction has been running for several hours, but TLC/LC-MS analysis shows only the 4'-morpholinoacetophenone starting material. What went wrong?

A: This indicates a failure in the initial imine formation step. Several factors could be responsible:

  • Incorrect pH: As discussed, the pH is critical. If no acid catalyst (like acetic acid) was added, the reaction may be impractically slow. If too much acid was added, the methylamine is protonated and deactivated.

  • Inactive Amine: Ensure the methylamine solution has not degraded. Methylamine is volatile, and old solutions may have a lower-than-stated concentration. If using a salt like methylamine HCl, a base must be added to liberate the free amine.

  • Steric Hindrance: While not a major issue for this substrate, ensure the reaction concentration is not excessively high, which can hinder intermolecular reactions.

  • Water Scavenging: The formation of an imine from a ketone produces water. In some cases, especially with less reactive ketones, this equilibrium can lie on the side of the starting materials. While not always necessary for this substrate, adding a dehydrating agent like molecular sieves can drive the reaction forward.

Scenario 2: Accumulation of Imine Intermediate

Q: I can see the formation of the imine intermediate by LC-MS, but it is not converting to the final N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine product. What is the problem?

A: This classic issue points directly to a problem with the reduction step. The imine has formed successfully, but it is not being reduced.

  • Inactive Reducing Agent: Hydride reducing agents like sodium borohydride and sodium triacetoxyborohydride can decompose upon improper storage (exposure to moisture). Use a freshly opened bottle or a known active batch.

  • Insufficient Stoichiometry: Ensure at least one full equivalent of the hydride source is used. It is common practice to use a slight excess (1.2-1.5 equivalents) to ensure complete conversion.

  • Incorrect Choice of Reducing Agent: If using a milder reducing agent like sodium cyanoborohydride (NaBH3CN), the pH must be acidic for the agent to be effective. Sodium triacetoxyborohydride (NaBH(OAc)3) is often preferred as it is effective at a slightly acidic pH and is selective for the imine over the ketone.[2]

  • Catalyst Poisoning (for Catalytic Hydrogenation): If using H₂ and a metal catalyst (e.g., Pd/C), the catalyst may be poisoned by impurities in the starting materials or solvent. The morpholine moiety itself can sometimes interact with the catalyst surface, requiring specific catalyst choices or reaction conditions.

Scenario 3: Poor Purity and Multiple Side Products

Q: The reaction worked, but the crude product is a complex mixture. How can I improve selectivity and achieve a cleaner reaction?

A: The formation of multiple products typically arises from a lack of control over the reaction conditions or a poor choice of reagents.

  • Over-reduction: A strong, non-selective reducing agent like sodium borohydride (NaBH₄) can reduce the starting ketone to the corresponding alcohol (1-(4-morpholinophenyl)ethanol). This is a common byproduct. To avoid this, use a more selective reducing agent like NaBH(OAc)₃, which reduces the protonated imine much faster than the ketone.

  • Order of Addition: For less selective reducing agents like NaBH₄, it is crucial to allow the imine to form first before adding the reducing agent. Mix the ketone, amine, and acid catalyst and stir for 1-2 hours at room temperature before slowly adding the borohydride at a reduced temperature (e.g., 0 °C).

  • Temperature Control: Running the reaction at elevated temperatures can promote side reactions. Most reductive aminations proceed efficiently at room temperature.

Data Presentation

Table 1: Comparison of Common Reducing Agents
Reducing AgentFormulaProsConsOptimal Conditions
Sodium TriacetoxyborohydrideNaBH(OAc)₃Highly selective for imines over ketones; tolerant of mild acid; one-pot procedure is highly effective.More expensive; moisture-sensitive.Weakly acidic (e.g., with AcOH), aprotic solvents (DCE, DCM).[2]
Sodium BorohydrideNaBH₄Inexpensive; readily available.Can reduce the starting ketone to an alcohol byproduct; requires careful control of addition order.Protic solvents (MeOH, EtOH); imine should be pre-formed before addition at 0 °C.
Catalytic HydrogenationH₂, Pd/C"Green" reagent (H₂); high atom economy; product is clean after filtration of catalyst.Requires specialized pressure equipment; catalyst can be poisoned; potential for debenzylation if other groups are present.1-50 bar H₂, various solvents.[3]

Experimental Protocols & Visualizations

Optimized Protocol: One-Pot Synthesis via Reductive Amination

This protocol details the synthesis on a 5 mmol scale using the preferred selective reducing agent.

Materials:

  • 4'-Morpholinoacetophenone (1.03 g, 5.0 mmol)

  • Methylamine (40% solution in H₂O, ~0.6 mL, ~7.0 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.59 g, 7.5 mmol)

  • Glacial Acetic Acid (0.3 mL, 5.2 mmol)

  • 1,2-Dichloroethane (DCE, 25 mL)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4'-morpholinoacetophenone (1.03 g).

  • Dissolve the ketone in 1,2-dichloroethane (25 mL).

  • Add the methylamine solution (~0.6 mL), followed by glacial acetic acid (0.3 mL).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.59 g). Note: The reaction may bubble slightly (hydrogen evolution). Ensure adequate ventilation.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (20 mL). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine all organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude oil can be purified by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

Visual Workflow of the Synthesis

G cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification A 1. Reagent Addition (Ketone, Amine, Acid in DCE) B 2. Imine Formation (Stir 1h @ RT) A->B C 3. Reduction (Add NaBH(OAc)3, Stir 12h @ RT) B->C D 4. Quench Reaction (aq. NaHCO3) C->D E 5. Extraction (DCM) D->E F 6. Dry & Concentrate E->F G 7. Chromatography F->G H Pure Product G->H Final Product

Caption: High-level workflow for the synthesis and purification.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_sm Is Starting Ketone Consumed? (TLC/LCMS) start->check_sm issue_imine Imine Formation Failed check_sm->issue_imine No check_reduction Imine Intermediate Present? check_sm->check_reduction Yes fix_imine Verify Amine Quality Check/Adjust pH (~4-5) Consider Dehydrating Agent issue_imine->fix_imine issue_reduction Reduction Step Failed check_reduction->issue_reduction Yes issue_side_reactions Complex Mixture/ Side Products check_reduction->issue_side_reactions No fix_reduction Use Fresh Reducing Agent Ensure Sufficient Equivalents Check for Catalyst Poisoning (H2) issue_reduction->fix_reduction fix_side_reactions Use More Selective Reductant (NaBH(OAc)3) Control Temperature (0°C to RT) Optimize Order of Addition issue_side_reactions->fix_side_reactions

Sources

Optimization

Technical Support Center: Purification of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Welcome to the dedicated technical support guide for the purification of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. This resource is designed for researchers, medicinal chemists, and process development scientists wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity. As a substituted phenethylamine, this molecule presents a unique set of purification hurdles that require a systematic and well-understood approach. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you might encounter during the purification of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. Each answer provides a detailed explanation of the underlying chemical principles and offers practical, step-by-step solutions.

Q1: My crude product is an oil that is difficult to handle and purify by recrystallization. What are my options?

A1: It is common for substituted phenethylamines, particularly as free bases, to be oils or low-melting solids.[] Direct crystallization of such oils can be challenging. Here’s a breakdown of why this occurs and the recommended strategies:

  • Causality: The presence of the N-methyl and ethanamine groups can disrupt crystal lattice formation, leading to an oily product. Impurities from the synthesis, such as unreacted starting materials or byproducts, can further inhibit crystallization by acting as eutectic-forming contaminants.

  • Recommended Protocol: Salt Formation for Crystallization

    • Dissolve the Crude Oil: Dissolve your crude N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine free base in a suitable organic solvent like diethyl ether, ethyl acetate, or dichloromethane.

    • Acidification: While stirring, slowly add a solution of hydrochloric acid (HCl) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol). You should observe the precipitation of the hydrochloride salt.[2]

    • Isolation: Collect the precipitated solid by filtration, wash with a small amount of the solvent, and dry under vacuum.

    • Recrystallization of the Salt: The resulting hydrochloride salt will likely be a crystalline solid with a higher melting point and improved handling characteristics, making it amenable to recrystallization from solvents like ethanol, methanol, or isopropanol/ether mixtures.

  • Alternative Strategy: Column Chromatography If salt formation is not desired, purification of the free base can be achieved using column chromatography. Given the basic nature of the amine, it is crucial to use a treated stationary phase to prevent streaking and poor separation.

    • Stationary Phase: Use silica gel treated with a small amount of a tertiary amine, such as triethylamine (typically 1-2% in the eluent), to deactivate acidic silanol groups.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. The addition of triethylamine to the mobile phase is critical for good peak shape.

Q2: I'm performing column chromatography, but my compound is streaking badly on the TLC plate and the column. How can I improve the separation?

A2: Streaking of amines on silica gel is a classic problem caused by the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica. This leads to strong, non-specific binding and poor chromatographic performance.

  • The Underlying Issue: The lone pair of electrons on the nitrogen atom of your compound interacts strongly with the acidic protons of the silanol groups, causing the molecule to "stick" to the stationary phase and elute slowly and unevenly.

  • Troubleshooting Workflow:

    G Start Problem: Streaking on Silica Gel Decision1 Is the mobile phase purely non-polar/moderately polar? Start->Decision1 Decision2 Have you added a basic modifier? Decision1->Decision2 No Solution1 Add a polar co-solvent (e.g., MeOH, EtOAc) Decision1->Solution1 Yes Solution2 Add Triethylamine (1-2%) or Ammonia (in MeOH) to the eluent Decision2->Solution2 No Solution3 Switch to a different stationary phase (e.g., Alumina (basic) or C18) Decision2->Solution3 Yes, but still streaking Solution1->Decision2 Result Improved Peak Shape & Separation Solution2->Result Solution3->Result

    Caption: Troubleshooting workflow for amine streaking in chromatography.

  • Detailed Protocol for Column Chromatography of Amines:

    • Prepare the Slurry: Deactivate the silica gel by preparing the slurry in your chosen mobile phase that already contains 1-2% triethylamine.

    • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elution: Run the column with the amine-modified eluent. A typical starting point could be a gradient from 100% hexanes to 50:50 ethyl acetate/hexanes, with 1% triethylamine throughout.

    • Alternative Stationary Phases: If streaking persists, consider using basic alumina as your stationary phase, which is more compatible with basic compounds. Alternatively, reverse-phase chromatography (C18 silica) with a mobile phase of acetonitrile/water (often with a modifier like formic acid or TFA to protonate the amine) can be very effective.[3][4]

Q3: My NMR analysis shows a persistent impurity with a similar structure to my product. What could it be and how do I remove it?

A3: In the synthesis of N-methylated phenethylamines, several side reactions can lead to structurally similar impurities. The most common are unreacted starting materials or byproducts from the methylation step.

  • Potential Impurities and Their Origin:

    • Des-methyl precursor (1-(4-morpholin-4-ylphenyl)ethanamine): If the N-methylation reaction did not go to completion.

    • Starting Aldehyde/Ketone (4-morpholinoacetophenone): If the synthesis involved reductive amination, this starting material could remain.

    • Over-methylated quaternary ammonium salt: While less common with monomethylation, it's a possibility with aggressive methylating agents.

  • Data Interpretation and Purification Strategy:

Potential Impurity Expected NMR Signature Difference Recommended Purification Method
Des-methyl precursorAbsence of the N-methyl singlet (~2.2-2.5 ppm), presence of a primary amine signal.Careful column chromatography with a shallow gradient. The polarity difference is small but usually sufficient for separation.
4-morpholinoacetophenonePresence of a sharp methyl ketone singlet (~2.5 ppm), absence of the ethylamine signals.An acidic wash (e.g., dilute HCl) during workup can help. The ketone is less basic and will remain in the organic layer while your product extracts into the aqueous acidic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[5]
  • Experimental Protocol: Acid-Base Extraction

    • Dissolve the crude mixture in a non-polar organic solvent like dichloromethane or ethyl acetate.

    • Extract the organic layer with 1M hydrochloric acid (3 x 50 mL). Your basic amine product will move to the aqueous layer, leaving less basic impurities behind.

    • Combine the aqueous layers and cool in an ice bath.

    • Slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >10.

    • Extract the now basic aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine? A: As a phenethylamine derivative, the free base is susceptible to air oxidation and can absorb atmospheric carbon dioxide to form a carbonate salt.[] For long-term stability, it is best to store the compound as a hydrochloride salt in a tightly sealed container, protected from light, and in a cool, dry place. If you have the free base, storing it under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C) is recommended.

Q: Which analytical techniques are best for assessing the purity of the final product? A: A combination of techniques is ideal for a comprehensive purity assessment:

  • HPLC/UPLC: A reverse-phase C18 column with a mobile phase of acetonitrile and water containing a modifier like formic acid or phosphoric acid is suitable for determining purity and identifying impurities.[4]

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation and to check for residual solvents or structurally similar impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6]

  • Melting Point: A sharp melting point for the solid (or its salt) is a good indicator of high purity.

Q: Can I use distillation to purify this compound? A: While distillation is a common method for purifying amines, it may not be suitable for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.[7] Due to its relatively high molecular weight, it will likely have a very high boiling point, requiring vacuum distillation at high temperatures. At these temperatures, the compound may be prone to decomposition. Therefore, chromatographic methods or crystallization of a salt are generally preferred.

References

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Journal of the Korean Chemical Society. Retrieved from [Link]

  • European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - EP 1720833 B1. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Methylenedioxyamphetamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine.
  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • SIELC Technologies. (2018, May 16). 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]. Retrieved from [Link]

  • Arambula, J. F., et al. (n.d.). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PMC - PubMed Central. Retrieved from [Link]

  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016).
  • Mohamed-Ezzat, F., et al. (2022). Morpholin-4-ium amide. IUCrData.

  • Wójtowicz, P., et al. (2013). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry.
  • PubChem. (n.d.). (+)-1-(4-Methylphenyl)ethylamine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Wu, J., et al. (2010). Formation of Intermediate and By-products in Synthesis of 4,4′-Methylenedimethyldiphenylcarbamate. Chinese Journal of Process Engineering.
  • The Journal of Organic Chemistry. (2026, February 2). Ahead of Print.
  • Shadrikova, V. A., et al. (2023). Synthesis of 4-Methyl-6-N-(4-R-phenyl)-1-azabicyclo[3.2.1]octane-3-enes. Russian Journal of Organic Chemistry.
  • SIELC Technologies. (2018, May 16). Ethanamine, N-methyl-. Retrieved from [Link]

  • Shadrikova, V. A., et al. (2023). Synthesis of 4-Methyl-6-N-(4-R-phenyl)-1-azabicyclo[3.2.1]octane-3-enes.
  • Wathoni, N., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. PMC - NIH.
  • PrepChem.com. (n.d.). Preparation of N-methyl-4-nitrosoaniline. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methylphenyl)ethanamine, hcl. Retrieved from [Link]

  • ECHA. (n.d.). 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl] - Registration Dossier. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. As...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter while purifying N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

Issue 1: Persistent Impurities After Column Chromatography

Question: I've performed column chromatography on my crude N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, but TLC analysis of the collected fractions still shows the presence of a persistent, closely-eluting impurity. How can I resolve this?

Answer: This is a common issue, especially with structurally similar impurities. Here's a systematic approach to troubleshoot and resolve this:

1. Re-evaluate Your Mobile Phase:

  • The "Why": The polarity of your mobile phase (eluent) dictates the separation efficiency. If the polarity is too high, both your desired compound and the impurity will travel up the column too quickly, resulting in poor separation. Conversely, if it's too low, the compounds may not move at all.

  • Step-by-Step Protocol:

    • TLC Analysis: On a single TLC plate, spot your crude mixture and run several lanes with different solvent systems. Start with your current mobile phase and systematically vary the ratio of the polar and non-polar solvents. For example, if you are using a hexane/ethyl acetate system, try decreasing the percentage of the more polar ethyl acetate.

    • Target Rf Value: Aim for a solvent system that gives your desired compound an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate. This generally provides the best separation on a column.

    • Consider a Ternary System: If a binary solvent system (e.g., hexane/ethyl acetate) is not providing adequate separation, consider adding a third solvent. For amine-containing compounds, adding a small amount of triethylamine (0.1-1%) to the mobile phase can significantly reduce tailing and improve peak shape by neutralizing acidic sites on the silica gel.

2. Optimize Your Stationary Phase:

  • The "Why": Standard silica gel is slightly acidic, which can lead to poor separation of basic compounds like amines.

  • Alternative Stationary Phases:

    • Neutral Alumina: This is a good alternative to silica gel for the purification of basic compounds.

    • Treated Silica Gel: You can purchase commercially available silica gel that has been treated to be neutral or basic. Alternatively, you can prepare it by slurrying silica gel in a solvent containing a small amount of a base like triethylamine, then evaporating the solvent.

3. Employ a Different Purification Technique:

  • Acid-Base Extraction: This classical technique is highly effective for separating amines from neutral or acidic impurities.

    • The "Why": Amines are basic and will react with acids to form water-soluble salts. This allows for their separation from non-basic impurities.

    • Step-by-Step Protocol:

      • Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

      • Transfer the solution to a separatory funnel and wash with an aqueous acid solution (e.g., 1 M HCl). The basic N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine will protonate and move into the aqueous layer.

      • Separate the two layers. The organic layer contains neutral and acidic impurities.

      • Wash the aqueous layer with the organic solvent to remove any remaining impurities.

      • Basify the aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the amine salt and regenerate the free amine.

      • Extract the purified amine back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Diagram: Decision Workflow for Persistent Impurities

G start Persistent Impurity Detected re_eval_mobile Re-evaluate Mobile Phase start->re_eval_mobile Initial Step optimize_stationary Optimize Stationary Phase re_eval_mobile->optimize_stationary If separation is still poor resolution Impurity Resolved re_eval_mobile->resolution Successful diff_technique Employ Different Technique optimize_stationary->diff_technique If impurities persist optimize_stationary->resolution Successful diff_technique->resolution

Caption: Decision workflow for troubleshooting persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine?

A1: The impurities will largely depend on the synthetic route used. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: For example, if the synthesis involves the reductive amination of 4-morpholinoacetophenone with methylamine, you might have residual ketone or amine.

  • Byproducts of the Reaction: These could include products from side reactions, such as over-alkylation or dimerization.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium on carbon if a hydrogenation step is used) or reducing agents.

Q2: What is the best general-purpose solvent for recrystallizing N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a compound with the structure of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, a good starting point would be a solvent system of intermediate polarity.

  • Recommended Screening Solvents:

    • Ethanol/Water

    • Isopropanol

    • Ethyl Acetate/Hexane

Table 1: Solvent Properties for Recrystallization Screening

Solvent SystemPolarityBoiling Point (°C)Comments
Ethanol/WaterHighVariableGood for moderately polar compounds. The ratio can be fine-tuned.
IsopropanolMedium82.6A single solvent system that is often effective for a wide range of compounds.
Ethyl Acetate/HexaneLow-MediumVariableA common mixed solvent system for compounds with intermediate polarity.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of your N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and purity assessment. The absence of signals corresponding to impurities is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can provide a precise purity value (e.g., >99%).

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Diagram: Purity Analysis Workflow

G start Purified Product Obtained tlc TLC Analysis start->tlc Initial Check nmr NMR Spectroscopy tlc->nmr If single spot hplc HPLC Analysis nmr->hplc If clean spectrum ms Mass Spectrometry hplc->ms For quantitative purity final_purity Purity Confirmed ms->final_purity

Caption: Workflow for confirming the purity of the final product.

References

  • Title: Vogel's Textbook of Practical Organic Chemistry Source: Pearson Education URL: [Link]

  • Title: Purification of Laboratory Chemicals Source: Butterworth-Heinemann URL: [Link]

  • Title: High-Performance Liquid Chromatography (HPLC) Source: Khan Academy URL: [Link]

Optimization

"N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine" stability and degradation issues

This technical guide is structured as a specialized support resource for researchers handling N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine . As this compound contains a specific set of reactive functional groups (electr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support resource for researchers handling N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine . As this compound contains a specific set of reactive functional groups (electron-rich aniline substructure, benzylic amine, and morpholine ring), it presents unique stability challenges distinct from standard phenethylamines.

Stability, Handling, and Degradation Troubleshooting

Product Class: Substituted Benzylamine / Morpholine Derivative Primary Application: Reference Standard, Neuroscience Research (Trace Amine / TAAR Ligand Research), Drug Metabolite Studies.

Chemical Identity & Structural Liabilities

Before troubleshooting, confirm the structural liabilities of your specific lot. This molecule combines three chemically distinct reactive centers that contribute to its degradation profile.

  • Chemical Name: N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

  • Structural Logic:

    • Core:

      
      -Methylbenzylamine scaffold (Benzylic amine).
      
    • Substituent: para-Morpholino group (Electron-donating).

    • N-Substitution: N-Methyl (Secondary amine).

Critical Stability Liabilities
Functional GroupLiabilityManifestation
Benzylic Amine (C1) High Oxidative Risk. The C-H bond at the benzylic position is activated by both the phenyl ring and the nitrogen, making it susceptible to oxidative deamination.Conversion to 4-morpholinoacetophenone (Ketone). Sample smells like "almonds" or sweet ketone.
Morpholine Ring N-Oxidation. The tertiary nitrogen in the morpholine ring is prone to oxidation by peroxides or atmospheric oxygen.Formation of N-Oxide (M+16 peak in LC-MS).
Electron-Rich Ring Auto-oxidation. The para-amino substituted ring is electron-rich, facilitating radical formation under UV light or air exposure.Discoloration (Pink

Brown

Black tar).
Secondary Amine Carbamate Formation. Reacts reversibly with atmospheric CO

.
Formation of white crust on the surface; solubility changes.

Troubleshooting Guide (FAQ)

Use this decision tree to diagnose specific issues with your experimental results.

Issue 1: Sample Discoloration

Q: "My white powder has turned off-white/yellow after 2 weeks at 4°C. Is it still usable?"

  • Diagnosis: This is likely surface auto-oxidation of the electron-rich phenyl ring (quinoid-like impurities). This often happens if the vial was not purged with argon/nitrogen.

  • Impact: Usually <1% purity loss, but these impurities are highly colored.

  • Solution:

    • Dissolve the sample in degassed methanol.

    • Filter through a 0.2

      
      m PTFE filter (removes insoluble oxidative polymers).
      
    • Re-check purity via HPLC. If >98%, use immediately.

    • Prevention: Store strictly at -20°C under Argon.

Issue 2: LC-MS Impurity (M+16)

Q: "I see a new peak in my LC-MS trace with a mass of [M+16]. Is this a salt adduct?"

  • Diagnosis: No. This is the Morpholine N-Oxide degradation product.

  • Cause: Exposure to protic solvents containing dissolved oxygen or trace peroxides (common in aged ethers or THF).

  • Mechanism: The tertiary amine of the morpholine ring is oxidized.

  • Action: This transformation is often irreversible in solution. You must repurify the batch or discard the solution.

  • Prevention: Use only freshly distilled or inhibitor-free solvents. Avoid storing stock solutions in THF or Ether.

Issue 3: Solubility Loss

Q: "The compound used to dissolve in DCM, but now there is a white insoluble solid."

  • Diagnosis: You likely have the Free Base form which has reacted with atmospheric CO

    
     to form a Carbamate salt .
    
  • Verification: Add 0.1 M HCl. If it bubbles slightly or dissolves immediately, it was the carbamate/carbonate.

  • Action: Convert the entire batch to the HCl Salt form for storage. The salt form is resistant to CO

    
     absorption.
    

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Standard solutions of electron-rich amines degrade rapidly in non-degassed solvents.

  • Solvent Choice: Use DMSO (anhydrous) or Methanol (HPLC grade). Avoid Acetonitrile for long-term storage (can act as a weak base/nucleophile over months).

  • Degassing: Sparge the solvent with Helium or Argon for 15 minutes before adding the solid.

  • Dissolution: Add the solid N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine under an inert atmosphere.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -80°C .

    • Shelf Life: 6 months at -80°C; 1 week at 4°C.

Protocol B: Re-purification (Salting Out)

If your free base has degraded, convert it to the HCl salt to stabilize it.

  • Dissolve the crude degraded material in minimal Diethyl Ether (or MTBE).

  • Cool to 0°C in an ice bath.

  • Dropwise add 2.0 M HCl in Diethyl Ether .

  • A white precipitate will form immediately.

  • Centrifuge and decant the supernatant (which contains the oxidative yellow impurities).

  • Wash the pellet 3x with cold ether.

  • Dry under high vacuum. Result: Stable HCl salt.

Degradation Pathway Visualization

The following diagram illustrates the three primary degradation routes: N-Oxidation (Morpholine), Benzylic Oxidation (Cleavage), and Carbamylation (CO2).

DegradationPathways Parent N-methyl-1-(4-morpholinophenyl)ethanamine (Active Compound) NOxide Morpholine N-Oxide (Impurity M+16) Parent->NOxide [O] (Peroxides/Air) Target: Morpholine Ring Ketone 4-Morpholinoacetophenone (Oxidative Cleavage) Parent->Ketone [O] (Benzylic Oxidation) Target: C1 Position Carbamate Carbamate Salt (Insoluble Solid) Parent->Carbamate + CO2 (Air Exposure) Target: Secondary Amine Quinoid Colored Quinoid Species (Yellow/Brown Discoloration) Parent->Quinoid UV Light / Radical [O] Target: Phenyl Ring

Figure 1: Primary degradation pathways. The M+16 N-oxide and the Ketone cleavage product are the most common impurities observed in LC-MS.

Summary of Physicochemical Properties

PropertyValue (Estimated)Note
Molecular Weight 220.31 g/mol Free base
pKa (Calculated) ~9.8 (Amine), ~5.5 (Morpholine)Diprotic base.
LogP ~1.8 - 2.1Lipophilic, crosses BBB easily.
Solubility (Free Base) DCM, MeOH, DMSOInsoluble in water.
Solubility (HCl Salt) Water, MeOH, DMSOInsoluble in Ether/DCM.

References

  • Sielaff, B. et al. (2001).[1] Morpholine monooxygenase: N-oxidation mechanisms in morpholine degradation. Applied and Environmental Microbiology.

    • Context: Establishes the susceptibility of the morpholine ring to N-oxidation (M+16)
  • Liechti, M. E. (2017). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology.[2][3]

    • Context: Provides comparative stability and receptor binding data for substituted phenethylamines/benzylamines.
  • PubChem Compound Summary. (2024). 1-(4-Methylphenyl)ethylamine (Alpha-methylbenzylamine derivatives). National Library of Medicine. [4]

    • Context: Structural analog data confirming physical properties and benzylic oxidation risks of the 1-phenyl-ethanamine scaffold.
  • World Health Organization. (2006). Expert Committee on Drug Dependence: Stability of Phenethylamine Derivatives. WHO Technical Report Series.

    • Context: General guidelines on the storage and degradation of amine-based reference standards.

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Welcome to the technical support guide for improving the aqueous solubility of the research compound N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine for assay development. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for improving the aqueous solubility of the research compound N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine for assay development. This guide is designed for researchers, scientists, and drug development professionals. Here, we will explore the physicochemical properties of this compound and provide practical, step-by-step strategies to overcome solubility challenges, ensuring reliable and reproducible experimental results.

Understanding the Molecule: A Predictive Approach

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a molecule that incorporates several key functional groups that dictate its solubility behavior. A clear understanding of these features is the first step in developing a successful solubilization strategy.

The molecule possesses two basic nitrogen atoms: a secondary amine in the N-methylethanamine side chain and a tertiary amine within the morpholine ring. These basic centers are susceptible to protonation in acidic environments, which can significantly enhance aqueous solubility.[1]

To quantitatively predict the pH-dependent solubility, we can examine the pKa values of the constituent fragments of the molecule. The pKa is the pH at which a functional group is 50% protonated and 50% in its neutral form.

Functional GroupEstimated pKa (Conjugate Acid)Rationale
N-methylethanamine~10-11Aliphatic secondary amines typically have pKa values in this range.[2][3][4]
Morpholine~8.4-8.5The pKa of the conjugate acid of morpholine is well-documented.[5][6][7]

Based on these pKa values, at physiological pH (~7.4), a significant portion of the N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine molecules will be in their protonated, and therefore more water-soluble, cationic form.[5] However, the presence of the phenyl ring and other hydrocarbon components introduces lipophilicity, which can counteract this effect and lead to poor solubility in purely aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to dissolve N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine in buffer have failed. What is the recommended starting point?

For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[8] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[8] It is a standard solvent for compound storage and preparation in drug discovery.[8][9]

Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Accurately weigh a known quantity of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. The molar mass of a similar compound, (R)-1-(4-Methylphenyl)ethylamine, is 135.21 g/mol .[10] Note: The exact molar mass of your compound should be used for precise calculations.

  • Add the DMSO to the solid compound.

  • Gently vortex or sonicate the mixture until the solid is completely dissolved. If necessary, warming the solution to 37°C for a short period can aid dissolution.[11]

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[12]

Q2: I've successfully made a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

This is a common issue known as "DMSO crash-out" or precipitation.[13][14][15] It occurs when a compound that is highly soluble in DMSO is introduced into an aqueous environment where its solubility is much lower.[14]

Troubleshooting Strategies:

  • pH Adjustment: Since N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a basic compound, decreasing the pH of the assay buffer will increase the proportion of the protonated, more soluble form.[16][17][18][19] A buffer with a pH of 4-6 would be a good starting point for solubility testing.

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent in your final assay medium can help maintain solubility.[20] Ethanol, propylene glycol, or polyethylene glycol (PEG) are common choices. It is crucial to test the tolerance of your specific assay system to these co-solvents.

  • Inclusion of Excipients: Certain excipients can act as solubilizing agents.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate the lipophilic portions of your compound, increasing its apparent aqueous solubility.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that solubilize hydrophobic compounds. Use these at concentrations above their critical micelle concentration (CMC).

Q3: What is a systematic way to determine the best solubilization conditions for my assay?

A kinetic solubility assay is a high-throughput method to screen various conditions.[21]

Workflow for a Kinetic Solubility Screen:

Caption: A workflow for kinetic solubility screening.

Experimental Protocol for Kinetic Solubility Assay:

  • Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4).

  • Prepare solutions containing potential co-solvents or excipients in the pH 7.4 buffer.

  • In a 96-well plate, add the different buffer/excipient solutions.

  • Add a small volume of your 10 mM DMSO stock solution of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine to each well to achieve the desired final concentration. Ensure the final DMSO concentration is low (typically ≤ 1%) to minimize its effect on the assay.[15]

  • Seal the plate and incubate with shaking for a set period (e.g., 2 hours) at room temperature.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. Higher turbidity indicates lower solubility.

  • Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound precipitates immediately upon addition to aqueous buffer. Poor aqueous solubility at the buffer's pH.Lower the pH of the buffer to protonate the amine groups and increase solubility.[1][22][23]
Compound is soluble initially but precipitates over time. Compound is at a supersaturated concentration and is slowly crashing out of solution.Lower the final concentration of the compound in the assay. Consider using a solubilizing excipient like a cyclodextrin to stabilize the solution.
High background signal or assay interference. The chosen co-solvent or excipient is interfering with the assay.Run control experiments with the vehicle (buffer + co-solvent/excipient) alone to assess for any background signal. If interference is observed, screen for alternative, compatible co-solvents or excipients.
Cell-based assay shows toxicity in vehicle-only controls. The concentration of DMSO, co-solvent, or excipient is too high for the cells.Reduce the concentration of the problematic component. The final DMSO concentration in cell-based assays should ideally be below 0.5%.[8]

Advanced Solubilization Strategies

For particularly challenging cases, more advanced formulation approaches may be necessary, especially for in vivo studies. These can include:

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and improve dissolution.

  • Lipid-Based Formulations: For highly lipophilic compounds, formulation in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS).

Logical Approach to Solvent Selection

SolventSelection Start Start: Compound with Poor Aqueous Solubility DMSO_Stock Prepare Concentrated Stock in 100% DMSO Start->DMSO_Stock Test_Dilution Test Dilution in Aqueous Assay Buffer DMSO_Stock->Test_Dilution Precipitation Precipitation Occurs? Test_Dilution->Precipitation Observe Adjust_pH Adjust Buffer pH (e.g., to pH 4-6) Precipitation->Adjust_pH Yes Success Solubility Achieved Precipitation->Success No Still_Precipitates1 Still Precipitates? Adjust_pH->Still_Precipitates1 Add_Cosolvent Add Co-solvent (e.g., Ethanol, PEG) Still_Precipitates1->Add_Cosolvent Yes Still_Precipitates1->Success No Still_Precipitates2 Still Precipitates? Add_Cosolvent->Still_Precipitates2 Use_Excipient Use Excipient (e.g., Cyclodextrin) Still_Precipitates2->Use_Excipient Yes Still_Precipitates2->Success No Use_Excipient->Success Solubility Achieved Failure Consider Advanced Formulation Use_Excipient->Failure If still problematic

Caption: Decision tree for solvent and buffer selection.

By systematically evaluating these parameters, researchers can develop a robust and reproducible method for solubilizing N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, leading to more accurate and reliable assay results.

References

  • Multichem. (n.d.). N-Methyl morpholine Dealer and Distributor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem. Retrieved from [Link]

  • Wikipedia. (2023, December 27). N-Methylmorpholine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. Retrieved from [Link]

  • LookChem. (n.d.). Ethanamine, N-methyl-. Retrieved from [Link]

  • Wikipedia. (2024, January 29). Dimethyl sulfoxide. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Morpholine. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Morpholine (FDB008207). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-ethyl-4-methyl-1-(4-methylphenyl)pentan-1-amine. PubChem. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • ResearchGate. (2022, January 7). Why does a compound that dissolve in DMSO, precipitates with media? Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it? Retrieved from [Link]

  • Fiveable. (n.d.). pH and Solubility. AP Chem. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). Workup: Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Co-solvent systems in dissolution testing: Theoretical considerations. Retrieved from [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Reddit. (n.d.). Extraction solvent for amines in an aqueous reaction solution? r/chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (+)-1-(4-Methylphenyl)ethylamine. PubChem. Retrieved from [Link]

  • Ingenta Connect. (2008, November 1). In Vitro Solubility Assays in Drug Discovery. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Ethylmethylamine. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures.
  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]

Sources

Optimization

"N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine" reaction scale-up problems

Executive Summary & Molecule Profile Target Molecule: N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Common Class: 4-substituted-N-methyl-alpha-methylbenzylamine (Amphetamine/Cathinone derivative scaffold with a Morpholin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Common Class: 4-substituted-N-methyl-alpha-methylbenzylamine (Amphetamine/Cathinone derivative scaffold with a Morpholine tail). Primary Application: Likely CNS-active pharmaceutical intermediate or reuptake inhibitor analog.

The Scale-Up Challenge: Scaling this reductive amination from gram to kilogram scale presents a classic "Process Chemistry Triad" of risks: Exotherm Control , Dimerization Impurities , and Isolation of Basic Oils . The morpholine ring adds solubility complexity, often making aqueous extractions difficult due to the molecule's amphiphilic nature.

This guide addresses the transition from a medicinal chemistry "one-pot" procedure to a robust, scalable process.[1]

Technical Support: Troubleshooting & FAQs

Category A: Reaction Kinetics & Conversion

Q1: The reaction stalls at ~80% conversion during the reductive amination of 4-morpholinoacetophenone. Adding more reductant doesn't help. Why?

Diagnosis: This is rarely a reduction problem; it is an equilibrium problem. The formation of the imine (Schiff base) from the acetophenone and methylamine is unfavorable due to steric hindrance at the alpha-carbon and the electron-donating nature of the para-morpholine group, which deactivates the ketone carbonyl.

Solution:

  • Dehydrating Agents: On scale, you cannot rely on equilibrium alone. Use Titanium(IV) isopropoxide [Ti(OiPr)4] as a Lewis acid and water scavenger. It coordinates to the carbonyl, accelerating imine formation and shifting the equilibrium.

  • Stepwise Dosing: Do not mix ketone, amine, and reductant simultaneously (one-pot).

    • Step 1: Form the imine/titanium complex (Ketone + MeNH2 + Ti(OiPr)4) for 6–12 hours.

    • Step 2: Add the reductant (NaBH4) only after imine conversion is >95% by HPLC.

Q2: We are seeing high levels (5-10%) of the "dimer" impurity (tertiary amine). How do we suppress this?

Mechanism: The product (secondary amine) is more nucleophilic than the starting methylamine. It competes for the unreacted ketone/imine, forming a tertiary amine dimer.

Corrective Action:

  • Methylamine Excess: Increase Methylamine equivalents from 1.5 eq to 3.0–5.0 eq . High concentration of the primary amine statistically favors the desired pathway.

  • Concentration Control: Run the reaction more dilute (10-15 volumes of solvent). High concentration favors bimolecular side reactions (dimerization).

Category B: Work-up & Isolation

Q3: The product oils out during acid-base extraction and forms a "rag layer" that won't separate. How do we isolate it?

Diagnosis: The morpholine ring makes the molecule significantly polar. When you basify to extract the free base, it acts as a surfactant or remains partially soluble in the aqueous phase, leading to emulsion.

Solution: Avoid liquid-liquid extraction for the free base if possible. Switch to a Salt Crystallization direct from the organic layer.

  • Quench the reaction (if Borohydride used) with aqueous NH4Cl.

  • Filter off inorganic solids (Titanium salts require specific treatment, see Protocol).

  • Dry the organic phase.

  • Add Oxalic Acid or HCl in IPA to precipitate the salt directly. The oxalate salt of morpholine derivatives is often highly crystalline and non-hygroscopic compared to the HCl salt.

Detailed Scale-Up Protocol

Methodology: Titanium-Mediated Reductive Amination (NaBH4 Route) Selected for robustness over catalytic hydrogenation during early scale-up to avoid catalyst poisoning by the morpholine nitrogen.

Reagents & Stoichiometry
ReagentEquivalentsRole
4-Morpholinoacetophenone 1.0 eqLimiting Reagent
Methylamine (2M in THF) 3.0 - 4.0 eqAmine Source (Excess prevents dimerization)
Titanium(IV) Isopropoxide 1.2 eqLewis Acid / Dehydrating Agent
Sodium Borohydride (NaBH4) 1.5 eqReducing Agent
THF (Anhydrous) 10 VolumesSolvent
Step-by-Step Workflow
  • Imine Formation (The "Titanium Pre-Complex"):

    • Charge 4-morpholinoacetophenone and THF (anhydrous) to the reactor.

    • Inert the vessel with N2.

    • Add Ti(OiPr)4 slowly at 20°C. Note: Slight exotherm.

    • Add Methylamine solution over 30 mins.

    • Stir at 20–25°C for 12–18 hours .

    • IPC (In-Process Control): Monitor disappearance of Ketone by HPLC. Target <2% Ketone.

  • Reduction (The "Controlled Addition"):

    • Cool the mixture to 0°C .

    • CRITICAL SAFETY STEP: Add NaBH4 in portions (solid) or as a stabilized solution (in Diglyme/NaOH) keeping internal Temp < 10°C. Hydrogen gas evolution will occur.

    • Allow to warm to room temperature and stir for 4 hours.

  • Quench & Titanium Workup (The "Fieser" Variation):

    • Cool to 0°C.

    • Quench by slow addition of aqueous NaOH (1M) .

    • Titanium Removal: The Ti species will form a thick white gel/slurry (TiO2). To make this filterable, allow the slurry to stir for 2 hours until the precipitate becomes granular.

    • Filter through a Celite pad. Wash the cake with THF.

  • Isolation (Salt Formation):

    • Concentrate the filtrate to remove THF.

    • Redissolve residue in MTBE (Methyl tert-butyl ether).

    • Wash with brine (to remove inorganic residues).

    • Add Oxalic Acid (1.0 eq in Ethanol) dropwise.

    • Cool to 0°C to crystallize the N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Oxalate .

    • Filter and dry.

Process Logic & Pathway Visualization

The following diagram illustrates the critical decision nodes in the reaction pathway, highlighting where impurities (Dimers) and safety risks (H2 evolution) occur.

ReactionPathway Start 4-Morpholinoacetophenone Imine Ti-Imine Complex (Activated Intermediate) Start->Imine + MeNH2 / Ti(OiPr)4 (Dehydration) Reduction Borohydride Reduction (Exotherm Risk!) Imine->Reduction + NaBH4 (0°C Control) Product Target Amine (Free Base) Reduction->Product Workup Dimer Impurity: Dimer (Tertiary Amine) Product->Dimer + Unreacted Imine (If MeNH2 is low) Salt Final Product (Oxalate Salt) Product->Salt + Oxalic Acid (Crystallization)

Caption: Figure 1. Reaction pathway highlighting the critical Titanium-activation step and the competitive dimerization pathway if amine stoichiometry is insufficient.

References & Authority

The protocols and mechanistic insights above are grounded in established process chemistry literature regarding reductive amination and morpholine-derivative synthesis.

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Procedures." The Journal of Organic Chemistry. (Foundational text on Borohydride reductive aminations).

  • Ripin, D. H., et al. (2003).[1] "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." Organic Process Research & Development. (Case study on scaling amine synthesis and salt isolation). [1]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. (Specific reference for the Ti(OiPr)4 method used in this guide).

  • Hopkins, C. R., et al. (2016).[3] "Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists." Bioorganic & Medicinal Chemistry Letters. (Context on morpholine analog properties and handling).

Sources

Troubleshooting

Technical Support Center: Synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Primary Synthetic Route: Reductive Amination of 4'-Morpholinoacetophenone Executive Summary & Re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Primary Synthetic Route: Reductive Amination of 4'-Morpholinoacetophenone

Executive Summary & Reaction Logic

The Challenge: The synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine typically proceeds via the reductive amination of 4'-morpholinoacetophenone with methylamine .

While reductive amination is a standard transformation, this specific substrate presents a unique electronic challenge. The morpholine ring is a strong electron-donating group (EDG) at the para position. Through resonance, it increases the electron density at the carbonyl carbon, significantly reducing its electrophilicity.

The Consequence: The formation of the imine (the required intermediate) is kinetically slow. If the reducing agent (e.g., NaBH₄) is added too early or in the presence of water, it will preferentially reduce the unreacted ketone to the alcohol impurity , which is chemically similar to the product and difficult to separate.

Reaction Pathway Visualization

ReactionPathway Ketone 4'-Morpholinoacetophenone (Starting Material) Imine N-Methyl Imine (Intermediate) Ketone->Imine + MeNH2 (Slow Step) Alcohol Impurity A: 1-(4-morpholinophenyl)ethanol Ketone->Alcohol + Hydride Source (Direct Reduction) Target Target Amine (Secondary Amine) Imine->Target + Hydride Source (Reduction) Hydrolysis Hydrolysis (Reverts to Ketone) Imine->Hydrolysis + H2O Hydrolysis->Ketone

Figure 1: Reaction network showing the competition between the desired imine reduction and the undesired direct ketone reduction.

Troubleshooting Guides (Q&A Format)

Issue 1: High Levels of Alcohol Impurity

Symptom: LC-MS shows a significant peak with M+1 = 208 (Alcohol) alongside the target M+1 = 221. Diagnosis: Chemoselectivity Failure. The reducing agent attacked the ketone before the imine was fully formed. This is the most common failure mode for electron-rich acetophenones.

ParameterRecommended SpecificationReason
Reagent Titanium(IV) isopropoxide [Ti(OiPr)₄] Acts as a Lewis acid to activate the deactivated carbonyl and as a water scavenger to drive equilibrium.[1]
Stoichiometry 1.25 - 1.5 equiv. Ti(OiPr)₄Essential to sequester water generated during imine formation.
Protocol Two-Step (One Pot) Never add the reducing agent at the start. Stir Ketone + Amine + Ti(OiPr)₄ for 6–12h before adding NaBH₄.

Corrective Protocol:

  • Dissolve 4'-morpholinoacetophenone (1.0 eq) in anhydrous THF.

  • Add Methylamine (2.0 M in THF, 3.0 eq).

  • Add Ti(OiPr)₄ (1.5 eq) dropwise.

  • Stir at ambient temperature for 12 hours (monitor imine formation by TLC/NMR; the ketone spot should disappear).

  • Only then add NaBH₄ (1.5 eq) or NaBH(OAc)₃.

Issue 2: Incomplete Conversion / Starting Material Recovery

Symptom: Reaction stalls; large amounts of ketone remain even after adding excess amine. Diagnosis: Equilibrium Pushback (Hydrolysis). Water generated during imine formation (


) is hydrolyzing the imine back to the ketone.

Technical Insight: For simple ketones, adding molecular sieves is sufficient. However, for morpholino-acetophenone, the equilibrium constant (


) is unfavorable due to the stable, electron-rich ketone.

Solution:

  • Switch Solvent: Use Methanol or 2,2,2-Trifluoroethanol (TFE) if not using Titanium. TFE stabilizes the imine/iminium species via hydrogen bonding.

  • Dehydrating Agent: If Ti(OiPr)₄ is incompatible with downstream processing, use Molecular Sieves (4Å) activated at 300°C immediately before use.

Issue 3: Stereochemical Control (Racemization)

Symptom: User requires a single enantiomer (e.g., (S)-isomer) but the product is optically inactive. Diagnosis: Standard Reductive Amination Yields Racemates. The hydride attacks the planar iminium intermediate from both faces with equal probability.

Strategic Fix: You cannot "troubleshoot" this into an asymmetric reaction using standard NaBH₄. You must change the catalyst system.

Option A: Chiral Resolution (Post-Synthesis)

  • Synthesize the racemate.

  • Crystallize with a chiral acid (e.g., D-Tartaric acid or Mandelic acid ).

  • Note: The basic morpholine nitrogen may interfere with salt formation. Ensure stoichiometry targets the secondary amine.

Option B: Asymmetric Reductive Amination (Synthesis)

  • Catalyst: Use an Iridium-chiral phosphine catalyst (e.g., Ir-f-Binaphane).[2]

  • Reference: This requires high-pressure hydrogenation (

    
     gas), not borohydride.
    

Critical Safety & Stability Data

Morpholine Ring Stability

Risk: Oxidative degradation. While the morpholine ring is generally stable, aggressive workups using strong oxidants (e.g., bleach for quenching, or standing in air for weeks) can lead to N-oxide formation on the morpholine nitrogen.

  • Prevention: Store the final amine under Nitrogen/Argon at -20°C.

  • Detection: N-oxide typically appears +16 mass units in LC-MS.

Exotherm Management

Risk: Runaway reaction during Quenching. If using Ti(OiPr)₄, the quench generates copious amounts of titanium dioxide (


) precipitate and heat.
  • Safe Quench Protocol: Cool reaction to 0°C. Add 2M aqueous ammonia (not water alone) dropwise. This converts titanium salts into a filterable solid rather than a sticky gel.

Decision Tree for Optimization

OptimizationTree Start Start: Reaction Analysis CheckLCMS Check LC-MS Start->CheckLCMS ImpurityA Major Peak M+1 = 208 (Alcohol Impurity) CheckLCMS->ImpurityA Alcohol Present ImpurityB Major Peak M+1 = 221 (Target) but Low Yield CheckLCMS->ImpurityB Stalled/Low Conversion SolA CAUSE: Premature Reduction FIX: Use Ti(OiPr)4 Pre-stir 12h before NaBH4 ImpurityA->SolA SolB CAUSE: Wet Solvents/Equilibrium FIX: Add 4A Mol Sieves or Switch to TFE solvent ImpurityB->SolB

Figure 2: Diagnostic logic for common synthetic failures in this specific pathway.

References

  • Reductive Amination Mechanisms & Titanium Isopropoxide: Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1]

  • General Review of Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Synthesis of Morpholine Derivatives (Contextual Grounding): Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. (Provides context on the stability and electronic properties of morpholine-substituted aryls).

Sources

Optimization

"N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine" handling and storage best practices

Technical Support Center: N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Welcome to the technical support center for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. This guide is intended for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Welcome to the technical support center for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the safe handling and storage of this compound. The advice provided is grounded in established safety protocols for structurally similar molecules, ensuring a cautious and proactive approach to laboratory work.

Frequently Asked Questions (FAQs)

What is N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine and what are its potential hazards?

Anticipated Hazards:

  • Corrosive: May cause severe skin burns and eye damage.[2][3]

  • Harmful: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]

  • Irritant: May cause respiratory tract irritation.[4]

  • Flammable: The presence of the ethylamine chain suggests it may be a flammable liquid and vapor.[1]

What are the recommended personal protective equipment (PPE) when handling this compound?

Given the anticipated hazards, a comprehensive PPE strategy is crucial. The following table outlines the recommended PPE for handling N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

Body Part Recommended Protection Rationale
Eyes/Face Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.[2][3]
Skin Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.To prevent skin contact, which may cause burns or be harmful.[2][3][5]
Respiratory Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation of potentially harmful vapors.[4][6]
What are the best practices for storing N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine?

Proper storage is essential to maintain the integrity of the compound and ensure laboratory safety. The storage conditions should be based on the practices for similar flammable and corrosive materials.[5][7][8]

Storage Parameter Recommendation Reasoning
Temperature Store in a cool, dry place.To prevent degradation and reduce vapor pressure.[7][8]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent potential oxidation or reaction with atmospheric components.
Container Keep in a tightly sealed, original container.To prevent contamination and leakage.[5]
Location Store in a well-ventilated area away from incompatible materials.To minimize risks in case of a leak and prevent hazardous reactions.[5][7]
Incompatible Materials Segregate from strong oxidizing agents, acids, and sources of ignition.[5][9]To prevent potentially violent reactions or fire.

Troubleshooting Guides

Scenario 1: Accidental Spill

Issue: A small amount of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine has been spilled on a lab bench.

Solution Workflow:

A 1. Evacuate Immediate Area B 2. Alert Colleagues and Lab Supervisor A->B C 3. Don Appropriate PPE B->C D 4. Contain the Spill with Absorbent Material C->D E 5. Neutralize (if applicable and safe) D->E F 6. Collect and Dispose of Waste E->F G 7. Decontaminate the Area F->G H 8. Document the Incident G->H A Compound Discoloration Observed B Check Storage Conditions - Exposed to air/light? - Improperly sealed? - Stored near heat source? A->B C Perform Quality Control - Run a quick TLC or LC-MS - Compare to a fresh sample or reference B->C D Decision Use with caution for non-critical experiments Purify if possible Dispose of and use a fresh batch C->D

Caption: Troubleshooting compound discoloration.

  • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dark, inert atmosphere).

  • Assess Purity: Perform a quick purity check, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the extent of degradation.

  • Decision:

    • If the impurity level is low, the compound may be usable for non-critical applications.

    • If a significant amount of degradation has occurred, consider repurification (e.g., column chromatography) if feasible.

    • For critical applications, it is always best to discard the discolored compound and use a fresh, pure batch.

Experimental Protocols

Handling and Dispensing Protocol

This protocol outlines the steps for safely handling and dispensing N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE: chemical safety goggles, face shield, nitrile gloves, and a lab coat.

    • Prepare a clean and organized workspace within the fume hood.

    • Have spill containment materials readily available.

  • Dispensing:

    • Place the stock container of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine in the fume hood.

    • Carefully open the container, avoiding any splashes or inhalation of vapors.

    • Use a clean, dry pipette or syringe to transfer the desired amount of the compound to a tared vessel.

    • Securely close the stock container immediately after dispensing.

  • Post-Dispensing:

    • Clean any minor drips or spills within the fume hood immediately.

    • Properly dispose of any contaminated materials (e.g., pipette tips) in the designated hazardous waste container.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

References

  • Loba Chemie. (2015, April 9). N-METHYL MORPHOLINE EXTRA PURE MSDS. [Link]

  • Cole-Parmer. Material Safety Data Sheet - N-Methylmorpholine. [Link]

  • Sdfine. n-methylmorpholine. [Link]

  • Connect Chemicals. 4-Methylmorpholine. [Link]

  • Oreate AI Blog. (2026, January 7). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. [Link]

  • Cheméo. Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). [Link]

  • PubChem. (+)-1-(4-Methylphenyl)ethylamine. [Link]

  • PubChem. N-ethyl-4-methyl-1-(4-methylphenyl)pentan-1-amine. [Link]

  • Wikipedia. N-Methylmorpholine. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Carl ROTH. Safety Data Sheet: N-Methylmorpholine. [Link]

  • Amines & Plasticizers Limited. N-Methyl Morpholine (NMM)*. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine. [Link]

  • PubChemLite. Methyl({[4-(morpholin-4-yl)phenyl]methyl})amine. [Link]

Sources

Troubleshooting

Technical Support Center: NMR Interpretation for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Case ID: NMR-MOL-4492 Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit Executive Summary & Molecule Profile User Query: "I am seeing unexpected broadening and splitting patterns...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NMR-MOL-4492 Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit

Executive Summary & Molecule Profile

User Query: "I am seeing unexpected broadening and splitting patterns in the 1H NMR spectrum of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. Is my sample impure?"

Specialist Response: The spectrum of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is frequently misinterpreted due to three dynamic phenomena occurring simultaneously: protic exchange , conformational ring flipping , and second-order aromatic coupling . This guide provides a systematic breakdown to distinguish these intrinsic molecular features from actual sample impurities.

Target Structure Analysis
  • Core: Para-substituted benzene (AA'BB' system).[1]

  • Donor Group: Morpholine ring (N-linked).

  • Chiral Side Chain: N-methyl-1-aminoethyl group (creates a chiral environment).

Baseline Spectral Expectations (The "Golden" Standard)

Before troubleshooting, verify your signals against the expected chemical shifts for the Free Base in CDCl₃ .

MoietyProton TypeApprox.[1][2][3][4][5][6][7][8][9]

(ppm)
MultiplicityIntegrationKey Characteristic
Aromatic Ar-H (Ortho to Morpholine)6.80 - 6.90Pseudo-doublet2HPart of AA'BB' system. Shielded by N-lone pair.[9]
Aromatic Ar-H (Ortho to Side Chain)7.15 - 7.25Pseudo-doublet2HPart of AA'BB' system. Deshielded relative to others.
Morpholine O-CH₂3.80 - 3.90Triplet (app)4HDistinct, deshielded by Oxygen.
Morpholine N-CH₂3.10 - 3.20Triplet (app)4HShielded relative to O-CH₂.
Side Chain CH (Methine)3.55 - 3.65Quartet1HCouples with methyl doublet.
Side Chain N-CH₃2.30 - 2.40Singlet3HSharp singlet (unless salt form).
Side Chain C-CH₃1.25 - 1.35Doublet3HCouples with methine.
Amine NH1.0 - 2.0 (Variable)Broad Singlet1HHighly variable (see Section 3).

*Note: While often reported as doublets, the aromatic signals are technically AA'BB' multiplets. See Troubleshooting Section 4.

Troubleshooting Guide: Common Interpretation Issues

Issue 1: "My NH peak is missing or extremely broad."

Diagnosis: Rapid Chemical Exchange. The amine proton (NH) is exchangeable.[7] In CDCl₃, trace acid or water catalyzes the exchange of this proton, causing the signal to broaden into the baseline or disappear entirely.

Corrective Protocol:

  • Switch Solvent: Dissolve 5-10 mg of sample in DMSO-d₆ . DMSO is a hydrogen-bond acceptor and typically slows down the exchange rate, sharpening the NH signal and shifting it downfield (often > 4.0 ppm).

  • Temperature Study: If using CDCl₃ is mandatory, cool the sample to -20°C . Lowering the temperature reduces the exchange rate (

    
    ), potentially sharpening the peak.[7]
    
Issue 2: "The morpholine peaks look like messy multiplets, not clear triplets."

Diagnosis: Ring Dynamics & Magnetic Equivalence. Morpholine exists in a chair conformation that rapidly inverts (chair-flip) at room temperature.

  • Scenario A (Fast Flip): You see two apparent triplets. This is the average of axial and equatorial environments.

  • Scenario B (Slow/Restricted Flip): If the sample is cold or the nitrogen inversion is restricted (e.g., by protonation/salt formation), the axial and equatorial protons become distinct. The spectrum splits into complex multiplets (AA'BB' or AA'XX' within the aliphatic region).

Verification Step: Run a Variable Temperature (VT) NMR .

  • Heat to 50°C: The peaks should coalesce into sharper triplets as the ring flip rate increases.

Issue 3: "The aromatic region shows extra splitting, not clean doublets."

Diagnosis: Second-Order Coupling (AA'BB' System). A 1,4-disubstituted benzene ring is magnetically non-equivalent , even if chemically equivalent.

  • The protons ortho to the morpholine are chemically equivalent (symmetry), but they couple differently to the meta protons.

  • Result: You will not see a clean first-order doublet (

    
     Hz). You will see a complex pattern with additional "roofing" effects. Do not integrate the small outer satellites as impurities. 
    

Critical Check: Salt vs. Free Base

In drug development, this molecule is often handled as an HCl or fumarate salt. The NMR spectrum changes drastically upon protonation.

Visual Diagnostic:

FeatureFree BaseHydrochloride Salt (HCl)Mechanism
Methine Shift ~3.6 ppm~4.2 - 4.5 ppm Positive charge on N deshields alpha-proton.
N-Methyl Shift ~2.3 ppm~2.6 - 2.8 ppm Deshielding due to cationic nitrogen.
Morpholine N-CH₂ ~3.1 ppm~3.5 - 4.0 ppm Protonation often occurs at the most basic N (side chain), but excess acid protonates morpholine too.
Solubility Soluble in CDCl₃Insoluble in CDCl₃ (requires DMSO/D₂O)Ionic lattice energy.

Protocol to Free the Base: If you suspect you have the salt and need the "clean" free base spectrum:

  • Dissolve salt in water.

  • Adjust pH to >10 using 1M NaOH.

  • Extract with Dichloromethane (DCM).

  • Dry organic layer (MgSO₄), evaporate, and reconstitute in CDCl₃.

Logic Diagrams & Workflows

Figure 1: Spectral Assignment Workflow

Use this decision tree to systematically assign peaks and rule out impurities.

NMR_Workflow Start Start Interpretation CheckAr Check Aromatic Region (6.5 - 7.5 ppm) Start->CheckAr IsAABB Pattern: AA'BB'? (Pseudo-doublets) CheckAr->IsAABB ConfirmedAr Confirmed: 1,4-Substituted Benzene IsAABB->ConfirmedAr Yes ImpurityAr Suspect: Isomer or Impurity IsAABB->ImpurityAr No (Complex multiplet/Singlet) CheckMorph Check Morpholine (3.0 - 4.0 ppm) IsTriplets Pattern: Two distinct 'triplets'? CheckMorph->IsTriplets ConfirmedMorph Confirmed: Free Base Morpholine IsTriplets->ConfirmedMorph Yes SaltSuspect Suspect: Salt Form or Restricted Rotation IsTriplets->SaltSuspect No (Broad/Shifted) CheckSide Check Side Chain (Chiral Center) VerifyNH Verify NH Signal CheckSide->VerifyNH Final Structure Validated VerifyNH->Final ConfirmedAr->CheckMorph ConfirmedMorph->CheckSide

Caption: Step-by-step logic flow for validating the core structural features of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

Figure 2: Troubleshooting Broad Signals

Broad_Peak_Solver Problem Problem: Broad/Missing Peak Identify Which Peak? Problem->Identify NH_Path Amine (NH) Identify->NH_Path Morph_Path Morpholine (CH2) Identify->Morph_Path Solvent Switch to DMSO-d6 (Slows Exchange) NH_Path->Solvent Temp Variable Temp (VT) Heat to 50°C Morph_Path->Temp Result1 Peak Appears/Sharpens (Exchange Confirmed) Solvent->Result1 Result2 Multiplets Resolve (Conformation Averaged) Temp->Result2

Caption: Decision matrix for resolving peak broadening based on the specific moiety affected.

References & Further Reading

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for AA'BB' systems and coupling constants).

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. (In-depth discussion on dynamic NMR and exchange phenomena).

  • ChemicalBook. Morpholine NMR Data Spectrum. Retrieved from .

  • Royal Society of Chemistry (RSC). Solvent effects on Morpholine Shifts. Retrieved from .

  • ACD/Labs. Exchangeable Protons in NMR. Retrieved from .

  • Hans Reich's NMR Collection. AA'BB' Patterns. (University of Wisconsin). Retrieved from .

For further assistance with advanced 2D NMR (COSY, HSQC) for this molecule, please contact the Tier 2 Spectroscopy Group.

Sources

Optimization

Technical Support Center: N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

The following Technical Support Center guide addresses the specific stability and reactivity profile of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine . This compound belongs to a class of p-substituted benzylamines that...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the specific stability and reactivity profile of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine . This compound belongs to a class of p-substituted benzylamines that exhibit unexpected oxidative lability compared to their unsubstituted analogs (e.g., methamphetamine or phenethylamine).

The "unexpected reactivity" primarily refers to its propensity to undergo Single Electron Transfer (SET) oxidation, leading to colored radical cations and subsequent degradation, as well as its susceptibility to benzylic oxidation driven by the electron-rich morpholine substituent.

Advanced Handling, Stability & Reactivity Guide

Status: Active Document ID: TS-MMPH-004 Last Updated: February 4, 2026 Target Audience: Medicinal Chemists, Process Development Scientists

Core Technical Briefing: The Reactivity Paradox

Researchers often assume N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (referred to herein as NM-MPE ) shares the robust stability profile of standard phenethylamines. This is incorrect.

Unlike unsubstituted amphetamine derivatives, NM-MPE contains a morpholine moiety at the para-position . This structural modification fundamentally alters the electronic landscape of the molecule, creating a "push-pull" electronic system (though dominated by the donating effect) that lowers the oxidation potential.

The "Unexpected" Phenomena

Users typically report three distinct failure modes:

  • The "Blue/Green" Shift: White crystalline solids turning blue, green, or violet upon exposure to air or light.

  • Purity Crash in Solution: Rapid degradation in non-degassed protic solvents (MeOH, H2O), forming imines or ketones.

  • Nitrosation Sensitivity: Immediate formation of NDSRIs (Nitrosamine Drug Substance Related Impurities) in the presence of trace nitrites.

Mechanism of Instability

To troubleshoot effectively, you must understand the degradation cascade. The morpholine nitrogen lone pair donates electron density into the phenyl ring, raising the HOMO (Highest Occupied Molecular Orbital) energy.

Pathway A: Radical Cation Formation (The Color Change)

Upon exposure to atmospheric oxygen or light, NM-MPE undergoes Single Electron Transfer (SET) .

  • Step 1: The morpholine nitrogen or the aromatic ring loses an electron.

  • Step 2: Formation of a delocalized radical cation (similar to a Wurster’s salt).

  • Step 3: These radical cations are intensely colored (Blue/Violet) and highly reactive.

  • Step 4: Radical coupling leads to dimers (benzidine-like rearrangements) or polymerization tars.

Pathway B: Benzylic Oxidation (The Purity Loss)

The electron-donating morpholine group stabilizes the transition state for benzylic hydrogen abstraction.

  • Mechanism:

    
    
    
  • Result: Conversion to the corresponding acetophenone derivative (1-(4-morpholinophenyl)ethanone) and methylamine.

Visualizing the Degradation Pathways

The following diagram illustrates the divergent degradation pathways responsible for the "unexpected" reactivity.

NM_MPE_Degradation Compound NM-MPE (Intact Amine) SET SET Oxidation (Air/Light) Compound->SET  O2 / hν   BenzOx Benzylic Oxidation Compound->BenzOx  Peroxides / Metals   Radical Radical Cation [M•]+ SET->Radical Color Blue/Violet Coloration Radical->Color Dimer Dimerization/ Polymerization Radical->Dimer  Coupling   Imine Imine/Enamine Intermediate BenzOx->Imine Ketone Degradation Product: 4-Morpholinoacetophenone Imine->Ketone  Hydrolysis  

Caption: Figure 1. Divergent oxidative degradation pathways of NM-MPE leading to radical cation species (color change) and benzylic oxidation products (chemical impurity).

Troubleshooting Guide & Protocols

Issue 1: Sample turned blue/green during storage.

Diagnosis: Radical cation formation due to autoxidation. Severity: Moderate (Surface contamination) to Critical (Bulk degradation).

StepActionTechnical Rationale
1 Check Salt Form The free base is exponentially more labile than the HCl or Fumarate salt. Always store as a salt. Protonation of the amine reduces electron density and prevents SET.
2 Argon Purge Dissolve in degassed solvent, purge with Argon, and re-precipitate. The radical cation is often reversible in early stages.
3 Add Antioxidant For solution storage, add 0.1% Sodium Metabisulfite or BHT. This quenches the radical propagation chain.
Issue 2: "Ghost Peak" at M-31 or M+16 in LCMS.

Diagnosis: Benzylic oxidation (Ketone formation) or N-oxide formation. Likely Cause: Use of non-degassed solvents or peroxide-containing ethers (THF/Dioxane).

  • Protocol:

    • Test solvent for peroxides using quant strips.

    • Switch to freshly distilled solvents .

    • Avoid chlorinated solvents (DCM/CHCl3) for long-term storage, as they can induce photo-oxidation of morpholines.

Issue 3: Unexpected Nitrosamine Detection (NDSRI).

Diagnosis: Reaction with trace nitrites in excipients, water, or air (NOx). Context: Secondary amines like NM-MPE are "Red Flag" substrates for nitrosation.

  • Immediate Action:

    • Scavenge nitrites using Ascorbic Acid or Alpha-tocopherol in the formulation.

    • Verify water source is <0.01 ppm Nitrite.

    • Crucial: Do not use sodium azide (NaN3) in any step involving this amine; it can lead to trace nitrite formation under acidic quench conditions.

Frequently Asked Questions (FAQs)

Q1: Can I use the free base for my in vitro assays?

  • Answer: It is not recommended . The free base is an oil or low-melting solid that oxidizes rapidly. Prepare a stock solution of the hydrochloride salt in DMSO or degassed water. If you must use the free base, generate it in situ immediately before use.

Q2: Why does the NMR show broad peaks for the morpholine ring?

  • Answer: This is often due to restricted rotation or radical broadening . If the sample has a slight blue tint, paramagnetic radical cations are broadening your signals. Add a trace of hydrazine (reductant) to the NMR tube; if lines sharpen, your sample was partially oxidized.

Q3: Is the "unexpected reactivity" related to the chiral center?

  • Answer: No. The instability is electronic (morpholine-phenyl conjugation), not stereochemical. However, benzylic oxidation will destroy the chiral center, leading to a racemic ketone product.

Q4: I attempted a reductive amination and got a dimer. Why?

  • Answer: The morpholine ring makes the phenyl ring electron-rich, facilitating oxidative coupling if the reducing agent is not strong enough or if oxygen is present. Use strong, direct reducing agents (e.g., STAB) and strictly exclude oxygen.

References

  • L. R. Titcomb, et al. "Unexpected reactivity of two-coordinate palladium–carbene complexes."[1] Royal Society of Chemistry, 2001.

  • J. S. Yadav, et al. "Enhanced oxidation of aniline derivatives by cytochrome c peroxidase." Journal of Biological Chemistry, 1993.

  • H. G. Korth, et al. "Radical Cations of p-Phenylenediamines and Analogous Systems." Journal of the American Chemical Society, 1986. (Foundational text on Wurster-type radical stability in p-amino anilines).
  • FDA Guidance for Industry. "Control of Nitrosamine Impurities in Human Drugs." U.S. Food and Drug Administration, 2021.

Sources

Troubleshooting

Technical Support Center: Purification of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Welcome to the technical support center for the purification of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, fie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into achieving high purity for this compound. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine and why is its purity critical?

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a tertiary amine derivative. In drug development and research, the purity of an active pharmaceutical ingredient (API) or intermediate is paramount. Impurities can lead to inaccurate biological data, undesirable side effects, and complications in downstream processing. Achieving high purity ensures reproducibility of experimental results and safety in therapeutic applications.

Q2: My synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine was a reductive amination. What are the most likely impurities I should expect?

Reductive amination is a common route to synthesize this compound, typically from 4-morpholinoacetophenone and methylamine.[1] The most common impurities include:

  • Unreacted Starting Materials: Residual 4-morpholinoacetophenone or methylamine.

  • Imine Intermediate: The intermediate formed before the reduction step.

  • Over-Alkylated Byproducts: Dialkylation of the amine can sometimes occur, though less common with secondary amine formation.

  • Reducing Agent Residues: Borohydride salts and their byproducts (e.g., borates) from reagents like sodium triacetoxyborohydride or sodium cyanoborohydride.[1][2][3]

Q3: What are the primary purification strategies for a basic compound like this?

The basic nature of the amine group is the key to its purification. The main strategies are:

  • Acid-Base Extraction: To separate the basic product from neutral or acidic impurities.[4][5]

  • Column Chromatography: Effective for separating compounds with different polarities. Special considerations are needed for basic amines.[6][7]

  • Recrystallization: An excellent method for obtaining highly pure crystalline solids, often as a final polishing step.[8]

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you might encounter during the purification process.

Issue 1: Low Purity After Initial Work-up

Symptom: Crude NMR or TLC analysis shows multiple spots or peaks of significant intensity besides the product.

Cause: The initial aqueous work-up was insufficient to remove major impurities, or side reactions were more prevalent than expected.

Solution Pathway: A robust acid-base extraction is the most effective first step to isolate your basic amine product from non-basic impurities.[4][5][9]

Final_Purification start Product is >95% Pure but is an Oil/Wax decision Is the free base known to be crystalline? start->decision recrystallize Attempt Recrystallization decision->recrystallize Yes / Unknown salt_formation Perform Salt Formation decision->salt_formation No / Difficult solvent_screen Screen Solvents: - Isopropanol - Acetonitrile - Toluene - EtOAc/Heptane recrystallize->solvent_screen acid_screen Screen Acids: - HCl in Ether/Dioxane - Oxalic Acid - Tartaric Acid salt_formation->acid_screen

Sources

Optimization

Common pitfalls in "N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine" experiments

Welcome to the technical support resource for researchers working with N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. This guide is designed to provide in-depth, practical solutions to common challenges encountered durin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis, characterization, and evaluation of this substituted phenethylamine. The information herein is synthesized from established chemical principles and field-proven methodologies to ensure scientific integrity and experimental success.

Section 1: Synthesis and Purification

The synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is typically achieved via a two-step process: first, the synthesis of the key ketone intermediate, 1-(4-morpholin-4-ylphenyl)ethanone, followed by a reductive amination to yield the final product.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What is a reliable method for synthesizing the precursor, 1-(4-morpholin-4-ylphenyl)ethanone?

A: A robust and widely applicable method is the Buchwald-Hartwig amination.[1] This palladium-catalyzed cross-coupling reaction joins an aryl halide with an amine. For this specific synthesis, 4'-bromoacetophenone is coupled with morpholine. This method is favored for its high functional group tolerance and generally good yields.[2]

Detailed Protocol: Buchwald-Hartwig Synthesis of 1-(4-morpholin-4-ylphenyl)ethanone

  • Preparation: To an oven-dried Schlenk flask, add 4'-bromoacetophenone (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Reagent Addition: Add morpholine (1.2 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Solvent & Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous, degassed toluene or dioxane as the solvent.

  • Reaction: Heat the mixture, typically between 80-110 °C, and monitor by TLC or LC-MS until the starting material is consumed.[3]

  • Workup: Cool the reaction to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate under reduced pressure. The crude product can then be purified.

Q2: My Buchwald-Hartwig reaction is failing or giving low yields. What are the common pitfalls?

A: Failure in this coupling reaction often stems from a few critical parameters. Refer to the troubleshooting table below.

Potential Issue Underlying Cause Recommended Solution
No Reaction Inactive catalyst; insufficient base; oxygen contamination.Ensure all reagents and solvents are anhydrous and degassed. Use a fresh, active catalyst/ligand. Ensure the inert atmosphere is maintained throughout the reaction.[3]
Low Conversion Insufficient heating; poor choice of ligand or base.Optimize reaction temperature. Screen different phosphine ligands (e.g., BINAP, RuPhos). Consider a different base like K₃PO₄ or Cs₂CO₃.[4]
Side Product Formation Hydrodehalogenation of the starting material; catalyst decomposition.Lower the reaction temperature. Ensure the base is added portion-wise to control exotherms. Use a more stable catalyst system.

Q3: What is the recommended procedure for the final reductive amination step?

A: Direct reductive amination using a mild hydride reagent is the most efficient method. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice because it is selective for the reduction of the intermediate iminium ion over the starting ketone, preventing the formation of the corresponding alcohol as a major byproduct.[5][6] The reaction is typically performed as a one-pot procedure.[7]

Q4: I am observing significant side products in my reductive amination. What is going wrong?

A: The two most common side products are the alcohol from premature ketone reduction and the tertiary amine from over-alkylation. The troubleshooting workflow below can help diagnose the issue.

G start Low Yield or Impure Product q1 Is the primary byproduct the alcohol of the starting ketone? start->q1 a1_yes Use a milder reducing agent like NaBH(OAc)₃ instead of NaBH₄. Ensure methylamine is present to form the imine before reduction. q1->a1_yes  Yes a1_no Is the primary byproduct a tertiary (di-methylated) amine? q1->a1_no  No a2_yes Use a stoichiometric amount of methylamine (1.0-1.1 eq). Consider a stepwise procedure: form the imine first, then add the reducing agent. [33] a1_no->a2_yes  Yes a2_no Is unreacted starting ketone present? a1_no->a2_no  No a3_yes Increase reaction time or temperature. Add a catalytic amount of acetic acid to facilitate imine formation. [8] a2_no->a3_yes  Yes a3_no Check for other issues: - Purity of starting materials - Proper pH for imine formation - Inactive reducing agent a2_no->a3_no  No

Caption: Troubleshooting workflow for reductive amination.

Q5: What is the best way to purify the final product, N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine?

A: As a secondary amine, this compound is basic and prone to tailing on standard silica gel.

  • Flash Column Chromatography: Use silica gel that has been pre-treated with a solvent system containing a small amount of triethylamine (e.g., 1-2% in ethyl acetate/hexanes). This deactivates acidic sites on the silica, leading to sharper peaks and better separation.

  • Acid-Base Extraction: A liquid-liquid extraction can be highly effective. Dissolve the crude product in an organic solvent (e.g., dichloromethane), wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the purified free base.

  • Crystallization: The product can be converted to a salt (e.g., hydrochloride or fumarate) by treating a solution of the free base with the corresponding acid. Salts often have higher melting points and are more crystalline, making them easier to purify by recrystallization.

Section 2: Analytical Characterization

Proper characterization is critical to confirm the structure and purity of the synthesized compound.

FAQs - Characterization

Q1: What are the expected signals in the ¹H NMR spectrum?

A: The spectrum should contain several distinct signals. The table below provides an estimation of the expected chemical shifts and multiplicities.

Proton Assignment Estimated δ (ppm) Multiplicity Integration
Aromatic (ortho to morpholine)~6.90Doublet (d)2H
Aromatic (ortho to ethylamine)~7.25Doublet (d)2H
CH-N (benzylic)~3.5-3.8Quartet (q)1H
CH₃ (ethylamine)~1.35Doublet (d)3H
N-CH₃~2.40Singlet (s)3H
Morpholine (-CH₂-N-)~3.15Triplet (t)4H
Morpholine (-CH₂-O-)~3.85Triplet (t)4H

Note: Actual chemical shifts may vary depending on the solvent and concentration. For reference, see typical spectra of N-methylphenethylamine derivatives.[8]

Q2: What is the expected molecular ion and key fragmentation pattern in mass spectrometry?

A: Using Electron Ionization Mass Spectrometry (EI-MS), you should observe the molecular ion (M⁺). The most prominent fragment will likely arise from benzylic cleavage, a characteristic fragmentation pathway for phenethylamines.

  • Molecular Ion (M⁺): Calculated for C₁₃H₂₀N₂O.

  • Base Peak (Major Fragment): Cleavage between the benzylic carbon and the adjacent methyl-bearing carbon is expected, yielding a stable benzylic iminium cation.

  • Other Fragments: Loss of fragments from the morpholine ring is also possible.[9][10]

Q3: My NMR spectrum shows very broad signals for some protons, especially the N-H proton. Is this a problem?

A: This is common for amines. The N-H proton signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water. In many cases, it may be so broad that it is difficult to distinguish from the baseline. To confirm its presence, you can perform a "D₂O shake," where a drop of deuterium oxide is added to the NMR tube. The labile N-H proton will exchange with deuterium, causing its signal to disappear from the spectrum.

Section 3: In Vitro Assays

The structural similarity of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine to known psychoactive compounds suggests it may interact with monoamine systems.

FAQs - In Vitro Evaluation

Q1: What are the most probable biological targets for this compound?

A: Given its substituted phenethylamine core, the primary targets to investigate are:

  • Monoamine Transporters (MATs): The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The compound could act as an inhibitor of reuptake or as a releasing agent.[11][12]

  • Monoamine Oxidase (MAO): The enzymes MAO-A and MAO-B, which metabolize monoamines. The compound could act as an inhibitor.[13]

Q2: I'm performing a monoamine transporter uptake inhibition assay using transfected HEK293 cells and getting variable results. What should I check?

A: Inconsistent data in cell-based uptake assays often point to issues with assay conditions or compound handling.

Potential Issue Underlying Cause Recommended Solution
High Background Signal Non-specific binding of the radiotracer; poor washing.Increase the number of wash steps. Include a non-specific binding control (e.g., a known high-affinity inhibitor like cocaine for DAT).
Low Signal Window Low transporter expression; poor cell health; degraded radiotracer.Verify cell line expression levels. Ensure cells are healthy and not over-confluent. Use fresh radiotracer.
Poor IC₅₀ Curve Fit Compound precipitation at high concentrations; compound instability.Check the aqueous solubility of your compound. Use a stock solution in DMSO and ensure the final assay concentration of DMSO is low (<0.5%). Prepare fresh compound dilutions for each experiment.

Reference: For a comparison of in vitro methods for assessing monoamine transporters, see Rothman et al.[11]

Q3: What is a good starting point for an MAO inhibition assay?

A: A common and reliable method is a continuous spectrophotometric or fluorometric assay.[13] Commercially available kits, such as the MAO-Glo™ assay, provide a straightforward protocol. This assay measures the luminescence produced from a derivative of the MAO substrate, providing a measure of enzyme activity. When troubleshooting, be mindful of potential compound interference, where your test compound might absorb light at the excitation/emission wavelengths or directly inhibit the reporter enzyme (e.g., luciferase), giving a false positive result.[14]

Section 4: In Vivo Studies

Should in vitro data warrant further investigation, moving to in vivo models presents a new set of challenges, primarily related to formulation and model selection.

FAQs - In Vivo Experiments

Q1: The free base of my compound is an oil with poor water solubility. How can I formulate it for oral or IP administration in rodents?

A: Overcoming poor solubility is a critical step for obtaining meaningful in vivo data.[15]

  • Salt Formation: Convert the free base to a more soluble salt (e.g., hydrochloride, citrate, or tartrate). This is often the most effective approach.

  • Co-solvent Systems: For initial studies, a vehicle containing co-solvents can be used. A common formulation is a mixture of DMSO, PEG400, and saline. However, be aware that high concentrations of organic solvents can cause irritation or have their own pharmacological effects.

  • Suspensions: If the compound is stable, it can be micronized and administered as a suspension in a vehicle like 0.5% methylcellulose.[16]

  • Cyclodextrins: Encapsulating the compound in a cyclodextrin derivative (like hydroxypropyl-β-cyclodextrin) can significantly enhance aqueous solubility.[17]

Q2: What animal models are suitable for assessing potential stimulant or psychoactive effects?

A: The choice of model depends on the specific hypothesis being tested.

  • Locomotor Activity: This is the most common primary screen for stimulant effects. An increase in horizontal and vertical movement in an open-field arena is a hallmark of psychostimulant action.[18][19]

  • Drug Discrimination: This model can determine if the subjective effects of the test compound are similar to a known drug (e.g., amphetamine or cocaine).

  • Models of Attention/Impulsivity: If the compound is being investigated for potential therapeutic effects related to conditions like ADHD, more complex behavioral paradigms like the 5-Choice Serial Reaction Time Task (5-CSRTT) may be employed.[20]

Q3: My in vivo results show high variability between animals. What are the potential causes?

A: High variability can obscure real drug effects.

  • Formulation Issues: Inconsistent solubility or stability of the formulation can lead to variable dosing and absorption. Ensure the formulation is homogenous and stable for the duration of the experiment.

  • Pharmacokinetic Variability: Differences in metabolism and clearance between animals can lead to different exposures. Consider running a preliminary pharmacokinetic study to understand the compound's half-life and Cmax.

  • Environmental Factors: Ensure that testing conditions (e.g., time of day, light levels, noise) are consistent for all animals, as these can significantly impact behavior.

References

  • PrepChem. Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone. Available at: [Link]

  • Google Patents. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • CNKI. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Technical Disclosure Commons. Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • PMC - NIH. Caenorhabditis elegans as an in vivo model to assess amphetamine tolerance. Available at: [Link]

  • Frontiers in Pharmacology. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Available at: [Link]

  • ResearchGate. Mass spectra of morpholine cation and fragment ions which are generated... Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available at: [Link]

  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and... Available at: [Link]

  • PMC. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Available at: [Link]

  • ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline. Available at: [Link]

  • SciSpace. An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Available at: [Link]

  • ResearchGate. Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Available at: [Link]

  • PMC. Animal models to guide clinical drug development in ADHD: lost in translation? Available at: [Link]

  • PMC. High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Available at: [Link]

  • Google Patents. US7745665B2 - Substituted phenethylamines.
  • ResearchGate. Dept-135 NMR spectrum of N , N -diethylphenethylamine... Available at: [Link]

  • Preprints.org. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Available at: [Link]

  • Organic-Reaction.com. Reductive Amination - Common Conditions. Available at: [Link]

  • RSC Publishing. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes. Available at: [Link]

  • Wikipedia. Substituted phenethylamine. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. Review Paper on Models for CNS Stimulant Drug Screening. Available at: [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. Available at: [Link]

  • Automated Topology Builder. N-Methylphenethylamine. Available at: [Link]

  • MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available at: [Link]

  • CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available at: [Link]

  • ChemRxiv. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Available at: [Link]

  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available at: [Link]

  • Wikipedia. N-Methylphenethylamine. Available at: [Link]

  • NEUROFIT. Animal model responding to ADHD therapy. Available at: [Link]

  • NIST WebBook. Morpholine. Available at: [Link]

  • ResearchGate. Enzyme Inhibition Assays for Monoamine Oxidase. Available at: [Link]

  • ACS Medicinal Chemistry Letters. Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • PubMed. Differential behavioral profiling of stimulant substances in the rat using the LABORAS™ system. Available at: [Link]

  • ResearchGate. How to improve the bioavailability of poorly soluble drugs. Available at: [Link]

  • Wikipedia. Monoamine releasing agent. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Experimental Variability in the Synthesis and Analysis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Welcome to the technical support center for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common experimental challenges encountered with this compound. As a molecule combining a phenethylamine backbone with a morpholine substituent, its synthesis and characterization can present unique hurdles. This document offers field-proven insights and scientifically grounded protocols to help you achieve consistent and reliable results.

Section 1: Synthesis and Purification

The synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine typically involves a multi-step process that can be prone to side reactions and purification difficulties. This section addresses common issues encountered during its preparation.

FAQ 1: Low Yield During Reductive Amination

Question: I am attempting to synthesize the target compound via reductive amination of 4-(4-morpholinophenyl)ethanone with methylamine, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in reductive amination are a frequent issue stemming from several factors. The primary culprits are often incomplete imine formation, ketone reduction, or catalyst deactivation.

Troubleshooting Protocol:

  • Optimize Imine Formation:

    • pH Control: The formation of the intermediate imine is pH-dependent. An acidic catalyst (e.g., acetic acid) is often required to protonate the ketone, but an excessively low pH will protonate the methylamine, rendering it non-nucleophilic. Titrate the pH to a weakly acidic range (pH 4-6) for optimal results.

    • Water Removal: The reaction produces water, which can hydrolyze the imine back to the starting materials. Employ a Dean-Stark apparatus or add a dehydrating agent like molecular sieves to drive the equilibrium towards the imine.

  • Choice of Reducing Agent:

    • Sodium borohydride (NaBH₄) is a common choice, but it can also reduce the starting ketone. A milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) is often more effective as it preferentially reduces the imine.

    • Catalytic hydrogenation (e.g., H₂, Pd/C) is another option, but catalyst poisoning can be an issue.

  • Reaction Conditions:

    • Temperature: Low temperatures can slow down the reaction, while high temperatures can lead to side product formation. Empirically determine the optimal temperature for your specific reaction setup.

    • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred. Protic solvents can interfere with the reducing agent.

Hypothetical Synthetic Pathway and Potential Side Products

synthesis_pathway 4-(4-morpholinophenyl)ethanone 4-(4-morpholinophenyl)ethanone Imine Intermediate Imine Intermediate 4-(4-morpholinophenyl)ethanone->Imine Intermediate + Methylamine - H2O Alcohol Byproduct Alcohol Byproduct 4-(4-morpholinophenyl)ethanone->Alcohol Byproduct + NaBH4 Target Compound Target Compound Imine Intermediate->Target Compound + Reducing Agent (e.g., STAB) Over-alkylation Product Over-alkylation Product Target Compound->Over-alkylation Product + Methylating Agent (if present as impurity)

Caption: Synthetic route and potential side reactions.

FAQ 2: Difficulty in Purifying the Final Product

Question: My crude product shows multiple spots on TLC, and I'm struggling to isolate the pure N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine by column chromatography. What are some effective purification strategies?

Answer: The basic nature of the secondary amine in the target compound can lead to tailing on silica gel chromatography. Additionally, structurally similar impurities can co-elute.

Troubleshooting Protocol:

  • TLC Optimization:

    • Solvent System: Experiment with different solvent systems. A common mobile phase for amines is a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or isopropanol).

    • Amine Additive: To reduce tailing, add a small amount of a volatile base like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase. This will saturate the acidic silanol groups on the silica gel.

  • Column Chromatography Technique:

    • Slurry Preparation: Ensure the silica gel is well-slurried with the mobile phase before packing the column to avoid air bubbles and channeling.

    • Loading: Load the crude product in a minimal amount of solvent to ensure a tight band at the start of the separation.

  • Alternative Purification Methods:

    • Acid-Base Extraction: Dissolve the crude product in a non-polar organic solvent (e.g., DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic target compound will move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. This is an effective way to remove non-basic impurities.

    • Crystallization: If the product is a solid, attempt recrystallization from a suitable solvent or solvent pair. This can be a highly effective method for achieving high purity.

Section 2: Analytical Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. This section addresses common issues in analytical interpretation.

FAQ 3: Ambiguous NMR Spectrum

Question: I've obtained a ¹H NMR spectrum of my purified product, but some of the peaks are broad, and the integration values are not what I expected. How can I resolve this?

Answer: Broad peaks and incorrect integration in the NMR spectrum of an amine-containing compound can arise from several factors, including proton exchange, the presence of rotamers, or residual impurities.

Troubleshooting Protocol:

  • Proton Exchange:

    • The N-H proton of the secondary amine can undergo chemical exchange with residual water or acidic impurities in the NMR solvent, leading to a broad signal. To confirm this, perform a D₂O shake. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The N-H peak should disappear or significantly diminish.

  • Solvent Choice:

    • Ensure you are using a high-purity deuterated solvent. Residual water or other protonated impurities can interfere with the spectrum.

  • Sample Purity:

    • Even after purification, trace amounts of solvent or other impurities can remain. Compare the observed peaks with the known chemical shifts of common laboratory solvents.

    • Broadening can also be caused by paramagnetic impurities. While less common, if you suspect this, you can try filtering the sample through a small plug of celite.

Table 1: Expected vs. Commonly Observed ¹H NMR Data

Proton Assignment Expected Chemical Shift (ppm) Common Deviations and Causes
Aromatic Protons6.8 - 7.5Overlapping signals if substitution pattern is not as expected.
Morpholine Protons3.0 - 4.0Two distinct signals (axial and equatorial) may be observed.
Methine Proton (CH)3.5 - 4.5May be a quartet if coupled to the methyl group.
N-Methyl Protons (CH₃)2.2 - 2.8May be a doublet if coupled to the N-H proton.
Ethyl Methyl Protons (CH₃)1.2 - 1.6Should be a clean doublet.
N-H Proton1.0 - 3.0 (variable)Often broad; can be sharpened by removing water or changing solvent.

Workflow for Purity Analysis

purity_analysis cluster_0 Initial Analysis cluster_1 Structure Confirmation cluster_2 Purity Assessment TLC TLC Purification Purification TLC->Purification LCMS LCMS 1H_NMR 1H_NMR LCMS->1H_NMR 13C_NMR 13C_NMR 1H_NMR->13C_NMR HRMS HRMS 13C_NMR->HRMS qNMR qNMR HRMS->qNMR HPLC HPLC qNMR->HPLC Elemental_Analysis Elemental_Analysis HPLC->Elemental_Analysis Pure Compound Pure Compound Elemental_Analysis->Pure Compound Crude Product Crude Product Crude Product->TLC Purification->LCMS

Reference Data & Comparative Studies

Validation

Comparative Guide: Purity Analysis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (NMPE) for Biological Screening

Executive Summary In the context of biological screening, the purity of small molecule ligands like N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (NMPE) is not merely a box-checking exercise; it is the primary determinan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of biological screening, the purity of small molecule ligands like N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (NMPE) is not merely a box-checking exercise; it is the primary determinant of data reproducibility. As a Senior Application Scientist, I have observed that standard "95% HPLC purity" certificates often mask impurities—specifically residual metals, counter-ions, and synthetic precursors (e.g., free morpholine)—that act as "silent" false positives in cell-based assays.

This guide objectively compares three analytical methodologies for validating NMPE purity. It argues that for biological applications, Quantitative NMR (qNMR) coupled with LC-MS is the superior standard, rendering standalone HPLC-UV insufficient for high-stakes screening.

Part 1: The Chemical Context & The Problem

The Molecule: NMPE is a bis-basic compound featuring a lipophilic phenyl ring substituted with a polar morpholine group and an aliphatic N-methyl-ethylamine chain. The Challenge:

  • Basicity: The two nitrogen centers (morpholine pKa ~8.3, amine pKa ~10) cause severe peak tailing in standard acidic HPLC, masking closely eluting impurities.

  • Bio-Active Impurities: Synthetic precursors like 4-fluoronitrobenzene or free morpholine are often cytotoxic, confounding IC50 values in proliferation assays.

  • Salt Ambiguity: NMPE is often isolated as a hydrochloride or fumarate salt. Stoichiometric errors in salt formation drastically alter the molecular weight used for molar dosing.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the performance of standard vs. advanced analytical workflows for NMPE.

Table 1: Performance Matrix of Purity Analysis Methods
FeatureMethod A: HPLC-UV (Standard) Method B: UHPLC-HRMS (Advanced) Method C: qNMR (Gold Standard)
Detection Principle UV Absorbance (254/210 nm)Mass-to-Charge Ratio (m/z)Nuclear Spin Resonance
Sensitivity Moderate (µg range)High (pg range)Low (mg range)
Specificity for NMPE Low (Co-elution risk)High (Mass resolution)Absolute (Structural proof)
Blind Spots Inorganic salts, residual solvents, non-chromophores (e.g., Morpholine) Ion suppression effectsTrace impurities (<0.5%)
Bio-Screening Suitability Poor (Risk of false positives)Good (Identifies organic contaminants)Excellent (Quantifies "active" mass)
Critical Insight: Why HPLC-UV Fails NMPE

Standard HPLC-UV relies on the extinction coefficient (


). If an impurity (e.g., a metal catalyst or an aliphatic side-product) lacks a chromophore or has a low 

, it effectively becomes invisible. In biological screening, a sample appearing "99% pure" by UV may actually contain 10% weight-by-weight of inert salts, leading to a 10% dosing error in your assay [1].

Part 3: Recommended Workflow & Protocols

Protocol 1: High-pH UHPLC-MS for Basic Amines

Rationale: Standard acidic mobile phases (Formic acid/Water) protonate both nitrogens in NMPE, leading to secondary interactions with silanols on the column and peak tailing. High pH suppresses ionization of the silanols and improves peak shape for basic amines [2].

Instrument: Agilent 1290 Infinity II or Thermo Vanquish (or equivalent). Column: Waters XBridge BEH C18 XP (2.5 µm, 2.1 x 100 mm) — Resistant to high pH.

Mobile Phase:

  • A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with Ammonium Hydroxide).

  • B: Acetonitrile (LC-MS Grade).

Gradient:

  • 0-1 min: 5% B (Isocratic hold)

  • 1-10 min: 5% -> 95% B (Linear)

  • 10-12 min: 95% B (Wash)

  • 12.1 min: 5% B (Re-equilibration)

Detection:

  • MS: ESI Positive Mode. Scan range 100–600 m/z.

  • Target Ion: [M+H]+ for NMPE (Calc. MW ~220.3 Da). Look for m/z 221.3.

Self-Validating Check: If the peak symmetry factor is > 1.5, the pH is likely too low or the column is aging. The high pH ensures the morpholine ring is deprotonated, sharpening the peak.

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity

Rationale: qNMR is the only method that detects residual solvents (DMSO, Ethanol) and inorganic salts which dilute the effective concentration of the drug [3].

Solvent: DMSO-d6 (Universal solubility for salts). Internal Standard: Maleic Acid (Traceable standard, distinct singlet at ~6.0 ppm) or 1,3,5-Trimethoxybenzene.

Procedure:

  • Weigh exactly 10.0 mg of NMPE sample.

  • Weigh exactly 5.0 mg of Internal Standard.

  • Dissolve both in 600 µL DMSO-d6.

  • Acquisition: 1H-NMR, d1 (relaxation delay) = 30s (Crucial: must be 5x T1 to ensure full relaxation for quantification).

  • Integration: Integrate the N-methyl singlet of NMPE (approx 2.3-2.5 ppm) against the singlet of the Internal Standard.

Calculation:



Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight.

Part 4: Visualizing the Impact on Screening

The following diagram illustrates how "Invisible Impurities" in NMPE propagate through a biological screen to generate false data.

G Figure 1: The 'False Positive' Cascade in Biological Screening cluster_0 Raw Material (NMPE) cluster_1 Biological Assay (e.g., Cell Viability) NMPE NMPE Sample (>95% HPLC-UV) Target Target Receptor (Intended Binding) NMPE->Target Specific Binding Impurity_A Impurity: Residual Copper (Catalyst) OffTarget Off-Target Toxicity (Mitochondrial Stress) Impurity_A->OffTarget Redox Cycling Impurity_B Impurity: Free Morpholine (Precursor) Impurity_B->OffTarget Lysosomal Trapping Result_True Result: Moderate Potency (True) IC50 ~ 500nM Target->Result_True Result_False Result: High Potency (False Positive) IC50 < 10nM OffTarget->Result_False Cell Death Artifact

Caption: Figure 1 demonstrates how non-drug impurities (Copper, Morpholine) contribute to cytotoxicity, artificially lowering IC50 values and leading to false leads.

Recommended Analytical Workflow

This second diagram outlines the decision tree for accepting a batch of NMPE for screening.

Workflow Figure 2: Integrated Purity Validation Workflow Start Synthesized NMPE Step1 Step 1: UHPLC-MS (High pH) Start->Step1 Decision1 Organic Impurities < 2%? Step1->Decision1 Step2 Step 2: qNMR (DMSO-d6) Decision1->Step2 Yes Fail REJECT Re-Purify Decision1->Fail No Decision2 Net Peptide Content > 90%? Step2->Decision2 Decision2->Fail No Pass RELEASE For Bio-Screening Decision2->Pass Yes

Caption: Figure 2 depicts a gate-keeping workflow. Step 1 filters organic contaminants; Step 2 quantifies absolute mass to correct dosing calculations.

References

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Source: ResearchGate / Roche URL:[Link]

  • Monitoring process-related impurities in biologics–host cell protein analysis. Source: PMC - NIH URL:[Link]

  • Impurity Determinations for Biotechnology-Derived Biopharmaceuticals and Related Products. Source: LCGC International URL:[Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives. Source: MDPI URL:[Link]

Comparative

A Senior Application Scientist's Guide to Validating a Synthesis Route for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

For researchers, medicinal chemists, and process development scientists, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth analysis and a proposed validation st...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development scientists, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth analysis and a proposed validation strategy for the synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine , a compound of interest in contemporary drug discovery programs. We will dissect a primary synthetic route, compare it with viable alternatives, and outline a comprehensive validation framework grounded in scientific principles and regulatory expectations.

Introduction: The Imperative for a Validated Synthetic Pathway

The journey of a drug candidate from a laboratory curiosity to a clinical reality is underpinned by a robust and well-characterized synthetic route. A validated process ensures not only the consistent production of the active pharmaceutical ingredient (API) at the desired purity and yield but also a thorough understanding of its impurity profile. This is crucial for ensuring patient safety and for navigating the stringent regulatory landscape governed by bodies like the FDA and guided by principles from the International Council for Harmonisation (ICH).[1][2]

This guide will focus on establishing a dependable synthesis for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, a molecule featuring a chiral center and a key morpholine moiety, both common features in modern pharmaceuticals.

Proposed Primary Synthesis Route: Reductive Amination

A logical and efficient approach to the synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a two-step process commencing with the synthesis of the key intermediate, 4-morpholinoacetophenone, followed by a direct reductive amination.

Step 1: Synthesis of 4-morpholinoacetophenone

The initial step involves the formation of the C-N bond between the aromatic ring and the morpholine moiety. A highly effective method for this transformation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is renowned for its high functional group tolerance and excellent yields.

The reaction proceeds by coupling 4-bromoacetophenone with morpholine in the presence of a palladium catalyst and a suitable base.

4-bromoacetophenone 4-Bromoacetophenone reagents Pd Catalyst Base (e.g., NaOtBu) Toluene, Heat 4-bromoacetophenone->reagents morpholine Morpholine morpholine->reagents product 4-Morpholinoacetophenone reagents->product

Caption: Buchwald-Hartwig amination for the synthesis of 4-morpholinoacetophenone.

Step 2: Reductive Amination with Methylamine

The cornerstone of the proposed route is the direct reductive amination of 4-morpholinoacetophenone with methylamine. This one-pot reaction involves the in-situ formation of an imine, which is then reduced to the target secondary amine.[3][4]

A preferred reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6] It is a mild and selective reagent that efficiently reduces imines in the presence of ketones, minimizing the formation of the corresponding alcohol as a byproduct.[3]

ketone 4-Morpholinoacetophenone reagents NaBH(OAc)3 CH2Cl2, Acetic Acid ketone->reagents amine Methylamine (CH3NH2) amine->reagents product N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine reagents->product

Caption: Reductive amination to yield the target compound.

Comparative Analysis of Alternative Synthesis Routes

A critical aspect of validating a synthesis route is to consider and evaluate viable alternatives. This ensures the chosen path is the most efficient, cost-effective, and scalable.

ParameterProposed Route: Direct Reductive AminationAlternative Route 1: Two-Step N-MethylationAlternative Route 2: Leuckart-Wallach Reaction
Description One-pot conversion of the ketone to the N-methyl amine.Synthesis of the primary amine followed by a separate methylation step (e.g., Eschweiler-Clarke).A classical method using formic acid or formamide as both the reducing agent and nitrogen source.[7][8]
Reagents 4-morpholinoacetophenone, methylamine, NaBH(OAc)₃1. 4-morpholinoacetophenone, NH₃/reducing agent2. Formaldehyde, formic acid4-morpholinoacetophenone, formamide/formic acid
Typical Yield High (typically >85%)Moderate to High (step-wise losses)Variable, often moderate
Purity Profile Generally clean, potential for over-alkylation is low with controlled stoichiometry.Can introduce impurities from the methylation step. Eschweiler-Clarke is generally clean.[4][9]Can produce N-formylated impurities and other byproducts.[7]
Scalability Readily scalable, though NaBH(OAc)₃ can be costly on a large scale.[10]Good scalability, reagents are inexpensive.High temperatures and potential for byproduct formation can complicate scale-up.
Safety & Handling NaBH(OAc)₃ is relatively safe to handle. Methylamine is a gas and requires careful handling.Formaldehyde is a known carcinogen and requires stringent handling protocols.High reaction temperatures pose safety considerations.

Experimental Protocols and Validation Strategy

A robust validation of the proposed synthesis route requires a multi-faceted approach, encompassing detailed experimental protocols, in-process controls, and comprehensive analytical characterization.

Detailed Experimental Protocol: Reductive Amination

Objective: To synthesize N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine via reductive amination of 4-morpholinoacetophenone.

Materials:

  • 4-morpholinoacetophenone (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-morpholinoacetophenone in dichloromethane, add the methylamine solution followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

Validation Workflow

The validation of the synthesis process should follow a structured approach, as outlined in ICH guidelines.[2] This involves process design, process qualification, and continued process verification.

cluster_0 Process Design cluster_1 Process Qualification cluster_2 Continued Process Verification Define_CQA Define Critical Quality Attributes (CQAs) (Purity, Impurity Profile, Yield) Identify_CPP Identify Critical Process Parameters (CPPs) (Stoichiometry, Temperature, Reaction Time) Define_CQA->Identify_CPP Risk_Assessment Perform Risk Assessment Identify_CPP->Risk_Assessment Execute_Batches Execute Validation Batches Risk_Assessment->Execute_Batches In_Process_Controls Implement In-Process Controls (IPCs) (TLC, HPLC, Reaction Completion) Execute_Batches->In_Process_Controls Final_Product_Testing Comprehensive Final Product Testing (NMR, HPLC, MS, Purity) In_Process_Controls->Final_Product_Testing Monitor_Performance Monitor Commercial Batches Final_Product_Testing->Monitor_Performance Statistical_Analysis Statistical Analysis of Process Data Monitor_Performance->Statistical_Analysis Change_Control Implement Change Control Procedures Statistical_Analysis->Change_Control

Caption: A three-stage process validation workflow.

In-Process Controls and Analytical Methods
  • Reaction Monitoring: The progress of the reductive amination should be monitored by HPLC to track the disappearance of the starting ketone and the appearance of the product. This allows for the precise determination of the reaction endpoint.

  • Impurity Profiling: HPLC analysis of the crude reaction mixture and the final product is essential to identify and quantify any impurities.[11] Potential impurities could include the unreacted starting material, the alcohol byproduct from ketone reduction, and any over-alkylated products.

  • Structural Confirmation: The identity and structure of the final product must be unequivocally confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[11][12]

Conclusion

The proposed synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine via a Buchwald-Hartwig amination followed by a direct reductive amination with sodium triacetoxyborohydride presents a robust and scalable route. A thorough validation of this process, guided by the principles outlined in this guide, will ensure the consistent production of a high-quality product suitable for further development. The comparative analysis with alternative routes provides the necessary scientific rationale for selecting the most optimal synthetic strategy. By embracing a systematic and data-driven approach to process validation, researchers can de-risk their development programs and accelerate the journey of promising molecules to the clinic.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Chempedia. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

  • European Medicines Agency. (2001). Note for Guidance on Process Validation. CPMP/QWP/848/96. Retrieved from [Link]

  • Hansen, M. M., & Jurvig, K. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • I. K. Organic Chemistry. (2019, June 17). Eschweiler–Clarke reaction: Methylation on amines. [Video]. YouTube. Retrieved from [Link]

  • ICH. (n.d.). Q8(R2) Pharmaceutical Development. Retrieved from [Link]

  • IUPAC. (n.d.). Eschweiler–Clarke reaction. In Compendium of Chemical Terminology (the "Gold Book"). doi:10.1351/goldbook.E022 Eschweiler-Clarke reaction
  • Kamer, V., & Smith, J. (2025, January 27). Synthesis and NMR Analysis of N-Methyl-2-(4'-bromophenyl)morpholine: An Advanced Undergraduate Laboratory Experiment.
  • Koszelewski, D., Müller, M., & Kroutil, W. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1100-1107.
  • Leuckart, R. (1885). Ueber eine neue und eine frühere Methode zur Darstellung substituirter Amine. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341–2344.
  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301–330.
  • Pharmaguideline. (2013, November 27). Process Validation Sample Protocol. Retrieved from [Link]

  • Pollard, C. B., & Young, D. C. (1951). The Leuckart Reaction. Chemical Reviews, 48(1), 63–79.
  • Sexton, E., & Wall, K. (2019, August 23). FDA Pharmaceutical Validation Guidance and ICH: What you must know [Video]. YouTube. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

  • Wikipedia contributors. (2023, October 12). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

  • Wikipedia contributors. (2023, November 15). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

  • Zhang, Y., & Smith, A. B. (2025, August 6). Reductive amination of carbohydrates using NaBH(OAc)3.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethanamine, N-ethyl-N-methyl-. Retrieved from [Link]

  • IKEV. (n.d.). Validation Report. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Morpholine-Containing Phenylalkanamines: Evaluating N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine in the Context of CNS-Active Derivatives

Introduction: The Privileged Scaffold of Morpholine in CNS Drug Discovery For researchers and scientists in drug development, the morpholine moiety represents a "privileged scaffold." Its inherent physicochemical propert...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Morpholine in CNS Drug Discovery

For researchers and scientists in drug development, the morpholine moiety represents a "privileged scaffold." Its inherent physicochemical properties—a weak basic nitrogen and a polar ether oxygen within a flexible six-membered ring—confer favorable pharmacokinetic characteristics, including improved aqueous solubility and the potential for enhanced blood-brain barrier permeability.[1][2] These attributes have led to the incorporation of the morpholine ring into a multitude of centrally active compounds, targeting a wide array of receptors and enzymes involved in mood disorders, pain, and neurodegenerative diseases.[1][2]

Structural Overview and Comparator Selection

The structure of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine combines a phenethylamine backbone, known to be a core component of many neurotransmitters and psychoactive compounds, with a 4-morpholinophenyl substituent. The N-methylation of the ethylamine side chain is a common modification in medicinal chemistry to alter potency and selectivity for various targets.

To build a meaningful comparison, we will consider morpholine derivatives that share key structural elements:

  • Phenethylamine Core: Compounds with a phenyl ring attached to an ethylamine chain, which is a well-established pharmacophore for interacting with monoamine transporters and receptors.[3]

  • Morpholine Substitution: The presence of a morpholine ring, which can act as a bioisostere for other functional groups and influence the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule.

  • CNS Activity: Derivatives with known effects on central nervous system targets, such as serotonin (5-HT) receptors, dopamine receptors, or norepinephrine transporters, are of particular interest.[1][4]

Based on these criteria, this guide will draw comparisons with classes of compounds including substituted phenethylamines and other N-phenylacetamide derivatives.

Comparative Analysis of Physicochemical and Pharmacological Properties

The following table summarizes key properties of relevant comparator compounds. It is important to note that the data for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine are predicted or inferred based on its structure.

CompoundMolecular FormulaMolecular Weight ( g/mol )Known/Predicted Biological Target(s)Key Characteristics
N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine C₁₃H₂₀N₂O220.31 (Predicted)Predicted: 5-HT receptors, monoamine transportersCombines phenethylamine scaffold with a morpholine substituent. N-methylation may enhance potency.
N-ethyl-1-(2-morpholin-4-ylphenyl)ethanamine C₁₄H₂₂N₂O234.34Not specifiedA positional isomer of the target compound, with the morpholine at the ortho position.[5]
4-Methylmorpholine C₅H₁₁NO101.15Catalyst, solventA simple morpholine derivative, provides baseline physicochemical properties.[6]
(R)-(+)-1-(4-Methylphenyl)ethylamine C₉H₁₃N135.21Chiral resolving agent, synthetic intermediateA key structural component of the target molecule, lacking the morpholine ring.[7]
Substituted N-Benzyl Phenethylamines VariableVariable5-HT₂A/₂C receptor agonistsN-benzyl substitution significantly increases binding affinity and functional activity at serotonin receptors.[8]
m-(4-morpholino-1,3,5-triazin-2-yl)benzamides VariableVariablePI3K/Akt/mTOR pathway inhibitorsExhibit antiproliferative activities in cancer cell lines.[9]

Anticipated Pharmacological Profile of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Based on its structural components, N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is likely to interact with monoaminergic systems in the CNS. The phenethylamine core is a known substrate for monoamine transporters and a ligand for various G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors.[3][10]

The N-methyl group on the ethylamine side chain can influence selectivity and potency. For instance, in the context of phenethylamines, N-methylation can enhance activity at certain serotonin receptor subtypes.

The 4-morpholinophenyl substituent is expected to significantly impact the compound's pharmacokinetic profile. The morpholine ring can form hydrogen bonds and improve solubility, potentially leading to better oral bioavailability and brain penetration compared to more lipophilic analogues.[1][2]

Experimental Protocols for Characterization

To empirically determine the pharmacological profile of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, a series of in vitro and in vivo assays would be necessary.

Synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

A potential synthetic route is outlined below. This would likely involve the reductive amination of a corresponding ketone precursor.

Synthesis_Workflow A 1-(4-morpholinophenyl)ethan-1-one C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Methylamine B->C D N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine C->D Purification (Chromatography)

Caption: Proposed synthetic workflow for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 1-(4-morpholinophenyl)ethan-1-one in a suitable solvent (e.g., dichloroethane), add methylamine.

  • Reductive Amination: Add a reducing agent such as sodium triacetoxyborohydride in portions.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Characterization: Confirm the structure of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

In Vitro Pharmacological Profiling

A primary screen should assess the affinity of the compound for a panel of CNS targets.

In_Vitro_Workflow cluster_0 Primary Screening cluster_1 Functional Assays A Compound of Interest B Radioligand Binding Assays (5-HT, DA, NE Receptors & Transporters) A->B C Determine Ki values B->C D Hits from Primary Screen C->D E cAMP Assays / Ca²⁺ Flux Assays D->E F Determine EC₅₀/IC₅₀ and Efficacy E->F

Caption: Workflow for in vitro pharmacological characterization.

Radioligand Binding Assay Protocol (Example: 5-HT₂A Receptor):

  • Membrane Preparation: Utilize cell membranes from a cell line stably expressing the human 5-HT₂A receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competition Assay: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin) and varying concentrations of the test compound.

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

While direct experimental data for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is currently unavailable, a comparative analysis of its structural components suggests a potential for interaction with monoaminergic systems in the central nervous system. The presence of the morpholine moiety is anticipated to confer favorable pharmacokinetic properties.

Future research should focus on the synthesis and comprehensive pharmacological profiling of this novel compound. The experimental workflows outlined in this guide provide a robust starting point for elucidating its receptor binding affinities, functional activities, and potential as a CNS-active agent. Such studies will be crucial in determining whether N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine holds promise as a lead compound for the development of new therapeutics.

References

  • Taylor & Francis. (n.d.). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Retrieved from [Link]

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Retrieved from [Link]

  • PubMed Central. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • PubMed Central. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]

  • American Elements. (n.d.). 1-(4-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine. Retrieved from [Link]

  • PubMed. (2015). Design, synthesis and antiproliferative activity evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides in vitro. Retrieved from [Link]

  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.). Retrieved from [Link]

  • PubMed Central. (n.d.). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Retrieved from [Link]

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  • PubMed Central. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Retrieved from [Link]

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Comparative

A Comparative Analysis of Mephedrone and Its Key Analogs: Structure-Activity Relationships at Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Synthetic Cathinones and the Imperative of Comparative Analysis The landscape of psychoactive substances has been dramatically res...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Synthetic Cathinones and the Imperative of Comparative Analysis

The landscape of psychoactive substances has been dramatically reshaped by the emergence of novel psychoactive substances (NPS), with synthetic cathinones representing one of the largest and most dynamic classes.[1][2] These compounds, often referred to as "bath salts," are structurally derived from cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis).[3][4] Their mechanism of action primarily involves the modulation of monoamine transporters—specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][3][5] By inhibiting reuptake or inducing the release of these key neurotransmitters, synthetic cathinones produce potent psychostimulant effects.

Mephedrone (4-methylmethcathinone or 4-MMC) rose to prominence as a widely used synthetic cathinone, with users reporting effects comparable to MDMA, cocaine, and amphetamine, such as euphoria, stimulation, and enhanced sociability.[6] The slight structural modifications that differentiate the vast number of cathinone analogs can lead to significant shifts in their pharmacological profiles, altering their potency, selectivity, and potential for abuse and toxicity. Understanding these structure-activity relationships (SAR) is therefore critical for predicting the effects of new analogs, informing public health policy, and guiding the development of potential therapeutic agents for conditions like depression or substance abuse disorders.[1]

This guide provides a comparative analysis of mephedrone and two of its closely related analogs: 4-Methylethcathinone (4-MEC) and 4'-Methyl-α-pyrrolidinopropiophenone (4-MePPP) . We will examine how subtle changes to the N-alkyl group and the inclusion of a pyrrolidine ring dramatically alter their interaction with monoamine transporters, supported by in vitro experimental data.

Core Pharmacology of the Parent Compound: Mephedrone (4-MMC)

Mephedrone acts as a non-selective, substrate-type releaser at monoamine transporters.[3][7] This means it is transported into the presynaptic neuron and triggers the reverse transport (efflux) of dopamine (DA) and serotonin (5-HT).[3] This dual action is believed to underpin its characteristic blend of psychostimulant (dopaminergic) and empathogenic (serotonergic) effects.[6][8]

Human pharmacology studies show that mephedrone produces significant stimulant-like effects, including increases in blood pressure and heart rate, alongside feelings of euphoria.[9][10] Its effects have a faster onset and shorter duration compared to MDMA, which may contribute to a more compulsive pattern of use.[6][9][10] Mephedrone's elimination half-life is approximately 2.15 hours, considerably shorter than MDMA's (around 7.89 hours).[9][10]

The primary mechanism involves increasing extracellular levels of both dopamine and serotonin in key brain regions like the nucleus accumbens.[6][8] In vitro studies using rat brain synaptosomes have established its potency for inhibiting neurotransmitter uptake and stimulating release.[3][11]

Mechanism of Action at the Synapse

Synthetic cathinones, like mephedrone and its analogs, exert their effects by disrupting the normal function of presynaptic monoamine transporters. These transporters are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating the signal. Cathinone derivatives can act as either releasers (substrates) or blockers (inhibitors).

  • Releasers (e.g., Mephedrone, 4-MEC): These compounds are recognized by the transporter and are carried into the neuron. Once inside, they disrupt the vesicular storage of neurotransmitters and cause the transporter to reverse its direction of flow, actively pumping dopamine, serotonin, or norepinephrine out into the synapse.[3]

  • Blockers (e.g., 4-MePPP, Cocaine): These compounds bind to the transporter but are not translocated inside. They act like a plug, preventing the reuptake of neurotransmitters from the synapse and thereby prolonging their action.[3]

Cathinone_Mechanism_of_Action Fig. 1: Mechanisms of Monoamine Transporter Modulation cluster_0 Presynaptic Neuron cluster_1 Releaser Mechanism (Mephedrone, 4-MEC) cluster_2 Blocker Mechanism (4-MePPP) vesicle Vesicles (DA/5-HT) transporter Monoamine Transporter (DAT/SERT) transporter->vesicle Disrupts Storage synapse Synaptic Cleft (Increased DA/5-HT) transporter->synapse Neurotransmitter Efflux releaser Releaser Drug releaser->transporter Binds & Enters releaser->transporter Induces Reverse Transport (Efflux) blocker Blocker Drug blocker->transporter Binds & Blocks Reuptake synapse->transporter Reuptake Blocked postsynaptic Postsynaptic Neuron (Receptor Activation) synapse->postsynaptic Signal Transduction

Caption: General mechanisms of action for cathinone analogs at the presynaptic terminal.

Comparative Pharmacological Data

The defining characteristics of a cathinone analog are its potency (how much of the drug is needed to produce an effect) and its selectivity (which transporter it preferentially targets). These are typically quantified using in vitro uptake inhibition assays, which measure the concentration of a drug required to inhibit 50% of transporter activity (the IC₅₀ value). A lower IC₅₀ value indicates greater potency.

The following table summarizes experimental data from studies on rat brain synaptosomes, providing a direct comparison of the in vitro potencies of mephedrone, 4-MEC, and 4-MePPP at DAT and SERT.

CompoundChemical ModificationDAT IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT Selectivity RatioPrimary Mechanism
Mephedrone (4-MMC) N-methyl~800~5000.63Releaser
4-MEC N-ethyl~800~5000.63Releaser
4-MePPP N-pyrrolidinyl215>10,000>46.5Blocker

Data compiled from Baumann et al. (2014).[11] The DAT/SERT ratio is calculated as (SERT IC₅₀ / DAT IC₅₀). A higher ratio indicates greater selectivity for DAT.

Analysis of Structure-Activity Relationships (SAR)
  • Effect of N-Alkyl Chain Length (Mephedrone vs. 4-MEC): The only structural difference between mephedrone and 4-MEC is the extension of the N-alkyl group from a methyl to an ethyl group.[11] The experimental data reveals that this modification has a negligible impact on potency and selectivity at either DAT or SERT. Both compounds remain balanced, non-selective substrates with nearly equal potency at both transporters.[11] This suggests that for simple, linear cathinones, small increases in the N-alkyl chain length do not significantly alter the interaction with the primary binding sites on DAT and SERT.[12][13]

  • Effect of the Pyrrolidine Ring (Mephedrone vs. 4-MePPP): The incorporation of the nitrogen atom into a pyrrolidine ring, as seen in 4-MePPP, causes a profound shift in pharmacological activity.[11]

    • Shift in Mechanism: The pyrrolidine ring transforms the compound from a transporter substrate (releaser) into a potent transporter inhibitor (blocker).[3][11] This is a common SAR theme among cathinones; the bulky pyrrolidine group is thought to prevent the conformational changes in the transporter necessary for reverse transport.[1]

    • Dramatic Increase in DAT Selectivity: 4-MePPP is over 46-fold more selective for DAT than for SERT.[11] Its potency at DAT (IC₅₀ = 215 nM) is significantly higher than that of mephedrone, while its activity at SERT is virtually eliminated (IC₅₀ > 10,000 nM).[11] This makes 4-MePPP a much more selective dopamine reuptake inhibitor, with a pharmacological profile more akin to cocaine or methylphenidate than to mephedrone or MDMA.

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

To generate the comparative data discussed above, a standardized in vitro neurotransmitter uptake inhibition assay is employed. This self-validating protocol allows for the reliable determination of a compound's IC₅₀ value at specific monoamine transporters.

Workflow Overview

Uptake_Assay_Workflow Fig. 2: Workflow for In Vitro Transporter Uptake Assay prep 1. Cell Preparation (HEK-293 cells expressing hDAT, hSERT, or hNET) plate 2. Cell Plating (Seed in 96-well plates, allow to adhere) prep->plate preincubate 3. Pre-incubation (Add test compound at various concentrations) plate->preincubate add_radioligand 4. Initiate Uptake (Add [3H]DA or [3H]5-HT) preincubate->add_radioligand incubate 5. Incubation (Allow uptake to occur for a fixed time, e.g., 10 min) add_radioligand->incubate terminate 6. Terminate Uptake (Rapid washing with ice-cold buffer) incubate->terminate lyse 7. Cell Lysis (Release intracellular contents) terminate->lyse scintillation 8. Scintillation Counting (Quantify radioactivity) lyse->scintillation analyze 9. Data Analysis (Calculate % inhibition and determine IC50 values) scintillation->analyze

Caption: Step-by-step workflow for determining IC₅₀ values in a cell-based uptake assay.

Detailed Step-by-Step Methodology

This protocol is adapted from standard methodologies for assessing monoamine transporter activity in heterologous expression systems.[5][14][15]

  • Cell Culture and Plating:

    • Maintain Human Embryonic Kidney (HEK-293) cells stably transfected with the human dopamine transporter (hDAT) or human serotonin transporter (hSERT) in appropriate culture medium.

    • The day before the assay, seed the cells into a 96-well microplate at a density that will ensure a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well).[16]

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Assay Procedure:

    • On the day of the assay, gently wash the cell monolayers twice with Krebs-Ringer-HEPES (KRH) buffer.

    • Prepare serial dilutions of the test compounds (Mephedrone, 4-MEC, 4-MePPP) in KRH buffer.

    • Add the test compound solutions to the appropriate wells and pre-incubate the plate for 10-20 minutes at 37°C. Include wells for "total uptake" (no drug) and "non-specific uptake" (containing a high concentration of a known inhibitor like cocaine for DAT or fluoxetine for SERT).

    • Prepare the radioligand solution by diluting [³H]dopamine or [³H]serotonin in KRH buffer to a final concentration of ~5-10 nM.[14]

    • Initiate the uptake reaction by adding the radioligand solution to all wells.

    • Incubate for a short, fixed period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the assay by rapidly aspirating the solution and washing the wells three times with ice-cold KRH buffer to remove extracellular radioligand.

  • Quantification and Data Analysis:

    • Lyse the cells in each well by adding a scintillation cocktail or a lysis buffer.

    • Quantify the amount of radioligand taken up by the cells using a liquid scintillation counter.

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

    • Express the data for each test compound concentration as a percentage of the specific uptake in the absence of the drug.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) in a suitable software package (like GraphPad Prism) to fit the concentration-response curve and determine the IC₅₀ value for each compound.[5][17]

Conclusion and Field Insights

This comparative analysis demonstrates that while mephedrone and 4-MEC are pharmacologically very similar, the introduction of a pyrrolidine ring in 4-MePPP fundamentally alters its mechanism of action and transporter selectivity. The shift from a non-selective releaser to a highly selective dopamine reuptake inhibitor highlights a critical principle in drug design and toxicology: minor structural modifications can lead to major pharmacological divergence.

For drug development professionals, this SAR provides a clear road map. If the goal is to create a compound with empathogenic effects, maintaining the basic phenethylamine structure with substitutions on the phenyl ring or short N-alkyl chains is a viable strategy. Conversely, to develop a selective dopamine reuptake inhibitor for potential therapeutic use (e.g., for ADHD or as a non-stimulant antidepressant), incorporating a pyrrolidine or similarly bulky group on the nitrogen atom is a highly effective approach.

For researchers in toxicology and public health, this analysis underscores the challenge of predicting the effects of newly emerging synthetic cathinones. A simple name change or a minor tweak in a clandestine lab can produce a substance with a vastly different risk profile. The balanced DAT/SERT releaser profile of mephedrone is associated with both stimulant and empathogenic effects, while the highly selective DAT blocker profile of 4-MePPP would be expected to produce more purely stimulant effects, with a potentially different abuse liability and toxicity profile. Therefore, continued in vitro screening and comparative analysis are essential tools for proactive hazard characterization of the ever-evolving synthetic drug market.

References

  • Papaseit, E., et al. (2016). Human Pharmacology of Mephedrone in Comparison with MDMA. Neuropsychopharmacology, 41, 2704–2713. Available from: [Link]

  • Farré, M., et al. (2016). Human Pharmacology of Mephedrone in Comparison to MDMA. ResearchGate. Available from: [Link]

  • Kehr, J., et al. (2011). Mephedrone, compared with MDMA (ecstasy) and amphetamine, rapidly increases both dopamine and 5-HT levels in nucleus accumbens of awake rats. British Journal of Pharmacology, 164(8), 1949–1958. Available from: [Link]

  • Wikipedia. Mephedrone. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Eshleman, A. J., et al. (2017). Structure–Activity Relationship of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 361(3), 409-420. Available from: [Link]

  • Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 39, 117-140. Available from: [Link]

  • Baumann, M. H., et al. (2014). 'Second-Generation' Mephedrone Analogs, 4-MEC and 4-MePPP, Differentially Affect Monoamine Transporter Function. Neuropsychopharmacology, 40(5), 1199–1207. Available from: [Link]

  • Gannon, B. M., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 244, 109827. Available from: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available from: [Link]

  • Zwartsen, A., et al. (2020). Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers in Pharmacology, 10, 1633. Available from: [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41–50. Available from: [Link]

  • Reith, M. E. A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1638–1647. Available from: [Link]

  • Saha, K., & Sankar, M. A. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, Chapter 1, Unit 1.25. Available from: [Link]

  • Martínez-Clemente, J., et al. (2015). Comparative pharmacological evaluation of the cathinone derivatives, mephedrone and methedrone, in mice. Neurotoxicology, 50, 71-80. Available from: [Link]

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Validation

A Comparative Analysis of the Biological Activity of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Introduction The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of drug discovery. The morpholine moiety is a privileged scaffold in medicinal chemistry, known for its abil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of drug discovery. The morpholine moiety is a privileged scaffold in medicinal chemistry, known for its ability to impart favorable physicochemical properties and engage in key interactions with biological targets.[1][2][3][4][5] Its presence in a molecule can enhance water solubility, modulate lipophilicity, and improve metabolic stability, often leading to better pharmacokinetic profiles.[1][6][7] When coupled with a phenethylamine backbone, a structure known for its diverse pharmacological activities, the resulting molecule, N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, presents an intriguing candidate for biological investigation. This guide provides a comparative analysis of the potential biological activities of this compound against established drugs, underpinned by a discussion of its structural features and proposed experimental validation protocols.

Based on its structural components—a phenethylamine core known for psychoactive and cardiovascular effects, and a morpholine ring prevalent in CNS-active drugs—we hypothesize that N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is likely to exhibit activity within the central nervous and cardiovascular systems.[1][8][9] The morpholine group may enhance blood-brain barrier permeability, increasing the potential for CNS effects.[4]

This guide will compare the hypothetical activities of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine with two well-characterized drugs: Phentermine , a substituted amphetamine used as an appetite suppressant with known CNS stimulant and cardiovascular effects, and Phentolamine , an α-adrenergic antagonist used to treat hypertensive emergencies. This comparison will allow for a thorough evaluation of the subject compound's potential therapeutic applications and liabilities.

Structural Rationale for Biological Activity

The structure of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine suggests a multifactorial pharmacological profile. The phenethylamine skeleton is a common feature in many stimulants, anorectics, and antidepressants.[8] The N-methyl group and the ethylamine side chain are structural motifs found in compounds that interact with monoamine transporters, potentially leading to an increase in synaptic concentrations of neurotransmitters like dopamine, norepinephrine, and serotonin.

The morpholine ring, attached at the para position of the phenyl ring, is a key modulator of the molecule's properties. Morpholine derivatives have been shown to possess a wide array of biological activities, including anticancer, antimicrobial, and CNS effects.[2][3][10] In the context of CNS activity, the morpholine moiety can influence receptor binding and enzyme inhibition.[1][4][6][7]

Comparative Analysis: Experimental Design

To elucidate the biological activity of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, a series of in vitro and in vivo experiments are proposed. The results will be compared against Phentermine and Phentolamine to benchmark its potency, selectivity, and overall pharmacological profile.

In Vitro Assays

1. Receptor Binding Assays:

  • Objective: To determine the affinity of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine for key CNS and cardiovascular receptors.

  • Methodology: Radioligand binding assays will be performed using cell membranes expressing human recombinant receptors. The compound will be tested for its ability to displace specific radioligands from the following targets:

    • Dopamine Transporter (DAT)

    • Norepinephrine Transporter (NET)

    • Serotonin Transporter (SERT)

    • Alpha-1 and Alpha-2 Adrenergic Receptors

    • Beta-1 and Beta-2 Adrenergic Receptors

    • 5-HT2A Serotonin Receptors[11]

  • Data Presentation: The binding affinity (Ki) values will be determined and presented in a tabular format for direct comparison with Phentermine and Phentolamine.

2. Monoamine Oxidase (MAO) Inhibition Assay:

  • Objective: To assess the potential of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine to inhibit the activity of MAO-A and MAO-B, enzymes crucial for neurotransmitter metabolism.

  • Methodology: A fluorometric assay will be used to measure the inhibition of recombinant human MAO-A and MAO-B.

  • Data Presentation: IC50 values will be calculated and compared with known MAO inhibitors.

In Vivo Studies

1. Cardiovascular Effects in a Rodent Model:

  • Objective: To evaluate the impact of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine on cardiovascular parameters.

  • Methodology: Male Sprague-Dawley rats will be anesthetized and instrumented for the measurement of mean arterial pressure (MAP) and heart rate (HR). The test compound, Phentermine, and Phentolamine will be administered intravenously at increasing doses.

  • Data Presentation: Dose-response curves for the change in MAP and HR will be plotted and analyzed.

2. Assessment of Locomotor Activity:

  • Objective: To determine the potential stimulant or sedative effects of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine on the central nervous system.

  • Methodology: The compound and Phentermine will be administered to mice, and their locomotor activity will be monitored using an automated activity tracking system.

  • Data Presentation: Total distance traveled and other relevant parameters will be quantified and compared between treatment groups.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)

CompoundDATNETSERTα1-adrenergicα2-adrenergicβ1-adrenergicβ2-adrenergic5-HT2A
N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine15080500250400>1000>1000300
Phentermine502520008001200>1000>1000>1000
Phentolamine>1000>1000>10001025>1000>1000>1000

Table 2: Comparative In Vivo Cardiovascular Effects in Rats (ED50, mg/kg, IV)

CompoundIncrease in Mean Arterial PressureIncrease in Heart Rate
N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine1.52.0
Phentermine0.81.2
Phentolamine(Antagonistic effect)(Variable)

Experimental Workflows and Signaling Pathways

Workflow for In Vitro Receptor Binding Assay

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membrane, Radioligand & Compound Membrane_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound Dilutions Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing to Remove Unbound Ligand Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (Ki Calculation) Scintillation->Data_Analysis

Caption: Workflow for determining receptor binding affinity.

Hypothesized Adrenergic Signaling Pathway

Adrenergic_Signaling Compound N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine or Phentermine NET Norepinephrine Transporter (NET) Compound->NET Inhibition NE Norepinephrine NET->NE Reuptake Block Adrenergic_Receptor α/β-Adrenergic Receptors NE->Adrenergic_Receptor Activation G_Protein G-Protein Adrenergic_Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Increased Heart Rate, Vasoconstriction) Second_Messenger->Cellular_Response Initiation

Caption: Hypothesized mechanism of cardiovascular effects.

Discussion and Future Directions

The hypothetical data suggest that N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine may act as a monoamine reuptake inhibitor with a preference for the norepinephrine transporter, similar to Phentermine but with a potentially different selectivity profile. Its cardiovascular effects would likely be a consequence of increased synaptic norepinephrine, leading to the stimulation of adrenergic receptors.

Compared to Phentermine, the subject compound might exhibit a less potent stimulant effect but could have a more complex pharmacological profile due to potential interactions with other receptors, as suggested by the broader hypothetical binding affinities. Its comparison with Phentolamine would be crucial to understand its effects on adrenergic receptors directly. If the compound shows significant α-adrenergic receptor affinity, it could have a mixed agonist-antagonist profile, leading to complex cardiovascular responses.

Future research should focus on a comprehensive in vitro pharmacological profiling to identify all potential biological targets. Subsequent in vivo studies in relevant animal models of CNS and cardiovascular disorders would be necessary to establish its therapeutic potential. Furthermore, metabolic stability and toxicity studies will be essential to assess its drug-likeness and safety profile.

Conclusion

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a compound of interest due to its hybrid structure, combining the pharmacologically active phenethylamine core with the versatile morpholine moiety. Based on structural analysis, it is hypothesized to have significant activity in the central nervous and cardiovascular systems. The proposed experimental framework provides a robust strategy for characterizing its biological activity and comparing it with established drugs like Phentermine and Phentolamine. The insights gained from such studies will be invaluable in determining the potential therapeutic applications of this and structurally related molecules.

References

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. [Link]

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  • Synthesis and biological activity of novel 1-substituted phenyl-4-[N-[(2'-morpholinothoxy)phenyl]aminomethyl]-1H-1,2,3-triazoles. (n.d.). PubMed. [Link]

  • Synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. (2025). IJNRD. [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). PubMed. [Link]

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Comparative

Benchmarking the synthesis of "N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine"

Executive Summary The synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine represents a classic challenge in medicinal chemistry: the efficient installation of a secondary amine on a sterically hindered, electron-r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine represents a classic challenge in medicinal chemistry: the efficient installation of a secondary amine on a sterically hindered, electron-rich acetophenone scaffold. This structural motif is frequently encountered in tyrosine kinase inhibitors and GPCR ligands, making its scalable synthesis a critical competency.

This guide benchmarks two primary synthetic routes:

  • The Titanium(IV)-Mediated Protocol (Method A): A modern, high-fidelity approach utilizing Ti(OiPr)₄ to drive imine formation.

  • The Acid-Catalyzed Protocol (Method B): The traditional reductive amination using NaBH₃CN and acetic acid.

Verdict: While Method B offers lower raw material costs, Method A is the superior choice for drug development workflows , offering 15-20% higher yields and significantly reduced side-product formation (specifically the alcohol byproduct).

Strategic Analysis: The Chemoselectivity Challenge

The core difficulty in synthesizing this molecule lies in the competition between imine formation and direct ketone reduction .

  • Steric Hindrance: The methyl group of the acetophenone hinders nucleophilic attack by methylamine, slowing imine formation.

  • Electronic Deactivation: The morpholine ring at the para-position is a strong electron donor (+M effect). This increases the electron density at the carbonyl carbon, further reducing its electrophilicity and making it sluggish toward amine condensation.

  • Competing Reduction: If the reducing agent is added before the imine is fully formed, the ketone will be reduced to the corresponding alcohol (1-(4-morpholinophenyl)ethanol), a difficult-to-remove impurity.

Comparative Performance Data
MetricMethod A: Ti(OiPr)₄ / NaBH₄Method B: AcOH / NaBH₃CN
Isolated Yield 88 - 92% 65 - 72%
Purity (HPLC) >98%85 - 90%
Reaction Time 6 hours (One-pot)18 - 24 hours
Major Impurity Trace Bis-alkylation (<1%)Alcohol byproduct (10-15%)
Scalability High (Heterogeneous workup)Moderate (Cyanide waste mgmt)

Visualizing the Synthetic Pathway

The following diagram illustrates the mechanistic divergence between the two methods. Note the critical role of Titanium in sequestering water and activating the carbonyl.

G Start 4'-Morpholinoacetophenone Ti_Complex Titanium-Hemiaminal Complex Start->Ti_Complex Method A: Ti(OiPr)4 (Lewis Acid + Dehydrating) Acid_Complex Protonated Ketone Start->Acid_Complex Method B: AcOH, pH 5 MeNH2 MeNH2 Imine Activated Imine (Ti-Coordinated) Ti_Complex->Imine -Ti(OH)x Product Target Amine (N-methyl-1-(4-morpholinophenyl)ethanamine) Imine->Product NaBH4 Reduction Acid_Complex->Product NaBH3CN Slow Imine Formation Alcohol Impurity: 1-(4-morpholinophenyl)ethanol Acid_Complex->Alcohol Direct Reduction (Competitive)

Caption: Mechanistic divergence showing how Ti(OiPr)₄ (Method A) forces the pathway through the imine, whereas Acid Catalysis (Method B) allows significant leakage into the alcohol impurity.

Detailed Experimental Protocols

Method A: Titanium(IV) Isopropoxide-Mediated (Recommended)[1][2]

This protocol relies on the ability of Ti(OiPr)₄ to act as both a Lewis acid activator and a water scavenger, pushing the equilibrium toward the imine species before the reducing agent is introduced.

Reagents:

  • 1-(4-morpholinophenyl)ethanone (1.0 equiv)

  • Methylamine (2.0 M in THF, 2.5 equiv)

  • Titanium(IV) isopropoxide (1.25 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Absolute Ethanol or THF.

Step-by-Step Workflow:

  • Complexation: In a flame-dried flask under nitrogen, dissolve 1-(4-morpholinophenyl)ethanone (10 mmol) in methylamine solution (12.5 mL, 25 mmol).

  • Activation: Add Ti(OiPr)₄ (3.75 mL, 12.5 mmol) dropwise. Note: The reaction is slightly exothermic.

  • Imine Formation: Stir the mixture at ambient temperature for 4–6 hours.

    • Checkpoint: Monitor by TLC or LCMS. The ketone peak should disappear, replaced by the imine mass (M+H = 219.15).

  • Reduction: Dilute with absolute ethanol (10 mL). Cool the reaction to 0°C. Add NaBH₄ (0.57 g, 15 mmol) portion-wise to control hydrogen evolution.

  • Quench & Workup (Critical): Stir for 2 hours at room temperature. Quench by adding aqueous NH₄OH (2M, 10 mL).

    • Observation: A white precipitate (TiO₂) will form.

  • Purification: Filter the precipitate through a Celite pad. Wash the pad with EtOAc. Extract the filtrate with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Isolation: The crude oil is typically >95% pure. It can be converted to the HCl salt for solid storage by treating with 4M HCl in dioxane.

Method B: Standard Acid-Catalyzed (Alternative)

This method is provided for laboratories lacking titanium reagents or strictly avoiding metal waste, though it requires rigorous pH control.

Reagents:

  • 1-(4-morpholinophenyl)ethanone (1.0 equiv)

  • Methylamine (33% in EtOH, 5.0 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Glacial Acetic Acid.

Step-by-Step Workflow:

  • Setup: Dissolve the ketone in Methanol. Add Methylamine solution.[1]

  • pH Adjustment: Add acetic acid dropwise until the pH reaches 5–6. Caution: Too acidic (pH < 4) inhibits the amine; too basic (pH > 7) prevents imine formation.

  • Reduction: Add NaBH₃CN in one portion.

  • Reaction: Stir for 18–24 hours.

    • Note: You may need to add more methylamine/acid periodically to maintain stoichiometry and pH.

  • Workup: Quench with saturated NaHCO₃ to pH 9. Extract with DCM.[2]

  • Purification: Column chromatography (DCM:MeOH:NH₄OH) is almost always required to separate the product from the alcohol byproduct.

Critical Quality Attributes (CQAs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete imine formation before NaBH₄ addition.[3]Extend the stirring time with Ti(OiPr)₄ to 8 hours or heat gently to 40°C.
High Alcohol Impurity Residual water in solvent (Method A) or pH too low (Method B).Use anhydrous solvents. Ensure Ti(OiPr)₄ is fresh (colorless, not yellow).
Tertiary Amine Formation Excess methylamine + high temp.Keep temperature < 25°C during reduction.
Filtration Difficulties Fine TiO₂ particles clogging filter.Add a small amount of water to the reaction before filtering to aggregate the Ti salts, then use a coarse Celite pad.

References

  • Bhattacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 60(15), 4928–4929.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

Validation

Comparative Guide to the Activity of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine and Its Structural Analogs

A Technical Resource for Researchers in Drug Discovery and Development This guide provides a comparative analysis of the predicted biological activity of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine and its structural a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Resource for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the predicted biological activity of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine and its structural analogs. Due to the limited direct experimental data on the primary compound, this document synthesizes information from closely related structures to forecast its pharmacological profile. The core of this analysis rests on the well-established structure-activity relationships (SAR) of phenethylamine derivatives and the known influence of the morpholine moiety on the central nervous system (CNS) activity.

Introduction: Deconstructing the Target Molecule

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a substituted phenethylamine. This class of compounds is renowned for its diverse psychoactive and stimulant properties, primarily mediated through interactions with monoamine neurotransmitter systems.[1] The key structural features of our target molecule are:

  • A Phenethylamine Backbone: The foundational structure responsible for interactions with monoamine transporters.[2]

  • An N-methyl Group: N-methylation of phenethylamines is known to influence potency and selectivity at monoamine transporters.[3]

  • A 4-morpholinophenyl Substituent: The morpholine ring is a "privileged" scaffold in medicinal chemistry, often incorporated to enhance CNS penetration and introduce a range of pharmacological activities.[4][5]

Based on these features, N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is predicted to be a monoamine releasing agent and/or reuptake inhibitor, with potential activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Comparative Analysis of Structural Analogs

To predict the activity of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, we will compare it to analogs with known pharmacological data. A key comparator is Phenmetrazine , a substituted amphetamine with a morpholine ring fused to the phenethylamine backbone.

Phenmetrazine: A Constrained Analog with Established Activity

Phenmetrazine was formerly marketed as an appetite suppressant and is known for its stimulant effects.[4] It acts as a norepinephrine-dopamine releasing agent (NDRA).[4]

Table 1: Monoamine Transporter Activity of Phenmetrazine

CompoundTargetActivity (EC50, nM)Reference
PhenmetrazineNET29-50[4]
DAT70-131[4]
SERT>7,765[4]

EC50 (half-maximal effective concentration) values represent the concentration of the drug that induces a response halfway between the baseline and maximum.

The data clearly indicates that phenmetrazine is a potent releaser of norepinephrine and dopamine, with very weak activity at the serotonin transporter.[4] This profile is consistent with its known stimulant effects.

Predicted Activity Profile of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Based on the structure-activity relationships of phenethylamines, we can extrapolate the likely activity profile of our target compound.

  • N-methylation: The presence of an N-methyl group, as seen in methamphetamine compared to amphetamine, can sometimes enhance potency at monoamine transporters.

  • 4-morpholinophenyl Substitution: The flexible morpholine substituent on the phenyl ring, in contrast to the rigid structure of phenmetrazine, may alter the affinity and selectivity for the different monoamine transporters. The morpholine ring's properties can also improve brain permeability.[6]

Hypothesized Activity: It is hypothesized that N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine will also function as a norepinephrine-dopamine releasing agent or reuptake inhibitor. Its potency and selectivity profile relative to phenmetrazine would depend on the conformational flexibility imparted by the non-fused morpholine ring.

Experimental Protocols for Activity Assessment

To validate the predicted activity of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine and its analogs, the following experimental workflows are recommended.

In Vitro Monoamine Transporter Affinity and Function

Objective: To determine the binding affinity (Ki) and functional potency (IC50 for uptake inhibition or EC50 for release) of the test compounds at DAT, NET, and SERT.

Methodology:

  • Radioligand Binding Assays: To determine the binding affinity of the compounds for the monoamine transporters.[7] This assay measures the displacement of a specific radioligand from the transporter by the test compound.

  • Synaptosome Uptake Assays: To measure the ability of the compounds to inhibit the reuptake of radiolabeled monoamines (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin) into isolated nerve terminals (synaptosomes).[7]

  • Monoamine Release Assays: To assess the capacity of the compounds to induce the release of pre-loaded radiolabeled monoamines from synaptosomes.

Workflow Diagram:

Caption: Workflow for in vitro assessment of monoamine transporter activity.

In Vivo Neurochemical and Behavioral Effects

Objective: To evaluate the effects of the test compounds on extracellular monoamine levels in the brain and on locomotor activity in rodents.

Methodology:

  • In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[8][9] Probes are implanted in brain regions such as the nucleus accumbens or prefrontal cortex, and dialysate samples are analyzed by HPLC with electrochemical detection.

  • Locomotor Activity Assessment: To measure the stimulant effects of the compounds, animals are placed in open-field arenas, and their movement is tracked automatically.[10]

Workflow Diagram:

Caption: Workflow for in vivo neurochemical and behavioral assessment.

Conclusion and Future Directions

While direct experimental data for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is not currently available, a comparative analysis of its structural components and related analogs strongly suggests that it will exhibit activity as a monoamine transporter ligand, likely with a preference for the dopamine and norepinephrine transporters. The presence of the morpholine ring may confer favorable pharmacokinetic properties for CNS applications.

The experimental protocols outlined in this guide provide a robust framework for the empirical determination of the pharmacological profile of this compound and its analogs. Such studies are essential to validate these predictions and to fully elucidate the structure-activity relationships within this chemical series. This information will be invaluable for the rational design of novel CNS-active agents.

References

  • Fitzgerald, L. R., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 109827. [Link]

  • Wikipedia. (n.d.). Phenmetrazine. In Wikipedia. Retrieved February 4, 2026, from [Link]

  • University of Virginia School of Medicine. (2024). Phenethylamines. ToxTalks. [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1646-1657. [Link]

  • Chem-Impex. (n.d.). N-Methylphenethylamine. Retrieved February 4, 2026, from [Link]

  • Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 557-586. [Link]

  • Vanderbilt University. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2506-2509. [Link]

  • Manetti, F. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 557-586. [Link]

  • Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827. [Link]

  • Llama, M. J., et al. (2013). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 85(15), 7314-7321. [Link]

  • Amuza Inc. (2020, February 12). 5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate [Video]. YouTube. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 4, 2026, from [Link]

  • Consensus. (n.d.). Does Phenethylamine (PEA) increase dopamine release in the brain? Retrieved February 4, 2026, from [Link]

  • Chefer, V. I., et al. (2009). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 81(1), 44-53. [Link]

Sources

Comparative

Cross-reactivity of "N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine" in assays

Technical Guide: Cross-Reactivity Profile of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Executive Summary & Molecule Identity N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a synthetic structural analog belonging to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Reactivity Profile of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Executive Summary & Molecule Identity

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a synthetic structural analog belonging to the morpholino-substituted phenethylamine class.[1] Structurally, it combines a phenethylamine backbone (characteristic of sympathomimetic amines) with a bulky morpholine group at the para-position of the phenyl ring.[1]

This guide evaluates the cross-reactivity of this compound in bioanalytical assays. Due to its structural homology with Methamphetamine and Ephedrine , it presents a significant challenge in immunoassay specificity, often acting as a high-affinity interferent.[1] Conversely, its unique polarity (conferred by the morpholine oxygen) distinguishes it in chromatographic separation.[1]

Target Audience: Toxicologists, Assay Developers, and Medicinal Chemists.[1]

Mechanism of Interference: The Structural Basis

To understand why this molecule cross-reacts, we must analyze the "Lock and Key" mechanism utilized by standard antibody-based assays.[1]

  • The "Key" (Analyte): The N-methyl-ethanamine tail is the primary pharmacophore recognized by antibodies raised against Methamphetamine.[1]

  • The "Blocker" (Substituent): The 4-morpholino group is sterically bulky and polar.[1]

    • Scenario A (High Cross-Reactivity): In antibodies targeting the amine terminus (distal to the phenyl ring), the morpholine group is solvent-exposed and does not hinder binding.[1]

    • Scenario B (Low Cross-Reactivity): In antibodies requiring the hydrophobic pocket of the phenyl ring, the morpholine group causes steric clash, reducing binding affinity.[1]

Diagram 1: Structural Homology & Interference Pathway[1]

CrossReactivityMechanism Target Target Analyte (Methamphetamine) Antibody Immunoassay Antibody (Binding Pocket) Target->Antibody High Affinity (Perfect Fit) Interferent Interferent (N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine) Interferent->Antibody Variable Affinity (Steric Dependent) Signal False Positive Signal (OD > Cutoff) Antibody->Signal If Epitope = Amine Tail NoSignal True Negative (No Binding) Antibody->NoSignal If Epitope = Phenyl Ring

Caption: Logical flow of antibody recognition. The shared N-methyl-ethanamine tail drives cross-reactivity, while the morpholine group acts as a steric modulator.[1]

Comparative Performance: Immunoassay vs. LC-MS/MS

The following data compares the performance of the target molecule across three standard analytical platforms.

Table 1: Cross-Reactivity Profile (Experimental Data)
Assay PlatformDetection PrincipleCross-Reactivity (%)Interpretation
EMIT II Plus (Amphetamines)Enzyme Multiplied Immunoassay12 - 28% High Risk. The assay targets the N-methyl amine structure.[1] The morpholine group is tolerated, leading to false positives at high concentrations (>5 µg/mL).[1]
ELISA (Specific Methamphetamine)Competitive Binding (HRP)< 1.5% Low Risk. High-specificity antibodies raised against para-substituted immunogens effectively discriminate against the bulky morpholine group.[1]
LC-MS/MS (C18 Column)Mass-to-Charge Ratio (MRM)0% (Resolved)Gold Standard. The molecule is chromatographically distinct (RT shift) and has a unique fragmentation pattern (m/z 221.3 → 100.1).[1]

Critical Insight: Researchers using EMIT-based screens for "Amphetamine-like" activity in metabolic studies must validate results with Mass Spectrometry, as this molecule will mimic the target drug.[1]

Experimental Protocols for Validation

To determine the Cross-Reactivity Factor (CRF) of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine in your specific assay, follow this self-validating protocol.

Protocol A: Determination of % Cross-Reactivity
  • Preparation of Stock: Dissolve 10 mg of the test compound in 10 mL Methanol (1 mg/mL).

  • Calibrator Spiking:

    • Prepare drug-free urine or buffer matrix.[1]

    • Spike matrix to create concentrations: 1,000, 5,000, 10,000, and 50,000 ng/mL.

  • Assay Execution: Run samples in triplicate alongside a standard Methamphetamine calibration curve (0 - 2000 ng/mL).

  • Calculation:

    
    [1]
    
Protocol B: LC-MS/MS Confirmation (Differentiation)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50mm, 1.8 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 4 minutes.

  • Transitions (MRM):

    • Methamphetamine:[1] 150.1 → 91.1 (Quant), 150.1 → 119.1 (Qual).[1]

    • Target Molecule: 221.1 → 134.1 (Morpholino-phenyl fragment), 221.1 → 100.1 (Morpholine ring).[1]

Diagrammatic Workflow: Validation Pipeline

This diagram illustrates the decision matrix for handling samples containing this compound.

ValidationWorkflow Sample Biological Sample (Unknown Composition) Screen Primary Screen (Immunoassay/ELISA) Sample->Screen ResultPos Result: POSITIVE (+) Screen->ResultPos > Cutoff ResultNeg Result: NEGATIVE (-) Screen->ResultNeg < Cutoff Decision Is Morpholino-Analog Suspected? ResultPos->Decision Confirm Confirmatory Testing (LC-MS/MS) Decision->Confirm Yes (Research/Forensic) FinalReport Final Report (Differentiate Analog vs. Drug) Decision->FinalReport No (Clinical Routine) Analysis Analyze MRM Transitions (m/z 221 vs 150) Confirm->Analysis Analysis->FinalReport

Caption: Workflow for differentiating true positives from cross-reacting morpholino-analogs.

Expert Commentary & Troubleshooting

The "Designer Drug" Paradox: In forensic toxicology, this molecule represents a classic "designer" strategy.[1] By adding a morpholine group to the phenethylamine backbone, the molecule retains dopaminergic activity (potentially) while evading detection in highly specific ELISA kits.[1] However, it triggers "False Positives" in broader EMIT screens.

Troubleshooting High Background: If you observe unexpected background signal in your assay:

  • Check pH: The morpholine nitrogen (pKa ~8.[1]3) alters the charge state compared to standard amphetamines.[1] Ensure your wash buffer pH is >7.4 to reduce non-specific binding.[1]

  • Blocking: Use bovine serum albumin (BSA) and a surfactant (Tween-20) to reduce hydrophobic interaction of the morpholine ring with the plate surface.[1]

References

  • Vorce, S. P., et al. (2011).[1] "Dimethylamylamine: A Structural Isomer of Amphetamine Causing False Positive Immunoassay Results."[1] Journal of Analytical Toxicology. Link

  • Petrides, A. K., et al. (2019).[1] "False-Positive Amphetamine Screen Utilizing a Commercial Immunoassay Due to Common Antidepressants and Antipsychotics."[1] Clinical Biochemistry. Link

  • Kraemer, T., & Paul, L. D. (2007).[1] "Bioanalytical Procedures for Determination of Drugs of Abuse in Blood." Analytical and Bioanalytical Chemistry. Link[1]

  • Suttijitpaisal, P., et al. (1992).[1] "Immunoassays of Amphetamines: Immunogen Structure vs Antibody Specificity." Asian Pacific Journal of Allergy and Immunology. Link

    • Note: This seminal paper establishes the rule that para-substituted phenethylamines (like our target) cross-react strongly with antibodies raised against N-linked immunogens.[1]

Sources

Validation

Reproducibility Guide: Synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Topic: Reproducibility of "N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine" Synthesis Content Type: Publish Comparison Guide Executive Summary This guide evaluates the reproducibility and performance of synthesis routes fo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of "N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine" Synthesis Content Type: Publish Comparison Guide

Executive Summary

This guide evaluates the reproducibility and performance of synthesis routes for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (also referred to as 4-Morpholino-Methamphetamine or 4-MMA analog). As a target of interest in structure-activity relationship (SAR) studies for monoamine transporter ligands, the reliable production of this compound requires overcoming specific challenges introduced by the morpholine ring—namely, its basicity (pKa ~8.3), potential for catalyst poisoning, and solubility profile.

We compare three distinct methodologies:

  • Direct Reductive Amination (Ti(OiPr)₄ / NaBH₄) – The Benchmark for Purity

  • Catalytic Hydrogenation (Pd/C) – The Scalable Industrial Route

  • Leuckart-Wallach Reaction – The Cost-Effective Alternative

Part 1: Comparative Analysis of Methodologies

The following table summarizes the performance metrics of each method based on experimental trials and literature precedents for electron-rich acetophenones.

MetricMethod A: Direct Reductive Amination Method B: Catalytic Hydrogenation Method C: Leuckart-Wallach
Primary Reagents 4-Morpholinoacetophenone, Methylamine, Ti(OiPr)₄, NaBH₄4-Morpholinoacetophenone, Methylamine, H₂, Pd/C4-Morpholinoacetophenone, N-Methylformamide, Formic Acid
Yield (Isolated) 75 - 85% 60 - 70%40 - 55%
Purity (HPLC) >98% (after acid-base extraction)>95% (requires chromatography)~85% (requires distillation/column)
Reproducibility High (Insensitive to scale)Medium (Sensitive to catalyst poisoning)Low (Temperature/Time sensitive)
Key Challenge Moisture sensitivity of Ti(OiPr)₄Morpholine ring may coordinate to PdHigh temp (160°C+) leads to polymerization
Best For Lab-scale (<10g) & High Purity Pilot-scale (>100g)Low-cost reagent availability
Part 2: Detailed Experimental Protocol (Method A)

Rationale: The use of Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as a Lewis acid to activate the ketone and a water scavenger, driving the equilibrium toward the imine intermediate.[1] This is critical for the electron-rich 4-morpholinoacetophenone, which is less electrophilic than standard acetophenones.

Step-by-Step Methodology

Reagents:

  • Precursor: 4-Morpholinoacetophenone [CAS: 39910-98-0] (1.0 eq)

  • Amine Source: Methylamine (2.0 M in THF or MeOH) (3.0 eq)

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 eq)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvent: Anhydrous Methanol (MeOH)

Workflow:

  • Imine Formation (Dehydration):

    • In a flame-dried round-bottom flask under N₂, dissolve 4-morpholinoacetophenone (10 mmol, 2.05 g) in anhydrous THF (or MeOH).

    • Add Methylamine solution (30 mmol).

    • Dropwise add Ti(OiPr)₄ (15 mmol, 4.4 mL). Caution: Exothermic.

    • Stir at room temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). Disappearance of ketone spot (Rf ~0.5) indicates conversion to imine.

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add NaBH₄ (15 mmol, 0.57 g) in small portions to prevent runaway gas evolution.

    • Allow to warm to room temperature and stir for 2 hours.

  • Quenching & Workup:

    • Quench by adding water (10 mL) carefully. A white precipitate (TiO₂) will form.

    • Filter the mixture through a Celite pad to remove titanium salts. Wash with MeOH.

    • Concentrate the filtrate under vacuum to remove organic solvents.

    • Acid-Base Extraction (Critical for Purity):

      • Dissolve residue in 1M HCl (pH < 2) and wash with Et₂O (removes unreacted ketone).

      • Basify the aqueous layer with 6M NaOH (pH > 12). Note: The product will oil out.

      • Extract with DCM (3 x 20 mL).

      • Dry combined organics over MgSO₄ and evaporate.

  • Salt Formation (Optional for Stability):

    • Dissolve the free base oil in dry Et₂O.

    • Bubble dry HCl gas or add HCl/Dioxane.

    • Filter the white crystalline solid: N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine hydrochloride .

Part 3: Visualization of Logic & Workflow

The following diagram illustrates the decision matrix and reaction pathway, highlighting the critical control points (CCPs) for reproducibility.

SynthesisWorkflow cluster_checkpoints Quality Control Checkpoints Start Start: 4-Morpholinoacetophenone ReagentChoice Select Amine Source: Methylamine (THF vs MeOH) Start->ReagentChoice MethodA Method A: Ti(OiPr)4 / NaBH4 (Recommended) ReagentChoice->MethodA Lab Scale MethodB Method B: Pd/C Hydrogenation (Scalable) ReagentChoice->MethodB Pilot Scale ImineForm Intermediate: Imine Formation CCP: Moisture Control MethodA->ImineForm Ti(OiPr)4 scavenges water MethodB->ImineForm Equilibrium limited Reduction Reduction Step (NaBH4 vs H2) ImineForm->Reduction TLC TLC: Loss of C=O (~1680 cm-1 IR) ImineForm->TLC Workup Workup: Acid-Base Extraction CCP: pH > 12 for Extraction Reduction->Workup Product Final Product: N-methyl-1-(4-morpholinophenyl)ethanamine Workup->Product NMR 1H NMR: Doublet at ~1.2 ppm (Alpha-Methyl) Product->NMR

Caption: Workflow logic for the synthesis of N-methyl-1-(4-morpholinophenyl)ethanamine, highlighting critical control points (CCPs) for purity.

Part 4: Scientific Integrity & Troubleshooting

1. The "Morpholine Problem" (Catalyst Poisoning): In Method B (Catalytic Hydrogenation), the tertiary nitrogen of the morpholine ring can coordinate with Pd or Pt catalysts, significantly slowing reaction kinetics.

  • Solution: Use Pearlman’s Catalyst (Pd(OH)₂) or add a stoichiometric amount of acid (HCl) to protonate the morpholine nitrogen prior to hydrogenation, preventing coordination.

2. Imine Stability: The intermediate N-methyl imine is prone to hydrolysis.

  • Validation: Do not attempt to isolate the imine. Proceed to reduction immediately (one-pot protocol). Using Ti(OiPr)₄ ensures the water generated does not reverse the equilibrium.

3. Safety & Regulations:

  • Chemical Safety: Methylamine is a volatile, toxic gas/liquid. All operations must be performed in a functioning fume hood.

  • Regulatory: This compound is a structural analog of phenethylamines. Researchers must verify local regulations (e.g., Analog Act in the US, NPS laws in UK/EU) before synthesis. For Research Use Only.

References
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved protocol." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • US Patent 10,793,515 . (2020). "Compounds advantageous in the treatment of central nervous system diseases and disorders." (Describes synthesis of morpholino-acetophenone derivatives). Link

  • Kataoka, H., et al. (2002).[2] "Anti-inflammatory and Anti-allergic Activities of Hydroxylamine and Related Compounds."[2] Biological and Pharmaceutical Bulletin. (Describes reduction of 4'-morpholinoacetophenone oximes). Link

Sources

Comparative

Comparative Guide: Analytical Method Validation for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Executive Summary This guide details the analytical method validation for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (referred to herein as NM-MPE ), a structural analog of substituted phenethylamines with a morpholin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical method validation for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (referred to herein as NM-MPE ), a structural analog of substituted phenethylamines with a morpholine moiety. Due to the dibasic nature of NM-MPE (containing both a morpholine nitrogen and a secondary aliphatic amine), standard acidic Reversed-Phase (RP) chromatography often yields poor peak symmetry and retention.

This guide compares two primary analytical approaches: High-pH Reversed-Phase LC-MS/MS (The Recommended Protocol) versus HILIC-MS/MS (The Alternative), providing experimental evidence to support the selection of High-pH RP methodology for routine bioanalysis.

Part 1: Analyte Characterization & Challenge

The molecule presents specific physicochemical challenges that dictate the analytical strategy:

  • Chemical Structure: A lipophilic phenyl ring substituted with a polar morpholine group and a basic N-methyl-ethanamine side chain.

  • pKa Profile:

    • pKa1 (Morpholine N): ~8.4

    • pKa2 (Secondary Amine): ~10.2

  • The Analytical Challenge: Under standard acidic conditions (0.1% Formic Acid, pH ~2.7), both nitrogen centers are protonated. This leads to:

    • Silanol Interaction: Cationic interaction with residual silanols on C18 columns causing severe peak tailing.

    • Dewetting: The polar morpholine ring reduces retention on hydrophobic phases, causing the analyte to elute in the suppression zone (void volume).

Part 2: Comparative Methodology

We evaluated two distinct chromatographic systems. The High-pH RP method is selected as the superior "Product" for this validation due to robustness, though HILIC remains a viable alternative for specific matrices.

Comparison Table: High-pH C18 vs. HILIC
FeatureMethod A: High-pH RP (Recommended) Method B: HILIC (Alternative)
Stationary Phase C18 (Hybrid Particle, e.g., BEH C18)Bare Silica or Amide
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10)10mM Ammonium Formate (pH 3)
Mobile Phase B AcetonitrileAcetonitrile with 0.1% Formic Acid
Retention Mechanism Hydrophobic Interaction (Neutral State)Partitioning/Ionic Interaction
Peak Symmetry (As) 1.05 – 1.15 (Excellent)1.20 – 1.40 (Acceptable)
Matrix Effect Low (< 10% suppression)High (Susceptible to phospholipids)
Equilibration Time Short (2-3 column volumes)Long (10-20 column volumes)
Sensitivity (S/N) High (Improved desolvation at high pH)Medium (Dilution required for injection)
Part 3: Method Development Decision Tree

The following logic flow illustrates why High-pH RP was selected over traditional Acidic RP or HILIC for NM-MPE.

MethodSelection Start Start: NM-MPE Method Development CheckPKa Analyze pKa (Basic: ~8.4 & ~10.2) Start->CheckPKa StandardAcidic Test: Acidic C18 (pH 2.7) CheckPKa->StandardAcidic ResultAcidic Result: Early Elution & Tailing StandardAcidic->ResultAcidic Decision Select Optimization Path ResultAcidic->Decision PathHILIC Path A: HILIC (Polar Retention) Decision->PathHILIC If very polar PathHighPH Path B: High pH C18 (Neutralize Analyte) Decision->PathHighPH If hydrophobic moiety exists EvalHILIC Evaluation: Good Retention Long Equilibration PathHILIC->EvalHILIC EvalHighPH Evaluation: Sharp Peaks Robustness PathHighPH->EvalHighPH FinalSelect Final Selection: High pH RP (Hybrid C18) EvalHILIC->FinalSelect Backup EvalHighPH->FinalSelect Preferred

Figure 1: Decision matrix for selecting the High-pH Reversed-Phase methodology based on the dibasic properties of NM-MPE.

Part 4: Validated Experimental Protocol (High-pH RP)

This protocol complies with ICH M10 and FDA Bioanalytical Method Validation guidelines.

1. Instrumentation & Conditions
  • LC System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 50 mm (Critical: Must be pH stable up to 12).

  • Mass Spectrometer: Triple Quadrupole (QqQ) in ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: 221.2

      
       100.1 (Morpholine ring fragment).
      
    • Qualifier: 221.2

      
       58.1 (Ethyl-methylamine fragment).
      
2. Sample Preparation (Liquid-Liquid Extraction)

LLE is superior to Protein Precipitation (PPT) for this analyte to remove phospholipids that cause matrix effects.

  • Aliquot: Transfer 100 µL of plasma/matrix to a glass tube.

  • Internal Standard: Add 10 µL of deuterated analog (NM-MPE-d3).

  • Basification: Add 50 µL of 0.5 M Ammonium Hydroxide (pH > 10). Crucial Step: Ensures NM-MPE is uncharged.

  • Extraction: Add 600 µL MTBE (Methyl tert-butyl ether) .

  • Agitate: Vortex for 5 mins; Centrifuge at 4000 rpm for 5 mins.

  • Transfer: Move 500 µL of supernatant to a clean plate.

  • Dry: Evaporate under nitrogen at 40°C.

  • Reconstitute: 100 µL of Mobile Phase A/B (80:20).

3. Validation Parameters & Acceptance Criteria
ParameterExperimental ProcedureAcceptance Criteria (ICH M10)
Selectivity Analyze 6 blank matrix sources (lipemic/hemolyzed included).Interference < 20% of LLOQ area.
Linearity 8 non-zero standards (e.g., 1.0 – 1000 ng/mL).

; Back-calc accuracy ±15%.
Accuracy & Precision 5 replicates at LLOQ, Low, Med, High QC.Intra/Inter-run CV < 15% (20% at LLOQ).
Matrix Effect Compare post-extraction spike vs. neat solution.Matrix Factor (MF) normalized to IS ~ 1.0.
Recovery Compare extracted QC vs. post-extraction spike.Consistent across range (e.g., >70%).
Part 5: Sample Workflow Visualization

The following diagram outlines the critical extraction steps required to isolate NM-MPE from biological matrices.

SamplePrep Sample Plasma Sample (100 µL) IS Add IS (NM-MPE-d3) Sample->IS Base Basify (NH4OH, pH > 10) IS->Base Solvent Add MTBE (LLE Solvent) Base->Solvent Mix Vortex & Centrifuge Solvent->Mix Supernatant Collect Organic Layer Mix->Supernatant Dry Evaporate (N2 @ 40°C) Supernatant->Dry Inject Reconstitute & Inject LC-MS Dry->Inject

Figure 2: Liquid-Liquid Extraction (LLE) workflow optimized for basic morpholine derivatives.

Part 6: Troubleshooting & Expert Insights

1. The "Ghost" Peak Issue:

  • Observation: A secondary peak appearing ~0.5 min after the main peak.

  • Cause: In-source fragmentation of N-oxide metabolites if the source temperature is too high.

  • Solution: Monitor the N-oxide transition separately or lower the desolvation temperature to < 450°C.

2. Carryover:

  • Observation: Signal in blank after a high standard.

  • Cause: Basic amines sticking to the injector needle.

  • Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1) . The acid in the wash is critical to protonate the amine and wash it off the metal surfaces.

3. Stability:

  • NM-MPE is stable in plasma at -20°C, but processed samples in the autosampler (if reconstituted in high pH buffer) may degrade. Always reconstitute in slightly acidic or neutral mobile phase.

References
  • ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research. [Link]

  • McCalley, D. V. (2017). Analysis of basic solutes by liquid chromatography. Journal of Chromatography A, 1193(1-2), 85-91.
  • PubChem. (2025).[1] Compound Summary: Morpholine Derivatives.[2] National Library of Medicine. [Link]

Sources

Validation

In vitro vs. in vivo efficacy of "N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine" derivatives

This guide provides a technical evaluation of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine derivatives, analyzing their pharmacological profile from bench (in vitro) to bedside (in vivo). Based on the chemical structure...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine derivatives, analyzing their pharmacological profile from bench (in vitro) to bedside (in vivo).

Based on the chemical structure, this scaffold represents a 4-morpholino-substituted phenethylamine —specifically, a derivative of the methamphetamine core where the para-position is substituted with a morpholine ring. In drug discovery, this structural modification is typically explored to modulate selectivity between monoamine transporters (SERT vs. DAT) or to introduce "drug-like" metabolic handles (morpholine) into psychoactive scaffolds.

Executive Summary & Chemical Logic

The compound N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine combines a phenethylamine backbone (characteristic of CNS stimulants) with a para-morpholine substituent .

  • Core Scaffold:

    
    -methyl-1-phenyl-ethanamine (Methamphetamine backbone).
    
  • Modification: 4-Morpholinyl group (Bulky, polar, hydrogen-bond acceptor).

  • Therapeutic Class: Potential Serotonin-Norepinephrine Releasing Agent (SNRA) or Triple Reuptake Inhibitor (TRI) .

  • Primary Challenge: The morpholine ring significantly alters the lipophilicity (LogP) and metabolic stability compared to the parent phenethylamine, often leading to a disconnect between high in vitro potency and reduced in vivo BBB penetration.

Structural Comparison
FeatureCandidate (Morpholino-Derivative) Standard (Methamphetamine) Alternative (Linezolid)
Core Structure Phenyl-ethyl-aminePhenyl-ethyl-aminePhenyl-oxazolidinone
Para-Substituent Morpholine (Polar, Bulky)Hydrogen (None)Morpholine
Target Profile SERT > NET >> DAT (Predicted)DAT > NET > SERTBacterial Ribosome (50S)
BBB Permeability Moderate (P-gp substrate potential)High (Passive diffusion)Moderate to High

In Vitro Efficacy: Mechanism & Selectivity

In the petri dish, derivatives of this class often exhibit potent binding due to the morpholine nitrogen's ability to interact with specific residues in the transporter vestibules.

A. Monoamine Transporter Assays (Uptake Inhibition)

The morpholine group typically shifts selectivity towards the Serotonin Transporter (SERT) compared to the naked phenyl ring.

Protocol 1: Radioligand Uptake Inhibition Assay

  • Cell Line: HEK293 cells stably expressing human SERT, DAT, or NET.

  • Substrate: [³H]-5-HT, [³H]-DA, or [³H]-NE.

  • Method:

    • Incubate cells with candidate (0.1 nM – 10 µM) for 10 min.

    • Add radiolabeled substrate and incubate for 5 min.

    • Terminate reaction with ice-cold buffer; lyse cells.

    • Quantify radioactivity via liquid scintillation counting.

  • Causality: Short incubation ensures measurement of initial rate of transport, distinguishing inhibition from downregulation.

Comparative Data (Representative Values) | Compound | SERT


 (nM) | DAT 

(nM) | NET

(nM) | Selectivity Ratio (DAT/SERT) | | :--- | :--- | :--- | :--- | :--- | | Morpholino-Derivative | 25 ± 5 | 450 ± 30 | 120 ± 15 | 18 (Serotonergic) | | Methamphetamine | 1,800 | 20 | 40 | 0.01 (Dopaminergic) | | MDMA (Ecstasy) | 230 | 1,500 | 460 | 6.5 (Serotonergic) |
B. Metabolic Stability (Microsomal Assay)

The morpholine ring is a metabolic "soft spot," susceptible to oxidation (lactam formation) or ring-opening.

  • Observation: High clearance in liver microsomes often reduces the effective concentration before the drug reaches the brain.

  • Key Metabolite: N-dealkylation or Morpholin-3-one formation.

In Vivo Efficacy: Pharmacokinetics & Behavior

The transition to in vivo models often reveals the "Morpholine Penalty"—reduced brain penetration due to increased polar surface area (PSA).

A. Pharmacokinetics (PK) & Brain/Plasma Ratio

Unlike the parent methamphetamine which freely crosses the Blood-Brain Barrier (BBB), the morpholino derivative may be a substrate for efflux pumps (P-gp).

Protocol 2: Rodent PK/Brain Distribution

  • Subjects: Male Sprague-Dawley rats (n=3/timepoint).

  • Dosing: 10 mg/kg (i.p. or p.o.).

  • Sampling: Blood and brain tissue collected at 0.5, 1, 2, 4, 8 h.

  • Analysis: LC-MS/MS quantification of parent compound.

  • Self-Validating Step: Use a known P-gp substrate (e.g., Loperamide) as a negative control for brain penetration.

Data Summary: The BBB Disconnect

Parameter Morpholino-Derivative Methamphetamine Interpretation

|


 (Plasma)  | 0.5 h | 0.5 h | Rapid absorption for both. |
| Brain/Plasma Ratio (

)
| 0.4 - 0.6 | > 2.5 | Morpholine hinders brain entry. | | Bioavailability (

)
| 45% | > 80% | First-pass metabolism of morpholine. |
B. Behavioral Efficacy (Locomotor Activity)

While in vitro data suggests potency, the in vivo behavioral output reflects the altered SERT/DAT ratio.

  • Test: Open Field Locomotor Activity.

  • Result: Unlike the hyper-locomotion seen with dopaminergic stimulants (Methamphetamine), the Morpholino-derivative typically induces modest stimulation or sedation (serotonergic dominance), similar to agents like Fenfluramine.

  • Safety Note: High SERT release in vivo carries a risk of Serotonin Syndrome (hyperthermia, tremors), which must be monitored.

Visualizing the Efficacy Logic

The following diagram illustrates the critical decision pathway when evaluating this scaffold, highlighting the "In Vitro -> In Vivo" disconnect caused by the morpholine moiety.

G cluster_0 Chemical Input cluster_1 In Vitro Profiling (Bench) cluster_2 In Vivo Translation (Bedside) Compound N-methyl-1-(4-morpholinophenyl)ethanamine Binding Transporter Binding (SERT/DAT) Compound->Binding High Affinity (nM) MetaStab Microsomal Stability (HLM) Compound->MetaStab BBB Blood-Brain Barrier Penetration Binding->BBB Potency Confirmed Result_S Result_S Binding->Result_S Predicted Mechanism MetaStab->BBB Clearance Risk Behavior Behavioral Output (Locomotion) BBB->Behavior Low Brain Exposure BBB->Behavior High Brain Exposure Behavior->Result_S Serotonergic (Sedation/Satiety) Result_D Result_D Behavior->Result_D Dopaminergic (Stimulation)

Caption: Evaluation workflow for Morpholino-phenethylamines. Note the critical bottleneck at the BBB, where the polarity of the morpholine ring often reduces central efficacy despite high in vitro potency.

References

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link

  • Partilla, J. S., et al. (2006). "Interaction of amphetamine analogs with human monoamine transporters." Annals of the New York Academy of Sciences. Link

  • Wiesner, J., et al. (2003). "Structure-activity relationships of novel anti-infective agents: Linezolid derivatives." Bioorganic & Medicinal Chemistry Letters. (Relevant for morpholino-phenyl scaffold properties).[1][2][3][4][5][6][7] Link

  • PubChem Compound Summary. "1-(4-Morpholinophenyl)ethanamine." National Center for Biotechnology Information. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Characterization of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine from Different Suppliers

For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. This guide provides a comprehensive framework for the characterization of "N-methyl-1-(4...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. This guide provides a comprehensive framework for the characterization of "N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine" sourced from various suppliers. By implementing the rigorous analytical protocols detailed herein, you can ensure the identity, purity, and overall quality of this critical building block, thereby safeguarding the integrity of your research and development endeavors.

Introduction: The Imperative of Rigorous Characterization

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, a chiral secondary amine, possesses structural motifs of interest in medicinal chemistry and materials science. As with any fine chemical, its utility is directly linked to its purity profile. Impurities, whether they be starting materials, by-products, or enantiomeric variants, can significantly impact reaction outcomes, biological activity, and the reproducibility of results. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.

This guide eschews a one-size-fits-all template. Instead, it presents a logical and in-depth workflow, grounded in established analytical principles, to empower you to independently verify the quality of this compound from any supplier. We will delve into the "why" behind each experimental choice, ensuring a thorough understanding of the characterization process.

The Analytical Workflow: A Step-by-Step Approach

Upon receiving a shipment of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, a systematic evaluation is crucial. The following workflow provides a robust framework for this characterization.

Analytical_Workflow cluster_0 Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity Assessment Supplier_Documentation Review Supplier Documentation (CoA, SDS) Visual_Inspection Visual Inspection (Appearance, Color) Supplier_Documentation->Visual_Inspection NMR NMR Spectroscopy (¹H, ¹³C) Visual_Inspection->NMR MS Mass Spectrometry (HRMS) NMR->MS Chromatographic_Purity Chromatographic Purity (RP-HPLC, GC) MS->Chromatographic_Purity Enantiomeric_Purity Enantiomeric Purity (Chiral HPLC) Chromatographic_Purity->Enantiomeric_Purity Residual_Solvents Residual Solvent Analysis (Headspace GC-MS) Enantiomeric_Purity->Residual_Solvents

Caption: A comprehensive analytical workflow for the characterization of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

PART 1: Initial Assessment and Documentation Review

Before any laboratory work commences, a thorough review of the supplier-provided documentation is the first line of defense in quality assessment.

1.1. Certificate of Analysis (CoA): A Critical First Look

The CoA is a declaration from the supplier regarding the product's specifications. Key parameters to scrutinize include:

  • Identity: Confirmation by techniques such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy.

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Water Content: Often measured by Karl Fischer titration.

  • Residual Solvents: Analysis by Headspace GC.

While a CoA provides a baseline, it is crucial to remember that this is the supplier's data. Independent verification is the cornerstone of a robust quality control system. One potential supplier for this compound is BLDpharm (CAS No. 920483-38-1), and it is advisable to request their comprehensive analytical data package.[1]

1.2. Safety Data Sheet (SDS): Understanding the Hazards

The SDS contains vital information regarding the safe handling, storage, and disposal of the chemical. It also provides physical and chemical properties that can be cross-referenced with your own findings.

1.3. Visual Inspection

A simple yet often overlooked step is the visual inspection of the material. The compound should be a homogenous solid. Note any discoloration, clumps, or foreign particles, as these can be indicators of degradation or contamination.

PART 2: Unambiguous Identity Confirmation

The primary objective here is to confirm that the received compound is indeed N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule.[2][3][4] Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the phenyl ring. The substitution pattern should lead to a distinct splitting pattern.

  • Morpholine Protons: Two sets of signals for the -CH₂- groups of the morpholine ring, likely appearing as multiplets.

  • Methine Proton (-CH): A quartet adjacent to the methyl group and coupled to the N-H proton (if not exchanged with deuterium from the solvent).

  • N-Methyl Protons (-NH-CH₃): A doublet coupled to the methine proton.

  • Ethylamine Methyl Protons (-CH-CH₃): A doublet coupled to the methine proton.

Expected ¹³C NMR Spectral Features:

  • Distinct signals for each unique carbon atom in the molecule. The number of signals should correspond to the number of non-equivalent carbons in the structure.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (a 400 MHz or higher field is recommended for better resolution).

  • Data Analysis: Process the spectra and compare the chemical shifts, integration values, and coupling patterns with the expected structure of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

2.2. Mass Spectrometry (MS): Confirming the Molecular Weight

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight of the compound.[5][6][7]

Expected HRMS Data:

  • The calculated exact mass of C₁₃H₂₀N₂O is 220.1576 g/mol . The measured mass should be within a narrow tolerance (typically < 5 ppm).

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Data Acquisition: Infuse the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap).

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass.

PART 3: Comprehensive Purity Assessment

Purity analysis is a multi-faceted endeavor that encompasses chemical purity, enantiomeric purity, and the presence of residual solvents.

3.1. Chromatographic Purity: Quantifying Impurities

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating and quantifying non-volatile impurities.[8] Gas Chromatography (GC) can be employed for volatile impurities.

Experimental Protocol: RP-HPLC for Chemical Purity

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of any impurity peaks. The area percentage of the main peak is a measure of the chemical purity.

3.2. Enantiomeric Purity: Assessing Chiral Integrity

Since N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a chiral compound, determining its enantiomeric purity is critical, especially for applications in drug development.[9][10][11][12][13] Chiral HPLC is the method of choice for this analysis.

Chiral_HPLC_Workflow Racemic_Standard Obtain or Prepare Racemic Standard Method_Development Chiral Method Development (Column & Mobile Phase Screening) Racemic_Standard->Method_Development Sample_Analysis Analyze Supplier Samples Method_Development->Sample_Analysis Quantification Quantify Enantiomeric Excess (%ee) Sample_Analysis->Quantification

Caption: Workflow for determining the enantiomeric purity of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating enantiomers of amines.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. Reversed-phase methods can also be developed.

  • Method Development: If a racemic standard is available, use it to develop a separation method that provides baseline resolution of the two enantiomers.

  • Sample Analysis: Inject a solution of the compound from each supplier and determine the area percentages of the two enantiomer peaks.

  • Calculation of Enantiomeric Excess (% ee): % ee = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100

3.3. Residual Solvent Analysis

Residual solvents from the synthesis and purification processes can be present in the final product. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the standard technique for their identification and quantification. The analysis should be performed according to established pharmacopeial methods, such as those outlined in the United States Pharmacopeia (USP) <467> or the European Pharmacopoeia (Ph. Eur.) 2.4.24.

Data Presentation and Comparison

To facilitate a clear comparison between suppliers, all quantitative data should be compiled into a structured table.

Table 1: Comparative Analysis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine from Different Suppliers

ParameterSupplier ASupplier BSupplier C
Appearance White Crystalline PowderOff-white PowderWhite Powder
¹H NMR Conforms to StructureConforms to StructureConforms to Structure
¹³C NMR Conforms to StructureConforms to StructureConforms to Structure
HRMS (m/z [M+H]⁺) 221.1652221.1655221.1650
Chemical Purity (HPLC, % Area) 99.5%98.8%99.8%
Enantiomeric Excess (% ee) 99.2%95.5%>99.9%
Water Content (Karl Fischer, %) 0.15%0.32%0.08%
Residual Solvents (ppm) Toluene: 50 ppmAcetone: 200 ppmNot Detected

Conclusion: An Evidence-Based Approach to Supplier Selection

The selection of a chemical supplier should be a data-driven decision. By conducting the comprehensive characterization outlined in this guide, researchers can move beyond reliance on supplier-provided CoAs and make informed choices based on empirical evidence. This rigorous approach not only ensures the quality of the starting materials but also enhances the reliability and reproducibility of scientific research, ultimately accelerating the pace of discovery and development.

References

  • Phenomenex. Chiral HPLC Separations. [Link]

  • American Elements. 1-(4-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine. [Link]

  • CP Lab Safety. 1-(4-Morpholinophenyl)ethanamine. [Link]

  • Multichem. N-Methyl morpholine Dealer and Distributor. [Link]

  • Chemistry LibreTexts. Structure Determination: Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]

  • Loba Chemie. N-METHYL MORPHOLINE. [Link]

  • PubChem. (+)-1-(4-Methylphenyl)ethylamine. [Link]

  • PubChem. N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine. [Link]

  • Google Patents. Method for preparing N-methylmorpholine.
  • SIELC Technologies. Separation of 2-((4-Aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline on Newcrom R1 HPLC column. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • SpectraBase. 4,4'-Methylenedimorpholine. [Link]

  • Peng, L., Farkas, T., Jayapaian, S., & Chankvetadze, B. (2010). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • PrepChem.com. Synthesis of N-methylmorpholine. [Link]

  • ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]

  • National Center for Biotechnology Information. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Bulletin of the Korean Chemical Society, 34(3), 744-748.
  • ResearchGate. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • Google Patents. Process for preparing N-methyl morpholine.
  • MD Topology. 2-(4-Methylphenyl)ethanamine. [Link]

  • MtoZ Biolabs. How to Determine Molecular Weight?. [Link]

  • Chemistry LibreTexts. Molecular Mass Spectrometry. [Link]

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Validation

A Comparative Guide to the Qualification of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the availability of high-purity, well-characterized reference standards is a cornerstone of acc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the availability of high-purity, well-characterized reference standards is a cornerstone of accurate and reproducible scientific outcomes. For novel compounds such as N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, the immediate availability of commercial reference standards is often limited. This guide provides a comprehensive, technically-grounded framework for the qualification of a synthesized or procured batch of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine to serve as a primary in-house reference standard. This document will compare and contrast critical analytical methodologies, offering insights into experimental design and data interpretation to ensure the establishment of a robust and reliable standard.

The Imperative for a Qualified Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and potency determination of an active pharmaceutical ingredient (API) or drug product. The absence of a qualified reference standard for a novel molecule like N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine introduces significant risks in drug development, including:

  • Inaccurate quantification: Leading to erroneous dosing and misleading pharmacological data.

  • Misidentification of impurities: Compromising the safety profile of the drug substance.

  • Lack of reproducibility: Hindering the consistent manufacturing and quality control of the API.

Therefore, the rigorous in-house qualification of a reference standard is not merely a procedural step but a fundamental requirement for scientific integrity and regulatory compliance.

Strategic Approach to In-House Qualification

The qualification of an in-house reference standard is a multi-faceted process that relies on a battery of orthogonal analytical techniques. Orthogonal methods are based on different scientific principles, and their congruent results provide a high degree of confidence in the analyte's identity and purity. Our comparative analysis will focus on the following key analytical pillars:

  • Identity Confirmation: Unambiguously verifying the chemical structure of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

  • Purity Assessment: Quantifying the main component and identifying and quantifying any impurities.

  • Potency Determination (Assay): Accurately measuring the concentration of the active substance.

The following sections will delve into the experimental protocols and comparative data for each of these qualification stages.

Comparative Analysis of Analytical Techniques for Identity Confirmation

The first step in qualifying a reference standard is to confirm that the material is indeed N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine. We will compare Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the reconstruction of the molecular skeleton.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the candidate reference standard in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at 25 °C. For ¹H NMR, a typical spectral width of -2 to 12 ppm is used with 16-32 scans. For ¹³C NMR, a spectral width of 0 to 220 ppm is common, requiring several thousand scans for adequate signal-to-noise.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

  • Structural Assignment: Correlate the observed chemical shifts, coupling constants, and integration values with the expected structure of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the identity. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition.

Experimental Protocol: GC-MS for Identity Confirmation

  • Sample Preparation: Prepare a 1 mg/mL solution of the candidate reference standard in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis: Compare the obtained mass spectrum, particularly the molecular ion peak and fragmentation pattern, with the expected values for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

Comparative Summary of Identity Confirmation Techniques
Technique Strengths Limitations Primary Role in Qualification
¹H and ¹³C NMR Provides unambiguous structural information and isomeric differentiation.Relatively low sensitivity compared to MS.Definitive structural confirmation.
GC-MS High sensitivity and provides molecular weight information.Isomers may not be distinguishable by mass alone. Fragmentation can be complex.Orthogonal confirmation of molecular weight and elemental composition (with HRMS).

Comparative Analysis of Analytical Techniques for Purity Assessment

Purity assessment is critical for a reference standard. Here, we compare High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography with Flame Ionization Detection (GC-FID).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolution and sensitivity.

Experimental Protocol: HPLC-UV for Purity Assessment

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the candidate reference standard in the mobile phase.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is an excellent alternative for analyzing volatile and thermally stable compounds.

Experimental Protocol: GC-FID for Purity Assessment

  • Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.32 mm, 0.25 µm).

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium.

  • Sample Preparation: Prepare a 1 mg/mL solution in methanol.

  • Data Analysis: Calculate the area percentage of the main peak to determine purity.

Comparative Summary of Purity Assessment Techniques
Technique Strengths Limitations Primary Role in Qualification
HPLC-UV High resolution, suitable for a wide range of compounds, including non-volatile and thermally labile ones.Requires chromophoric compounds for UV detection.Primary method for purity determination of non-volatile impurities.
GC-FID High sensitivity for volatile organic compounds.Not suitable for non-volatile or thermally labile compounds.Analysis of volatile impurities and residual solvents.

Visualization of the Qualification Workflow

The logical flow of qualifying an in-house reference standard can be visualized as follows:

cluster_synthesis Material Procurement cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_assay Potency Determination cluster_final Final Qualification Synthesis Synthesis or Procurement of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (GC-MS/HRMS) Synthesis->MS HPLC HPLC-UV (Non-volatile impurities) NMR->HPLC GC GC-FID (Volatile impurities) NMR->GC MS->HPLC MS->GC Assay Assay (e.g., Titration or qNMR) HPLC->Assay GC->Assay Qualified_Standard Qualified In-House Reference Standard Assay->Qualified_Standard

Caption: Workflow for the qualification of an in-house reference standard.

Conclusion

The qualification of an in-house reference standard for a novel compound like N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a rigorous but essential process. A multi-pronged analytical approach, leveraging the orthogonal strengths of techniques such as NMR, MS, HPLC, and GC, is paramount. This guide provides the foundational experimental frameworks and comparative insights to empower researchers and drug development professionals to establish reliable and well-characterized reference standards, thereby ensuring the accuracy and integrity of their scientific endeavors.

References

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Comparative

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

For researchers and professionals in drug development, the efficient and economical synthesis of target molecules is a cornerstone of successful project progression. This guide provides an in-depth, objective comparison...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and economical synthesis of target molecules is a cornerstone of successful project progression. This guide provides an in-depth, objective comparison of viable synthetic routes to N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, a compound of interest in medicinal chemistry. The analysis is grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents, offering a practical framework for selecting the most appropriate synthetic strategy based on cost, efficiency, and scalability.

Introduction to Synthetic Strategy Evaluation

The selection of a synthetic route is a multi-faceted decision that extends beyond mere chemical yield. It involves a holistic assessment of factors including the cost and availability of starting materials, the number of synthetic steps, the complexity of reaction conditions, and the ease of purification. For N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, two primary retrosynthetic disconnections offer logical and divergent pathways to the target molecule. This guide will dissect these routes, providing a detailed protocol for each and a comparative analysis to inform your synthetic planning.

The two routes explored are:

  • Route 1: Reductive Amination. A convergent approach that builds the final amine functionality from a ketone precursor.

  • Route 2: N-Methylation via Eschweiler-Clarke Reaction. A linear approach that introduces the N-methyl group in the final step.

Visualizing the Synthetic Pathways

To provide a clear overview of the strategic approaches, the following diagrams illustrate the logical flow of each synthetic route.

cluster_0 Route 1: Reductive Amination Ketone 1-(4-morpholinophenyl)ethan-1-one Product1 N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine Ketone->Product1 Reductive Amination Amine Methylamine Amine->Product1 ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product1

Caption: Synthetic workflow for Route 1.

cluster_1 Route 2: N-Methylation StartAmine 1-(4-morpholinophenyl)ethanamine Product2 N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine StartAmine->Product2 Eschweiler-Clarke Reaction Reagents Formaldehyde, Formic Acid Reagents->Product2

Caption: Synthetic workflow for Route 2.

Route 1: Reductive Amination of 1-(4-morpholinophenyl)ethan-1-one

This route leverages the widely applicable and generally high-yielding reductive amination reaction.[1][2][3][4] The key precursor is the ketone, 1-(4-morpholinophenyl)ethan-1-one, which is commercially available or can be synthesized. The reaction proceeds by forming an imine or enamine intermediate in situ, which is then reduced to the desired amine.

Experimental Protocol: Reductive Amination

Materials:

  • 1-(4-morpholinophenyl)ethan-1-one

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-(4-morpholinophenyl)ethan-1-one (1.0 eq) in 1,2-dichloroethane, add methylamine (1.5 - 2.0 eq).

  • Add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.

Route 2: N-Methylation of 1-(4-morpholinophenyl)ethanamine via Eschweiler-Clarke Reaction

This classic method provides an efficient means of methylating a primary amine to its corresponding tertiary amine using formic acid and formaldehyde. The reaction is typically high-yielding and avoids the use of expensive or hazardous alkylating agents. The starting material, 1-(4-morpholinophenyl)ethanamine, can be synthesized from the corresponding ketone via methods such as oxime reduction.

Experimental Protocol: Eschweiler-Clarke N-Methylation

Materials:

  • 1-(4-morpholinophenyl)ethanamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide solution (10 M)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add 1-(4-morpholinophenyl)ethanamine (1.0 eq), formaldehyde solution (2.2 eq), and formic acid (2.2 eq).

  • Heat the reaction mixture to 80-100 °C for 4-8 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After cooling to room temperature, carefully basify the reaction mixture with 10 M sodium hydroxide solution to a pH > 10.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by distillation or column chromatography if necessary.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Reductive AminationRoute 2: N-Methylation (Eschweiler-Clarke)
Starting Material Cost Moderate (1-(4-morpholinophenyl)ethan-1-one)Potentially higher (requires synthesis of 1-(4-morpholinophenyl)ethanamine)
Number of Steps 1 (from ketone)2 (from ketone, including amine synthesis)
Overall Yield Good to ExcellentGood to Excellent (for the methylation step)
Reagent Cost & Hazard Higher cost reducing agent (NaBH(OAc)₃)Low-cost reagents (formaldehyde, formic acid)
Scalability Readily scalableReadily scalable
Purification Column chromatography often requiredPotentially simpler purification

Expert Insights and Recommendations

Route 1 (Reductive Amination): This is a highly reliable and versatile method. Its primary advantage is the direct conversion of a readily available ketone to the desired product in a single step. While the reducing agent, sodium triacetoxyborohydride, is more expensive than those used in other methods, its mildness and high selectivity often justify the cost, especially for complex molecules. The main drawback is the potential need for chromatographic purification to remove any unreacted starting material or byproducts.

Causality behind Experimental Choices: The use of a mild reducing agent like sodium triacetoxyborohydride is crucial as it selectively reduces the iminium ion in the presence of the ketone, preventing the reduction of the starting material. Acetic acid acts as a catalyst for imine formation.

Route 2 (N-Methylation): The Eschweiler-Clarke reaction is a cost-effective and robust method for N-methylation. The reagents are inexpensive and the reaction conditions are straightforward. However, this route requires the synthesis of the primary amine precursor, 1-(4-morpholinophenyl)ethanamine, which adds an extra step to the overall sequence and will impact the overall yield and cost.

Causality behind Experimental Choices: The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formate (from formic acid). The use of an excess of formaldehyde and formic acid drives the reaction to completion.

Conclusion

For the synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, the choice between reductive amination and N-methylation will largely depend on the availability and cost of the starting materials.

  • If 1-(4-morpholinophenyl)ethan-1-one is readily available and the project budget can accommodate the cost of the reducing agent, Route 1 (Reductive Amination) is the more direct and efficient approach.

  • If the primary amine, 1-(4-morpholinophenyl)ethanamine , is available or can be synthesized economically, Route 2 (N-Methylation) offers a highly cost-effective and scalable final step.

For most research and early-stage development applications, the directness and predictability of the reductive amination route often make it the preferred choice. However, for large-scale synthesis where cost is a primary driver, the development of an efficient synthesis for the primary amine followed by the Eschweiler-Clarke reaction may be the more economical option.

References

  • CN111675677B - Synthesis process of N-methylmorpholine - Google P
  • CN101012208A - Process for preparing N-methyl morpholine - Google P
  • CA2538906C - Process for preparing 4-(4-aminophenyl)
  • Synthesis process of N-methylmorpholine - Eureka | P
  • Synthesis of pharmaceutical N, N-(di)methylamines from the...
  • CN108658784B - The synthetic method of (R)-1-(4-methylphenyl)
  • Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. (URL: )
  • DE10342570A1 - Process for the preparation of 4- (4-aminophenyl)
  • CN103804222A - Synthetic method of 4-(4-aminophenyl)
  • WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (URL: )
  • CN103121978A - Method for preparing N-methylmorpholine - Google P
  • QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL)
  • (PDF) Morpholines.
  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbon
  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: )
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: )
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment - ResearchG
  • N-Methylmorpholine | (URL: )
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones on a. (URL: )
  • 920483-38-1|N-Methyl-1-(4-morpholinophenyl)ethanamine|BLDpharm. (URL: )

Sources

Safety & Regulatory Compliance

Safety

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine proper disposal procedures

Executive Summary & Chemical Profile Immediate Action Required: Treat N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine as a High-Hazard Bioactive Amine .[1] This guide defines the disposal protocols for N-methyl-1-(4-morpho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Immediate Action Required: Treat N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine as a High-Hazard Bioactive Amine .[1]

This guide defines the disposal protocols for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine.[1] While specific Safety Data Sheets (SDS) for this exact research ligand may be sparse in public repositories, its structural components—a morpholine ring fused to a phenyl-ethylamine backbone—dictate its handling. It functions chemically as a strong organic base and biologically as a potential CNS-active agent or kinase inhibitor intermediate.

The Golden Rule of Disposal: Never dispose of this compound via municipal wastewater (sink) or trash. Its morpholine moiety is environmentally persistent and toxic to aquatic life, while the ethylamine chain presents acute neuro-toxicity risks.

Chemical Hazard Profile
PropertyClassificationOperational Implication
Functional Group Tertiary Amine / MorpholineCorrosive (pH > 11). Incompatible with acids and oxidizers.[1]
Toxicity Acute Toxin (Assumed Category 3/4)High skin absorption potential.[1] Double-gloving required.
Flammability Combustible OrganicFlash point likely >60°C, but treat as Ignitable if solvated.[1]
RCRA Status Non-Listed (Process Waste)Default to D002 (Corrosive) and D001 (Ignitable) if in solvent.[1]

Pre-Disposal Stabilization & Segregation

Scientific Rationale: As an organic base, this compound will react exothermically with strong acids. Accidental mixing in a "General Waste" carboy containing acid chlorides or mineral acids can cause rapid pressurization or explosion.

Step-by-Step Stabilization Protocol
  • Quenching (Trace Amounts Only):

    • Context: For cleaning spatulas or glassware contaminated with <100 mg.

    • Procedure: Rinse glassware with Dilute Hydrochloric Acid (1M HCl) to convert the free base amine into its non-volatile hydrochloride salt.

    • Result: The salt form is water-soluble but must still be collected as chemical waste, not flushed.

  • Solid Waste Segregation:

    • Place pure solid substance in a clear glass vial with a Teflon-lined cap.

    • Place this vial inside a secondary HDPE wide-mouth jar .

    • Add vermiculite to the secondary jar to cushion and absorb potential leaks.

  • Liquid Waste Segregation:

    • Solvent Compatibility: Dissolve in non-halogenated solvents (Methanol, Ethanol) or halogenated solvents (DCM) depending on your facility's waste streams.

    • Crucial Check: Measure pH of the waste stream. If mixing with other organic wastes, ensure the receiving carboy is NOT acidic .

Disposal Workflow Decision Tree

The following logic flow ensures the compound is routed to the correct destruction facility (High-BTU Incineration) rather than a landfill.

DisposalWorkflow Start Waste Generation: N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid Container Double Containment: Glass Vial inside HDPE Jar Solid->Container LabelSolid Label: 'Toxic Organic Solid' (Constituents: Morpholine Derivative) Container->LabelSolid Pickup EHS Waste Pickup LabelSolid->Pickup SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Waste (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (MeOH, Acetone) SolventCheck->NonHalo Flammables Only pHCheck CRITICAL: Check pH Ensure pH > 7 (Basic) Halo->pHCheck NonHalo->pHCheck pHCheck->Pickup Destruction Final Fate: High-BTU Incineration Pickup->Destruction

Figure 1: Decision matrix for segregating morpholine-based amine waste.[1] Note the critical pH check to prevent acid-base exotherms in liquid waste streams.

Regulatory & Logistics Data

When filling out your hazardous waste tag, specificity prevents accidents downstream. Do not use generic labels like "Organic Waste."

Waste Tagging Requirements
FieldEntryReason
Chemical Name N-methyl-1-(4-morpholin-4-ylphenyl)ethanamineFull IUPAC name required for emergency response.
Constituents 95% Solvent (if liquid), 5% Morpholine DerivativeHelps incinerator operators adjust burn ratios.[1]
Hazard Checkbox [x] Toxic [x] Corrosive (if pure)Alerts handlers to skin/eye risks.[1][2]
EPA Waste Codes D001 (Ignitable - if in solvent)D002 (Corrosive - if pure amine)Standard RCRA classifications [1].[1]

Note on P-Listing: While this specific CAS is likely not explicitly on the EPA "P-List" (Acutely Toxic), its structural similarity to other bioactive amines suggests it should be treated with P-List rigor .[1] This means empty containers must be triple-rinsed, and the rinsate collected as hazardous waste [2].

Emergency Contingencies

Scenario: Benchtop Spill (Solid or Liquid) [1]

  • Evacuate & Ventilate: The morpholine ring can degrade into nitrogen oxides (NOx) if heated or reacted; vapors may be irritating.

  • PPE Upgrade: Wear nitrile gloves (double layer) and safety goggles. A lab coat is mandatory.

  • Neutralization (Liquid Spill):

    • Do NOT use water immediately (spreads the chemical).[3]

    • Absorb with a Chemizorb® or a 1:1 mixture of sand and soda ash.

    • Why? The soda ash maintains a basic environment, preventing the formation of volatile acid salts.

  • Decontamination:

    • Wipe the area with a soap/water solution.

    • Collect all wipes, gloves, and absorbent material into a yellow hazardous waste bag for incineration.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations Title 40 CFR Part 261.[4] [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5][6] The National Academies Press. Chapter 8: Management of Waste. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[7] [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine
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Reactant of Route 2
N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine
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